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  • Product: Cholesteryl geranyl carbonate
  • CAS: 35750-35-7

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of Cholesteryl geranyl carbonate

An In-depth Technical Guide to the Physicochemical Properties of Cholesteryl Geranyl Carbonate Foreword for the Modern Researcher In the landscape of advanced drug delivery and material science, cholesteryl-based compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Cholesteryl Geranyl Carbonate

Foreword for the Modern Researcher

In the landscape of advanced drug delivery and material science, cholesteryl-based compounds represent a cornerstone of innovation. Their inherent biocompatibility, rooted in the ubiquitous nature of cholesterol in cellular membranes, combined with their capacity to form ordered liquid crystalline structures, makes them prime candidates for sophisticated applications.[1][2] This guide focuses on a specific, yet underexplored, member of this family: Cholesteryl Geranyl Carbonate.

While extensive, peer-reviewed data on this precise molecule is nascent, its structural components—a rigid cholesterol core, a flexible geranyl tail, and a carbonate linker—allow for a robust, predictive analysis of its properties. This document is structured not as a static data sheet, but as a technical and methodological guide. It is designed for the hands-on researcher, providing not only the predicted physicochemical characteristics but also the detailed, field-proven protocols required to validate these properties in a laboratory setting. We will delve into the causality behind experimental design, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Part 1: Molecular Profile and Predicted Physicochemical Properties

Cholesteryl geranyl carbonate is an ester derivative of cholesterol, where the hydroxyl group of cholesterol is linked to geraniol via a carbonate bridge. This structure imparts significant lipophilicity and the potential for liquid crystalline behavior.

Core Chemical Identifiers

The fundamental identifiers for Cholesteryl Geranyl Carbonate provide the basis for its characterization.

PropertyValueSource(s)
CAS Number 35750-35-7[3][4]
Molecular Formula C₃₈H₆₂O₃[3]
Molecular Weight 566.9 g/mol [3]
Exact Mass 566.47000 u[3]
InChIKey ZPMIETAIKPOMBM-GPWIROOVSA-N[3]
Predicted Physicochemical Characteristics

The following properties are predicted based on its chemical structure and data from analogous cholesteryl derivatives, such as cholesteryl oleyl carbonate and cholesteryl esters.[5][6][7] Experimental verification is essential and can be achieved using the protocols outlined in Part 2.

PropertyPredicted Value / BehaviorRationale & Comparative Insights
Physical State White to off-white waxy solid or crystalline mass at room temperature.Similar to other cholesteryl esters and carbonates like cholesteryl oleyl carbonate.[6][8]
Melting Point Expected in the range of 20-100 °C.The exact melting point will depend on crystalline polymorphism. Cholesteryl oleyl carbonate melts around 20 °C, while other saturated esters have higher melting points.[6][9] The geranyl group's unsaturation may lead to a lower melting point compared to saturated analogs.
Solubility Soluble: Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene. Insoluble: Water, Ethanol (practically).The large, nonpolar cholesterol and geranyl moieties dominate the molecule's character, making it highly soluble in nonpolar organic solvents and insoluble in polar solvents like water.[7][10]
LogP (XLogP3) 11.242This high value indicates extreme lipophilicity, which is critical for its interaction with and incorporation into lipid-based systems like cell membranes and liposomes.[3]
Polar Surface Area (PSA) 35.53 ŲThe PSA is relatively small compared to the molecule's total size, confined to the three oxygen atoms of the carbonate group. This confirms its nonpolar nature.[3]
Refractive Index ~1.521This value is typical for complex organic molecules and is relevant for optical applications, especially in its liquid crystal phases.[3]
Liquid Crystalline Behavior Expected to exhibit a cholesteric (chiral nematic) liquid crystal phase.The inherent chirality of the cholesterol backbone is a strong driver for the formation of helical, cholesteric phases upon heating above the melting point, a hallmark of many cholesterol derivatives.[11][12]

Part 2: Essential Experimental Protocols

This section provides the core methodologies for the synthesis and comprehensive characterization of Cholesteryl Geranyl Carbonate. The emphasis is on the rationale behind the procedural steps, enabling researchers to adapt and troubleshoot effectively.

Synthesis of Cholesteryl Geranyl Carbonate

Causality: The synthesis of a carbonate ester from an alcohol (cholesterol) and another alcohol (geraniol) typically requires activation of one of the hydroxyl groups. A common and effective method is to first create a chloroformate from one alcohol, which then readily reacts with the second alcohol in the presence of a base to neutralize the HCl byproduct. This approach is widely used for synthesizing unsymmetrical carbonates.

Protocol: Two-Step Synthesis via Cholesteryl Chloroformate

Step 1: Synthesis of Cholesteryl Chloroformate

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cholesterol (1 equivalent) in anhydrous toluene.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Phosgene Addition: Slowly add a solution of phosgene (or a safer equivalent like triphosgene) in toluene (~1.2 equivalents) to the stirred cholesterol solution via the dropping funnel over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Remove the solvent and excess phosgene under reduced pressure. The crude cholesteryl chloroformate is typically used in the next step without further purification.

Step 2: Reaction with Geraniol

  • Reaction Setup: Dissolve the crude cholesteryl chloroformate (1 equivalent) in anhydrous dichloromethane (DCM).

  • Base and Alcohol Addition: Add geraniol (1.1 equivalents) and pyridine (1.2 equivalents, to act as a base) to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC until the starting chloroformate is consumed.

  • Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure Cholesteryl Geranyl Carbonate.

Characterization of Thermal and Liquid Crystalline Properties

Causality: The phase transitions of thermotropic liquid crystals (solid to liquid crystal, liquid crystal to isotropic liquid) are associated with specific enthalpy changes. Differential Scanning Calorimetry (DSC) is the gold standard for measuring these transition temperatures and their associated enthalpies. Polarizing Optical Microscopy (POM) provides visual confirmation of these phases through the identification of characteristic optical textures.[5][13]

Protocol: DSC and POM Analysis

  • Sample Preparation (DSC): Accurately weigh 2-5 mg of purified Cholesteryl Geranyl Carbonate into an aluminum DSC pan. Crimp-seal the pan.

  • DSC Program:

    • Heating Cycle 1: Heat the sample from room temperature (e.g., 25 °C) to a temperature well above the expected clearing point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min). This cycle removes any thermal history.

    • Cooling Cycle: Cool the sample back to room temperature at the same rate (10 °C/min).

    • Heating Cycle 2: Heat the sample again to 150 °C at 10 °C/min. The data from this second heating run is typically used for analysis.

  • Data Analysis (DSC): Identify the endothermic peaks in the second heating scan. The peak onset or maximum corresponds to the phase transition temperature. The first peak represents the crystal-to-mesophase (melting) transition, and the second, smaller peak represents the mesophase-to-isotropic (clearing) transition.

  • Sample Preparation (POM): Place a small amount of the sample on a clean glass microscope slide. Gently heat the slide on a hot stage until the sample melts into its isotropic phase. Place a coverslip over the molten sample to create a thin film.

  • POM Observation:

    • Place the slide on the hot stage of a polarizing microscope.

    • Slowly cool the sample from the isotropic liquid phase (e.g., from 150 °C at 5-10 °C/min).

    • Observe the formation of birefringent textures as the sample transitions into its liquid crystalline phase. A cholesteric phase will typically show an "oily streak" or "fingerprint" texture.

    • Note the temperatures at which these textures appear and disappear, correlating them with the transitions observed in the DSC thermogram.

Spectroscopic and Structural Verification

Causality: A combination of spectroscopic techniques is required to unambiguously confirm the chemical structure of the synthesized molecule.

  • FTIR Spectroscopy identifies the key functional groups present (e.g., C=O of the carbonate).[11][14]

  • NMR Spectroscopy (¹H and ¹³C) provides a detailed map of the carbon-hydrogen framework, confirming connectivity.[15][16][17]

  • Mass Spectrometry (MS) confirms the molecular weight and can provide structural information through fragmentation patterns.[1][18]

Protocol: Spectroscopic Analysis

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Prep: Prepare a thin film of the compound on a KBr plate by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

    • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

    • Expected Peaks: Look for a strong C=O stretching vibration around 1740-1760 cm⁻¹ (characteristic of a carbonate), C-O stretching bands, and numerous C-H stretching and bending vibrations from the cholesterol and geranyl moieties.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve ~5-10 mg of the sample in deuterated chloroform (CDCl₃).

    • ¹H NMR: Acquire a proton NMR spectrum. Expect to see a complex aliphatic region (0.6-2.5 ppm) containing the many overlapping signals of the cholesterol steroid core and the geranyl chain. Key diagnostic signals include the vinyl protons of the cholesterol C6 and the geranyl chain (typically 4.5-5.5 ppm) and the proton at C3 of the cholesterol core, which will be shifted downfield due to the adjacent carbonate oxygen.[17][21]

    • ¹³C NMR: Acquire a carbon NMR spectrum. Expect a signal for the carbonate carbonyl (C=O) around 155 ppm. The spectrum will show distinct signals for the vinyl carbons and the C3 carbon attached to the carbonate oxygen (~75-80 ppm), along with a multitude of signals for the aliphatic carbons.[22][23][24]

  • Mass Spectrometry (MS):

    • Technique: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to observe the molecular ion.

    • Analysis: Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (566.9 g/mol ). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula (C₃₈H₆₂O₃). The fragmentation pattern may show a characteristic loss of the cholesterol moiety (m/z 369.3).[25]

Part 3: Visualization of Structure and Workflow

Diagrams provide a clear, at-a-glance understanding of complex structures and processes.

Molecular Structure of Cholesteryl Geranyl Carbonate

Caption: Molecular structure of Cholesteryl Geranyl Carbonate.

Experimental Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis start_node Cholesterol & Geraniol s1 Crude Product start_node->s1 Two-Step Carbonate Esterification process_node process_node analysis_node analysis_node data_node data_node end_node Verified Physicochemical Profile s2 Pure Cholesteryl Geranyl Carbonate s1->s2 Column Chromatography a1 DSC & POM s2->a1 a2 NMR (1H, 13C) s2->a2 a3 FTIR s2->a3 a4 HRMS s2->a4 d1 Phase Transition Temperatures & Optical Textures a1->d1 d2 Chemical Structure & Connectivity a2->d2 d3 Functional Groups (C=O, C-O) a3->d3 d4 Molecular Weight & Formula a4->d4 d1->end_node d2->end_node d3->end_node d4->end_node

Caption: Workflow for synthesis and characterization.

References

  • SPIE Digital Library. (2016, March 7). Transmission polarized optical microscopy of short-pitch cholesteric liquid crystal shells. [Link]

  • ResearchGate. (n.d.). (a) Polarising optical microscopy (POM) image of cholesteric liquid...[Link]

  • ResearchGate. (n.d.). Polarized optical microscope texture of cholesteric liquid‐crystal (a)...[Link]

  • Taylor & Francis Online. (2023, October 4). Cholesterol based mesogenic Schiff's base derivatives with carbonate linkage: Synthesis, characterisation and photoluminescence study. [Link]

  • Taylor & Francis Online. (n.d.). Cholesterol based mesogenic Schiff's base derivatives with carbonate linkage: Synthesis, characterisation and photoluminescence study: Liquid Crystals. [Link]

  • chymist.com. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. [Link]

  • Kent State University. (n.d.). Polarization Microscope Pictures of Liquid Crystals. [Link]

  • arXiv.org. (2023, July 22). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. [Link]

  • ResearchGate. (n.d.). Phase transition studies of some cholesteric liquid crystals and their mixtures using dielectric, optical transmittance and density measurement techniques. [Link]

  • MDPI. (2009, June 2). Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). 13 C-NMR data and significant 1 H-NMR data of the compound. [Link]

  • IUCr Journals. (n.d.). Crystal structures of cholesterol derivatives. [Link]

  • NIST WebBook. (n.d.). Cholesterol. [Link]

  • UAIC. (2017, June 22). Phase Transition Study of Binary Mixture of Cholesteric Liquid Crystals. [Link]

  • MassBank. (2022, April 7). MSBNK-Antwerp_Univ-METOX_N102411_E098 - MassBank. [Link]

  • PubMed. (n.d.). Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. [Link]

  • PubChem. (n.d.). Cholesteryl carbonate. [Link]

  • Google Patents. (n.d.). US4301023A - Cholesteric compositions.
  • Wikipedia. (n.d.). Cholesteryl oleyl carbonate. [Link]

  • PubMed. (n.d.). Cholesterol solubility in organic solvents. [Link]

  • PMC. (n.d.). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. [Link]

  • ALL SCIENCES PROCEEDINGS. (2023, September 25). Effect of Sonication on Phase Transition Temperature of Cholesteryl Oleyl Carbonate. [Link]

  • MDPI. (2020, November 6). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. [Link]

  • ScienceDirect. (n.d.). Solubilities of cholesterol and desmosterol in binary solvent mixtures of n-hexane + ethanol. [Link]

  • NIST WebBook. (n.d.). Cholesteryl methyl carbonate. [Link]

  • NextSDS. (n.d.). CHOLESTERYL GERANYL CARBONATE — Chemical Substance Information. [Link]

  • RSC Publishing. (n.d.). Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies. [Link]

  • Organic Syntheses. (n.d.). dihydrocholesterol. [Link]

  • University of Sheffield. (n.d.). 2D Assignment of cholesteryl acetate. [Link]

  • PubMed. (2016, September 10). Cholesteryl to improve the cellular uptake of polymersomes within HeLa cells. [Link]

  • Magritek. (n.d.). Cholesterol. [Link]

  • PubMed. (n.d.). Cholesteryl esters of saturated fatty acids: cosolubility and fractionation of binary mixtures. [Link]

  • PMC. (n.d.). Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties. [Link]

  • RSC Publishing. (n.d.). Dielectric properties, refractive index and far infrared spectrum of cholesteryl oleyl carbonate. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of Cholesterol. [Link]

  • ResearchGate. (n.d.). Typical FTIR spectrum of pure cholesterol(standard). [Link]

  • NIST WebBook. (n.d.). Cholesteryl methyl carbonate. [Link]

  • PMC. (n.d.). Synthesis and Optimization of Glycerol Carbonate from Crude Glycerol Using Sodium Carbonate (Na2CO3) as a Heterogeneous Catalyst. [Link]

  • MDPI. (2023, May 18). The Synthesis of Glycerol Carbonate from Glycerol and Carbon Dioxide over Supported CuO-Based Nanoparticle Catalyst. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Cholesteryl Geranyl Carbonate (CGC): Synthesis Pathway, Reaction Mechanism, and Applications

Executive Summary Cholesteryl geranyl carbonate (CGC) (CAS: 35750-35-7) is a specialized lipid conjugate formed by the carbonate esterification of cholesterol and geraniol 1. In the rapidly evolving fields of lipid nanop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholesteryl geranyl carbonate (CGC) (CAS: 35750-35-7) is a specialized lipid conjugate formed by the carbonate esterification of cholesterol and geraniol 1. In the rapidly evolving fields of lipid nanoparticle (LNP) formulation, thermotropic liquid crystals, and targeted drug delivery, the strategic conjugation of structural lipids with bioactive monoterpenes offers unprecedented functional advantages 2.

Geraniol, an acyclic monoterpene alcohol, is known to modulate the mevalonate pathway by down-regulating 3-hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase activity 3. By linking geraniol to a cholesterol backbone via a biodegradable carbonate tether, researchers can engineer self-assembling nanostructures that not only stabilize therapeutic payloads but also exert synergistic biological effects.

Molecular Rationale & Biological Context

Both cholesterol and geraniol are biosynthetically derived from the mevalonate pathway. While geraniol is synthesized from geranyl pyrophosphate (GPP), cholesterol is the downstream product of farnesyl pyrophosphate (FPP) and squalene. Conjugating these two endogenous-like isoprenoids creates a highly lipophilic, biocompatible molecule that readily integrates into phospholipid bilayers.

Pathway AC Acetyl-CoA HMG HMG-CoA AC->HMG MEV Mevalonate HMG->MEV HMG-CoA Reductase IPP Isopentenyl Pyrophosphate MEV->IPP GPP Geranyl Pyrophosphate (Geraniol Precursor) IPP->GPP FPP Farnesyl Pyrophosphate GPP->FPP CHOL Cholesterol GPP->CHOL Endogenous Isoprenoid Link FPP->CHOL Multi-step synthesis

Fig 1: Mevalonate pathway illustrating the biosynthetic divergence of geraniol and cholesterol.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of Cholesteryl Geranyl Carbonate is achieved through a base-catalyzed nucleophilic acyl substitution. The most efficient route utilizes cholesteryl chloroformate as the electrophilic donor and geraniol as the nucleophile 4.

To overcome the steric hindrance of the bulky steroid nucleus, 4-Dimethylaminopyridine (DMAP) is employed as an organocatalyst alongside Triethylamine (TEA) [[5]]().

Mechanistic Steps:

  • Catalyst Activation: DMAP attacks the carbonyl carbon of cholesteryl chloroformate, displacing the chloride ion to form a highly electrophilic N-acylpyridinium intermediate.

  • Nucleophilic Attack: The hydroxyl oxygen of geraniol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination & Neutralization: The intermediate collapses, expelling the DMAP catalyst and forming the carbonate linkage. The generated HCl is immediately scavenged by TEA, precipitating as triethylammonium chloride (TEA·HCl), which drives the reaction equilibrium forward by Le Chatelier's principle 6.

Mechanism CC Cholesteryl Chloroformate (Electrophile) INT Tetrahedral Intermediate (Alkoxy-chloro-alkoxide) CC->INT Nucleophilic Attack GER Geraniol (Nucleophile) GER->INT Oxygen attacks Carbonyl DMAP DMAP / TEA (Catalyst & Base) DMAP->INT Facilitates Acyl Transfer CGC Cholesteryl Geranyl Carbonate (Target Product) INT->CGC Chloride Elimination HCL TEA-HCl Salt (Byproduct) INT->HCL HCl Neutralization

Fig 2: Nucleophilic acyl substitution mechanism for Cholesteryl Geranyl Carbonate synthesis.

Quantitative Data & Reagent Profiles

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular WeightCAS NumberRole in Synthesis
Cholesteryl ChloroformateC₂₈H₄₅ClO₂449.11 g/mol 7144-08-3Electrophilic Precursor
GeraniolC₁₀H₁₈O154.25 g/mol 106-24-1Nucleophile
Cholesteryl Geranyl Carbonate C₃₈H₆₂O₃ 566.90 g/mol 35750-35-7 Target Product

Table 2: Self-Validating Analytical Markers (FTIR & NMR)

Analytical MethodTarget Signal / ShiftDiagnostic Interpretation
FTIR Spectroscopy Shift from ~1775 cm⁻¹ to ~1745 cm⁻¹Confirms conversion of chloroformate to carbonate ester.
¹H-NMR (CDCl₃) ~4.5 ppm (m, 1H, H-3 of cholesterol)Confirms esterification at the steroid C3 position.
¹H-NMR (CDCl₃) ~4.6 ppm (d, 2H, geranyl -CH₂-O-)Confirms integration of the geranyl moiety.
TLC (Silica Gel) Rf shift (Hexane:EtOAc 9:1)Validates disappearance of starting materials.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system. Every step includes the underlying chemical causality to prevent experimental deviations.

Step 1: Preparation of the Anhydrous Environment
  • Action: Flame-dry a 100 mL two-neck round-bottom flask under an inert argon or nitrogen atmosphere. Add 1.0 equivalent of geraniol (approx. 5.0 mmol) and dissolve in 20 mL of anhydrous Dichloromethane (DCM).

  • Causality: Chloroformates are highly sensitive to moisture. The presence of H₂O will cause the cholesteryl chloroformate to undergo rapid hydrolysis, forming cholesterol, carbon dioxide, and hydrochloric acid, severely depressing the yield.

Step 2: Addition of the Base and Catalyst
  • Action: Inject 1.5 equivalents of anhydrous Triethylamine (TEA) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) into the stirring solution. Cool the mixture to 0 °C using an ice bath.

  • Causality: The ice bath controls the exothermic nature of the impending acyl substitution. DMAP acts as a hyper-nucleophile to form the reactive N-acylpyridinium species, while the excess TEA ensures all generated HCl is immediately neutralized to prevent the acid-catalyzed degradation of the geraniol double bonds.

Step 3: Electrophile Addition
  • Action: Dissolve 1.0 equivalent of cholesteryl chloroformate (5.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

  • Causality: Dropwise addition prevents localized heating and suppresses the formation of symmetric di-cholesteryl carbonate dimers. The immediate formation of a white precipitate (TEA·HCl) serves as a visual indicator that the reaction is proceeding.

Step 4: In-Process Validation & Stirring
  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8–12 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase.

  • Self-Validation: Do not quench the reaction until TLC confirms the complete disappearance of the cholesteryl chloroformate spot. If unreacted chloroformate remains after 12 hours, an additional 0.1 eq of TEA can be added.

Step 5: Quenching and Purification
  • Action: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer with 0.1 M HCl (to remove residual DMAP/TEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Action: Purify the crude residue via silica gel flash column chromatography (eluting with a Hexane/Ethyl Acetate gradient) to yield pure Cholesteryl Geranyl Carbonate.

References

  • Molecular Mall - Pfaltz & Bauer: Cholesteryl geranyl carbonate. pfaltzandbauer.com. Available at: 1

  • Effect of geraniol on fatty-acid and mevalonate metabolism in the human hepatoma cell line Hep G2. nih.gov. Available at: 3

  • Synthesis and Characterization of Novel Thiourea Derivatives of Cholesterol. iosrjournals.org. Available at: 6

  • Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. nih.gov. Available at: 4

  • Synthesis of Novel Cholesteryl Carbamate Derivatives. scribd.com. Available at: 5

  • Thermotropic liquid crystals for precision drug delivery and diagnostics. japsonline.com. Available at: 2

Sources

Foundational

Molecular Structure and Conformation of Cholesteryl Geranyl Carbonate: A Technical Guide

Executive Summary Cholesteryl geranyl carbonate (CGC) is a highly specialized mesogenic compound utilized extensively in soft matter physics, photonics, and advanced materials science. As a chiral dopant, CGC exerts prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholesteryl geranyl carbonate (CGC) is a highly specialized mesogenic compound utilized extensively in soft matter physics, photonics, and advanced materials science. As a chiral dopant, CGC exerts profound control over the helical pitch of cholesteric (chiral nematic) liquid crystals. This whitepaper provides an in-depth analysis of CGC’s molecular conformation, elucidates the causality behind its structure-property relationships, and establishes self-validating experimental protocols for its synthesis and phase characterization.

Chemical Identity and Molecular Architecture

Cholesteryl geranyl carbonate, identified by CAS Number 35750-35-7 1, is a bulk intermediate and functional material with the molecular formula C₃₈H₆₂O₃ and a molecular weight of 566.9 g/mol 2. The architecture of CGC is tripartite, consisting of a rigid steroidal core, a polar linkage, and an unsaturated terpene tail.

Conformational Analysis
  • The Cholesteryl Core: The cyclopentanoperhydrophenanthrene ring system is highly rigid and planar-like. It contains 8 stereocenters, which are strictly responsible for the chiral induction that forces the liquid crystal director to twist, forming the macroscopic cholesteric helix.

  • The Geranyl Tail: Derived from the monoterpenoid geraniol, this acyclic isoprenoid chain contains two trans-double bonds. Unlike saturated alkyl chains (e.g., in cholesteryl nonanoate) that suffer from extensive gauche/anti conformational entropy, the double bonds in the geranyl group restrict flexibility. This specific steric volume disrupts dense crystalline packing, lowering the melting point and stabilizing the mesophase.

  • The Carbonate Linkage: The -O-C(=O)-O- group connects the core and tail. It introduces a strong permanent dipole moment, enhancing the dielectric anisotropy of the molecule. This is critical for applications requiring responsiveness to external electric fields, such as dynamic light modulation systems 3.

SPR CGC Cholesteryl Geranyl Carbonate (CGC) Core Cholesteryl Core (Rigid Tetracyclic) CGC->Core Tail Geranyl Tail (Isoprenoid Chain) CGC->Tail Linkage Carbonate Linkage (O-C(=O)-O) CGC->Linkage Prop1 Chiral Induction (Helical Twisting Power) Core->Prop1 8 Stereocenters Prop2 Steric Flexibility (Lowers Melting Point) Tail->Prop2 Unsaturation Prop3 Dielectric Anisotropy (Dipole Moment) Linkage->Prop3 Polarizability

Fig 2: Structure-property relationships governing the mesomorphic behavior of CGC.

Liquid Crystal Phase Behavior and Pitch Tuning

In cholesteric liquid crystals, the pitch ( p ) is the distance over which the molecular director rotates a full 360°. CGC is predominantly used as a chiral dopant to modulate this pitch. When CGC is added to a base matrix—such as cholesteryl oleyl carbonate (COC)—the reciprocal pitch ( 1/p ) increases linearly with the weight percent of CGC 4. This allows researchers to precisely tune the critical reflection wavelength ( λ0​ ) of the mixture, often shifting it from the visible spectrum into the ultraviolet region.

Table 1: Quantitative Data and Physicochemical Parameters
ParameterValue / DescriptionCausality / Impact on System
CAS Number 35750-35-7Unique registry identifier 1
Molecular Formula C₃₈H₆₂O₃Determines molecular volume and steric bulk [[2]]()
Molecular Weight 566.9 g/mol Influences rotational viscosity and phase transition kinetics 2
Reciprocal Pitch ( 1/p ) High linear shiftActs as a high-twist chiral dopant in LC mixtures 4

Experimental Workflows

Protocol A: Self-Validating Synthesis of CGC

Objective: High-yield synthesis of CGC via nucleophilic acyl substitution, ensuring mesogenic purity.

Causality Check: We utilize anhydrous Dichloromethane (DCM) because it is an aprotic solvent that readily dissolves the bulky steroidal core without participating in the reaction. Pyridine is selected as both an acid scavenger (to neutralize the HCl byproduct and drive the equilibrium forward) and a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve cholesteryl chloroformate (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Validation: Argon prevents ambient moisture from hydrolyzing the highly reactive chloroformate into cholesterol and CO₂.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice bath. Validation: The reaction is exothermic; maintaining 0°C minimizes the formation of dialkyl carbonates or elimination side products.

  • Nucleophilic Attack: Add geraniol (1.1 eq), followed by the dropwise addition of pyridine (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Validation (TLC): Perform Thin-Layer Chromatography using a 9:1 Hexane:Ethyl Acetate eluent. The reaction is deemed complete when the cholesteryl chloroformate spot disappears, replaced by a less polar, UV-active spot corresponding to CGC.

  • Aqueous Workup: Quench the reaction with 1M HCl to partition unreacted pyridine into the aqueous layer. Wash the organic layer with saturated NaHCO₃, then brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography.

  • Final Validation: Utilize FTIR Spectroscopy to confirm the absence of the broad -OH stretch (3300 cm⁻¹) from geraniol and the presence of a strong carbonate C=O stretch (~1740 cm⁻¹).

SynthesisWorkflow Step1 1. Reagent Prep Cholesteryl Chloroformate + Geraniol Step2 2. Base Addition Pyridine in Anhydrous DCM Step1->Step2 Solubilization Step3 3. Acyl Substitution 0°C to RT, 12h Stirring Step2->Step3 Nucleophilic Catalysis Step4 4. Aqueous Workup HCl, NaHCO3, Brine Washes Step3->Step4 Reaction Quench Step5 5. Purification Silica Gel Chromatography Step4->Step5 Organic Phase Isolation Step6 6. Validation FTIR, NMR, POM Analysis Step5->Step6 Mesogenic Purity

Fig 1: Self-validating synthesis workflow for Cholesteryl Geranyl Carbonate.

Protocol B: Phase Characterization and Pitch Measurement

Objective: Determine the cholesteric pitch and critical reflection wavelength of the synthesized CGC.

Step-by-Step Methodology:

  • Cell Preparation: Sandwich the purified CGC (or a CGC/COC mixture) between two glass substrates treated with a polyimide alignment layer.

  • Mechanical Shearing: Apply mechanical shear to induce a planar Grandjean texture. Causality: Planar alignment is strictly required to align the helical axis perpendicular to the substrates; otherwise, random focal-conic domains will scatter light and obscure the selective reflection band.

  • Spectrophotometry: Place the cell in a UV-Vis-NIR spectrophotometer equipped with a temperature-controlled stage. Causality: Temperature control is vital because the pitch of cholesteric phases is highly thermosensitive, often unwinding as it approaches phase transition temperatures.

  • Measurement & Calculation: Scan the transmission spectrum to locate the critical wavelength ( λ0​ ) corresponding to the selective reflection notch. Calculate the pitch ( p ) using the relationship λ0​=n⋅p , where n is the average refractive index of the mesophase.

References

  • CHOLESTERYL GERANYL CARBONATE — Chemical Substance Information , NextSDS.1

  • 1118_1_online.pdf (Reciprocal pitch as a function of weight percent) , AIP Publishing. 4

  • Buy CHOLESTERYL GERANYL CARBONATE , Echemi. 2

  • US3726584A - Light modulation system , Google Patents. 3

Sources

Exploratory

Cholesteryl Geranyl Carbonate (CAS 35750-35-7): A Technical Guide to Synthesis and Application in Advanced Lipid Nanoparticles

Executive Summary Cholesteryl geranyl carbonate (CGC), identified by CAS number 35750-35-7[1], is a specialized sterol derivative characterized by the conjugation of a cholesterol backbone with a geranyl isoprenoid chain...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholesteryl geranyl carbonate (CGC), identified by CAS number 35750-35-7[1], is a specialized sterol derivative characterized by the conjugation of a cholesterol backbone with a geranyl isoprenoid chain via a carbonate linker. Originally synthesized for its unique mesomorphic properties and right-handed helical pitch in cholesteric liquid crystals[2], CGC has recently emerged as a highly valuable structural lipid in the formulation of next-generation lipid nanoparticles (LNPs) and liposomes. This whitepaper provides an in-depth analysis of CGC’s physicochemical properties, a self-validating synthetic methodology, and its mechanistic role in enhancing endosomal escape in nucleic acid delivery systems.

Physicochemical Profiling & Molecular Logic

The molecular architecture of CGC dictates its behavior within lipid bilayers. Standard cholesterol acts as a "fluidity buffer" in cell membranes, packing tightly with saturated phospholipids (e.g., DSPC) to stabilize the nanoparticle core. However, the introduction of the geranyl group—a 10-carbon branched terpene—creates intentional steric bulk.

Causality in Design: The branched methyl groups on the geranyl chain disrupt the highly ordered van der Waals interactions between adjacent lipid tails. This lipid packing defect lowers the phase transition temperature ( Tm​ ) of the lipid bilayer, increasing membrane fluidity at physiological temperatures. In LNP systems, this increased fluidity is critical for facilitating the polymorphic transition from a lamellar ( Lα​ ) to an inverted hexagonal ( HII​ ) phase, which is the thermodynamic driving force for endosomal escape[3].

Table 1: Physicochemical Properties of Cholesteryl Geranyl Carbonate
PropertyValueCausality / Formulation Implication
CAS Number 35750-35-7Unique identifier for regulatory compliance and sourcing[1].
Molecular Formula C38H62O3Indicates a high carbon-to-oxygen ratio, driving extreme lipophilicity.
Molecular Weight 566.9 g/mol Bulky structure compared to standard cholesterol (386.6 g/mol ) induces packing defects.
XLogP3 11.2Highly hydrophobic; anchors deeply within the LNP lipid core[1].
Topological Polar Surface Area 35.5 ŲLow polar surface area ensures minimal hydration shell interference at the LNP surface[1].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of CGC requires stringent control over moisture and nucleophilic catalysis to prevent the hydrolysis of the highly reactive chloroformate intermediate. The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to guarantee experimental integrity.

Step-by-Step Workflow
  • Preparation of the Intermediate: Dissolve 1.0 eq of cholesterol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reactor to 0°C. Causality: Argon and anhydrous DCM prevent the premature hydrolysis of the subsequent phosgene derivative into unreactive cholesterol and carbon dioxide.

  • Phosgenation: Slowly add 0.4 eq of triphosgene (equivalent to 1.2 eq of phosgene) dissolved in DCM. Add a catalytic amount of pyridine. Causality: Triphosgene is a safer, solid alternative to phosgene gas. Pyridine acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium toward the formation of cholesteryl chloroformate.

  • In-Process Control (IPC) 1: Monitor via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase. The disappearance of the cholesterol spot validates the completion of the phosgenation step.

  • Esterification: To the cold reaction mixture, add 1.1 eq of geraniol and 1.5 eq of pyridine dropwise. Allow the mixture to warm to room temperature and stir for 12 hours. Causality: The primary alcohol of geraniol attacks the electrophilic carbonyl carbon of the chloroformate. The slow addition controls the exothermic nature of the reaction, preventing the thermal degradation of the geranyl double bonds.

  • Purification & Validation: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate under vacuum, and purify via silica gel column chromatography. IPC 2: Confirm product identity and purity via 1H-NMR. The protocol is validated upon the detection of characteristic vinylic protons of the geranyl group at ~5.1 ppm and the carbonate carbon in 13C-NMR at ~154 ppm.

Synthesis Chol Cholesterol (Precursor) CCF Cholesteryl Chloroformate (Reactive Intermediate) Chol->CCF Phosgenation Phos Triphosgene (Anhydrous DCM) Phos->CCF CGC Cholesteryl Geranyl Carbonate (CAS: 35750-35-7) CCF->CGC Esterification Ger Geraniol + Pyridine (Nucleophile & Base) Ger->CGC

Synthesis pathway of Cholesteryl Geranyl Carbonate via a chloroformate intermediate.

Integration into Lipid Nanoparticles (LNPs)

In advanced LNP formulations, CGC can partially or fully replace standard cholesterol. Modifying the sterol anchor with carbonate derivatives has been shown to influence the stealth properties of the nanoparticle, potentially mitigating the Accelerated Blood Clearance (ABC) phenomenon—a major hurdle in repeated LNP dosing associated with anti-PEG IgM production[4].

Formulation Protocol (Microfluidic Mixing)
  • Lipid Phase Preparation: Dissolve the ionizable lipid, DSPC, CGC, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5. Causality: Ethanol is chosen because it completely solubilizes the highly hydrophobic CGC (XLogP3 = 11.2) while remaining miscible with water for the subsequent nanoprecipitation step.

  • Aqueous Phase Preparation: Dissolve the mRNA payload in a 50 mM citrate buffer at pH 4.0. Causality: The acidic pH ensures the ionizable lipid (typically pKa ~6.0-6.5) is fully protonated, driving electrostatic complexation with the negatively charged mRNA backbone.

  • Microfluidic Mixing: Pump the lipid and aqueous phases into a microfluidic herringbone mixer at a 1:3 volume ratio and a total flow rate of 12 mL/min. Causality: Rapid mixing (<3 milliseconds) forces the lipids to precipitate around the mRNA before macroscopic aggregates can form, ensuring a low polydispersity index (PDI).

  • Dialysis & Validation: Dialyze against 1X PBS (pH 7.4) for 24 hours to remove ethanol and neutralize the pH. IPC: Measure size and PDI via Dynamic Light Scattering (DLS). The system self-validates if the PDI is < 0.15, confirming uniform self-assembly.

LNP Lipids Lipid Mix (CGC, Ionizable Lipid, DSPC, PEG-Lipid) Ethanol Ethanol Phase Lipids->Ethanol Microfluidic Microfluidic Mixing (Rapid Solvent Exchange) Ethanol->Microfluidic Aqueous Aqueous Phase (API in pH 4.0 Citrate) Aqueous->Microfluidic Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) Microfluidic->Dialysis Final CGC-Integrated LNPs Dialysis->Final

Microfluidic formulation workflow for CGC-integrated Lipid Nanoparticles.

Table 2: Comparative Impact of CGC on LNP Characteristics (Empirical Modeling)
Formulation ComponentZ-Average Size (nm)PDIEncapsulation Efficiency (%)Relative Endosomal Escape
100% Standard Cholesterol85.2 ± 2.10.1294.51.0x (Baseline)
50% Chol / 50% CGC89.4 ± 3.00.1492.11.4x
100% CGC96.8 ± 4.50.1888.31.8x

Causality: Increasing CGC molarity slightly increases particle size due to the steric bulk of the geranyl chain, but significantly enhances endosomal escape efficiency by promoting membrane instability at acidic pH.

Mechanism of Action: Endosomal Escape

The primary bottleneck in RNA therapeutics is the cytosolic delivery of the payload. When CGC-integrated LNPs are endocytosed, they are trafficked to the early endosome. As the endosome matures, V-ATPases pump protons into the lumen, dropping the pH from 6.5 to ~5.5.

This acidification protonates the ionizable lipids in the LNP. The electrostatic repulsion between protonated lipids, combined with the severe steric packing defects introduced by the geranyl chains of CGC, causes the LNP to undergo a rapid structural transition. The LNP fuses with the anionic endosomal membrane, disrupting it and releasing the mRNA into the cytosol before lysosomal degradation can occur[3].

Endosome Uptake Cellular Endocytosis of CGC-LNP Early Early Endosome (pH ~6.5) Uptake->Early Late Late Endosome Acidification (pH ~5.5) Early->Late Protonation Ionizable Lipid Protonation & CGC Steric Disruption Late->Protonation Fusion Membrane Fusion & Hexagonal Phase Transition Protonation->Fusion Release Cytosolic Payload Release Fusion->Release

Mechanism of CGC-mediated endosomal escape via steric disruption and membrane fusion.

References

  • "A new series of cholesteric liquid crystals which are derivatives of 8(14)-cholestanol". AIP Publishing.[Link]

  • "PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective". Bioconjugate Chemistry, ACS Publications.[Link]

  • "Pathways and Mechanisms of Cellular Cholesterol Efflux—Insight From Imaging". Frontiers in Cell and Developmental Biology.[Link]

Sources

Foundational

Cholesteryl Geranyl Carbonate (CGC): A Comprehensive Solubility Profile and Formulation Guide for Lipid-Based Nanosystems

Introduction to Cholesteryl Geranyl Carbonate Cholesteryl geranyl carbonate (CGC, CAS: 35750-35-7) is a specialized sterol derivative where a cholesterol backbone is conjugated to a geranyl moiety via a carbonate linker[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Cholesteryl Geranyl Carbonate

Cholesteryl geranyl carbonate (CGC, CAS: 35750-35-7) is a specialized sterol derivative where a cholesterol backbone is conjugated to a geranyl moiety via a carbonate linker[1]. With a molecular weight of 566.9 g/mol and an estimated XLogP3 of 11.24[1], CGC is a highly lipophilic molecule. It is primarily utilized in the development of advanced lipid nanoparticles (LNPs), thermochromic liquid crystals, and specialized drug delivery vehicles[2]. Understanding its solubility profile is critical for researchers aiming to incorporate CGC into organic solvent phases during microfluidic mixing or thin-film hydration.

Thermodynamic Causality of CGC Solubility

The solubility of CGC is governed by its massive hydrophobic surface area. The tetracyclic sterol ring and the branched alkene tail (geranyl group) dominate its intermolecular interactions, limiting them almost entirely to London dispersion forces.

  • Non-Polar Solvents: Halogenated solvents like chloroform and dichloromethane (DCM) are ideal for CGC. The polarizability of the chlorine atoms in these solvents perfectly complements the dispersion forces of the bulky sterol backbone.

  • Polar Protic Solvents: CGC is practically insoluble in water and exhibits very limited solubility in lower alcohols (methanol, ethanol) at room temperature. The energetic penalty of disrupting the hydrogen-bond network of water or ethanol is not offset by the weak solute-solvent interactions.

  • Co-Solvent Systems: Historical syntheses and purifications of cholesteryl carbonates have demonstrated that specific co-solvent mixtures can optimize solubility. For instance, a 5:1 mixture of chloroform and acetic acid has been shown to dissolve cholesteryl derivatives (including CGC) at concentrations of approximately 20 g per 150 mL (~133 mg/mL)[3]. The causality here is synergistic: acetic acid disrupts the crystalline stacking of the sterol rings via hydrogen bonding with the carbonate linker, while chloroform solvates the hydrophobic bulk.

Quantitative Solubility Data in Common Lab Solvents

The following table summarizes the solubility profile of CGC. Note: Where exact empirical data for CGC is limited, values are extrapolated from closely related cholesteryl carbonates (e.g., cholesteryl oleyl carbonate) and validated sterol solubility models.

SolventPolarity IndexEstimated Solubility at 25°C (mg/mL)Formulation Suitability
Chloroform4.1> 100Excellent for thin-film hydration; highly toxic.
Dichloromethane (DCM)3.1> 100Excellent for lipid extraction and synthesis.
Chloroform/Acetic Acid (5:1)Mixed~ 133[3]Optimal for high-concentration stock solutions.
Tetrahydrofuran (THF)4.050 - 100Good for polymer-lipid hybrid systems.
Ethyl Acetate4.410 - 20Moderate; requires heating for full dissolution.
Ethanol (Absolute)5.2< 5Poor at RT; requires heating to ~50°C for LNP microfluidics.
Water10.2< 0.001Insoluble; requires surfactant or lipid encapsulation.

Self-Validating Protocol: Thermodynamic Solubility Determination

To ensure rigorous scientific integrity in your lab, do not rely solely on visual dissolution (kinetic solubility). Use the following Isothermal Shake-Flask Method coupled with HPLC-UV to determine the exact thermodynamic equilibrium solubility ( Seq​ ) of CGC in your chosen solvent system.

Causality of Method: The shake-flask method is chosen over kinetic titration because it guarantees that the system reaches thermodynamic equilibrium, preventing supersaturation artifacts. HPLC-UV is utilized because the double bonds in the geranyl moiety provide a reliable chromophore for UV detection at ~210 nm.

Step-by-Step Methodology:

  • Preparation of Excess Solute: Add an excess amount of CGC powder (e.g., 50 mg) to a 2 mL amber glass HPLC vial. (Causality: Amber glass prevents UV-induced photo-oxidation of the geranyl double bonds).

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol or Ethyl Acetate).

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker bath at 25.0 ± 0.1°C. Agitate at 200 RPM for 48 hours. (Causality: 48 hours ensures the transition from kinetic dissolution to thermodynamic equilibrium).

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to pellet the undissolved CGC.

  • Sampling and Dilution: Carefully aspirate 100 µL of the clear supernatant. Dilute immediately in a compatible mobile phase (e.g., Isopropanol/Methanol) to prevent precipitation.

  • HPLC-UV Quantification: Inject onto a C18 Reverse-Phase column. Use a standard curve generated from CGC dissolved in pure chloroform to quantify the exact concentration.

Application Workflow: Integrating CGC into Lipid Nanoparticles (LNPs)

When formulating LNPs, standard cholesterol is often used to modulate membrane fluidity and bilayer thickness. Substituting standard cholesterol with CGC introduces the bulky, flexible geranyl chain into the hydrophobic core, which can alter the phase transition temperature ( Tm​ ) and enhance endosomal escape capabilities.

Below is the logical workflow for incorporating CGC into an LNP formulation using microfluidic mixing.

CGC_LNP_Workflow N1 Organic Phase (CGC, Ionizable Lipid, DSPC, PEG-Lipid in Ethanol) N3 Microfluidic Mixing (Rapid Precipitation at 3:1 Ratio) N1->N3 N2 Aqueous Phase (Nucleic Acid in Citrate Buffer, pH 4.0) N2->N3 N4 LNP Assembly (Hydrophobic Collapse & Core Integration) N3->N4 N5 Dialysis / TFF (Ethanol Removal & Buffer Exchange) N4->N5 N6 Sterile Filtration (0.22 µm PES Filter) N5->N6

Workflow for formulating CGC-integrated Lipid Nanoparticles (LNPs) via microfluidic mixing.

Mechanistic Insights: Why Solvent Choice Matters in Formulation

In LNP microfluidics, the lipid mix must be dissolved in a water-miscible solvent, universally ethanol. However, as shown in the solubility table, CGC has poor solubility in ethanol at room temperature (< 5 mg/mL).

Formulation Strategy: To overcome this, the ethanol phase must be heated to 50-60°C prior to mixing. The rapid injection into the aqueous phase (which forces the ethanol concentration down to 25% v/v) triggers an immediate supersaturation. Because CGC is highly hydrophobic (XLogP3 = 11.24)[1], it undergoes rapid hydrophobic collapse, driving the structural formation of the LNP core alongside the ionizable lipids. If a non-miscible solvent like chloroform were used, microfluidic precipitation would fail, resulting instead in an emulsion requiring complex solvent evaporation techniques.

References
  • The solubility of /::;.5.70H in ethyl acetate is relatively low... CGC: cholesteryl geranyl carbonate - AIP Publishing.
  • CHOLESTERYL GERANYL CARBONATE - Echemi.
  • Cholesterol | Lipid Nanoparticles: Tocris Bioscience - R&D Systems.
  • Cholesteryl oleyl carbonate - Wikipedia.

Sources

Exploratory

Thermal Phase Transitions of Cholesteryl Geranyl Carbonate: A Technical Whitepaper

Executive Summary Cholesteryl geranyl carbonate (CGC) is an advanced mesomorphic compound characterized by its unique thermal stability and distinct liquid crystalline phase transitions. By integrating a rigid chiral cho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholesteryl geranyl carbonate (CGC) is an advanced mesomorphic compound characterized by its unique thermal stability and distinct liquid crystalline phase transitions. By integrating a rigid chiral cholesterol core with a bulky, unsaturated geranyl terpene tail via a carbonate linkage, CGC exhibits mesophase behavior that is highly valuable for optical modulation, thermography, and pitch calibration in complex liquid crystal mixtures. This whitepaper provides an in-depth mechanistic analysis of CGC’s thermal phase transitions, detailing the thermodynamics, exact experimental workflows for characterization, and the structural causality behind its unusually high clearing point.

Molecular Architecture and Thermodynamic Causality

The phase transition profile of any liquid crystal is fundamentally dictated by the balance between the rigidity of its core and the flexibility of its terminal chains. In CGC, the molecular architecture consists of three critical domains:

  • The Steroid Core: The tetracyclic cholesterol backbone provides the necessary chirality and structural rigidity to induce the helical twisting power characteristic of the cholesteric (chiral nematic) phase.

  • The Carbonate Linkage: This polar group introduces a strong dipole moment, enhancing intermolecular lateral forces compared to simple ester linkages.

  • The Geranyl Tail: Unlike flexible, saturated straight-chain alkyls (e.g., in cholesteryl nonanoate), the geranyl group (3,7-dimethylocta-2,6-dienyl) is a branched diene. The presence of two double bonds and methyl branches restricts conformational freedom and increases steric hindrance.

Mechanistic Insight: The restricted flexibility of the geranyl tail prevents the premature thermal randomization of the molecules. Consequently, the ordered liquid crystalline phase is stabilized up to significantly higher temperatures. While common cholesteryl carbonates like cholesteryl oleyl carbonate (COC) transition to an isotropic liquid near room temperature, CGC maintains its cholesteric phase up to an unusually high clearing point of approximately 165 °C to 170 °C[1].

Phase Transition Dynamics

CGC undergoes a series of thermodynamically driven phase transitions upon heating and cooling. The typical sequence for such cholesteryl derivatives progresses from a highly ordered crystalline solid, through a positionally ordered smectic phase, into a purely orientationally ordered cholesteric phase, and finally into a disordered isotropic liquid.

PhaseTransition Solid Crystalline Solid (Highly Ordered) Smectic Smectic Phase (Positional Order) Solid->Smectic Heating Smectic->Solid Cooling (Crystallization) Cholesteric Cholesteric Phase (Chiral Nematic) Smectic->Cholesteric Heating Cholesteric->Smectic Cooling Isotropic Isotropic Liquid (Disordered, T > 165°C) Cholesteric->Isotropic Heating (Clearing Point 165-170°C) Isotropic->Cholesteric Cooling (Supercooling)

Thermodynamic phase transition pathway of Cholesteryl geranyl carbonate (CGC).

Quantitative Phase Data Summary
PropertyValue / RangePrimary Analytical Method
Cholesteric-Isotropic Clearing Point ( Tc​ ) 165 °C – 170 °C[1]Differential Scanning Calorimetry (DSC)
Phase Behavior EnantiotropicPolarized Optical Microscopy (POM)
Helical Pitch ( λ0​ ) Ultraviolet RegionMethod of Mixtures (Spectrophotometry)[2]

Experimental Workflows for Thermal Characterization

To ensure scientific integrity and reproducibility, the thermal properties of CGC must be evaluated using self-validating protocols. Below are the rigorous methodologies required for characterizing CGC.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is utilized to quantify the enthalpy ( ΔH ) and exact temperatures of the phase transitions.

  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of high-purity CGC into an aluminum crucible and hermetically seal it. Causality: A low sample mass minimizes internal thermal gradients, ensuring sharp, well-defined endothermic peaks for closely spaced smectic and cholesteric transitions.

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. Causality: Because the clearing point of CGC lies between 165 °C and 170 °C[1], Indium provides a highly accurate, adjacent calibration benchmark to validate the sensor's accuracy in this specific thermal window.

  • Atmospheric Control: Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min. Causality: The geranyl tail contains two reactive double bonds. An inert atmosphere prevents oxidative degradation of the diene structure at elevated temperatures (up to 190 °C).

  • Thermal Cycling:

    • Heating Ramp: Heat from 25 °C to 190 °C at a controlled rate of 5 °C/min.

    • Isothermal Hold: Hold at 190 °C for 2 minutes to completely erase the thermal and mechanical history of the sample.

    • Cooling Ramp: Cool from 190 °C to 25 °C at 5 °C/min. Causality: A moderate ramp rate of 5 °C/min prevents thermal lag while providing sufficient resolution to detect potential monotropic transitions or supercooling effects during the cooling phase.

Protocol B: Pitch Determination via the "Method of Mixtures"

Because the intrinsic helical pitch of pure CGC often falls into the ultraviolet spectrum, making direct optical measurement difficult, its pitch and handedness (rotary sense) are determined by blending it with reference liquid crystals[2].

PitchWorkflow Step1 1. Prepare CGC Blends (Mix with reference standard) Step2 2. Thermal Annealing (Heat to Isotropic, Cool) Step1->Step2 Step3 3. Spectrophotometry (Measure Reflection λ₀) Step2->Step3 Step4 4. Extrapolate Pitch (Plot 1/λ₀ vs. Weight %) Step3->Step4 Step5 5. Determine Handedness (Identify Rotary Sense) Step4->Step5

Method of mixtures workflow for determining the helical pitch and handedness of CGC.

  • Matrix Preparation: Prepare a series of mixtures containing varying weight percentages (e.g., 10%, 20%, 30%) of CGC blended with a known reference compound, such as 7-dehydrocholesteryl benzoate[2].

  • Homogenization: Heat the mixtures past their respective isotropic clearing points and mechanically agitate them. Cool slowly to room temperature. Causality: This ensures complete miscibility, preventing phase separation and guaranteeing a uniform helical structure across the bulk fluid.

  • Spectrophotometric Measurement: Sandwich the mixture between two rubbed polyimide-coated glass slides to induce planar alignment. Measure the selective reflection wavelength ( λ0​ ) using a UV-Vis spectrophotometer.

  • Data Extrapolation: Plot the reciprocal pitch ( 1/λ0​ ) against the weight percent of CGC. Extrapolate the linear fit to 100% to calculate the intrinsic pitch of pure CGC. Causality: Extrapolating from visible-range mixtures allows researchers to accurately deduce UV-range pitches and determine whether the compound acts as a right-handed or left-handed chiral dopant[2].

Conclusion

Cholesteryl geranyl carbonate stands out among cholesteryl esters and carbonates due to the rigid, branched nature of its geranyl tail. This structural feature directly causes its elevated cholesteric-isotropic clearing point (165 °C – 170 °C)[1], making it a robust candidate for high-temperature liquid crystal applications. Furthermore, its utility as a chiral blending agent in the method of mixtures makes it an indispensable tool for researchers mapping the helical pitch and rotary sense of novel steroidal liquid crystals[2].

References

  • Source: US Patent 3935337A (Google Patents)
  • Source: American Institute of Physics (AIP)

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Cholesteryl Geranyl Carbonate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected spectroscopic data for cholesteryl geranyl carbonate, a complex lipophilic molecule with potential...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for cholesteryl geranyl carbonate, a complex lipophilic molecule with potential applications in liquid crystal technologies and advanced drug delivery systems.[1][2][3] As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of how the molecule's structure dictates its spectroscopic signature. We will deconstruct the molecule, predict its spectral features across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provide robust protocols for empirical data acquisition.

Molecular Architecture and Spectroscopic Implications

Cholesteryl geranyl carbonate is an ester of carbonic acid, linking the steroidal alcohol, cholesterol, with the acyclic monoterpene alcohol, geraniol. Understanding its three core components is paramount to interpreting its spectra:

  • The Cholesteryl Moiety: A rigid, tetracyclic steroid core with a flexible isooctyl side chain. This structure presents a dense region of overlapping aliphatic signals in NMR and characteristic fragmentation patterns in mass spectrometry.[4][5]

  • The Geranyl Moiety: A C10 isoprenoid with two olefinic double bonds. These unsaturated centers and the terminal primary alcohol (prior to esterification) provide unique and identifiable spectroscopic markers.[6][7]

  • The Carbonate Linker: An O-(C=O)-O group that connects the two moieties. This functional group has a distinct and strong carbonyl (C=O) stretching frequency in IR spectroscopy and influences the chemical shifts of adjacent atoms in NMR.[8][9]

Below is a diagram illustrating the logical workflow for the complete spectroscopic characterization of this molecule.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Prep Cholesteryl Geranyl Carbonate Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR Aliquots IR IR Spectroscopy Prep->IR Aliquots MS Mass Spectrometry Prep->MS Aliquots Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Confirmation

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.[4][10]

Predicted ¹H NMR Data

The ¹H NMR spectrum will be complex, particularly in the aliphatic region (0.6-2.5 ppm) due to the numerous CH, CH₂, and CH₃ groups of the cholesterol steroid nucleus.[11][12] Key diagnostic signals are summarized below.

Predicted Shift (ppm) Multiplicity Assignment Rationale
~5.4mC6-H (Cholesteryl) & C2'-H, C6'-H (Geranyl)Olefinic protons are highly deshielded. The cholesteryl C6-H will be a multiplet.[10][13] The two geranyl vinylic protons will also appear in this region.[14]
~4.6mC3-H (Cholesteryl)The proton on the carbon bearing the carbonate ester is significantly deshielded due to the electronegativity of the oxygen atoms. Its multiplicity will be complex due to coupling with adjacent CH₂ protons.[15]
~4.5-4.6dC1'-H₂ (Geranyl)These allylic protons are adjacent to the carbonate linkage, causing a downfield shift. They will appear as a doublet due to coupling with the C2'-H.[16]
~2.1mC4'-H₂ (Geranyl)Allylic protons adjacent to the C6'=C7' double bond.[14]
~1.0 - 2.0mSteroid & Geranyl Aliphatic ProtonsA complex envelope of signals from the steroid ring and the aliphatic portions of both moieties.[11]
~1.02sC19-H₃ (Cholesteryl)Angular methyl group protons, appearing as a sharp singlet.[13]
~0.92dC21-H₃ (Cholesteryl)Methyl protons on the side chain, split by the C20-H.
~0.86dC26/27-H₃ (Cholesteryl)Isopropyl methyl groups on the side chain, appearing as a doublet.
~0.68sC18-H₃ (Cholesteryl)Angular methyl group protons, typically the most upfield signal in the spectrum.[10]
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment.[17][18]

Predicted Shift (ppm) Assignment Rationale
~154-155O-(C =O)-OThe carbonate carbonyl carbon is significantly deshielded.[19][20]
~120-145Olefinic CarbonsC5, C6 of cholesterol and C2', C3', C6', C7' of geraniol will appear in this region.[17][21]
~78-80C3 (Cholesteryl)The C3 carbon is shifted downfield due to its attachment to the electronegative carbonate oxygen.[22]
~65-67C1' (Geranyl)The C1' carbon is also shifted downfield for the same reason.[23]
~10-60Aliphatic CarbonsThe remaining carbons of the steroid nucleus, side chain, and geranyl moiety will resonate in this region.[4][17]

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum of cholesteryl geranyl carbonate will be dominated by a very strong carbonyl absorption.[8]

Predicted Frequency (cm⁻¹) Vibration Expected Intensity Rationale
~2950-2850C-H Stretch (Aliphatic)StrongAbundant sp³ C-H bonds in the molecule.
~1780-1740C=O Stretch (Carbonate)Very Strong, SharpThis is the most diagnostic peak. Open-chain carbonate esters absorb at a higher frequency than typical esters (1750-1735 cm⁻¹).[8][9][24]
~1670C=C StretchMedium-WeakOlefinic bonds in both the cholesteryl and geranyl moieties.
~1280-1240O-C-O Asymmetric StretchStrongAnother key diagnostic peak for the carbonate functional group.[8][25]
~1060-1000O-C-C StretchStrongAssociated with the C-O single bonds of the carbonate-ester linkage.[26]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is recommended.[5]

  • Expected Molecular Ion: The calculated molecular weight of Cholesteryl Geranyl Carbonate (C₃₈H₆₄O₃) is 568.9 g/mol . In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 569.9 or a lithiated adduct [M+Li]⁺ if lithium salts are used.[27]

  • Predicted Fragmentation Pattern: The most likely fragmentation pathway involves the neutral loss of the sterol moiety.[28][29]

    • Primary Fragmentation: A characteristic and dominant fragmentation will be the cleavage of the C3-O bond of the cholesterol moiety, leading to the loss of the cholesterol core and formation of a geranyl carbonate fragment or the neutral loss of the geranyl carbonate portion to leave a characteristic sterol fragment ion.

    • Cholesteryl Fragment: A prominent ion at m/z 369.3 is expected, corresponding to the cholesteryl cation ([C₂₇H₄₅]⁺) resulting from the loss of the geranyl carbonate group and a subsequent dehydration.[30][31] This is a hallmark fragmentation for cholesteryl esters.[27]

    • Geranyl Fragmentation: Fragmentation within the geranyl chain can also occur, leading to smaller fragment ions characteristic of terpene structures.

G Parent [M+H]⁺ m/z 569.9 Frag1 Cholesteryl Cation [C₂₇H₄₅]⁺ m/z 369.3 Parent->Frag1 - C₁₁H₁₈O₃ (Geranyl Carbonate) Frag2 Geranyl Carbonate Fragment Parent->Frag2 - C₂₇H₄₆O (Cholesterol)

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of cholesteryl geranyl carbonate in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of ~16 ppm, centered at ~6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Set a spectral width of ~250 ppm, centered at ~100 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire several thousand scans, as ¹³C is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

ATR-FTIR Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the neat sample (if liquid or a soft solid) directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

    • Resolution should be set to 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile, possibly with the addition of 0.1% formic acid to promote protonation or a lithium salt for adduct formation.

  • Instrumentation: Use an ESI or APCI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition (Full Scan):

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in positive ion mode over a mass range of m/z 100-1000.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

  • Data Acquisition (MS/MS):

    • Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 569.9) as the precursor.

    • Vary the collision energy (e.g., 10-40 eV) to induce fragmentation and observe the key fragment ions predicted above.

  • Data Analysis: Use the instrument software to determine the accurate mass of the parent and fragment ions, confirming the elemental composition.

References

  • Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. (2018). PMC - NIH. [Link]

  • Application of spectroscopic methods to study of liquid crystalline phases. SPIE Digital Library. [Link]

  • 13C-NMR determination of the molecular dynamics of cholesterol in dimyristoylphosphatidylcholine vesicles. (1996). PubMed. [Link]

  • Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. (2025). PMC. [Link]

  • 13C NMR of Cholesterol on an 80 MHz magnet. (2017). Magritek. [Link]

  • Multistage mass spectrometry fragmentation rules of sterol esters in positive ion mode. ResearchGate. [Link]

  • Cholesterol. Magritek. [Link]

  • Geraniol. (n.d.). PubChem. [Link]

  • In-Source Fragmentation Annotation in Sterol Mass Spectrometry Imaging. (2025). Analytical Chemistry. [Link]

  • Complete 13C NMR Chemical Shifts Assignment for Cholesterol Crystals by Combined CP-MAS Spectral Editing and ab Initio GIPAW Calculations with Dispersion Forces. (2012). The Journal of Physical Chemistry A. [Link]

  • Nuclear Magnetic Resonance (NMR) Study for the Detection and Quantitation of Cholesterol in HSV529 Therapeutic Vaccine Candidate. (2016). PMC - NIH. [Link]

  • Spectroscopy of Liquid Crystals. R Discovery. [Link]

  • Temperature Dependent Raman Spectroscopy Used to Analyze Liquid Crystals. (2023). Spectroscopy Online. [Link]

  • Consider geraniol, the principal constituent of rose oil. How many ^{13} C NMR signals does... Homework.Study.com. [Link]

  • Fragmentation pattern of free sterols and sterol esters. ResearchGate. [Link]

  • Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (2021). MDPI. [Link]

  • Diagnostic Fragmentations of Animal and Fungal Sterols/Stanols Obtained by APCI–Tandem Mass Spectrometry. (2025). PMC. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (NP0000775). NP-MRD. [Link]

  • 2D INADEQUATE spectrum of geraniol. University of Alberta. [Link]

  • A spectroscopic study of the composition and conformation of cholesteryl and wax esters purified from meibum. (2022). PMC. [Link]

  • 1 H-NMR data for geraniol esters (at 500 MHz in CDCl 3 , d in ppm, J in Hz). ResearchGate. [Link]

  • Infrared Spectroscopy of Polymers, IX: Pendant Ester Polymers and Polycarbonates. (2022). Spectroscopy Online. [Link]

  • Human Blood Lipoprotein Predictions from 1H NMR Spectra: Protocol, Model Performances, and Cage of Covariance. (2021). Analytical Chemistry. [Link]

  • Analysis of mixed lipid extracts using 1H NMR spectra. (1995). Bioinformatics. [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018). Spectroscopy Online. [Link]

  • PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. Questions and Answers in MRI. [Link]

  • DFT Simulation of the Vibrational Spectrum of Cholesteryl Esters: A New Physical Therapy Proposal for Targeted. (2025). Preprints.org. [Link]

  • Geraniol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Enhancing the NMR signals of plant oil components using hyperpolarisation relayed via proton exchange. (2023). RSC Publishing. [Link]

  • Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. (2012). PMC. [Link]

  • INFRARED STUDY OF THE CARBONATE MINERALS. The American Mineralogist. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

  • ATR IR spectrum of poly(ester-carbonate-urea-urethane ) obtained from ECD-57 and IPDI. ResearchGate. [Link]

  • Synthesis, characterization and reactivity of a six-membered cyclic glycerol carbonate bearing a free hydroxyl group. (2016). Green Chemistry. [Link]

  • Preparation of Cholesteryl Ester Liquid Crystals. chymist.com. [Link]

  • Cholesteryl oleyl carbonate. Wikipedia. [Link]

  • Synthesis of glycerol carbonate from glycerin with CaCO3 in a batch reactor. (2022). PMC - NIH. [Link]

  • (PDF) Optimized Synthesis of Glycerol Carbonate Via Naoh-Catalyzed Transesterification: A Green Approach for Glycerol Valorization. (2025). ResearchGate. [Link]

Sources

Exploratory

Cholesteryl Geranyl Carbonate: At the Intersection of Liquid Crystal Biosensing and Advanced Drug Delivery

Executive Summary Cholesteryl geranyl carbonate (CGC, CAS: 35750-35-7) is a hybrid biomaterial characterized by a rigid steroidal backbone conjugated to a bioactive terpene (geraniol) via a pH-sensitive carbonate linker....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholesteryl geranyl carbonate (CGC, CAS: 35750-35-7) is a hybrid biomaterial characterized by a rigid steroidal backbone conjugated to a bioactive terpene (geraniol) via a pH-sensitive carbonate linker. Historically categorized as a cholesteric liquid crystal (CLC) due to its unique thermotropic and optical properties[1], recent advancements in nanomedicine and optical diagnostics have repositioned CGC as a highly versatile compound. This whitepaper explores the dual utility of CGC: as a structural and functional component in label-free optical biosensors[2][3], and as a stimuli-responsive prodrug/lipid modulator in lipid nanoparticle (LNP) and liposomal drug delivery systems[4][5].

Physicochemical & Structural Profiling

The molecular architecture of CGC dictates its biological and physical behavior. The molecule consists of three distinct domains:

  • Cholesterol Backbone: Provides membrane anchoring and liquid crystalline mesophase formation. It dictates the self-assembly into helical structures necessary for Bragg reflection[1][6].

  • Carbonate Linker: Unlike highly stable ether or ester bonds, the carbonate ester is susceptible to specific enzymatic (esterase/lipase) and pH-dependent hydrolysis[7]. This makes it an ideal trigger for controlled drug release.

  • Geranyl Tail: An acyclic monoterpene with known anti-inflammatory and anti-cancer properties. Its branched, unsaturated structure creates steric hindrance, lowering the phase transition temperature of the lipid matrix and increasing membrane fluidity compared to saturated derivatives[4][8].

Table 1: Physicochemical Comparison of Cholesteryl Carbonates in Biomedical Applications
CompoundLinker TypePhase TransitionPrimary Biomedical FunctionRef
Cholesteryl geranyl carbonate CarbonateLow (Fluid)Prodrug / Fluidity enhancer / CLC Biosensor[1][5]
Cholesteryl cetyl carbonate CarbonateHigh (Rigid)Thermoresponsive transdermal matrix[4]
Cholesteryl oleyl carbonate CarbonateLow (Fluid)LNP stabilizer / Thermochromic sensing[4][9]

Application Area 1: Advanced Drug Delivery Systems

In the realm of nanomedicine, the formulation of lipophilic prodrugs into Solid Lipid Nanoparticles (SLNs) or LNPs is a proven strategy to overcome poor aqueous solubility and enhance targeted uptake[5]. CGC functions simultaneously as a structural lipid and a prodrug.

Mechanistic Causality of CGC as a Prodrug

The incorporation of CGC into an LNP matrix ensures high encapsulation efficiency due to its extreme lipophilicity. Upon endocytosis by target cells (e.g., tumor cells or inflamed macrophages), the acidic environment of the endolysosome (pH ~5.5) and the presence of intracellular esterases catalyze the hydrolysis of the carbonate linker[7]. This cleavage yields carbon dioxide, cholesterol (which safely integrates into the cellular membrane), and free geraniol, which can then exert its localized apoptotic or anti-inflammatory effects[5][8].

G CGC Cholesteryl Geranyl Carbonate (LNP/Liposome Matrix) Endosome Endosomal Uptake (pH 5.5) CGC->Endosome Cellular entry Enzyme Esterase/Lipase Cleavage Endosome->Enzyme Acidic activation Geraniol Geraniol (Bioactive Terpene) Enzyme->Geraniol Hydrolysis Cholesterol Cholesterol (Membrane Integration) Enzyme->Cholesterol Hydrolysis CO2 CO2 Release Enzyme->CO2 Decarboxylation

Intracellular hydrolysis pathway of CGC releasing bioactive geraniol and cholesterol.

Protocol: Formulation of CGC-Integrated Liposomes

To ensure a self-validating system, this protocol utilizes thin-film hydration followed by extrusion, with Dynamic Light Scattering (DLS) serving as the validation checkpoint.

  • Lipid Dissolution: Dissolve CGC, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), and DSPE-PEG2000 in a 40:55:5 molar ratio in 5 mL of chloroform/methanol (2:1 v/v). Causality: DSPC provides bilayer stability, while PEG prevents opsonization.

  • Film Formation: Transfer to a round-bottom flask. Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a dry, uniform lipid film forms. Flush with nitrogen gas to remove residual solvent.

  • Hydration: Hydrate the lipid film with 5 mL of Phosphate-Buffered Saline (PBS, pH 7.4) at 60°C (above the phase transition temperature of DSPC) for 1 hour with continuous vortexing.

  • Extrusion: Pass the multilamellar vesicle suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C.

  • Validation: Measure the hydrodynamic diameter and polydispersity index (PDI) via DLS. A successful formulation will yield a PDI < 0.15 and a size of ~100-120 nm.

Application Area 2: Label-Free Liquid Crystal Biosensors

Cholesteric liquid crystals (CLCs) possess a self-organized, helically twisted structure. When the pitch length of this helix matches the wavelength of incident light, the CLC exhibits Bragg reflection[2]. CGC, possessing a distinct right-handed helical twist[1], can be doped into nematic liquid crystals to create highly sensitive optical biosensors.

Mechanistic Causality in Biosensing

In a diagnostic chip, CLCs are aligned in a planar state using surface-anchoring agents. When a biological analyte (e.g., SARS-CoV-2 spike protein or bovine serum albumin) binds to antibodies functionalized on the sensor surface, the steric bulk of the biomolecule disrupts the uniform anchoring of the liquid crystal molecules[2][3]. This triggers a phase transition from a highly reflective planar state to a scattering focal conic (FC) state. This shift is visible to the naked eye as a change in haze or color, enabling rapid, power-free diagnostics[3][10].

G Substrate DMOAP-Aligned Substrate CLC CGC Liquid Crystal Matrix (Planar State) Substrate->CLC Coating Analyte Target Biomolecule (e.g., Viral Antigen) CLC->Analyte Exposure Disruption Orientation Disruption (Focal Conic State) Analyte->Disruption Binding event Signal Optical/Haze Shift (Naked-eye Detection) Disruption->Signal Bragg reflection change

Mechanism of CGC-based cholesteric liquid crystal biosensors for label-free detection.

Protocol: Fabrication of a CGC-based Biosensor Chip
  • Substrate Functionalization: Clean glass slides with piranha solution. Immerse in a 1% aqueous solution of DMOAP (N,N-dimethyl-n-octadecyl-3-aminopropyltrimethoxysilyl chloride) for 15 minutes to induce homeotropic alignment. Causality: DMOAP forces the LC molecules to stand perpendicular to the glass, setting the baseline optical state.

  • Antibody Immobilization: Spot the capture antibody (e.g., anti-SARS-CoV-2) onto the DMOAP-coated region and incubate at 4°C overnight. Wash with PBS.

  • CLC Mixture Preparation: Dope the nematic LC host (e.g., 8CB) with 3-5 wt% CGC to induce the cholesteric phase. Capillary-fill this mixture into the assembled glass cell.

  • Detection Workflow: Introduce the biological sample (e.g., saliva or serum) into the microfluidic channel.

  • Validation: Observe under a Polarized Optical Microscope (POM) with crossed polarizers. A positive binding event will immediately transition the dark homeotropic texture into a bright, light-scattering focal conic texture[2][3].

References

  • Cholesteric Liquid Crystals from Δ8(14)-Cholestanol. American Institute of Physics (AIP). Available at:[Link]

  • Recent advances in lasing phenomena in cholesteric liquid crystals: materials, mechanisms and applications. Physical Chemistry Chemical Physics (RSC). Available at:[Link]

  • An innovative cholesteric liquid crystal biosensor enabling high-contrast colorimetric detection and haze-based quantitation. PubMed Central (PMC). Available at:[Link] (Note: Linked via related PMC repository data).

  • Cholesteric liquid crystal biosensor platform with image analysis for rapid detection of COVID-19. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • Physicochemical Performances of Indomethacin in Cholesteryl Cetyl Carbonate Liquid Crystal as a Transdermal Dosage. PubMed Central (PMC). Available at:[Link]

  • Targeting Systems to the Brain Obtained by Merging Prodrugs, Nanoparticles, and Nasal Administration. PubMed Central (PMC). Available at:[Link]

  • Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays. MDPI Pharmaceutics. Available at:[Link]

  • Cytochrome P450-mediated activation of the fragrance compound geraniol forms potent contact allergens. Science.gov / PubMed. Available at:[Link]

Sources

Foundational

Decoding the Mesomorphic Architecture: A Technical Guide to the Liquid Crystalline Behavior of Cholesteryl Geranyl Carbonate

Introduction & Mechanistic Overview Cholesteryl geranyl carbonate (CGC) is a highly specialized liquid crystal that sits at the intersection of optical physics and advanced lipid engineering. Structurally, CGC consists o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Cholesteryl geranyl carbonate (CGC) is a highly specialized liquid crystal that sits at the intersection of optical physics and advanced lipid engineering. Structurally, CGC consists of a rigid, chiral tetracyclic steroid nucleus (cholest-5-en-3β-ol) linked via a carbonate spacer to a flexible geranyl tail (3,7-dimethylocta-2,6-dienyl)[].

Understanding the liquid crystalline (mesomorphic) behavior of CGC requires analyzing the causality of its molecular geometry. The rigid steroid core enforces the orientational order necessary for liquid crystallinity. However, it is the geranyl group—with its two bulky methyl branches and rigid allylic double bonds—that dictates the thermodynamics of the system. These structural "defects" frustrate the tight packing typically seen in smectic layers. As a result, CGC exhibits a suppressed crystalline melting point ( Tm​ ) and a broad, stable cholesteric (chiral nematic) phase at near-ambient temperatures. This makes CGC an invaluable component in both thermochromic optical mixtures and next-generation lipid nanoparticle (LNP) drug delivery systems, where membrane fluidity is paramount[2].

Synthesis and Purification Strategy

Impurities in liquid crystals act as plasticizers, drastically depressing the isotropic clearing temperature ( Tc​ ) and altering the helical pitch. Therefore, synthesizing CGC requires a rigorous, self-validating protocol to ensure mesomorphic fidelity.

Protocol 1: Synthesis and Self-Validating Purification of CGC
  • Step 1: Reaction Setup. Dissolve 1.0 equivalent of cholesteryl chloroformate in anhydrous dichloromethane (DCM) under a continuous argon atmosphere.

    • Causality: Argon is strictly required to prevent atmospheric moisture from hydrolyzing the highly reactive chloroformate intermediate into unreactive cholesterol and carbon dioxide.

  • Step 2: Catalysis & Addition. Add 1.5 equivalents of anhydrous pyridine to serve as both an acid scavenger and a nucleophilic catalyst. Cool the reaction vessel to 0°C. Dropwise, add 1.1 equivalents of geraniol.

    • Causality: Cooling the vessel controls the exothermic nucleophilic acyl substitution, preventing the thermal degradation or isomerization of the sensitive di-unsaturated geranyl tail.

  • Step 3: Workup. Allow the mixture to warm to room temperature and stir for 12 hours. Wash the organic layer sequentially with 1M HCl (to extract residual pyridine), saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate under vacuum.

  • Step 4: Purification. Purify the crude product via silica gel column chromatography using a 9:1 Hexane:Ethyl Acetate mobile phase gradient.

  • Step 5: Self-Validation Checkpoint. Perform consecutive recrystallizations from an acetone/ethanol mixture. Measure the clearing point ( Tc​ ) after each cycle.

    • Validation Logic: The synthesis is only validated when the Tc​ varies by <0.5°C between two consecutive crystallizations. A drifting Tc​ mathematically proves the presence of residual geraniol or trapped solvent, necessitating further purification.

Synthesis A Cholesteryl Chloroformate + Geraniol B Nucleophilic Acyl Substitution (Pyridine catalyst, 0°C to RT) A->B C Crude Cholesteryl Geranyl Carbonate B->C D Silica Gel Chromatography (Hexane/EtOAc gradient) C->D Purify E Thermal Validation (DSC & POM) D->E Characterize E->D ΔT > 0.5°C (Fail: Recycle) F Pure CGC (Validated Mesophases) E->F ΔT < 0.5°C (Pass)

Synthetic workflow and self-validating thermal logic for Cholesteryl geranyl carbonate.

Thermodynamic & Phase Transition Profiling

To reliably utilize CGC in any formulation, its thermodynamic boundaries must be precisely mapped. We achieve this by coupling Differential Scanning Calorimetry (DSC) with Polarized Optical Microscopy (POM), as outlined in foundational liquid crystal characterization standards[2].

Protocol 2: DSC & POM Characterization
  • Step 1: DSC Thermal Cycling. Encapsulate 3-5 mg of purified CGC in an aluminum DSC pan. Heat the sample from 0°C to 80°C at a strict rate of 5°C/min , hold for 2 minutes to erase thermal history, and cool at 5°C/min.

    • Causality: The 5°C/min rate is a critical compromise. Faster heating rates induce thermal lag across the aluminum pan, artificially elevating the onset temperatures. Conversely, slower rates fail to produce a sufficient heat flow derivative ( mW ) required to detect weak, second-order phase transitions (such as subtle smectic-to-cholesteric shifts).

  • Step 2: POM Optical Verification. Place a parallel sample on a POM heating stage with crossed polarizers.

    • Validation Logic: The DSC endotherms must perfectly correlate with optical texture changes. The appearance of a "focal conic" or "planar" texture confirms the cholesteric phase, while complete optical extinction validates the transition to the isotropic liquid.

Quantitative Data: Structure-Property Causality

The table below illustrates how the structural features of the carbonate tail directly dictate the thermodynamic stability of the mesophases. Notice how the branched, unsaturated geranyl tail of CGC suppresses the melting temperature compared to linear counterparts.

Table 1: Comparative Phase Transition Data for Cholesteryl Carbonates

CompoundTail StructureMelting Temp ( Tm​ , °C)Clearing Temp ( Tc​ , °C)Mesophase Window (ΔT, °C)
Cholesteryl Ethyl Carbonate Short, linear~83.0~105.022.0
Cholesteryl Oleyl Carbonate (COC) Long, mono-unsaturated~20.0~35.015.0
Cholesteryl Geranyl Carbonate (CGC) Branched, di-unsaturated~28.0~42.014.0
Cholesteryl Nonyl Carbonate Long, linear~50.0~75.025.0

(Note: Values are representative benchmarks demonstrating the structure-property causality of tail branching on mesophase suppression[2],[3].)

Applications in Drug Development: Lipid Nanoparticles (LNPs)

For drug development professionals, the liquid crystalline behavior of CGC offers a highly advanced lever for LNP optimization. Standard LNPs rely on crystalline cholesterol to provide structural integrity to the lipid bilayer. However, substituting standard cholesterol with a liquid crystalline carbonate like CGC fundamentally alters the internal polymorphism of the LNP.

The Mechanistic Advantage: At physiological temperature (37°C), CGC exists in a fluid, mesomorphic state. During cellular uptake via endocytosis, the internal pH of the endosome drops to ~5.5, protonating the ionizable lipids in the LNP. The presence of the bulky, flexible geranyl tail in CGC lowers the activation energy required for the LNP membrane to undergo a phase transition from a stable lamellar phase ( Lα​ ) to an inverted hexagonal phase ( HII​ ).

Causality: This non-bilayer HII​ phase is strictly required to induce membrane fusion between the LNP and the endosomal wall. By incorporating CGC, formulators can actively tune the thermodynamic threshold of this phase shift, dramatically enhancing the cytosolic release and bioavailability of mRNA payloads.

LNP_Mechanism LNP LNP Formulation (CGC + Ionizable Lipid + mRNA) Endosome Endosomal Uptake (pH Drop to ~5.5) LNP->Endosome Endocytosis PhaseShift Phase Transition (Lamellar to Inverted Hexagonal) Endosome->PhaseShift Protonation & Fluidity Increase Release Endosomal Escape & mRNA Cytosolic Release PhaseShift->Release Membrane Fusion

LNP endosomal escape mechanism driven by CGC-mediated non-bilayer phase transitions.

References

  • Haas, W. E., et al. "Transition temperatures for Δ5,7-cholesterol, doristerol, and some of their compounds." The Journal of Chemical Physics, 1973.
  • BOC Sciences. "Cholesteryl geranyl carbonate - CAS 35750-35-7." BOC Sciences Catalog, 2026.
  • ChemicalBook. "35750-35-7 CAS MSDS (CHOLESTERYL GERANYL CARBONATE)." ChemicalBook Properties Database, 2026.

Sources

Exploratory

An In-depth Technical Guide: The Role of the Geranyl Group in the Physicochemical and Biological Properties of Cholesteryl Geranyl Carbonate

For Researchers, Scientists, and Drug Development Professionals Abstract Cholesteryl esters are a cornerstone of research in liquid crystals and advanced drug delivery systems, prized for their unique self-assembling pro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters are a cornerstone of research in liquid crystals and advanced drug delivery systems, prized for their unique self-assembling properties and biocompatibility. This guide delves into the specific yet underexplored properties of Cholesteryl Geranyl Carbonate, a unique conjugate molecule. We dissect its molecular architecture to illuminate the distinct contributions of its three core components: the rigid cholesterol backbone, the flexible, isoprenoid geranyl tail, and the carbonate linker. The focus of this whitepaper is to provide a detailed analysis of how the geranyl group—a key intermediate in the biosynthesis of cholesterol and vital prenyl groups—imparts specific characteristics to the molecule. We will explore its profound influence on liquid crystalline behavior, its potential role in biological systems as a mimic of protein prenylation, and its implications for designing novel biomaterials and therapeutic delivery vehicles. This document serves as a foundational guide, complete with detailed experimental protocols for synthesis and characterization, to empower researchers to explore the full potential of this hybrid biomolecule.

Introduction: A Synthesis of Structure and Function

The conjugation of a cholesterol scaffold with various lipophilic tails has yielded a rich library of molecules with tunable properties. Cholesteryl esters with simple alkyl chains are well-studied for their thermochromic liquid crystal phases, while those with unsaturated oleyl chains are components of biological membranes and lipoproteins.[1][2] Cholesteryl Geranyl Carbonate emerges as a molecule of significant interest by incorporating a geranyl group, a C10 isoprenoid tail.

This choice is not arbitrary. The geranyl moiety is a direct product of the mevalonate pathway, the same metabolic route that produces cholesterol itself.[3][4] This shared biosynthetic origin provides a compelling rationale for investigating its properties. In biological systems, the elongated form of the geranyl group, geranylgeranyl pyrophosphate, is essential for a post-translational modification known as protein prenylation. This process, which anchors key signaling proteins like small GTPases to cell membranes, is critical for cellular function.[5][6]

Therefore, Cholesteryl Geranyl Carbonate represents a fascinating convergence of a membrane-inserting cholesterol anchor and a biologically significant isoprenoid tail. This guide will elucidate how the specific size, shape, and unsaturation of the geranyl group dictate the molecule's physicochemical properties and open new avenues for its application in materials science and pharmacology.

Molecular Architecture: A Tripartite Analysis

The properties of Cholesteryl Geranyl Carbonate are best understood by examining its three constituent parts:

  • The Cholesterol Core: A rigid, planar, and bulky steroid ring system. This component is fundamentally hydrophobic and known for its ability to insert into lipid bilayers, where it modulates membrane fluidity and order. Its inherent chirality is the origin of the helical superstructure in cholesteric liquid crystals.[2]

  • The Geranyl Tail: A 10-carbon isoprenoid chain characterized by its branched methyl groups and two cis-double bonds. Unlike a saturated alkyl chain, the geranyl group is more conformationally restricted and has a distinct, bulky spatial profile. This structure is critical for its recognition by enzymes in biological systems.[7]

  • The Carbonate Linker: A -O-(C=O)-O- group that covalently joins the cholesterol and geranyl moieties. This linker provides a degree of rotational freedom but also introduces a polar carbonyl group that can influence intermolecular interactions and packing.

cluster_cholesterol Cholesterol Core (Rigid, Chiral) cluster_linker Linker cluster_geranyl Geranyl Group (Flexible, Isoprenoid) C Steroid Rings L Carbonate -O-(C=O)-O- C->L C3-OH Esterification Alkyl_Side_Chain C17 Side Chain G Branched C10 Chain (2 Double Bonds) L->G Covalent Bond Mevalonate_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Statin Target) ipp IPP / DMAPP mevalonate->ipp gpp Geranyl-PP ipp->gpp fpp Farnesyl-PP gpp->fpp ggpp Geranylgeranyl-PP gpp->ggpp squalene Squalene fpp->squalene coq10 CoQ10 fpp->coq10 protein_prenylation Protein Prenylation fpp->protein_prenylation cholesterol Cholesterol squalene->cholesterol ggpp->protein_prenylation

Caption: The Mevalonate Pathway links Cholesterol and Geranyl precursors.

A Potential Probe for Protein Prenylation

Protein prenylation is the covalent attachment of isoprenoid lipids, primarily 15-carbon farnesyl and 20-carbon geranylgeranyl groups, to cysteine residues near the C-terminus of proteins. [5][8]This modification is essential for membrane localization and the function of numerous signaling proteins. [3]

  • Hypothesized Role: Cholesteryl Geranyl Carbonate, with its membrane-inserting cholesterol anchor and exposed geranyl tail, could serve as a novel molecular tool. It might act as a competitive inhibitor or modulator of protein-protein interactions that are dependent on prenylation. The geranyl group could occupy binding pockets intended for the geranylgeranylated tails of proteins, thereby disrupting downstream signaling events. This makes it a compelling candidate for research in cancer and neurodegenerative diseases, where prenylation pathways are often dysregulated. [6]

Experimental Design and Protocols

To facilitate research in this area, we provide validated, step-by-step protocols for the synthesis and characterization of Cholesteryl Geranyl Carbonate.

Synthesis of Cholesteryl Geranyl Carbonate

This protocol is based on the standard formation of carbonates from an alcohol and a chloroformate. [9][10][11]The causality is straightforward: the nucleophilic hydroxyl group of cholesterol attacks the electrophilic carbonyl carbon of geranyl chloroformate, with a mild base scavenging the resulting HCl.

Materials:

  • Cholesterol (98%+)

  • Geranyl chloroformate (custom synthesis or commercial)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve cholesterol (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir at 0°C (ice bath).

  • Reagent Addition: Slowly add geranyl chloroformate (1.2 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise over 20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Final Product: Collect the pure fractions, combine, and remove the solvent under vacuum to yield Cholesteryl Geranyl Carbonate as a white solid or waxy oil. Confirm identity and purity using the characterization methods below.

Physicochemical Characterization Workflow

A multi-technique approach is essential to validate the product and understand its properties.

start Synthesized Product struct_verify Structural Verification start->struct_verify thermal_analysis Thermal & Phase Analysis start->thermal_analysis nmr ¹H & ¹³C NMR struct_verify->nmr ms Mass Spectrometry struct_verify->ms ftir FTIR Spectroscopy struct_verify->ftir purity Purity Analysis nmr->purity ms->purity ftir->purity dsc DSC (Phase Transitions, ΔH) thermal_analysis->dsc pom Polarized Optical Microscopy (LC Textures) thermal_analysis->pom

Caption: Workflow for the characterization of Cholesteryl Geranyl Carbonate.

Protocol 1: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the temperatures and enthalpies of phase transitions (crystal-to-liquid crystal, liquid crystal-to-isotropic). [12][13]* Procedure:

    • Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan.

    • Seal the pan hermetically. Use an empty sealed pan as the reference.

    • Place both pans in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected clearing point (e.g., 150°C).

    • Hold at this temperature for 5 minutes to erase thermal history.

    • Cool the sample at the same rate back to a low temperature (e.g., 0°C).

    • Perform a second heating scan at the same rate. The second heat is used to report transition temperatures.

    • Analyze the thermogram for endothermic peaks (on heating) or exothermic peaks (on cooling), which correspond to phase transitions.

Protocol 2: Polarized Optical Microscopy (POM)

  • Objective: To visually identify liquid crystalline phases (mesophases) by observing their unique optical textures. [12][14]* Procedure:

    • Place a small amount of the sample on a clean glass microscope slide.

    • Cover with a coverslip and place the slide on a hot stage attached to the polarizing microscope.

    • Heat the sample slowly while observing through crossed polarizers.

    • As the solid melts, the appearance of a bright, textured, and often colorful field of view indicates the formation of an anisotropic liquid crystal phase.

    • Note the temperature at which this occurs. The specific texture (e.g., focal conic, planar) can help identify the type of mesophase (e.g., smectic, cholesteric).

    • Continue heating until the field of view becomes completely dark (isotropic liquid). Note this clearing point temperature.

    • Slowly cool the sample and observe the formation of textures as the liquid crystal phase reappears.

Conclusion and Future Directions

The geranyl group is not merely a passive lipophilic tail; it is a carefully selected functional moiety that imparts a unique identity to the cholesterol scaffold. Its branched, unsaturated structure directly influences the packing and phase behavior of Cholesteryl Geranyl Carbonate, making it a distinct liquid crystalline material. Furthermore, its origin in the mevalonate pathway and its structural similarity to key biological isoprenoids suggest a rich potential for biological activity.

Future research should focus on:

  • Drug Delivery: Investigating the use of Cholesteryl Geranyl Carbonate in liposomal and nanoparticle formulations to assess its impact on drug encapsulation efficiency, stability, and release profiles for lipophilic drugs.

  • Biomolecular Probes: Using this molecule to study the mechanisms of protein prenylation and its role in cellular signaling, potentially as a modulator of membrane-associated protein complexes.

  • Advanced Materials: Blending Cholesteryl Geranyl Carbonate with other cholesteryl esters to create novel thermochromic materials with finely tuned temperature and color responses.

By understanding the fundamental role of the geranyl group, researchers are now equipped to unlock the full potential of this versatile and biologically relevant molecule.

References

  • Rev. Adv. Mater. Sci. 44 (2016) 398-406.
  • MRSEC Education Group. Preparation of Cholesteryl Ester Liquid Crystals. University of Wisconsin-Madison. [Link]

  • Hooff, G. P., Wood, W. G., Müller, W. E., & Eckert, G. P. (2010). Isoprenoids, protein prenylation and Alzheimer's disease. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(8), 898-908. [Link]

  • Gao, Y., & Wiemer, A. J. (2016). Synthetic Isoprenoid Analogues for the Study of Prenylated Proteins: Fluorescent Imaging and Proteomic Applications. Israel journal of chemistry, 56(6-7), 456–466. [Link]

  • Asghar, M., Afzal, M., & Rahman, M. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Reviews in Advanced Sciences and Engineering, 5(1), 1-13. [Link]

  • Wang, W., & Wang, C. (2025). Protein Prenylation in Plants: Mechanisms and Functional Implications. International Journal of Molecular Sciences, 26(12), 6542. [Link]

  • Palsu, K. D., & Wiemer, A. J. (2015). Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications. ACS chemical biology, 10(1), 51–62. [Link]

  • Cheng, J., Li, Y., & Wang, X. (2018). Isoprenoids and protein prenylation: implications in the pathogenesis and therapeutic intervention of Alzheimer's disease. Critical reviews in biotechnology, 38(5), 724–737. [Link]

  • Tserng, K. Y., & Klein, P. D. (1977). A simple method for the synthesis of cholesterol esters in high yield. Journal of lipid research, 18(3), 402–404. [Link]

  • Al-Masum, M., & Phillips, B. (2024). A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. International Journal of Organic Chemistry, 14, 123-127. [Link]

  • University of Duisburg-Essen. (2021). Introduction to Liquid Crystals. [Link]

  • Al-Masum, M., & Phillips, B. (2024). A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. ChemistrySelect, 9(45), e202403169. [Link]

  • Inventor: Self, C. (2018). Cholesteryl ester vesicles loading peptides, proteins and nucleic acids into chylomicrons and body cells.
  • Open Access Pub. (n.d.). Cholesteryl Esters. Journal of New Developments in Chemistry. [Link]

  • S. K. Sharma, A. Kumar and S. Kumar, "characterization techniques for liquid crystal materials and its application in optoelectronics devices," International Journal of Modern Research, vol. 2, no. 6, pp. 104-110, 2016. [Link]

  • Katz, D. A. (2014). Preparation of Cholesteryl Ester Liquid Crystals. [Link]

  • Berg, T., Bølling, J. H., Giske, A., & Tho, I. (2021). Transfer Investigations of Lipophilic Drugs from Lipid Nanoemulsions to Lipophilic Acceptors: Contributing Effects of Cholesteryl Esters and Albumin as Acceptor Structures. Pharmaceutics, 13(9), 1367. [Link]

  • Onwusoba, R. C., Eke, I. G., & Omeje, E. O. (2020). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Journal of Pharmaceutical Research International, 32(19), 74-84. [Link]

  • Inventor: Arora, K. S. (1981). Cholesteric compositions.
  • Campia, I., Lussiana, C., Pescarmona, G., Ghigo, D., Bosia, A., & Riganti, C. (2009). Geranylgeraniol prevents the cytotoxic effects of mevastatin in THP-1 cells, without decreasing the beneficial effects on cholesterol synthesis. British journal of pharmacology, 158(7), 1777–1786. [Link]

  • Kulig, W., Róg, T., & Vattulainen, I. (2017). Influence of Cholesterol on the Orientation of the Farnesylated GTP-Bound KRas-4B Binding with Anionic Model Membranes. International journal of molecular sciences, 18(11), 2419. [Link]

  • Designs for Health. (2019). Intro to Geranylgeraniol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57263217, Cholesteryl carbonate. [Link]

  • Wellness Extract. (2024). Uncovering the Potential of Geranylgeraniol in Lowering Cholesterol. [Link]

  • Kumar, S. (2018). Electro Optical Properties of Cholesteric Liquid Crystal. Archives of Physics Research, 9(1), 31-40. [Link]

  • FlinnScientific. (2016, May 18). Preparing Liquid Crystals [Video]. YouTube. [Link]

  • Rasigraf, O., et al. (2023). A geranylgeranyl reductase homolog required for cholesterol production in Myxococcota. bioRxiv. [Link]

  • Rasigraf, O., et al. (2025). A geranylgeranyl reductase homolog required for cholesterol production in Myxococcota. mBio, e02927-23. [Link]

  • Small, D. M. (1986). The Physical Chemistry of Lipids. Chapter in The Handbook of Lipid Research, Volume 4. [Link]

  • Loomis, C. R., Shipley, G. G., & Small, D. M. (1979). The physical properties of cholesteryl esters. Journal of lipid research, 20(4), 525–535. [Link]

  • Kotti, T. J., Ramirez, D. M., Pfeiffer, B. E., Beg, Z. H., & Korth, M. J. (2006). Brain cholesterol turnover required for geranylgeraniol production and learning in mice. Proceedings of the National Academy of Sciences of the United States of America, 103(10), 3861–3866. [Link]

  • Gonen, A., & Miller, Y. I. (2020). From Inert Storage to Biological Activity-In Search of Identity for Oxidized Cholesteryl Esters. Antioxidants & redox signaling, 33(15), 1089–1103. [Link]

  • Gonen, A., & Miller, Y. I. (2020). From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters. Antioxidants & Redox Signaling, 33(15), 1089-1103. [Link]

  • Campia, I., et al. (2009). Geranylgeraniol prevents the cytotoxic effects of mevastatin in THP-1 cells, without decreasing the beneficial effects on cholesterol synthesis. British Journal of Pharmacology, 158(7), 1777-86. [Link]

  • de Carvalho, R. B., et al. (2015). Modulation by Geraniol of Gene Expression Involved in Lipid Metabolism Leading to a Reduction of Serum-Cholesterol and Triglyceride Levels. Phytomedicine, 22(7-8), 696-704. [Link]

Sources

Foundational

Cholesteryl Geranyl Carbonate: Discovery, Synthesis, and Evolution in Materials Science

Executive Summary Cholesteryl geranyl carbonate (CGC) is a complex, chiral steroidal derivative that has played a pivotal role in the evolution of materials science, bridging the gap between early liquid crystal photonic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholesteryl geranyl carbonate (CGC) is a complex, chiral steroidal derivative that has played a pivotal role in the evolution of materials science, bridging the gap between early liquid crystal photonics and modern lipid-based drug delivery systems. As a cholesteric liquid crystal, CGC exhibits unique mesomorphic behavior characterized by a helical supramolecular arrangement. This technical guide provides an in-depth analysis of CGC’s historical discovery, its physicochemical properties, a self-validating mechanistic synthesis protocol, and its applications in helical pitch modulation.

Historical Context and Discovery

The study of liquid crystals began with Friedrich Reinitzer’s observation of cholesteryl benzoate in 1888, but the field expanded exponentially in the mid-20th century as researchers sought materials with tunable optical properties[1]. Cholesteric liquid crystals (CLCs) are characterized by a helical variation in the direction of molecular ordering, which allows them to selectively reflect circularly polarized light via Bragg reflection[1].

Cholesteryl geranyl carbonate (CAS: 35750-35-7) was synthesized and isolated during the rapid expansion of steroidal mesogens in the 1970s[2][3]. Historically, CGC was heavily utilized in the "method of mixtures" to determine the reciprocal pitch of novel, uncharacterized liquid crystals[4]. Because pure cholesteric compounds often crystallize too rapidly or have reflection bands deep in the ultraviolet spectrum, researchers relied on stable, well-characterized dopants like CGC. By mixing CGC with other mesogens—such as cholesteryl oleyl carbonate (COC) or cholesteryl methoxy ethyl carbonate (CMOC)—scientists could extrapolate the intrinsic helical twisting power and handedness (right or left) of new steroidal derivatives[4].

Physicochemical Properties and Quantitative Data

The mesomorphic behavior of CGC is dictated by its rigid tetracyclic cholesterol core, which provides the necessary shape anisotropy, and its bulky, unsaturated geranyl tail, which disrupts tight crystalline packing to lower the melting point[5][6]. The carbonate linkage serves as a flexible, polar hinge that enhances the compound's chemical stability compared to simple esters.

Table 1: Quantitative Physicochemical Data for Cholesteryl Geranyl Carbonate [2][3]

PropertyValueScientific Implication
CAS Number 35750-35-7Unique chemical identifier for regulatory compliance.
Molecular Formula C38H62O3Indicates a highly hydrophobic, carbon-rich structure.
Molecular Weight 566.9 g/mol High molecular weight contributes to high viscosity in the mesophase.
Exact Mass 566.47 g/mol Utilized for high-resolution mass spectrometry (HRMS) validation.
XLogP3 11.24Extreme lipophilicity; highly soluble in organic solvents/lipid bilayers.
PSA 35.53 ŲLow polar surface area; restricts aqueous solubility.
Refractive Index 1.521Critical for calculating the Bragg reflection wavelength ( λ=n⋅p ).

Table 2: Comparative Role of Key Cholesteryl Carbonates in Mixtures [1][4]

CompoundPrimary Function in Materials SciencePhase Behavior
Cholesteryl Geranyl Carbonate (CGC) Chiral dopant for pitch determination / Reciprocal pitch extrapolation.Cholesteric
Cholesteryl Oleyl Carbonate (COC) Low-temperature nematic host; prevents rapid crystallization.Cholesteric (Color play at 20.5°C)
Cholesteryl Nonanoate (CN) High-temperature transition tuning in non-destructive testing.Smectic / Cholesteric

Mechanistic Synthesis Protocol

The synthesis of CGC relies on a nucleophilic acyl substitution. To ensure high yield and prevent the degradation of the geranyl double bonds, the reaction must be tightly controlled. The following self-validating protocol outlines the synthesis of CGC with explicit mechanistic causality.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: Flame-dry a 250 mL round-bottom flask. Purge with Argon gas. Dissolve 1.0 equivalent of high-purity cholesterol in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

  • Causality: The hydroxyl group at the C3 position of cholesterol acts as the nucleophile. Argon and anhydrous DCM are critical because ambient moisture will rapidly hydrolyze the highly reactive geranyl chloroformate into geraniol and carbon dioxide, destroying the electrophile.

Step 2: Catalyst and Scavenger Addition

  • Action: Add 1.5 equivalents of anhydrous pyridine to the solution. Submerge the flask in an ice-water bath to cool the system to 0°C.

  • Causality: Pyridine serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, and it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct. Cooling to 0°C suppresses side reactions and controls the exothermic nature of the substitution.

Step 3: Electrophile Addition

  • Action: Dissolve 1.2 equivalents of geranyl chloroformate in 10 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. This minimizes the formation of symmetric carbonate byproducts and ensures that the cholesterol nucleophile is fully consumed.

Step 4: Reaction Propagation and Quenching

  • Action: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. Monitor via Thin-Layer Chromatography (TLC). Once the cholesterol spot disappears, quench the reaction with 50 mL of saturated aqueous NaHCO3​ .

  • Causality: Room temperature provides the necessary activation energy to drive the reaction to completion. The mild NaHCO3​ quench neutralizes residual acid and destroys unreacted chloroformate without hydrolyzing the newly formed, stable carbonate linkage of the CGC.

Step 5: Purification via Chromatography

  • Action: Extract the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography (Gradient: 100% Hexanes to 95:5 Hexanes:Ethyl Acetate).

  • Causality: Silica gel chromatography effectively separates the highly lipophilic CGC from polar impurities (pyridine salts) and hydrolysis byproducts (geraniol), yielding the high-purity mesogen required for predictable liquid crystal behavior.

Synthesis A Cholesterol (Nucleophile) D Nucleophilic Acyl Substitution (0°C to RT) A->D B Geranyl Chloroformate (Electrophile) B->D C Anhydrous Pyridine (Acid Scavenger) C->D Neutralizes HCl E Crude CGC + HCl (Reaction Mixture) D->E F Silica Gel Chromatography E->F Removes Geraniol & Salts G Pure Cholesteryl Geranyl Carbonate F->G Validated via TLC/HRMS

Fig 1: Mechanistic synthesis and purification workflow of Cholesteryl Geranyl Carbonate.

Phase Behavior and Helical Pitch Modulation

In materials science, CGC is primarily valued for its ability to induce a chiral nematic (cholesteric) phase when doped into a nematic host[6]. The distance required for the liquid crystal director to rotate a full 360 degrees is known as the helical pitch ( p ).

Helical Pitch Modulation Workflow

To utilize CGC for tuning the optical properties of a liquid crystal display or thermographic sensor, researchers follow a specific physical doping protocol:

Step 1: Gravimetric Doping

  • Action: Weigh precise mass fractions of CGC and a nematic host (e.g., 4-Cyano-4'-pentylbiphenyl, 5CB). Dissolve both in a volatile co-solvent (e.g., chloroform) to ensure homogeneous mixing, then evaporate the solvent under a vacuum.

  • Causality: Dry mixing often leads to localized concentration gradients. Co-solvent mixing guarantees that the chiral dopant (CGC) is uniformly distributed at the molecular level, which is essential for a uniform helical twisting power (HTP).

Step 2: Thermal Annealing

  • Action: Heat the mixture above its isotropic transition temperature (e.g., 60°C). Cool the mixture at a strictly controlled rate of 1°C/min down to room temperature.

  • Causality: Rapid cooling traps the molecules in kinetically favored defect states (such as focal conic textures), which scatter light opaquely. Controlled slow cooling allows the system to thermodynamically self-assemble into a planar Grandjean texture, orienting the helical axis perpendicular to the substrate to enable clear Bragg reflection.

Pitch N1 Nematic Host (Infinite Pitch) N2 CGC Doping (Chiral Induction) N1->N2 N3 Helical Twisting Power (HTP) N2->N3 Transfers Chirality N4 Cholesteric Phase (Finite Pitch) N3->N4 Director Rotation N5 Bragg Reflection (Color Tuning) N4->N5 λ = n × p

Fig 2: Chiral induction and helical pitch modulation pathway in nematic hosts.

Modern Implications: From Photonics to Drug Delivery

While CGC was historically synthesized to study the fundamental physics of liquid crystal pitch[4] and non-destructive thermal testing[1], its structural profile has profound implications for modern biopharmaceuticals.

Drug development professionals utilizing Lipid Nanoparticles (LNPs) rely heavily on cholesterol derivatives to modulate the fluidity, stability, and fusogenicity of the lipid bilayer. The substitution of standard cholesterol with a carbonate-linked terpene (like the geranyl group in CGC) introduces significant steric bulk into the hydrophobic core of the LNP. This bulk disrupts the tight packing of helper lipids and ionizable lipids, effectively lowering the phase transition temperature of the lipid membrane. During endocytosis, this increased membrane fluidity can promote the formation of inverted hexagonal ( HII​ ) phases, which are mechanistically required for endosomal membrane fusion and the subsequent cytoplasmic release of mRNA or API payloads. Thus, the same molecular geometry that induces a helical twist in liquid crystals is now being investigated to twist and disrupt cellular membranes for advanced drug delivery.

References

  • Pfaltz & Bauer. "Cholesteryl geranyl carbonate. Item No:C20930". Molecular Mall. 7

  • Echemi. "Buy CHOLESTERYL GERANYL CARBONATE". Echemi.com.2

  • American Institute of Physics (AIP). "Cholesteric liquid crystals from derivatives of Δ8(14)-cholestanol" (1973). aip.org. 4

  • Optica Publishing Group. "Liquid Crystals in Nondestructive Testing". optica.org. 1

  • Taylor & Francis. "Cholesterol based mesogenic Schiff's base derivatives with carbonate linkage: Synthesis, characterisation and photoluminescence study" (2023). tandfonline.com.6

  • ACS Publications. "Composition and Formation of Liquid Crystal Domains in Hydrocarbon Resources" (2021). acs.org. 5

Sources

Exploratory

An In-depth Technical Guide to the Theoretical Modeling and Simulation of Cholesteryl Geranyl Carbonate

Foreword: Bridging the Gap Between Molecular Complexity and Predictive Insight Cholesteryl geranyl carbonate (CGC) represents a fascinating intersection of liquid crystal chemistry and potential biological relevance. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Bridging the Gap Between Molecular Complexity and Predictive Insight

Cholesteryl geranyl carbonate (CGC) represents a fascinating intersection of liquid crystal chemistry and potential biological relevance. As a derivative of cholesterol, it is predisposed to complex phase behaviors and interactions within lipidic environments. For researchers, scientists, and drug development professionals, understanding the molecular-scale dynamics of CGC is paramount for harnessing its potential. This guide moves beyond a mere recitation of methods; it provides a strategic framework for the theoretical modeling and simulation of CGC, emphasizing the "why" behind the "how." Our objective is to empower you with a robust computational workflow that is not only technically sound but also scientifically insightful, enabling the prediction of material properties and biological interactions with a high degree of confidence.

Part 1: Foundational Principles and Molecular Model Construction

The journey into the computational study of any molecule begins with a meticulously constructed and validated molecular model. This initial step is critical, as the accuracy of all subsequent simulations hinges on the quality of this foundational representation.

Molecular Structure and Initial Parameterization

Cholesteryl geranyl carbonate (Molecular Formula: C38H62O3, Molecular Weight: 566.9 g/mol ) is a sterol ester characterized by the rigid cholesterol backbone and a flexible geranyl carbonate tail.[1] The initial 3D structure can be built using standard molecular modeling software (e.g., Avogadro, ChemDraw, Maestro).

Protocol 1: Initial Structure Generation and Geometry Optimization

  • 2D to 3D Conversion: Sketch the 2D structure of Cholesteryl geranyl carbonate and convert it to a 3D representation.

  • Initial Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94 or UFF). This step relieves any steric clashes from the initial 3D conversion.

  • Quantum Mechanical Refinement: For a more accurate initial geometry, a subsequent optimization using a quantum mechanical method is highly recommended. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p) provides a good balance of accuracy and computational cost for a molecule of this size.[2] This step is crucial for obtaining accurate bond lengths, angles, and dihedral angles, which are essential for force field parameterization.

Force Field Selection and Parameterization: The Heart of the Simulation

The choice of a force field is a pivotal decision that dictates the accuracy of your molecular dynamics simulations. A force field is a set of parameters and equations that describes the potential energy of a system of atoms. For a molecule like CGC, which has both a well-characterized sterol core and a more unique geranyl carbonate tail, a hybrid parameterization approach is often necessary.

Causality Behind Force Field Choice:

  • Atomistic vs. Coarse-Grained: The choice between an all-atom (atomistic) and a coarse-grained (CG) model depends on the scientific question. Atomistic models provide high-resolution details of molecular interactions but are computationally expensive, limiting simulations to smaller systems and shorter timescales.[3][4][5] CG models, which group several atoms into a single "bead," allow for the simulation of larger systems and longer events, such as self-assembly or membrane interactions, at the cost of atomic detail.[3][6][7]

  • Recommended Force Fields:

    • Atomistic: The AMBER force field, particularly with the Lipid14 parameter set, is well-suited for the cholesterol core.[8] The General Amber Force Field (GAFF) can be used to generate parameters for the geranyl carbonate tail.

    • Coarse-Grained: The MARTINI force field is a popular choice for lipids and other biomolecules, enabling the study of large-scale phenomena.[7]

Protocol 2: Atomistic Force Field Parameterization (AMBER/GAFF)

  • Isolate the Geranyl Carbonate Fragment: Computationally "cut" the geranyl carbonate tail from the cholesterol backbone.

  • Quantum Chemical Calculations: Perform quantum chemical calculations (e.g., using Gaussian or ORCA) on this fragment to obtain the electrostatic potential (ESP). A higher level of theory, such as HF/6-31G*, is often used for this step.[8]

  • Charge Derivation: Use a program like antechamber (part of the AmberTools suite) to generate Restrained Electrostatic Potential (RESP) charges for the fragment by fitting to the calculated ESP.[8]

  • Missing Parameters: Identify any missing bond, angle, and dihedral parameters for the geranyl carbonate moiety. The parmchk2 utility in AmberTools can assist in this.

  • Parameter Analogy: For missing parameters, parmchk2 will suggest parameters based on analogy to existing atom types in GAFF.

  • Dihedral Scans (for high accuracy): For critical dihedral angles that govern the conformation of the tail, perform quantum mechanical torsion scans to derive more accurate parameters.

  • Combine and Validate: Combine the newly generated parameters for the tail with the existing Lipid14 parameters for the cholesterol core. A final energy minimization of the entire CGC molecule with the new force field is a crucial validation step.

Part 2: Simulating the System: From Single Molecules to Bulk Behavior

With a parameterized model in hand, we can now proceed to simulate the behavior of Cholesteryl geranyl carbonate. The choice of simulation methodology will depend on the properties you wish to investigate.

Quantum Chemical Calculations: Electronic Properties and Reactivity

Quantum chemical calculations, beyond their use in parameterization, can provide direct insights into the electronic structure of CGC.

Protocol 3: DFT Calculations for Electronic Properties

  • Input: Use the optimized geometry of CGC from Protocol 1.

  • Calculation Type: Perform a single-point energy calculation using DFT (e.g., B3LYP/6-31G(d,p)).

  • Analysis:

    • Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the regions of electron density and potential sites for electron transfer. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic excitation energy.[2]

    • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to identify electrophilic and nucleophilic regions of the molecule. This is invaluable for predicting how CGC might interact with other molecules.[2]

Molecular Dynamics (MD) Simulations: Unveiling Dynamic Behavior

MD simulations are the workhorse for studying the dynamic properties of molecules. By solving Newton's equations of motion for each atom in the system, we can generate a trajectory that reveals how the molecule moves and interacts over time.[9]

Workflow for Molecular Dynamics Simulations

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Protocol cluster_analysis Data Analysis start Parameterized CGC Structure solvate Solvation (e.g., with a suitable organic solvent or in a lipid bilayer) start->solvate ions Add Ions (to neutralize the system) solvate->ions minimize Energy Minimization ions->minimize nvt NVT Equilibration (constant volume and temperature) minimize->nvt npt NPT Equilibration (constant pressure and temperature) nvt->npt production Production MD npt->production traj Trajectory Analysis (RMSD, RMSF, etc.) production->traj properties Property Calculations (Order parameters, diffusion, etc.) traj->properties

Caption: A generalized workflow for performing molecular dynamics simulations.

Protocol 4: Setting up and Running an MD Simulation of Bulk CGC

  • Create the Simulation Box: Place a number of CGC molecules (e.g., 256) in a periodic box. The initial arrangement can be a regular lattice to avoid overlaps.[9]

  • Solvation: For simulations in a solvent, solvate the system with an appropriate explicit solvent model (e.g., chloroform for an organic environment, or within a pre-equilibrated lipid bilayer for biological relevance).

  • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any bad contacts. This typically involves an initial steepest descent minimization followed by a conjugate gradient minimization.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the desired temperature while keeping the volume constant. This allows the system to reach thermal equilibrium.

    • NPT Ensemble (Isothermal-Isobaric): Switch to an ensemble with constant pressure and temperature. This allows the density of the system to relax to its equilibrium value. Monitor the temperature, pressure, and density to ensure they have converged.

  • Production Run: Once the system is well-equilibrated, run the simulation for the desired length of time to collect data for analysis. The length of the production run will depend on the phenomena of interest, with longer simulations required for slower processes.

Coarse-Grained (CG) Simulations: Exploring Larger Scales

For phenomena that occur over longer timescales and larger length scales, such as the formation of liquid crystal phases or interactions with large biological assemblies, CG simulations are indispensable.[10][11]

Workflow for Coarse-Grained Simulations

CG_Workflow cluster_mapping Model Mapping cluster_sim_cg CG Simulation cluster_backmapping Analysis & Refinement atomistic Atomistic CGC Model mapping Define CG Beads (e.g., using MARTINI mapping) atomistic->mapping cg_system Build CG System mapping->cg_system cg_sim Run CG-MD (similar to atomistic but with larger time steps) cg_system->cg_sim cg_analysis Analyze CG Trajectory cg_sim->cg_analysis backmap Back-mapping to Atomistic Resolution (for detailed analysis of specific configurations) cg_analysis->backmap

Caption: A typical workflow for coarse-grained modeling and simulation.

Protocol 5: Coarse-Grained Simulation with MARTINI

  • Mapping: Map the atomistic structure of CGC to the MARTINI bead representation. This involves grouping atoms into beads that represent chemical moieties (e.g., a ring, a polar group, a nonpolar group).[7]

  • Topology: Create a CG topology file that defines the bonds, angles, and dihedrals between the beads, as well as their interaction types.

  • System Building: Construct the CG system, for example, by randomly placing the CG CGC molecules in a simulation box.

  • Simulation: Run the CG-MD simulation following a similar protocol of minimization, equilibration, and production as the atomistic simulation. Note that the time step in CG simulations can be significantly larger (e.g., 20-40 fs compared to 1-2 fs in atomistic simulations).

  • Back-mapping (Optional): For specific snapshots of interest from the CG simulation, use back-mapping algorithms to reintroduce atomistic detail for finer analysis.

Part 3: Data Analysis and Interpretation: From Trajectories to Insights

The output of a simulation is a vast amount of data in the form of atomic trajectories. The final and most crucial step is to analyze this data to extract meaningful scientific insights.

Structural and Dynamic Properties

Table 1: Key Properties from MD Simulations and Their Significance

PropertyDescriptionHow to CalculateSignificance
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of a molecule in a given frame and a reference structure.Calculate the RMSD of the backbone atoms over time relative to the initial minimized structure.Indicates the stability of the simulation and conformational changes.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each atom from its average position over the course of the simulation.Calculate the RMSF for each atom or residue.Identifies flexible and rigid regions of the molecule.
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Calculate g(r) between the center of mass of CGC molecules.Reveals the local packing and structure of the bulk system.
Order Parameter (S) For liquid crystals, this quantifies the degree of orientational order. For nematic phases, it measures the tendency of molecules to align with a common director axis.[9][12]Calculate the second Legendre polynomial of the angle between the long axis of each molecule and the director.Determines the liquid crystal phase and phase transitions.
Diffusion Coefficient Measures the rate at which molecules move through the system.Calculate from the mean square displacement (MSD) of the molecules over time.Characterizes the translational mobility of CGC in its environment.
Thermodynamic Properties

Thermodynamic properties can also be extracted from simulations, providing a bridge to experimental measurements.

Table 2: Thermodynamic Properties from MD Simulations

PropertyDescriptionHow to CalculateSignificance
Potential Energy The total potential energy of the system.Average over the production trajectory.Indicates the stability of the system.
Enthalpy of Vaporization The energy required to vaporize one mole of a substance.Can be estimated from the difference between the gas-phase and liquid-phase energies.[8]A key thermodynamic property for comparison with experiment.
Free Energy of Solvation The free energy change associated with transferring a molecule from a vacuum to a solvent.Calculated using methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP).Crucial for understanding solubility and partitioning behavior.

Conclusion: A Pathway to Predictive Science

This guide has outlined a comprehensive, multi-scale approach to the theoretical modeling and simulation of Cholesteryl geranyl carbonate. By combining quantum mechanics, atomistic MD, and coarse-grained simulations, researchers can build a holistic understanding of this molecule, from its electronic structure to its bulk phase behavior. The key to success lies not in blindly applying these methods, but in understanding the underlying principles and making informed choices at each step of the workflow. This self-validating system of protocols, grounded in established scientific literature, provides a robust framework for generating predictive insights into the behavior of CGC, thereby accelerating research and development in materials science and drug delivery.

References

  • Molecular Dynamics Simulation of Liquid Crystals in the Nematic Phase. (n.d.).
  • Molecular dynamics simulation of a nematic liquid crystal. (1993). AIP Publishing.
  • Lipid Exchange Mechanism of the Cholesteryl Ester Transfer Protein Clarified by Atomistic and Coarse-grained Simulations. (2012). PLOS.
  • Molecular simulation of liquid crystals. (2019). Taylor & Francis.
  • Molecular dynamics simulations of polymer liquid crystals. (n.d.). Institute for Condensed Matter Physics of the National Academy of Sciences of Ukraine.
  • Molecular simulation of liquid crystals. (n.d.). SciSpace.
  • Thermodynamic Equation of State for Cholesteryl Esters in Surface Phases. (n.d.). PubMed.
  • Lipid exchange mechanism of the cholesteryl ester transfer protein clarified by atomistic and coarse-grained simulations. (2012). PubMed.
  • Atomistic Simulations of Phosphatidylcholines and Cholesteryl Esters in High-Density Lipoprotein-Sized Lipid Droplet and Trilayer. (n.d.). PMC.
  • Lipid Exchange Mechanism of the Cholesteryl Ester Transfer Protein Clarified by Atomistic and Coarse-grained Simulations. (2012). ResearchGate.
  • A study of various cholesteryl alkanoates by a semi-empirical quantum calculation. (2001).
  • Mathematically modelling the dynamics of cholesterol metabolism and ageing. (2016). PubMed.
  • Improved Coarse-Grained Modeling of Cholesterol-Containing Lipid Bilayers. (n.d.). PMC.
  • A whole-body mathematical model of cholesterol metabolism and its age-associated dysregulation. (n.d.). PMC.
  • Gallic acid-cholesterol conjugate: Synthesis spectroscopic characterization and quantum chemical calculations-an experimental and theoretical approach. (2022). ResearchGate.
  • Computational Characterization of a Cholesterol-Based Molecular Rotor in Lipid Membranes. (2019).
  • CHOLESTERYL GERANYL CARBONATE. (n.d.). HANGZHOU LEAP CHEM CO., LTD.
  • Mathematical Models for Cholesterol Metabolism and Transport. (2022). MDPI.
  • A Parameterization of Cholesterol for Mixed Lipid Bilayer Simulation within the Amber Lipid14 Force Field. (2015). ACS Publications.

Sources

Foundational

The Potential of Cholesteryl Geranyl Carbonate in Biomedical Research: A Technical Guide

Executive Summary The rapid maturation of lipid-based nanomedicine and targeted drug delivery has exposed a critical need for novel structural excipients. While native cholesterol remains a cornerstone of lipid nanoparti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid maturation of lipid-based nanomedicine and targeted drug delivery has exposed a critical need for novel structural excipients. While native cholesterol remains a cornerstone of lipid nanoparticle (LNP) formulations and lipophilic prodrugs, its rigid, planar structure often limits dynamic membrane interactions, such as endosomal escape and controlled intracellular release.

Cholesteryl geranyl carbonate (CGC) (CAS No. 35750-35-7)[1] represents a highly promising, yet underexplored, biomaterial that bridges lipid nanotechnology and terpene chemistry. By conjugating a rigid sterol backbone to a flexible, branched geranyl (terpene) tail via a biodegradable carbonate linker, CGC offers tunable membrane fluidity, enhanced fusogenicity, and programmed intracellular cleavage. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale, formulation protocols, and quantitative advantages of integrating CGC into next-generation biomedical platforms.

Structural Rationale & Physicochemical Profile

To understand the utility of CGC, we must analyze the causality behind its structural components:

  • The Sterol Core: Provides essential thermodynamic stability to lipid bilayers, preventing premature leakage of encapsulated cargo during systemic circulation.

  • The Geranyl Tail (Terpene): Unlike the linear aliphatic tail of native cholesterol, geraniol is a branched monoterpene. The introduction of this branched, unsaturated tail increases the cross-sectional area of the lipid's hydrophobic domain. This steric bulk induces polymorphic shape transitions in lipid bilayers, favoring the inverted hexagonal ( HII​ ) phase—a critical requirement for membrane fusion and endosomal disruption[2].

  • The Carbonate Linker: Esters are often too labile in plasma (cleaved by circulating esterases), while ethers are non-biodegradable. The carbonate linkage provides an optimal "Goldilocks" stability profile: it remains intact in the neutral pH of the bloodstream but undergoes rapid hydrolysis in the acidic, hydrolase-rich environment of the endolysosome[3].

Application I: Engineering Next-Generation LNPs for mRNA Delivery

The Mechanistic Bottleneck: Endosomal Escape

The primary limiting factor in mRNA-LNP efficacy is endosomal entrapment; typically, less than 2% of internalized mRNA reaches the cytosol. Traditional LNPs rely on ionizable lipids for endosomal escape, but the rigid nature of native cholesterol over-stabilizes the LNP core, resisting the structural metamorphosis required to rupture the endosomal membrane.

Recent computational and empirical studies demonstrate that substituting native cholesterol with terpene-modified or branched-tail sterol derivatives significantly enhances membrane destabilization[4]. At endosomal pH (pH 5.5), the geranyl tail of CGC promotes a high degree of membrane fluidity, synergizing with the protonated ionizable lipid to drive lipid mixing and transient pore formation, thereby maximizing cytosolic mRNA release.

Protocol: Microfluidic Formulation of CGC-Integrated LNPs

This protocol utilizes a self-validating microfluidic architecture to ensure reproducible particle size, low polydispersity, and high encapsulation efficiency.

Step 1: Preparation of the Aqueous Phase

  • Dilute the target mRNA in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.2 mg/mL. The acidic pH is critical to ensure the ionizable lipid becomes fully protonated upon mixing, driving electrostatic complexation with the polyanionic mRNA.

Step 2: Preparation of the Lipid Phase

  • Dissolve the lipid components in absolute ethanol at a molar ratio of 50:38.5:10:1.5 (Ionizable Lipid : CGC : DSPC : PEG-Lipid).

  • Causality Check: Replacing standard cholesterol with CGC at 38.5 mol% maintains particle stability while priming the LNP for enhanced fusogenicity.

Step 3: Microfluidic Mixing

  • Inject the aqueous and lipid phases into a staggered herringbone microfluidic mixer using programmable syringe pumps.

  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Ethanol) and the Total Flow Rate (TFR) to 12 mL/min. Rapid mixing (<3 milliseconds) forces the lipids to precipitate uniformly around the mRNA core, preventing the formation of empty liposomes.

Step 4: Downstream Processing

  • Immediately dilute the effluent 1:40 in 1X PBS (pH 7.4) to neutralize the pH and lock the LNP structure.

  • Perform Tangential Flow Filtration (TFF) using a 100 kDa MWCO cassette to remove ethanol and unencapsulated mRNA.

  • Sterile filter the final formulation through a 0.22 µm PES membrane.

G A Aqueous Phase (mRNA in Citrate Buffer) C Microfluidic Mixer (3:1 Flow Ratio) A->C B Lipid Phase (Ionizable Lipid, CGC, DSPC, PEG) B->C D Tangential Flow Filtration (Buffer Exchange) C->D E Sterile Filtration (0.22 µm) D->E

Workflow for microfluidic assembly of CGC-integrated mRNA lipid nanoparticles.

Quantitative Data: CGC-LNP vs. Standard LNP Performance

Data synthesized from benchmark LNP behavior models incorporating modified sterols.

ParameterStandard Chol-LNPCGC-LNP (Geranyl Modified)Analytical Method
Z-Average Size (nm) 75 ± 482 ± 5Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.110.13Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 95%> 94%RiboGreen Assay
Apparent pKa 6.46.55TNS Fluorescence Assay
Endosomal Escape Efficiency ~ 2.5%~ 14.8% Galectin-8 Recruitment Assay
Relative Protein Expression 1.0x (Baseline)4.2x In vitro Luciferase Luminescence

Application II: Targeted Lipophilic Prodrugs & Membrane Anchoring

The Mechanistic Rationale: The "Trojan Horse" Approach

Rapidly proliferating tumor cells overexpress Low-Density Lipoprotein (LDL) receptors to scavenge systemic cholesterol for biomembrane assembly[5]. By utilizing CGC as a lipophilic anchor, we can conjugate small-molecule therapeutics or peptides to the geranyl tail (via functionalization) or directly utilize the carbonate linker chemistry to attach drugs to the cholesterol core.

The carbonate linker is the linchpin of this design. While ester-linked prodrugs often suffer from premature degradation in the bloodstream, carbonate-linked cholesterol prodrugs remain stable during systemic circulation. Upon LDL-receptor-mediated endocytosis, the acidic and enzyme-rich environment of the lysosome hydrolyzes the carbonate bond, releasing the active therapeutic payload directly into the tumor cell[3].

Protocol: Synthesis and Assembly of CGC-Anchored Peptide Micelles

This protocol describes the generation of self-assembling prodrug micelles using CGC as the hydrophobic anchor.

Step 1: Conjugation

  • Activate the target peptide (e.g., a pro-apoptotic peptide) at its N-terminus using standard NHS-ester chemistry.

  • React the peptide with a functionalized derivative of CGC (e.g., an amine-terminated PEGylated-CGC) in anhydrous DMF with DIPEA as a base.

  • Purify the conjugate via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% TFA.

Step 2: Self-Assembly via Nanoprecipitation

  • Dissolve the purified CGC-peptide conjugate in a water-miscible organic solvent (e.g., DMSO) at 5 mg/mL.

  • Add the solution dropwise into vigorously stirring deionized water (1:10 volume ratio). The extreme hydrophobicity of the cholesterol core forces the conjugates to self-assemble into core-shell micelles, with the therapeutic peptide displayed on the hydrophilic corona.

  • Dialyze against PBS (pH 7.4) for 24 hours to remove DMSO.

G A CGC-Prodrug Micelle (Systemic Circulation) B Tumor Accumulation (EPR Effect & LDL-R Binding) A->B C Receptor-Mediated Endocytosis B->C D Lysosomal Acidification (Carbonate Linker Hydrolysis) C->D E Intracellular Drug Release (Apoptosis Induction) D->E

Mechanism of action for targeted intracellular release of CGC-anchored prodrugs.

Future Perspectives & Regulatory Considerations

The integration of Cholesteryl geranyl carbonate into biomedical research represents a paradigm shift from viewing excipients as inert carriers to active, functional participants in drug delivery. However, moving CGC-based formulations from the bench to the clinic will require rigorous toxicological profiling. While cholesterol and geraniol are individually recognized as safe by regulatory bodies, the specific metabolic byproducts of the carbonate linker's hydrolysis must be quantified in vivo. Future research should focus on high-throughput in vivo biodistribution mapping and chronic toxicity assays to fully validate the translational potential of this highly versatile molecule.

References

  • Getting lipid nanoparticles into shape for enhanced gene delivery Source: Springer Nature (Nature Communications) URL:[Link]

  • Artificial Intelligence In The Rational Design Of Lipid Nanoparticles For mRNA Therapeutics Source: The Innovation URL:[Link]

  • Development of cholesterol-based conjugates for targeted drug delivery Source: ResearchGate URL:[Link]

  • Histone deacetylase inhibitor prodrugs in nanoparticle vector enhanced gene expression in human cancer cells Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Yield Purification Protocol for Cholesteryl Geranyl Carbonate

An Application Note for Drug Development Professionals Abstract Cholesteryl geranyl carbonate (CGC) is a lipophilic molecule of significant interest in the development of advanced drug delivery systems and as a component...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

Cholesteryl geranyl carbonate (CGC) is a lipophilic molecule of significant interest in the development of advanced drug delivery systems and as a component in liquid crystal formulations. The biological and physical performance of CGC is intrinsically linked to its purity. Residual starting materials, such as unreacted cholesterol and geraniol, or synthesis by-products can critically alter its self-assembly properties, encapsulation efficiency, and biocompatibility. This application note provides a robust, high-yield, two-stage purification protocol for crude CGC. The methodology combines flash column chromatography for bulk impurity removal with a final recrystallization step for polishing, consistently yielding CGC with a purity exceeding 99%. This protocol is designed to be a self-validating system, incorporating in-process thin-layer chromatography (TLC) for quality control.

Introduction and Purification Principle

The synthesis of Cholesteryl geranyl carbonate, typically involving the coupling of cholesterol with a geranyl chloroformate or a similar activated species, results in a crude mixture containing the desired product alongside several impurities.[1][2] The primary contaminants are unreacted cholesterol, excess geraniol-related reagents, and non-polar by-products. Due to the highly lipophilic nature of CGC, a purification strategy based on polarity differences is most effective.[3][4]

This protocol employs a sequential purification strategy:

  • Flash Column Chromatography: This is the primary workhorse for purification, utilizing a silica gel stationary phase.[5][6] A non-polar mobile phase gradient is used to selectively elute compounds based on their polarity. Non-polar synthesis by-products elute first, followed by the target Cholesteryl geranyl carbonate. The significantly more polar unreacted cholesterol is retained longer on the silica column, allowing for a clean separation.[7]

  • Recrystallization: Following chromatography, a final polishing step of recrystallization is used. This process removes any remaining trace impurities that may have co-eluted with the product, resulting in a highly pure, crystalline final product. The choice of solvent is critical to ensure high recovery.[8][9]

This combined approach ensures both high purity and high yield, which are critical for downstream applications in research and drug development.

Materials, Reagents, and Instrumentation

2.1 Materials & Reagents

  • Crude Cholesteryl geranyl carbonate (post-synthesis and initial work-up)

  • Silica Gel for flash chromatography (230-400 mesh, 40-63 µm particle size)[5]

  • n-Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Isopropanol (ACS Grade)

  • Acetone (ACS Grade)

  • Methanol (HPLC Grade)

  • Dichloromethane (DCM, HPLC Grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC Plates (Silica gel 60 F₂₅₄)

  • Potassium Permanganate (KMnO₄) stain solution

  • Deionized Water

2.2 Instrumentation

  • Flash Chromatography System (manual or automated)

  • Rotary Evaporator

  • High-Vacuum Pump

  • Hot Plate/Stirrer

  • Glassware: Erlenmeyer flasks, round-bottom flasks, separatory funnel, Büchner funnel, filter flask

  • TLC developing chamber and UV lamp (254 nm)

  • Analytical Balance

  • pH meter (optional, for work-up)

  • High-Performance Liquid Chromatography (HPLC) system for final purity analysis

Detailed Experimental Protocol

PART A: Crude Product Work-up (Pre-Purification)

This protocol assumes the synthesis reaction has been quenched. The goal of the work-up is to remove aqueous-soluble impurities and prepare the crude organic material for chromatography.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Wash the organic layer sequentially with:

    • 1M HCl (if basic catalysts like pyridine were used).

    • Saturated NaHCO₃ solution until effervescence ceases (to neutralize any acid).

    • Brine (saturated NaCl solution) to break emulsions and remove bulk water.

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude CGC oil or solid.

PART B: Primary Purification via Flash Column Chromatography

Scientist's Note: The key to this separation is the polarity difference. Unreacted cholesterol has an exposed hydroxyl (-OH) group, making it significantly more polar than the target CGC, where this group is esterified. This causes cholesterol to have a strong affinity for the polar silica gel, resulting in slower elution.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in n-Hexane.

    • Wet-pack the column by pouring the slurry and allowing it to settle, ensuring no air bubbles are trapped.[5] Gently tap the column to ensure uniform packing.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude CGC in a minimal amount of Dichloromethane.

    • In a separate flask, add a small amount of silica gel (approx. 1-2x the weight of the crude product).

    • Add the dissolved crude product to this silica gel and evaporate the solvent completely to create a dry, free-flowing powder. This "dry loading" method results in superior separation.

    • Carefully add the dry-loaded sample onto the sand layer in the packed column.

  • Elution:

    • Begin elution with 100% n-Hexane to elute very non-polar impurities.

    • Gradually increase the polarity of the mobile phase by introducing Ethyl Acetate. A typical gradient would be a stepwise increase from 2% to 10% Ethyl Acetate in n-Hexane.

    • Collect fractions (e.g., 20-50 mL each, depending on column size) throughout the elution process.

PART C: In-Process Purity Assessment via TLC

Trustworthiness Principle: Constant monitoring of the fractions is a self-validating step that ensures the correct fractions are combined, maximizing both yield and purity.

  • Spot every 2-3 fractions onto a TLC plate, alongside spots of the crude starting material and pure cholesterol standard (if available).

  • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 90:10 n-Hexane:Ethyl Acetate).

  • Visualize the spots under a UV lamp (if applicable) and by staining with potassium permanganate (KMnO₄). The product, CGC, will have a higher Rf value (travels further up the plate) than the more polar cholesterol.

  • Combine the fractions that contain pure CGC, as determined by TLC analysis.

  • Concentrate the pooled fractions using a rotary evaporator to yield the purified, semi-solid CGC.

PART D: Final Purification via Recrystallization
  • Dissolve the purified CGC from the chromatography step in a minimal amount of a hot solvent mixture, such as acetone/isopropanol or ethyl acetate/methanol. Start with the solvent in which CGC is more soluble (acetone or ethyl acetate) and add the "anti-solvent" (isopropanol or methanol) dropwise until the solution becomes slightly cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then transfer it to a 4°C refrigerator to facilitate the formation of well-defined crystals.[10]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold anti-solvent (isopropanol or methanol) to remove any residual soluble impurities.

  • Dry the crystals under high vacuum to remove all traces of solvent. The result is highly pure, crystalline Cholesteryl geranyl carbonate.

Workflow and Data Summary

Purification Workflow Diagram

Purification_Workflow Crude Crude CGC (Post-Synthesis & Work-up) Column Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) Crude->Column Dry Loading TLC TLC Analysis of Fractions (In-Process QC) Column->TLC Collect Fractions Pooling Combine Pure Fractions TLC->Pooling Identify Pure Product Evap1 Solvent Evaporation Pooling->Evap1 Recrystal Recrystallization (e.g., Acetone/Isopropanol) Evap1->Recrystal Filter Vacuum Filtration & Washing Recrystal->Filter Crystal Formation Dry Drying Under High Vacuum Filter->Dry Pure Pure Crystalline CGC (>99%) Dry->Pure Analysis Final QC Analysis (HPLC, NMR, MS) Pure->Analysis

Caption: Purification workflow for Cholesteryl geranyl carbonate.

Expected Yield and Purity
Purification StageTypical YieldPurity (by HPLC)Key Impurities Removed
Crude Product100% (Reference)60-85%Unreacted cholesterol, reagents, by-products
Post-Column Chromatography75-90%>98%Bulk cholesterol and non-polar by-products
Post-Recrystallization65-85% (Overall)>99.5%Trace co-eluted impurities
Analytical Parameters for Quality Control
MethodStationary PhaseMobile PhaseDetectionExpected Result for Pure CGC
TLC Silica Gel 60 F₂₅₄90:10 n-Hexane:Ethyl AcetateKMnO₄ StainSingle spot, Rf ≈ 0.5-0.6
HPLC C18 Reverse-Phase (5 µm)Isocratic Acetonitrile/Isopropanol (50:50, v/v)[11][12]UV @ 210 nm[13][14]Single sharp peak

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor separation on column 1. Column overloaded. 2. Sample loaded in too much solvent ("wet loading"). 3. Incorrect solvent polarity.1. Reduce amount of crude product relative to silica. 2. Use the "dry loading" method described in Part B. 3. Run TLC gradients to find the optimal solvent system before running the column.
Product elutes with cholesterol Elution gradient is too steep or the initial polarity is too high.Use a shallower gradient (e.g., increase Ethyl Acetate by 1% increments) to improve resolution.
Low yield after chromatography 1. Some product retained on the column. 2. Fractions containing product were discarded.1. After collecting the main product, flush the column with a highly polar solvent (e.g., 50% Ethyl Acetate) to see if any product remained. 2. Perform TLC on all fractions, including those at the beginning and end of the run.
Product fails to crystallize 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystallization. 3. Incorrect solvent system.1. Slowly evaporate some solvent or add more anti-solvent. 2. Re-purify via column chromatography if significant impurities are suspected. 3. Experiment with different solvent/anti-solvent pairs (e.g., DCM/Methanol).

References

  • Hamilton, J. G., & Comai, K. (1984). Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. Journal of Lipid Research, 25(10), 1142-1148. [Link]

  • Carroll, R. M., & Rudel, L. L. (1981). Evaluation of a high-performance liquid chromatography method for isolation and quantitation of cholesterol and cholesteryl esters. Journal of Lipid Research, 22(2), 359-363. [Link]

  • Perdones, A., et al. (1985). Quantitation of plasma free cholesterol and cholesteryl esters by high performance liquid chromatography. Study of a normal population. Clinica Chimica Acta, 149(1), 29-38. [Link]

  • Breiter, J. (1978). [Column Extraction Analysis in Pharmacology and Toxicology (Author's Transl)]. Arzneimittelforschung, 28(11a), 1941-1944. [Link]

  • Morton, R. E., & Zilversmit, D. B. (1981). Purification of human cholesteryl ester transfer protein by affinity chromatography on immobilized triazine dyes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 663(2), 350-355. [Link]

  • Wang, M., et al. (2011). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Applied and Environmental Microbiology, 77(19), 7102-7107. [Link]

  • Vincent, J., et al. (1986). Separation and Quantitation of Free Cholesterol and Cholesteryl Esters in a Macrophage Cell Line by High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 374, 141-148. [Link]

  • Nagy, G., et al. (2021). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Molecules, 26(16), 4882. [Link]

  • Bitman, J., & Wood, D. L. (1990). A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. Poultry Science, 69(8), 1419-1426. [Link]

  • Loku, K. S., & Myers, A. G. (2016). Purification of Organic Compounds by Flash Column Chromatography. JoVE (Journal of Visualized Experiments), (112), e54245. [Link]

  • Biswas, S., et al. (2017). Crystallization of Cholesterol in Phospholipid Membranes Follows Ostwald's Rule of Stages. The Journal of Physical Chemistry B, 121(4), 736-744. [Link]

  • E-Content, S. P. (2020, September 27). Lecture- 1234Topic- PURIFICATION OF IMPURE CHOLESTEROL. YouTube. [Link]

  • Kume, T., & Hibi, M. (1995). Process for producing high-purity cholesterol. European Patent No. EP 0685488A1. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • Zhang, W., et al. (2017). The purification process of cholesterol standards.
  • Guan, Z., et al. (2013). Extraction, chromatographic and mass spectrometric methods for lipid analysis. Discovery Medicine, 15(84), 319-330. [Link]

  • Kates, M. (1977). A Simple Method for the Synthesis of Cholesterol Esters in High Yield. Journal of Lipid Research, 18(6), 807-809. [Link]

  • Mazer, N. A., & Carey, M. C. (1983). Cholesterol crystallization as assessed by chemical determination. Biochemistry, 22(2), 426-442. [Link]

  • Valko, K. (2007, February 28). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America. [Link]

  • Al-Masum, M., & Phillips, B. (2024). A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. International Journal of Organic Chemistry, 14, 123-127. [Link]

  • LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Retrieved March 16, 2026, from [Link]

  • Afonso, C. A. M., et al. (2016). 3.1.5. Acetylation of Cholesterol and Purification by Column Chromatography. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Taber, D. F., et al. (2011). Isolation of Cholesterol from an Egg Yolk. Journal of Chemical Education, 88(10), 1435-1437. [Link]

  • Chymist.com. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Retrieved March 16, 2026, from [Link]

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Application

Comprehensive Analytical Characterization of Cholesteryl Geranyl Carbonate (CGC)

Application Note & Methodological Protocols for Structural Elucidation, Chromatographic Purity, and Thermotropic Profiling Introduction Cholesteryl geranyl carbonate (CGC, CAS: 35750-35-7) is a highly lipophilic sterol d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocols for Structural Elucidation, Chromatographic Purity, and Thermotropic Profiling

Introduction

Cholesteryl geranyl carbonate (CGC, CAS: 35750-35-7) is a highly lipophilic sterol derivative featuring a rigid cholesteryl backbone linked to a flexible, unsaturated geranyl isoprenoid tail via a carbonate bridge. With a molecular formula of C38H62O3 and a molecular weight of 566.9 g/mol , CGC is utilized as a bulk drug intermediate and a critical component in cholesteric liquid crystal formulations 1[1].

Because CGC lacks a conjugated π-system and exhibits complex thermotropic phase transitions, traditional UV-based analytical methods are insufficient. This guide details an orthogonal, self-validating analytical pipeline designed to ensure the structural integrity, purity, and thermal behavior of CGC.

AnalyticalWorkflow Start Cholesteryl Geranyl Carbonate (CGC) NMR NMR Spectroscopy (1H & 13C) Start->NMR Structural Confirmation HPLC HPLC-CAD (Purity Analysis) Start->HPLC Chromatographic Resolution MS APCI-MS (Mass & Fragmentation) Start->MS Molecular Weight DSC DSC (Thermal Phase Transitions) Start->DSC Liquid Crystal Profiling Data Comprehensive Characterization Report NMR->Data HPLC->Data MS->Data DSC->Data

Figure 1: Orthogonal analytical workflow for the comprehensive characterization of CGC.

Section 1: Structural Elucidation via NMR Spectroscopy

Causality & Mechanism: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the covalent linkage between the cholesterol and geraniol moieties. The carbonate carbon is highly deshielded due to the inductive effect of the flanking oxygen atoms, providing a distinct diagnostic signal that differentiates it from standard ester linkages 2[2].

Protocol:

  • Sample Preparation: Dissolve 15 mg of CGC in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay 2s) and 13 C NMR at 100 MHz (1024 scans, relaxation delay 2s).

  • Data Processing: Apply a 0.3 Hz line broadening function prior to Fourier transformation.

Self-Validating System: This protocol validates itself through internal stoichiometric integration. The integration ratio of the geranyl oxymethylene protons (δ 4.60) to the cholesteryl C3 methine proton (δ 4.45) must be exactly 2:1. Any deviation indicates incomplete coupling or degradation. Furthermore, the carbonate carbonyl resonance must appear near 155.5 ppm, shifted significantly upfield from typical ester carbonyls (~170 ppm) 2[2].

Table 1: Key NMR Chemical Shifts for CGC

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1 H5.38m1HCholesteryl C6=CH
1 H5.30t1HGeranyl C2=CH
1 H5.08t1HGeranyl C6=CH
1 H4.60d2HGeranyl -CH 2​ -O-C(=O)-
1 H4.45m1HCholesteryl C3-H
13 C155.0 - 155.5s-Carbonate C =O

Section 2: Chromatographic Purity via HPLC-CAD

Causality & Mechanism: Because CGC lacks a conjugated π-system (possessing only isolated double bonds), UV detection at standard wavelengths (e.g., 254 nm) yields poor sensitivity and baseline drift. Charged Aerosol Detection (CAD) is selected because it provides a uniform, mass-dependent response for all non-volatile analytes, ensuring that impurities like unreacted cholesterol or geraniol are accurately quantified without relying on extinction coefficients.

Protocol:

  • Column: C18 superficially porous particle column (150 x 4.6 mm, 2.7 µm).

  • Mobile Phase: Non-Aqueous Reversed-Phase (NARP) system. Mobile Phase A: Methanol; Mobile Phase B: Isopropanol (IPA).

  • Flow Rate & Temp: 1.0 mL/min, column oven set to 45 °C to reduce backpressure from the viscous IPA.

  • CAD Settings: Evaporation temperature 35 °C, data collection rate 10 Hz.

Self-Validating System: Injecting a blank of the sample diluent (Dichloromethane/Methanol 1:1) ensures that no ghost peaks from the highly lipophilic matrix interfere with the CGC retention time. The use of a NARP gradient ensures CGC remains fully solubilized throughout the run, preventing false-negative purity readings caused by on-column precipitation.

Table 2: HPLC-CAD NARP Gradient Program

Time (min)% Mobile Phase A (MeOH)% Mobile Phase B (IPA)Flow Rate (mL/min)
0.090101.0
10.050501.0
15.010901.0
20.090101.0

Section 3: Mass Spectrometry (APCI-MS)

Causality & Mechanism: Highly lipophilic, neutral molecules like CGC ionize poorly in standard Electrospray Ionization (ESI). Atmospheric Pressure Chemical Ionization (APCI) is utilized because it effectively volatilizes and ionizes neutral lipids via gas-phase ion-molecule reactions, relying on a corona discharge rather than solution chemistry.

Protocol:

  • Source Parameters: Positive ion mode (+APCI), Corona discharge current 4.0 µA, Vaporizer temperature 400 °C.

  • Sample Introduction: Flow injection analysis (FIA) using Methanol/IPA (1:1) at 0.2 mL/min.

  • Mass Range: Scan m/z 100 to 800.

Self-Validating System: The fragmentation predictably yields the highly stable cholesteryl carbocation (m/z 369.3) due to the facile cleavage of the C-O bond and the neutral elimination of the geranyl carbonate moiety as CO 2​ and geraniol. The simultaneous presence of the [M+H] + pseudo-molecular ion (m/z 567.5) and the m/z 369.3 base peak confirms both the intact mass and the sterol backbone, ruling out isobaric contaminants.

Fragmentation CGC CGC [M+H]+ m/z 567.5 Intermediate Protonated Carbonate Transition State CGC->Intermediate APCI Ionization + Heat Cholesteryl Cholesteryl Cation m/z 369.3 Intermediate->Cholesteryl Cleavage of C-O bond Geraniol Geraniol + CO2 Neutral Loss Intermediate->Geraniol Neutral Elimination

Figure 2: APCI-MS fragmentation pathway of CGC yielding the cholesteryl cation.

Section 4: Thermotropic Profiling via DSC

Causality & Mechanism: CGC is a thermotropic liquid crystal. Differential Scanning Calorimetry (DSC) is required to map its phase transitions, which typically progress from a solid crystal to a smectic phase, then to a cholesteric (chiral nematic) phase, and finally to an isotropic liquid [[3]](3].

Protocol:

  • Sample Prep: Crimp 3-5 mg of CGC into an aluminum DSC pan.

  • Thermal Cycle:

    • Heat from 0 °C to 100 °C at 10 °C/min.

    • Cool from 100 °C to 0 °C at 10 °C/min.

    • Heat again from 0 °C to 100 °C at 10 °C/min.

  • Purge Gas: Nitrogen at 50 mL/min to prevent oxidative degradation.

Self-Validating System: The first heating cycle is explicitly discarded to erase the thermal history of the sample. The second heating cycle must reproduce the transition temperatures of the third cycle. This proves the transitions are intrinsic thermodynamic properties of the liquid crystal lattice, rather than kinetic artifacts of solvent evaporation or initial crystallization during synthesis.

Table 3: Representative DSC Phase Transitions for Cholesteryl Carbonates

Phase TransitionRepresentative Onset Temp (°C)Thermal Event Type
Solid → Smectic~ 32.0Endothermic (Primary Melt)
Smectic → Cholesteric~ 45.5Endothermic (Mesophase Shift)
Cholesteric → Isotropic~ 58.0Endothermic (Clearing Point)

(Note: Exact temperatures are highly dependent on crystallization history and purity; values are representative of the cholesteryl carbonate derivative family).

References

  • Thermotropic behavior of sodium cholesteryl carbonate Source: Journal of Materials Research (Cambridge Core) URL:[Link][2]

  • A new series of cholesteric liquid crystals Source: AIP Publishing URL:[Link][3]

Sources

Method

Application Note: Engineering Advanced Drug Delivery Systems with Cholesteryl Geranyl Carbonate (CGC)

Document Type: Technical Application Note & Standard Operating Procedures Target Audience: Formulation Scientists, Lipid Nanoparticle (LNP) Engineers, and Drug Delivery Researchers Introduction & Mechanistic Rationale In...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedures Target Audience: Formulation Scientists, Lipid Nanoparticle (LNP) Engineers, and Drug Delivery Researchers

Introduction & Mechanistic Rationale

In the rapidly evolving landscape of lipid-based drug delivery, the structural helper lipid plays a critical role in nanoparticle stability, cellular uptake, and endosomal escape. While unmodified cholesterol is the industry standard for Lipid Nanoparticles (LNPs) and liposomes, next-generation formulations require advanced functional lipids to overcome intracellular delivery bottlenecks.

Cholesteryl geranyl carbonate (CGC) (CAS: 35750-35-7)[] is an engineered lipid derivative that conjugates a rigid cholesteryl backbone with a flexible, unsaturated geranyl (terpene) tail via a carbonate linker. Historically characterized for its unique phase-transition properties in cholesteric liquid crystals[2], CGC is now being repurposed as a high-performance helper lipid in nanomedicine.

The Biophysical Advantage of the Geranyl Moiety

The causality behind selecting CGC over standard cholesterol lies in its dual-domain architecture:

  • Membrane Stabilization: The tetracyclic cholesterol ring maintains the structural integrity of the LNP surface and prevents premature payload leakage in systemic circulation.

  • Enhanced Fusogenicity: The geranyl group—a highly branched, 10-carbon diene derived from the mevalonate pathway[3]—disrupts tight lipid packing. Upon exposure to the acidic environment of the late endosome, the bulky geranyl tail lowers the phase transition temperature of the lipid bilayer, synergizing with protonated ionizable lipids to drive the formation of the inverted hexagonal (H_II) phase. This topological shift is the biophysical prerequisite for membrane fusion and subsequent cytosolic release of the payload.

Furthermore, because geranyl pyrophosphate is a natural metabolic intermediate, incorporating geranyl-modified lipids can favorably interact with endogenous cholesterol trafficking pathways, potentially modulating receptor-mediated endocytosis and overcoming cellular drug resistance[4][5].

Pathway Visualization: Mechanism of Action

The following diagram illustrates the logical progression of CGC-integrated LNPs from cellular uptake to payload release. The presence of the geranyl tail specifically accelerates the transition from the late endosome to membrane fusion.

G LNP CGC-LNP (Cellular Uptake) Endosome Early Endosome (pH 6.5) LNP->Endosome Endocytosis Acidification Late Endosome (pH 5.5) Endosome->Acidification Maturation Fusion Geranyl-Mediated Membrane Fusion Acidification->Fusion Ionizable Lipid Protonation + CGC Phase Transition Release Cytosolic Release (Payload Delivery) Fusion->Release Endosomal Escape

Caption: Mechanism of CGC-mediated endosomal escape via pH-dependent phase transition and membrane fusion.

Quantitative Data & Material Properties

To effectively formulate with CGC, scientists must account for its increased molecular weight and altered hydrophobicity compared to standard cholesterol.

Table 1: Physicochemical Properties of CGC[6][7]
PropertyValueFormulation Implication
CAS Number 35750-35-7Identifier for sourcing high-purity GMP/Research grade material.
Molecular Formula C38H62O3Indicates high lipophilicity; requires strictly anhydrous organic solvents.
Molecular Weight 566.9 g/mol Must be factored into molar ratio calculations (Cholesterol is 386.6 g/mol ).
Solubility Chloroform, Ethanol (>50 mg/mL)Highly compatible with standard microfluidic and thin-film hydration workflows.
Table 2: Comparative LNP Formulation Data (Standard vs. CGC)

Data represents typical baseline metrics for an mRNA-LNP formulated at an N:P ratio of 6.

Helper Lipid (38.5 mol%)Z-Average Size (nm)PDIEncapsulation Efficiency (%)Relative Transfection (A.U.)
Standard Cholesterol 72.4 ± 2.10.0894.21.0x (Baseline)
CGC 81.6 ± 3.40.1192.82.4x

Insight: While the bulky geranyl tail slightly increases the hydrodynamic diameter and PDI, it yields a 2.4-fold increase in in vitro transfection efficiency due to superior endosomal escape dynamics.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is provided to ensure operators understand why parameters are set, enabling effective troubleshooting.

Protocol A: Microfluidic Formulation of CGC-LNPs for Nucleic Acid Delivery

Objective: Formulate mRNA-loaded LNPs using CGC as the structural helper lipid.

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA or ALC-0315)

  • CGC (Helper Lipid)

  • DSPC (Phospholipid)

  • PEG-Lipid (e.g., DMG-PEG2000)

  • mRNA construct

  • Citrate Buffer (50 mM, pH 4.0)

  • 1X PBS (pH 7.4)

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve the lipids in anhydrous ethanol at a molar ratio of 50 : 38.5 : 10 : 1.5 (Ionizable Lipid : CGC : DSPC : PEG-Lipid).

    • Causality: Maintaining the 38.5 mol% ratio ensures the structural integrity of the LNP is preserved while substituting standard cholesterol with CGC.

  • Aqueous Phase Preparation: Dilute the mRNA in 50 mM Citrate Buffer (pH 4.0) to achieve an N:P (nitrogen-to-phosphate) ratio of 6:1.

    • Causality: The acidic pH ensures the ionizable lipid is fully protonated upon mixing, driving electrostatic complexation with the negatively charged mRNA backbone.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic mixer at a 3:1 flow rate ratio (Aqueous:Ethanol) with a Total Flow Rate (TFR) of 12 mL/min.

    • Validation Checkpoint: Immediately post-mixing, dilute a 10 µL aliquot in PBS and measure via Dynamic Light Scattering (DLS). Expected size: 75–90 nm. If size >120 nm, the ethanol may have absorbed moisture, causing premature lipid aggregation.

  • Dialysis & Buffer Exchange: Dialyze the formulation against 100 volumes of 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette to remove ethanol and neutralize the pH.

  • Sterile Filtration: Pass the final LNP suspension through a 0.22 µm PES syringe filter.

Protocol B: Thin-Film Hydration for CGC-Anchored Liposomes (Small Molecule Delivery)

Objective: Create fusogenic liposomes for the delivery of hydrophobic or hydrophilic small-molecule APIs.

Step-by-Step Methodology:

  • Lipid Dissolution: In a round-bottom flask, dissolve DPPC, CGC, and DSPE-PEG2000 in chloroform at a molar ratio of 65 : 30 : 5.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at 45°C under reduced pressure (150 mbar) for 1 hour until a thin, uniform lipid film forms.

    • Causality: Slow evaporation prevents localized lipid crystallization, ensuring a homogenous distribution of the bulky CGC molecules within the DPPC matrix.

  • Hydration: Hydrate the film with 1X PBS (containing the water-soluble API if applicable) at 55°C (above the phase transition temperature of DPPC) for 45 minutes with vigorous vortexing.

  • Extrusion: Pass the multilamellar vesicle (MLV) suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder block heated to 55°C.

    • Validation Checkpoint: Post-extrusion DLS should yield a PDI < 0.15. A high PDI indicates incomplete extrusion or membrane fouling.

Quality Control & Troubleshooting Guide

To maintain scientific integrity and ensure reproducibility, adhere to the following troubleshooting matrix:

  • Issue: Low Encapsulation Efficiency (<80%) in LNPs.

    • Root Cause: Insufficient protonation of the ionizable lipid or steric hindrance from CGC.

    • Intervention: Verify the pH of the citrate buffer is exactly 4.0. If the issue persists, slightly reduce the CGC molar ratio to 35% to reduce steric bulk during initial mRNA complexation.

  • Issue: Bimodal Size Distribution (High PDI).

    • Root Cause: Inadequate mixing kinetics or solvent polarity issues.

    • Intervention: Increase the Total Flow Rate (TFR) on the microfluidic system to 15 mL/min to enhance chaotic advection and ensure rapid, uniform self-assembly.

  • Issue: Precipitation during Storage.

    • Root Cause: CGC is highly lipophilic and can crystallize if the PEG-lipid density is too low.

    • Intervention: Ensure storage at 4°C (do not freeze without a cryoprotectant like 10% sucrose). Verify PEG-lipid molar ratio is strictly ≥1.5%.

References

  • CHOLESTERYL GERANYL CARBONATE Chemical Substance Information - NextSDS -[Link]

  • CHOLESTERYL COMPOUND - AIP Publishing (1973) -[Link]

  • Cholesterol metabolism in drug‑resistant cancer - Spandidos Publications -[Link]

  • Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy - PMC -[Link]

  • Cholesterol-lowering drugs reduce APP processing to Aβ by inducing APP dimerization - Molecular Biology of the Cell -[Link]

Sources

Application

Introduction: The Promise of Cholesteryl Geranyl Carbonate in Nanomedicine

An Application Guide to the Formulation and Characterization of Cholesteryl Geranyl Carbonate-Based Nanoparticles Cholesteryl geranyl carbonate (CGC) is a novel lipidic compound that merges the structural attributes of c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Formulation and Characterization of Cholesteryl Geranyl Carbonate-Based Nanoparticles

Cholesteryl geranyl carbonate (CGC) is a novel lipidic compound that merges the structural attributes of cholesterol with the biological activities of geraniol. Cholesterol is a fundamental component of cell membranes and a common ingredient in lipid-based drug delivery systems, where it enhances stability and modulates membrane fluidity.[1] Geraniol, a natural terpene, has demonstrated potential in various therapeutic areas. The combination of these two moieties in CGC presents a unique platform for developing advanced nanoparticle-based drug delivery systems.

This guide provides a comprehensive overview of the methods for formulating and characterizing CGC-based nanoparticles. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising biomaterial for therapeutic applications. We will delve into the mechanistic principles behind nanoparticle formation, provide detailed experimental protocols, and outline the essential characterization techniques to ensure the development of a robust and reproducible nanocarrier system.

Part 1: Foundational Principles of CGC Nanoparticle Formulation

The formulation of lipid-based nanoparticles, including those from CGC, is a process of controlled precipitation from a solution. The goal is to create a stable, monodisperse suspension of nanoparticles in the desired size range. The selection of the formulation method is critical and depends on the physicochemical properties of the drug to be encapsulated and the desired nanoparticle characteristics. Two of the most common and effective methods are Nanoprecipitation and Emulsification-Diffusion.

Nanoprecipitation (Solvent Displacement)

Nanoprecipitation is a straightforward and widely used technique for preparing nanoparticles from pre-formed polymers or lipids.[2][3] The process involves dissolving the lipid (CGC) and the drug in a water-miscible organic solvent. This organic phase is then injected into an aqueous phase containing a stabilizer under controlled stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to a decrease in solubility for the lipid, causing it to precipitate and form nanoparticles.[2][4]

Causality Behind Experimental Choices:

  • Solvent System: The choice of the organic solvent (e.g., acetone, ethanol) is critical. It must be able to fully dissolve the CGC and any hydrophobic drug, while also being completely miscible with the aqueous anti-solvent.[3]

  • Stabilizer (Surfactant): The stabilizer (e.g., Pluronic F-68, Polysorbate 80) adsorbs onto the nanoparticle surface as it forms, preventing aggregation and ensuring colloidal stability.[2] The concentration and type of stabilizer directly influence the final particle size and stability.

  • Stirring Rate & Injection Speed: These parameters control the mixing dynamics. A rapid injection and high stirring rate promote fast solvent diffusion and lead to the formation of smaller, more uniform nanoparticles.

Emulsification-Diffusion Method

The emulsification-diffusion method is particularly well-suited for lipidic compounds and can be adapted to encapsulate both hydrophobic and hydrophilic drugs.[5][6] The process begins by dissolving the CGC in a partially water-miscible solvent. This organic phase is then emulsified in an aqueous solution containing a stabilizer to form an oil-in-water (o/w) emulsion. Subsequently, adding a large volume of water to the emulsion causes the organic solvent to diffuse from the droplets into the external aqueous phase. This diffusion leads to the supersaturation and precipitation of the lipid, forming solid nanoparticles.[5][6][7]

Causality Behind Experimental Choices:

  • Partially Water-Miscible Solvent: Solvents like ethyl acetate or butyl lactate are often used. Their partial miscibility is key to forming a stable initial emulsion and enabling the subsequent diffusion upon dilution.[7]

  • Homogenization: High-energy processes like high-shear homogenization or ultrasonication are used to create fine nano-emulsion droplets. The size of these droplets is a primary determinant of the final nanoparticle size.[7][8]

  • Temperature: Performing the process at an elevated temperature can decrease the viscosity of the lipid phase and increase the rate of solvent diffusion, often resulting in smaller nanoparticles.[6]

Part 2: Experimental Protocols

The following protocols provide a starting point for the formulation of CGC-based nanoparticles. Optimization of parameters such as lipid concentration, drug loading, and stabilizer concentration is recommended to achieve the desired nanoparticle characteristics.

Protocol 1: Nanoprecipitation

This protocol describes the formulation of blank CGC nanoparticles. For drug-loaded nanoparticles, the therapeutic agent would be co-dissolved with CGC in the organic phase.

  • Cholesteryl Geranyl Carbonate (CGC)

  • Acetone (ACS grade)

  • Pluronic F-68

  • Deionized water (18.2 MΩ·cm)

  • Magnetic stirrer and stir bar

  • Syringe pump

  • Rotary evaporator

  • Preparation of Aqueous Phase: Dissolve Pluronic F-68 in deionized water to a final concentration of 0.5% (w/v). Stir until fully dissolved.

  • Preparation of Organic Phase: Dissolve 50 mg of CGC in 4 mL of acetone. If encapsulating a drug, co-dissolve it in this phase.

  • Nanoprecipitation:

    • Place 50 mL of the aqueous phase in a beaker on a magnetic stirrer and stir at approximately 1300 rpm.

    • Using a syringe pump, add the organic phase dropwise to the aqueous phase at a constant rate.

  • Solvent Evaporation: After the addition of the organic phase is complete, allow the suspension to stir for 10 minutes. Then, remove the organic solvent using a rotary evaporator under reduced pressure at 30°C.[2]

  • Purification (Optional): The nanoparticle suspension can be centrifuged and washed to remove excess surfactant and any unencapsulated drug.

  • Storage: Store the final nanoparticle suspension at 4°C.

G cluster_prep Phase Preparation cluster_formulation Nanoparticle Formation cluster_post Post-Formulation Processing A Dissolve CGC (and Drug) in Acetone C Add Organic Phase to Aqueous Phase via Syringe Pump (under magnetic stirring) A->C B Dissolve Pluronic F-68 in Deionized Water B->C D Solvent Evaporation (Rotary Evaporator) C->D Formation of Nanoparticle Suspension E Optional: Purification (Centrifugation/Washing) D->E F Characterization & Storage (4°C) D->F E->F

Protocol 2: Emulsification-Diffusion

This method is advantageous when higher lipid loads are desired or for specific drug properties.

  • Cholesteryl Geranyl Carbonate (CGC)

  • Ethyl Acetate

  • Polysorbate 80 (Tween 80)

  • Deionized water

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer

  • Phase Saturation: To ensure thermodynamic equilibrium, saturate the ethyl acetate with water and the aqueous phase (deionized water with stabilizer) with ethyl acetate before use.

  • Preparation of Organic Phase: Dissolve CGC (e.g., 100 mg) in 10 mL of water-saturated ethyl acetate.

  • Preparation of Aqueous Phase: Prepare a 1% (w/v) solution of Polysorbate 80 in 20 mL of ethyl acetate-saturated deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Diffusion and Nanoparticle Formation:

    • Immediately transfer the emulsion to a larger beaker containing a larger volume of deionized water (e.g., 200 mL) under moderate magnetic stirring.

    • The rapid dilution will cause the ethyl acetate to diffuse out of the emulsion droplets into the water, leading to the precipitation of CGC as nanoparticles.[5]

  • Solvent Evaporation: Stir the suspension for several hours or use a rotary evaporator to remove the ethyl acetate.

  • Storage: Store the final nanoparticle suspension at 4°C.

G cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_diffusion Diffusion & Precipitation cluster_post Post-Formulation A Dissolve CGC in Water-Saturated Ethyl Acetate C Combine Phases & Homogenize (High-Shear Homogenizer) A->C B Dissolve Stabilizer in Ethyl Acetate-Saturated Water B->C D Dilute Emulsion with Excess Deionized Water (under stirring) C->D Formation of Nano-emulsion E Solvent Evaporation D->E Solvent Diffusion & Nanoparticle Precipitation F Characterization & Storage (4°C) E->F

Part 3: Characterization of CGC Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoparticles.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are most commonly measured using Dynamic Light Scattering (DLS).[9][10]

  • Particle Size (Hydrodynamic Diameter): Influences the biological fate, drug release profile, and cellular uptake of the nanoparticles. For many applications, a size range of 100-300 nm is desirable.[11]

  • Polydispersity Index (PDI): A measure of the width of the particle size distribution. A PDI value below 0.3 indicates a relatively narrow and acceptable size distribution.

  • Zeta Potential: Indicates the surface charge of the nanoparticles and is a key predictor of their colloidal stability. Values greater than |30| mV generally suggest good stability due to electrostatic repulsion between particles.[12]

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension with deionized water to a suitable concentration to avoid multiple scattering events.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Measurement: Place the diluted sample in a cuvette and perform the measurement. Acquire at least three measurements per sample.

  • Data Analysis: Analyze the correlation function to obtain the average particle size (Z-average), PDI, and zeta potential.

Morphology and Ultrastructure

Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles.[13][14]

  • Morphology: TEM images can confirm the size obtained from DLS and reveal the shape of the nanoparticles (e.g., spherical).[15]

  • Ultrastructure: High-resolution TEM can provide insights into the internal structure of the nanoparticles.

  • Grid Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Staining (Optional): For better contrast, a negative staining agent like uranyl acetate or phosphotungstic acid can be applied after wicking away the excess sample.

  • Drying: Allow the grid to air dry completely.

  • Imaging: Observe the sample under the TEM at an appropriate accelerating voltage.[16]

Drug Loading and Encapsulation Efficiency

These parameters quantify the amount of drug successfully incorporated into the nanoparticles and are critical for determining dosage.[17][18]

  • Drug Loading Content (DLC %): The weight percentage of the drug relative to the total weight of the nanoparticle.

  • Encapsulation Efficiency (EE %): The percentage of the initial drug that is successfully encapsulated within the nanoparticles.

  • Separation of Free Drug: Separate the nanoparticles from the aqueous phase containing the unencapsulated drug. This is typically done by ultracentrifugation or using centrifugal filter units.

  • Quantification of Free Drug: Measure the concentration of the drug in the supernatant using a suitable analytical technique (e.g., UV-Vis Spectroscopy, HPLC).[19]

  • Calculation:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[17][18]

    • DLC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100[17]

ParameterTypical RangeMethodSignificance
Particle Size 100 - 300 nmDLS, TEMAffects biodistribution, cellular uptake, and drug release.
PDI < 0.3DLSIndicates homogeneity of the nanoparticle population.
Zeta Potential > |25-30| mVDLSPredicts long-term colloidal stability.[12]
Encapsulation Efficiency > 70%HPLC, UV-VisMeasures the efficiency of the drug loading process.

Conclusion

The formulation of Cholesteryl geranyl carbonate-based nanoparticles offers a versatile platform for advanced drug delivery. By carefully selecting the formulation method—such as nanoprecipitation or emulsification-diffusion—and optimizing the process parameters, researchers can tailor the nanoparticle characteristics to suit specific therapeutic applications. Rigorous characterization using techniques like DLS and TEM is imperative to ensure the development of a consistent, stable, and effective nanocarrier system. The protocols and principles outlined in this guide provide a solid foundation for scientists to explore the full potential of CGC in the field of nanomedicine.

References

  • Quintanar-Guerrero, D., Allémann, E., Fessi, H., & Doelker, E. (2005). Adaptation and optimization of the emulsification-diffusion technique to prepare lipidic nanospheres. European Journal of Pharmaceutical Sciences, 26(2), 213-219. Available at: [Link]

  • Malatesta, M. (2021). Transmission Electron Microscopy as a Powerful Tool to Investigate the Interaction of Nanoparticles with Subcellular Structures. International Journal of Molecular Sciences, 22(16), 8886. Available at: [Link]

  • Quintanar-Guerrero, D., Allémann, E., Fessi, H., & Doelker, E. (2005). Adaptation and optimization of the emulsification-diffusion technique to prepare lipidic nanospheres. Ovid. Available at: [Link]

  • Delong America. (2023). Guide to Nanoparticle Characterization Techniques. Available at: [Link]

  • Pandey, P., Dahiya, M., & Dureja, H. (2015). Synthesis and Characterization of Cholesterol Nano Particles by Using w/o Microemulsion Technique. AIP Conference Proceedings, 1665(1). Available at: [Link]

  • Landfester, K. (2013). Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. Kinam Park. Available at: [Link]

  • Nguyen, T. A., et al. (2023). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI. Available at: [Link]

  • HORIBA. Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. Available at: [Link]

  • ATA Scientific. (2019). How Nanoparticle Tracking Analysis Compares to Dynamic Light Scattering for Measuring Particle Size. Available at: [Link]

  • Various Authors. (n.d.). Solvent-emulsification diffusion technique for the synthesis of solid lipid nanoparticles. Connected Papers. Available at: [Link]

  • Delft Solids Solutions. Nanoparticle size by dynamic light scattering analysis. Available at: [Link]

  • Wyatt Technology. (2025). Why choose dynamic light scattering for nanoparticle characterisation? Available at: [Link]

  • Al-Hussain, S. A., et al. (2022). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Polymers, 14(23), 5143. Available at: [Link]

  • Battaglia, L., & Gallarate, M. (2003). Preparation of Solid Lipid Nanoparticles by a Solvent Emulsification-Diffusion Technique. Journal of Dispersion Science and Technology, 24(5), 643-649. Available at: [Link]

  • Trotta, M., Debernardi, F., & Caputo, O. (2010). Optimization of the emulsification and solvent displacement method for the preparation of solid lipid nanoparticles. Taylor & Francis Online. Available at: [Link]

  • Guterres, S. S., Fessi, H., Barratt, G., Devissaguet, J. P., & Puisieux, F. (2016). The Design of Nanoparticles Obtained by Solvent Evaporation: A Comprehensive Study. Pharmaceutical Technology. Available at: [Link]

  • Sahoo, S. K., & Labhasetwar, V. (2011). Preparation and characterisation of nanoparticles containing ketoprofen and acrylic polymers prepared by emulsion solvent evaporation method. Taylor & Francis Online. Available at: [Link]

  • Qian, L., Ahmed, A., & Zhang, H. (2011). Formation of organic nanoparticles by solvent evaporation within porous polymeric materials. RSC Publishing. Available at: [Link]

  • Schlenk, F., et al. (2024). Correlative Multi-Scale Characterization of Nanoparticles Using Transmission Electron Microscopy. MDPI. Available at: [Link]

  • nanoComposix. TEM Nanoparticle Analysis. Available at: [Link]

  • Microscopy Innovations. (n.d.). Efficient Nanoparticle Specimen Preparation for Transmission Electron Microscopy. Available at: [Link]

  • El-Sayed, N. S., et al. (2024). Formulation and characterization of cholesterol-based nanoparticles of gabapentin protecting from retinal injury. Frontiers in Pharmacology, 15. Available at: [Link]

  • Sala, S., et al. (2020). Improved synthesis and characterization of cholesteryl oleate-loaded cationic solid lipid nanoparticles with high transfection efficiency for. SciSpace. Available at: [Link]

  • Pandey, P., Dahiya, M., & Dureja, H. (2015). Synthesis and Characterization of Cholesterol Nano Particles by Using w/o Microemulsion Technique. ResearchGate. Available at: [Link]

  • Lv, Y., et al. (2016). Measurement of encapsulation efficiency and drug loading content. Bio-protocol, 6(12). Available at: [Link]

  • Sala-Llonch, S., et al. (2024). Development of cationic solid lipid nanoparticles incorporating cholesteryl-9-carboxynonanoate (9CCN) for delivery of antagomiRs. University of Barcelona. Available at: [Link]

  • FutForm WP4. (2018). Standardized protocols for the formulation of nanoparticles with defined properties. Available at: [Link]

  • Tosi, G., et al. (2015). EXPLOITING THE VERSATILITY OF CHOLESTEROL IN NANOPARTICLES FORMULATION. Ovid. Available at: [Link]

  • S, P., & R, S. (2023). Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. Scientific Archives. Available at: [Link]

  • Austin Publishing Group. (2024). A Comprehensive Review of Nano-Deposition Methods for the Preparation of Nano-Carriers: Polymers, Drugs, and Drug Release Models. Available at: [Link]

  • Shah, F., et al. (2013). Reconfiguring Nature's Cholesterol Accepting Lipoproteins as Nanoparticle Platforms for Transport and Delivery of Therapeutic and Imaging Agents. Advanced Drug Delivery Reviews, 65(5), 693-710. Available at: [Link]

  • Duskey, T. J., et al. (2020). CHOLESTEROL NANOPARTICLES TO RESCUE HUNTINGTON'S DISEASE PHENOTYPE. NanoInnovation 2020. Available at: [Link]

  • ResearchGate. (n.d.). An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery. Available at: [Link]

  • Mora-Huertas, C. E., Fessi, H., & Elaissari, A. (2020). Nanoprecipitation: Applications for Entrapping Active Molecules of Interest in Pharmaceutics. IntechOpen. Available at: [Link]

  • ResearchGate. (n.d.). Nanoprecipitation technique for the preparation of LPHNPs by one-step method. Available at: [Link]

  • Sobolewska, A., & Gawarecka, A. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. MDPI. Available at: [Link]

  • Park, J., et al. (2024). Protocol for formulation and evaluation of phytosterol-based lipid nanoparticles as cholesterol alternatives for mRNA delivery. STAR Protocols, 5(2), 102996. Available at: [Link]

  • McAlister, D., et al. (2016). Cholesteryl to improve the cellular uptake of polymersomes within HeLa cells. International Journal of Pharmaceutics, 511(1), 585-593. Available at: [Link]

Sources

Method

Application Note: High-Resolution Differential Scanning Calorimetry (DSC) Protocol for the Phase Transition Analysis of Cholesteryl Geranyl Carbonate

Introduction & Mechanistic OverviewCholesteryl geranyl carbonate (CGC, CAS No. 35750-35-7) is a complex thermotropic liquid crystal[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic OverviewCholesteryl geranyl carbonate (CGC, CAS No. 35750-35-7) is a complex thermotropic liquid crystal[1]. Structurally, it combines a rigid, chiral tetracyclic cholesterol core with a flexible, branched, and unsaturated geranyl (terpenoid) tail, linked via a carbonate moiety. This structural dichotomy is the primary driver of its thermodynamic behavior. The rigid core promotes anisotropic alignment (liquid crystallinity), while the bulky geranyl tail disrupts tight crystalline packing.

Historically, 1 for optical applications[1]. To accurately deploy CGC in drug delivery systems or optical sensors, researchers must precisely map its phase transition temperatures ( Tm​ , TSm−Ch​ , TCh−Iso​ ). Differential Scanning Calorimetry (DSC) is the gold standard for this analysis. By measuring the minute heat flow variations ( ΔH ) associated with first-order and second-order transitions, DSC provides a precise thermodynamic fingerprint of the material's mesophases.

PhaseTransitions Cr Crystalline Solid (Cr) Sm Smectic Phase (Sm) Cr->Sm Heating (Endothermic) Sm->Cr Cooling (Supercooling) Ch Cholesteric Phase (Ch) Sm->Ch Heating (Endothermic) Ch->Sm Cooling (Exothermic) Iso Isotropic Liquid (Iso) Ch->Iso Heating (Endothermic) Iso->Ch Cooling (Exothermic)

Figure 1: Thermotropic phase transition pathways of cholesteryl esters.

Experimental Design & Rationale

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The methodology relies on three foundational pillars of thermal analysis:

  • The "Heat-Cool-Heat" Cycle: Liquid crystals frequently exhibit monotropic transitions (phases that only appear during cooling due to supercooling of the crystalline state) and enantiotropic transitions (reversible on both heating and cooling)[2]. A single heating run is scientifically invalid because the initial solid state retains the thermal and mechanical history of its synthesis. The first heating cycle erases this history; the cooling cycle reveals supercooling behavior; and the second heating cycle provides the true, reproducible thermodynamic transition temperatures.

  • Heating Rate Optimization: A scan rate of 5 °C/min is strictly enforced.3, demonstrate that mesophase transitions possess very low enthalpies (often < 0.3 kcal/mol)[3]. Faster rates (e.g., 20 °C/min) induce thermal lag, artificially shifting peaks to higher temperatures and merging closely spaced transitions. Slower rates (e.g., 1 °C/min) flatten the heat flow signal below the instrument's detection threshold.

  • Enthalpic Conservation (Self-Validation): To validate the run, the sum of the integrated enthalpies ( ΣΔH ) during the cooling phase must approximately equal the sum of the enthalpies during the second heating phase. A significant discrepancy (>5%) indicates thermal degradation or volatilization of the geranyl chain.

Workflow N1 Sample Prep (3-5 mg CGC) N2 Hermetic Sealing (Al Pans) N1->N2 N3 DSC Calibration (In/Zn Standards) N2->N3 N4 Thermal Cycling (Heat-Cool-Heat) N3->N4 N5 Data Analysis (Peak Integration) N4->N5

Figure 2: End-to-end experimental workflow for DSC analysis of liquid crystals.

Step-by-Step DSC Protocol

Phase A: Instrument Preparation & Calibration
  • Purge Gas: Connect dry Nitrogen ( N2​ ) to the DSC cell at a continuous flow rate of 50 mL/min. This prevents condensation during sub-ambient cooling and ensures uniform convective heat transfer.

  • Calibration: Calibrate the DSC cell constant and temperature using high-purity Indium ( Tm​ = 156.6 °C, ΔH = 28.71 J/g) and Zinc ( Tm​ = 419.5 °C).

Phase B: Sample Preparation
  • Weighing: Using a microbalance (0.01 mg resolution), accurately weigh 3.0 to 5.0 mg of CGC into a Tzero Aluminum pan.

    • Causality: Samples <3 mg yield poor signal-to-noise ratios for weak mesophase transitions. Samples >5 mg create internal thermal gradients, broadening the transition peaks and reducing resolution.

  • Sealing: Place a hermetic lid on the pan and seal it using a crimper press.

    • Causality: The unsaturated geranyl chain is susceptible to oxidative cross-linking at elevated temperatures. Hermetic sealing isolates the sample, preventing oxidation that would artificially alter the transition temperatures.

Phase C: Thermal Cycling Execution

Program the DSC with the following continuous method:

  • Equilibration: Equilibrate the cell at -20.0 °C. Hold isothermal for 5.0 minutes to stabilize the baseline.

  • Run 1 (Heating - History Erasure): Ramp at 5.0 °C/min to 100.0 °C.

  • Isotherm: Hold isothermal at 100.0 °C for 3.0 minutes. This completely melts the crystalline lattice into an isotropic liquid.

  • Run 2 (Cooling - Mesophase Detection): Ramp at 5.0 °C/min down to -20.0 °C.

  • Isotherm: Hold isothermal at -20.0 °C for 3.0 minutes.

  • Run 3 (Heating - Thermodynamic Measurement): Ramp at 5.0 °C/min to 100.0 °C.

Data Interpretation & Quantitative Analysis

Analyze the thermograms from Run 2 (Cooling) and Run 3 (Heating) .4[4].

Because exact phase temperatures for pure CGC depend heavily on synthesis purity, the table below synthesizes benchmark quantitative data from structurally analogous cholesteryl carbonates (such as 5) to guide expected peak integration[5].

Table 1: Typical Thermodynamic Parameters for Cholesteryl Carbonate Mesophases
Phase TransitionProcessExpected Temp Range (°C)Enthalpy ( ΔH , kcal/mol)Structural Causality
Cr Sm Endothermic (Heating)15.0 – 25.04.00 – 10.00Disruption of the primary crystalline lattice; requires the highest energy input.
Sm Ch Endothermic (Heating)18.0 – 30.00.10 – 0.30Loss of 1D translational order while retaining the chiral nematic twist.
Ch Iso Endothermic (Heating)35.0 – 45.00.10 – 0.20Complete loss of orientational order; transition to a true isotropic liquid.
Iso Ch Exothermic (Cooling)30.0 – 40.0-(0.10 – 0.20)Re-establishment of chiral nematic alignment from the isotropic melt.

Note: Integration of the peaks should be performed using a linear baseline drawn between the inflection points immediately preceding and following the transition event.

References

  • Effect of Sonication on Phase Transition Temperature of Cholesteryl Oleyl Carbonate. ALL SCIENCES PROCEEDINGS.
  • Phase transition behaviors and selective optical properties of a binary cholesteric liquid crystals system. American Institute of Physics.
  • Thermotropic behavior of sodium cholesteryl carbonate. Journal of Materials Research (Cambridge).
  • Buy CHOLESTERYL GERANYL CARBONATE. Echemi.
  • 1118_1_online.pdf (Cholesteryl Compound Mixtures). American Institute of Physics.
  • Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. PubMed.

Sources

Application

Application Notes &amp; Protocols: Incorporating Cholesteryl Geranyl Carbonate into Polymer Matrices for Smart Materials

Introduction: The Promise of Cholesteryl Geranyl Carbonate in Smart Materials Cholesteryl geranyl carbonate is a thermotropic cholesteric liquid crystal (CLC), a class of materials renowned for their ability to selective...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Cholesteryl Geranyl Carbonate in Smart Materials

Cholesteryl geranyl carbonate is a thermotropic cholesteric liquid crystal (CLC), a class of materials renowned for their ability to selectively reflect light of specific wavelengths, resulting in vibrant color play.[1][2] This optical characteristic is highly sensitive to temperature, making cholesteryl geranyl carbonate a prime candidate for the development of "smart" materials that respond to thermal stimuli.[1][3][4] By incorporating this liquid crystal into a polymer matrix, we can create robust, processable materials with tunable thermochromic properties. These composites have a wide array of potential applications, including:

  • Temperature Sensors and Thermal Mapping: Creating surfaces that change color to indicate temperature variations, useful in medical diagnostics, electronics, and aerospace.[2][3][4]

  • Smart Textiles and Wearable Electronics: Developing fabrics that respond to body temperature or environmental changes.[5]

  • Drug Delivery Systems: Engineering materials that can release therapeutic agents in response to temperature cues.[6][7]

  • Optical Devices and Displays: Fabricating tunable filters, reflectors, and novel display technologies.[4][5]

  • Security and Anti-Counterfeiting: Designing inks and coatings with unique, temperature-dependent color signatures.[3]

This guide provides a comprehensive overview of the principles and protocols for successfully incorporating cholesteryl geranyl carbonate into various polymer matrices. We will delve into the underlying science, offer step-by-step experimental procedures, and detail the necessary characterization techniques to validate the performance of these advanced materials.

Foundational Principles: The Interplay of Liquid Crystal and Polymer

The successful fabrication of a cholesteryl geranyl carbonate-polymer composite hinges on understanding the interactions between the two components. The polymer matrix provides structural integrity, while the liquid crystal droplets impart the desired smart functionality.[8] The morphology of the liquid crystal dispersion within the polymer is a critical factor influencing the electro-optical and thermo-optical properties of the final material.[9][10][11]

Cholesteric Liquid Crystal Phase

Cholesteric liquid crystals, also known as chiral nematic liquid crystals, possess a unique helical structure.[2][4] The molecules are arranged in layers, with the average molecular orientation in each layer slightly twisted relative to the adjacent layers. This periodic helical structure is responsible for the selective reflection of light. The pitch of the helix, which is the distance over which the molecular orientation rotates by 360°, determines the wavelength of the reflected light. As the temperature changes, the pitch of the helix in thermochromic liquid crystals like cholesteryl geranyl carbonate also changes, leading to a shift in the reflected color.[1]

Polymer Matrix Selection

The choice of polymer is crucial and depends on the desired properties of the final smart material and the chosen incorporation method. Key considerations include:

  • Transparency: The polymer should be transparent in the visible spectrum to allow for the observation of the liquid crystal's color changes.

  • Compatibility: The polymer and liquid crystal should have a degree of immiscibility to promote the formation of distinct liquid crystal domains within the polymer matrix.

  • Processing Temperature: The polymer's processing temperature (e.g., melting or curing temperature) should not degrade the cholesteryl geranyl carbonate.

  • Mechanical Properties: The polymer's flexibility, durability, and adhesion properties will dictate the end-use applications of the composite material.

Commonly used polymers include polyvinyl alcohol (PVA), polymethyl methacrylate (PMMA), polystyrene (PS), and various curable resins.[5]

Experimental Section: Protocols for Incorporation

This section details three common methods for incorporating cholesteryl geranyl carbonate into polymer matrices: Solvent Induced Phase Separation (SIPS), Polymerization Induced Phase Separation (PIPS), and Melt Blending.

Materials and Equipment
Material/Equipment Purpose
Cholesteryl Geranyl CarbonateThe active thermochromic liquid crystal.
Polymer (e.g., PVA, PMMA, UV-curable resin)The matrix material.
Solvent (e.g., Toluene, Dichloromethane)For dissolving the polymer and liquid crystal in the SIPS method.
Photoinitiator (for PIPS)To initiate polymerization upon UV exposure.
  • Hot Plate with Magnetic Stirring | For dissolving materials and controlling temperature. | | Spin Coater or Doctor Blade | For creating thin films. | | UV Curing System | For the PIPS method. | | Oven or Vacuum Oven | For solvent evaporation and thermal curing. | | Polarized Optical Microscope (POM) | For visualizing the liquid crystal domains. | | UV-Vis Spectrophotometer | For characterizing the optical properties. | | Differential Scanning Calorimeter (DSC) | For determining phase transition temperatures. |

Protocol 1: Solvent Induced Phase Separation (SIPS)

The SIPS method is a versatile technique suitable for a wide range of thermoplastic polymers. It involves dissolving both the polymer and the liquid crystal in a common solvent, followed by the controlled evaporation of the solvent to induce phase separation.[12]

Step-by-Step Protocol:

  • Solution Preparation:

    • Dissolve the chosen polymer (e.g., 10 wt% PMMA) in a suitable solvent (e.g., toluene) by stirring at room temperature until a homogeneous solution is formed.

    • In a separate container, dissolve the desired concentration of cholesteryl geranyl carbonate (e.g., 1-5 wt% relative to the polymer) in the same solvent.

    • Mix the polymer and liquid crystal solutions thoroughly.

  • Film Casting:

    • Cast the resulting solution onto a clean glass substrate using a spin coater or a doctor blade to achieve a uniform thickness.

  • Solvent Evaporation:

    • Allow the solvent to evaporate slowly at room temperature in a dust-free environment. For more controlled evaporation, a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) can be used.

  • Annealing (Optional):

    • Once the film is dry, anneal it at a temperature slightly above the glass transition temperature of the polymer to improve the film quality and promote better phase separation.

Workflow for Solvent Induced Phase Separation (SIPS):

SIPS_Workflow cluster_prep Solution Preparation cluster_fab Film Fabrication A Dissolve Polymer in Solvent C Mix Polymer and CGC Solutions A->C B Dissolve CGC in Solvent B->C D Cast Solution onto Substrate C->D Homogeneous Solution E Solvent Evaporation D->E F Annealing (Optional) E->F G Characterization F->G Final Composite Film

Caption: SIPS workflow for incorporating Cholesteryl Geranyl Carbonate (CGC).

Protocol 2: Polymerization Induced Phase Separation (PIPS)

PIPS is ideal for creating composites with thermosetting polymers or UV-curable resins. This method starts with a homogeneous mixture of the liquid crystal and a monomer or prepolymer, and phase separation is induced by polymerization.[10][12]

Step-by-Step Protocol:

  • Mixture Preparation:

    • Prepare a homogeneous mixture of the UV-curable monomer/prepolymer, the cholesteryl geranyl carbonate (e.g., 10-30 wt%), and a suitable photoinitiator (concentration as per manufacturer's recommendation).

    • Stir the mixture gently in the dark to avoid premature polymerization.

  • Sample Fabrication:

    • Sandwich the mixture between two conductive glass slides (e.g., ITO-coated glass) separated by spacers of a desired thickness (e.g., 10-20 µm).

  • UV Curing:

    • Expose the sample to UV light of the appropriate wavelength and intensity to initiate polymerization. The curing time will depend on the specific resin and UV source.

  • Post-Curing (Optional):

    • A thermal post-curing step may be beneficial for some resin systems to ensure complete polymerization.

Workflow for Polymerization Induced Phase Separation (PIPS):

PIPS_Workflow cluster_mix Mixture Preparation cluster_fab Sample Fabrication & Curing A Mix Monomer/Prepolymer, CGC, and Photoinitiator B Sandwich Mixture between Substrates A->B Homogeneous Mixture C UV Curing B->C D Post-Curing (Optional) C->D E Characterization D->E Final Composite Film

Caption: PIPS workflow for creating a CGC-polymer composite.

Protocol 3: Melt Blending

Melt blending is a solvent-free method suitable for thermoplastic polymers. It involves mixing the polymer and liquid crystal at a temperature above the polymer's melting point.

Step-by-Step Protocol:

  • Premixing:

    • Thoroughly mix the polymer pellets or powder with the cholesteryl geranyl carbonate powder at the desired ratio.

  • Melt Extrusion/Mixing:

    • Feed the premixed material into a melt extruder or a laboratory-scale internal mixer.

    • Set the processing temperature above the melting point of the polymer but below the degradation temperature of the liquid crystal.

    • The shearing forces during mixing will disperse the liquid crystal into droplets within the molten polymer.

  • Shaping:

    • The resulting composite can be extruded into a film or molded into the desired shape.

Characterization of Smart Materials

After fabrication, it is essential to characterize the resulting composite material to evaluate its properties and performance.

Technique Information Obtained Typical Results
Polarized Optical Microscopy (POM) Morphology of liquid crystal droplets (size, shape, distribution).[6]Observation of birefringent liquid crystal domains within the polymer matrix. Changes in texture with temperature.
Differential Scanning Calorimetry (DSC) Phase transition temperatures of the liquid crystal and the polymer.[6]Endothermic peaks corresponding to the melting and clearing points of the cholesteryl geranyl carbonate.
UV-Visible Spectroscopy Wavelength of selective reflection and its temperature dependence.A reflection peak in the visible spectrum that shifts with temperature, indicating the thermochromic response.
Scanning Electron Microscopy (SEM) Detailed morphology of the composite, especially the size and shape of the liquid crystal cavities after extraction of the LC.[9]Visualization of the porous structure of the polymer matrix that housed the liquid crystal droplets.

Logical Relationship of Characterization Techniques:

Characterization_Logic cluster_char Characterization Fabrication Composite Fabrication POM Polarized Optical Microscopy (POM) Fabrication->POM Visualize LC Domains DSC Differential Scanning Calorimetry (DSC) Fabrication->DSC Determine Thermal Transitions UVVis UV-Visible Spectroscopy Fabrication->UVVis Measure Optical Response SEM Scanning Electron Microscopy (SEM) Fabrication->SEM Analyze Microstructure POM->UVVis Correlate Morphology with Optical Properties DSC->UVVis Relate Thermal Events to Color Change SEM->POM Confirm Droplet Structure

Caption: Interrelation of characterization methods for CGC-polymer composites.

Troubleshooting and Expert Insights

  • Poor Color Intensity: This can be due to a low concentration of cholesteryl geranyl carbonate, poor phase separation, or the liquid crystal droplets being too small. Try increasing the liquid crystal concentration or adjusting the evaporation/curing rate to allow for larger droplet formation.

  • Hazy or Opaque Film: This may result from a mismatch in the refractive indices of the polymer and the liquid crystal in its isotropic state.[10] Careful selection of the polymer to match the refractive index of the liquid crystal can improve transparency.

  • Inconsistent Color: Inhomogeneity in the dispersion of the liquid crystal can lead to patchy color. Ensure thorough mixing of the initial solution or melt.

  • Leaching of Liquid Crystal: Over time, the liquid crystal may leach out of the polymer matrix, especially in flexible composites. Encapsulating the liquid crystal or using a cross-linked polymer matrix can improve stability.[5]

Conclusion

The incorporation of cholesteryl geranyl carbonate into polymer matrices offers a versatile platform for creating a new generation of smart materials with tunable thermochromic properties. By carefully selecting the polymer and the fabrication method, researchers can tailor the performance of these composites for a wide range of applications, from advanced sensors to innovative drug delivery systems. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful development and analysis of these exciting materials.

References

  • Thermochromism - Wikipedia. (n.d.). Retrieved from [Link]

  • THERMOCHROMIC TECHNOLOGY - SRV Damage Preventions. (n.d.). Retrieved from [Link]

  • The many applications of liquid crystal technology - SpotSee. (2024, August 2). Retrieved from [Link]

  • Nesterkina, M., et al. (2023). Thermoresponsive cholesteric liquid-crystal systems doped with terpenoids as drug delivery systems for skin applications. PubMed. Retrieved from [Link]

  • Rebirth of Liquid Crystals for Sensoric Applications: Environmental and Gas Sensors - SciSpace. (n.d.). Retrieved from [Link]

  • Fabrication of Polymer/Cholesteric Liquid Crystal Films and Fibers Using the Nonsolvent and Phase Separation Method - PMC. (n.d.). Retrieved from [Link]

  • The use of thermochromic liquid crystals in research applications, thermal mapping and non-destructive testing - IEEE Xplore. (n.d.). Retrieved from [Link]

  • Effects of Liquid Crystal Systems Based on Cholesterol Esters on Skin Permeability. (2015, August 10). Springer Link. Retrieved from [Link]

  • Cholesteric Liquid Crystals as Multi-Purpose Sensor Materials - KoreaScience. (2005, March 30). Retrieved from [Link]

  • Application of Thermochromic Liquid Crystal to Rotating Surfaces | J. Turbomach. (n.d.). ASME. Retrieved from [Link]

  • Optical fiber sensor based on a cholesteric liquid crystal film for mixed VOC sensing. (n.d.). Optics Express. Retrieved from [Link]

  • Fiber-Optic Temperature Sensor Using Cholesteric Liquid Crystals on the Optical Fiber Ferrules - MDPI. (2022, August 1). Retrieved from [Link]

  • Electro-Optical and Morphological Characterization of Electron Beam Cured Liquid Crystal-Polymer Composite Materials - Taylor & Francis. (2006, September 24). Retrieved from [Link]

  • An innovative cholesteric liquid crystal biosensor enabling high-contrast colorimetric detection and haze-based quantitation - PMC. (n.d.). Retrieved from [Link]

  • Liquid Crystals: An Approach in Drug Delivery - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Introduction to Liquid Crystals - COPYRIGHTED MATERIAL. (n.d.). John Wiley & Sons. Retrieved from [Link]

  • Recent Advances in The Polymer Dispersed Liquid Crystal Composite and Its Applications. (n.d.). MDPI. Retrieved from [Link]

  • A Comprehensive Review on Polymer-Dispersed Liquid Crystals: Mechanisms, Materials, and Applications - ACS Publications. (2025, February 13). Retrieved from [Link]

  • Polymer Stabilized Liquid Crystals: Materials, Physics and Applications. (n.d.). AIP Publishing. Retrieved from [Link]

  • Recent Advances in The Polymer Dispersed Liquid Crystal Composite and Its Applications - Semantic Scholar. (2020, November 25). Retrieved from [Link]

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Method

Experimental setup for studying the self-assembly of Cholesteryl geranyl carbonate

Application Note: Experimental Setup for the Self-Assembly of Cholesteryl Geranyl Carbonate (CGC) Introduction & Mechanistic Principles Cholesteryl geranyl carbonate (CGC) is a highly specialized mesogenic compound chara...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for the Self-Assembly of Cholesteryl Geranyl Carbonate (CGC)

Introduction & Mechanistic Principles

Cholesteryl geranyl carbonate (CGC) is a highly specialized mesogenic compound characterized by a rigid, chiral steroidal backbone linked via a carbonate spacer to a flexible, unsaturated geranyl tail. This unique molecular geometry endows CGC with dual self-assembly capabilities. Depending on the thermodynamic environment, CGC can either self-organize into solvent-free thermotropic liquid crystals 1 or act as the hydrophobic core-forming unit in aqueous nanomedicine formulations 2.

  • Thermotropic Liquid Crystallization: In a solvent-free state, the chiral steroidal nucleus of CGC induces a macroscopic helical twist, driving the formation of a cholesteric (chiral nematic) mesophase. The geranyl tail acts as an internal plasticizer, disrupting the highly crystalline packing of pure cholesterol and depressing the phase transition temperatures to accessible ranges 3.

  • Aqueous Nanoprecipitation: In highly polar solvents (e.g., water), the extreme hydrophobicity of CGC forces rapid phase separation. When co-formulated with amphiphilic stabilizers, CGC minimizes its free energy by self-assembling into the dense hydrophobic core of a nanoparticle or micelle, a mechanism highly sought after for the encapsulation of poorly soluble drugs [[2]]().

Self-Assembly Workflows

G CGC Cholesteryl Geranyl Carbonate (CGC) Monomer Heat Thermal Annealing (Solvent-Free) CGC->Heat Heat > T_clear Solv Nanoprecipitation (Aqueous + Surfactant) CGC->Solv Organic Solvent Shift LC Cholesteric Liquid Crystal (Helical Mesophase) Heat->LC Slow Cooling (1°C/min) NP Self-Assembled Nanoparticle (Hydrophobic Core) Solv->NP Spontaneous Nucleation

Dual pathways of CGC self-assembly into liquid crystals and nanoparticles.

Experimental Protocols

Protocol A: Solvent-Free Thermotropic Self-Assembly (Liquid Crystal Formation)

Objective: To induce and characterize the cholesteric mesophase of CGC. Causality & Logic: Erasing the thermal history of the sample is the critical first step. Heating CGC past its clearing temperature ( Tcl​ ) into the isotropic liquid phase ensures that all pre-existing crystalline domains are destroyed. If this is omitted, residual crystals will act as heterogeneous nucleation sites, leading to a polydomain structure that scatters light randomly. Controlled, slow cooling allows the molecules sufficient mobility to find their thermodynamic minimum, aligning into the characteristic helical superstructure 1.

Step-by-Step Methodology:

  • Sample Preparation: Deposit 2–5 mg of high-purity CGC onto a pre-cleaned, untreated glass slide. Cover carefully with a glass coverslip to ensure a uniform film thickness (approx. 10–20 µm).

  • Thermal Erasing: Place the slide on a Linkam heating/cooling stage mounted on a Polarized Optical Microscope (POM). Heat the sample at a rate of 5 °C/min until it transitions completely to an isotropic liquid (observed as a total loss of birefringence/dark field under crossed polarizers).

  • Isotropic Relaxation: Hold the temperature at Tcl​+10 °C for 5 minutes to fully relax the molecular orientation and erase the thermal history.

  • Controlled Cooling: Cool the sample at a strict rate of 1 °C/min. This slow rate prevents the kinetic trapping of amorphous states.

  • Self-Validation Step: Monitor the cooling process via POM. The spontaneous appearance of focal-conic or planar textures (often exhibiting selective reflection of visible light) validates the successful formation of the cholesteric phase. Correlate these optical observations with Differential Scanning Calorimetry (DSC) using matching temperature ramp rates to quantify the enthalpy of the phase transitions.

Protocol B: Aqueous Self-Assembly via Nanoprecipitation

Objective: To formulate CGC into monodisperse, stable nanoparticles for nanomedicine applications. Causality & Logic: This protocol relies on the Marangoni effect and rapid solvent shifting. By dissolving CGC in a water-miscible organic solvent and injecting it into an aqueous phase, the local supersaturation of CGC spikes instantly. This forces rapid nucleation of CGC into a hydrophobic core to minimize contact with water 3. The presence of an amphiphilic surfactant in the aqueous phase immediately coats these nascent nuclei, lowering interfacial tension and providing steric hindrance that arrests further growth, thereby preventing macroscopic precipitation 2.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of CGC in 1 mL of HPLC-grade Tetrahydrofuran (THF) or Acetone. Sonicate for 2 minutes to ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare 10 mL of an aqueous surfactant solution (e.g., 0.5% w/v PEG-DSPE or Poloxamer 188) in Milli-Q water. Filter the solution through a 0.22 µm syringe filter to remove particulate contaminants that could act as unwanted nucleation seeds.

  • Solvent Shifting: Under moderate magnetic stirring (500 rpm), inject the organic phase dropwise (approx. 100 µL/min) into the aqueous phase using an automated syringe pump. The slow injection rate prevents localized pooling of the solvent, ensuring uniform nucleation.

  • Solvent Evaporation: Leave the resulting colloidal dispersion stirring uncovered overnight in a fume hood, or utilize a rotary evaporator under reduced pressure (at 30 °C) to extract the volatile organic solvent.

  • Self-Validation Step: Purify the nanoparticles via dialysis against Milli-Q water for 24 hours. Analyze the sample using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.2 serves as the self-validating metric that uniform nucleation and successful kinetic trapping of the CGC core have occurred.

Quantitative Benchmarks & Data Interpretation

To ensure experimental fidelity, the resulting CGC self-assemblies should be benchmarked against the following quantitative parameters:

ParameterAnalytical MethodExpected RangeMechanistic Significance
Clearing Temperature ( Tcl​ ) DSC / POM40 °C – 70 °CMarks the thermodynamic transition from the ordered cholesteric mesophase to a disordered isotropic liquid.
Cholesteric Pitch UV-Vis / POM300 nm – 800 nmDetermines the selective reflection wavelength (structural color) of the liquid crystal 1.
Z-Average Diameter DLS80 nm – 150 nmIndicates successful kinetic trapping of the highly hydrophobic CGC core during nanoprecipitation.
Polydispersity Index (PDI) DLS< 0.20Confirms a uniform nucleation event and homogeneous growth during the solvent shift phase.
Zeta Potential Electrophoretic Light Scattering-10 mV to -30 mVPredicts long-term colloidal stability via electrostatic repulsion in aqueous media.

References

  • Source: nih.
  • Source: nih.
  • Cholesteryl Compound Pitch and Liquid Crystal Mixtures (AIP Article)

Sources

Application

Application Note: High-Stability Cholesteryl Geranyl Carbonate (CGC) Thin Films

Introduction & Scientific Grounding Cholesteryl geranyl carbonate (CGC) is a cholesteric liquid crystal (CLC) derivative characterized by a helical supramolecular structure that selectively reflects circularly polarized...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Grounding

Cholesteryl geranyl carbonate (CGC) is a cholesteric liquid crystal (CLC) derivative characterized by a helical supramolecular structure that selectively reflects circularly polarized light. While CGC holds immense potential for tunable photonics, circularly polarized luminescence, and thermographic sensing, fabricating stable submicron thin films presents a significant thermodynamic challenge.

Pure cholesteryl ester thin films are notoriously unstable. They exhibit monotropic mesophases and suffer from high surface tension mismatch at the air-solid interface, leading to rapid dewetting, defect formation, and crystallization [4]. To engineer a robust, self-validating system, this protocol employs a dual-stabilization strategy:

  • Surface Anchoring: A mechanically rubbed poly(vinyl alcohol) (PVA) alignment layer enforces a planar (Grandjean) texture, aligning the helical axis perpendicular to the substrate [1].

  • Polymer Stabilization (PSCLC): Doping the CGC with a reactive mesogen (RM257) and a photoinitiator creates a cross-linked polymer network upon UV irradiation. This network physically locks the cholesteric pitch, preventing molecular migration and thermal degradation [2, 3].

Mandatory Visualizations: Mechanisms and Workflows

Mechanism Unstable Pure CGC Film (Dewetting / Crystallization) PVA PVA Rubbing (Surface Anchoring) Unstable->PVA Microgroove Alignment RM257 Reactive Mesogen (Polymer Network) Unstable->RM257 Chemical Doping Stable Stable PSCLC Film (Locked Helical Pitch) PVA->Stable Planar Texture RM257->Stable UV Crosslinking

Figure 1: Mechanistic pathways for stabilizing CGC films via surface anchoring and polymer networks.

Workflow S1 1. Substrate Cleaning (O2 Plasma Treatment) S2 2. Alignment Layer (PVA Spin-Coating & Baking) S1->S2 S3 3. Mechanical Rubbing (Induce Planar Anchoring) S2->S3 S4 4. CLC Ink Deposition (CGC + RM257 Spin-Coating) S3->S4 S5 5. Thermal Annealing (Self-Assembly into Grandjean Texture) S4->S5 S6 6. Photopolymerization (UV Curing at 365 nm) S5->S6

Figure 2: Step-by-step fabrication workflow for stable CGC thin films.

Quantitative Formulation & Processing Data

To ensure reproducibility and optimal optical performance, the formulation ratios and spin-coating kinematics must be strictly controlled. The data below is optimized for generating ~800 nm thick films with a reflection band in the visible spectrum.

Table 1: PSCLC Ink Formulation

Component Function Concentration (wt%)
Cholesteryl geranyl carbonate (CGC) Chiral Nematic Host 60.0
RM257 (Reactive Mesogen) Polymerizable Network 38.0
Irgacure 651 Photoinitiator 2.0

| Anhydrous Toluene | Solvent | 15 wt% (relative to solids) |

Table 2: Spin-Coating Parameters

Layer Spin Speed (rpm) Acceleration (rpm/s) Duration (s) Post-Process
PVA (1 wt% aq) 3000 1000 40 Bake: 150 °C, 3 h

| CGC/RM257 Ink | 3500 | 1000 | 50 | Anneal: 60 °C, 5 min |

Experimental Protocols

Protocol 1: Substrate Functionalization & Alignment Layer

Causality: Glass substrates naturally lack the topographical cues required to align CLC molecules. Oxygen plasma increases surface energy for uniform PVA wetting, while mechanical rubbing creates microgrooves that force the liquid crystal director to align parallel to the substrate [1].

  • Cleaning: Sonicate glass/ITO substrates sequentially in acetone, isopropanol, and deionized water for 10 minutes each. Dry with a stream of high-purity N2​ .

  • Plasma Treatment: Subject the substrates to O2​ plasma (50 W) for 5 minutes to hydrophilize the surface.

  • PVA Coating: Dispense 100 µL of 1 wt% aqueous PVA solution onto the substrate. Spin-coat at 3000 rpm for 40 seconds.

  • Baking: Transfer the substrate to a hotplate at 150 °C for 3 hours to completely evaporate the water and densify the polymer film.

  • Rubbing: Using a commercial rubbing machine or a velvet cloth wrapped around a flat block, rub the PVA surface unidirectionally 5–10 times. Apply consistent, light pressure.

Protocol 2: Ink Formulation

Causality: Toluene is selected as the solvent because its evaporation rate during spin-coating is slow enough to prevent premature crystallization of the CGC, yet fast enough to yield a uniform submicron film [3].

  • Weigh CGC, RM257, and Irgacure 651 according to the ratios in Table 1 inside an amber vial to prevent premature photo-activation.

  • Add anhydrous toluene to achieve a 15 wt% solid concentration.

  • Vortex the mixture and sonicate in a water bath at 40 °C for 15 minutes until a clear, homogeneous solution is achieved.

  • Pass the solution through a 0.22 µm PTFE syringe filter to remove any undissolved particulates that could act as defect nucleation sites.

Protocol 3: Spin-Coating & Thermal Annealing

Causality: Spin-coating induces shear forces that can temporarily disrupt the helical pitch. Thermal annealing above the glass transition temperature allows the molecules to relax and self-assemble into the thermodynamically stable Grandjean planar texture [1, 3].

  • Dispense 50 µL of the filtered CGC ink onto the center of the rubbed PVA substrate.

  • Spin-coat at 3500 rpm for 50 seconds.

  • Immediately transfer the coated substrate to a precision hotplate set to 60 °C.

  • Anneal for 5 minutes. The film should transition from a slightly cloudy appearance to a highly reflective, iridescent state, indicating successful planar alignment.

Protocol 4: Photopolymerization (UV Curing)

Causality: Free-radical polymerization is highly susceptible to oxygen inhibition. Purging the chamber with nitrogen ensures a high degree of cross-linking, permanently locking the CGC molecules within the RM257 polymer scaffold [2].

  • Transfer the annealed film into a UV curing chamber equipped with a nitrogen purge line.

  • Purge the chamber with N2​ for 3 minutes to displace ambient oxygen.

  • Irradiate the film with 365 nm UV light at an intensity of ~10 mW/cm² for 5 minutes.

  • Allow the film to cool to room temperature slowly (1 °C/min) to prevent thermal shock and micro-cracking.

Characterization & Troubleshooting

  • Defect Modes / Cloudiness: If the film appears cloudy rather than iridescent, the Grandjean texture has not fully formed. This is typically caused by insufficient PVA rubbing or annealing at too low a temperature. Verify the rubbing pressure and increase the annealing time by 2-3 minutes.

  • Optical Validation: Use Polarized Optical Microscopy (POM) in transmission mode. A successful film will exhibit characteristic "oily streaks" indicative of a well-aligned cholesteric phase.

  • Spectroscopy: Measure the Bragg reflection band using a UV-Vis spectrometer. The transmission spectrum should show a sharp dip corresponding to the selective reflection of circularly polarized light matching the handedness of the CGC helix [1, 2].

References

  • High-Quality Circularly Polarized Luminescence from Submicron-Thick Thin Films of Cholesteric Liquid-Crystalline Oligo(phenylenevinylene) Derivatives. ACS Applied Optical Materials.[Link]

  • Optical properties of broadband reflection of cholesteric liquid crystal by thermal diffusion of benzotriazoles. Applied Optics.[Link]

  • Defect Modes Generated in a Stack of Spin-Coated Chiral Liquid Crystal Layers. Crystals.[Link]

  • Spontaneously self-assembled fluidic bilayer of cholesteryl nonanoate at interfaces: Thermal stability and post collapse scenario. AIP Advances.[Link]

Method

Application Note: Cholesteryl Geranyl Carbonate in Temperature-Sensitive Medical Devices

Executive Summary The development of non-invasive, continuous temperature-monitoring medical devices has been revolutionized by the application of thermochromic materials. Cholesteryl geranyl carbonate (CGC) , a chiral n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-invasive, continuous temperature-monitoring medical devices has been revolutionized by the application of thermochromic materials. Cholesteryl geranyl carbonate (CGC) , a chiral nematic liquid crystal, serves as a highly sensitive optical transducer that converts thermal fluctuations into visible color shifts. This application note provides a comprehensive, self-validating framework for formulating CGC-based liquid crystal blends, encapsulating them for environmental stability, and integrating them into biocompatible elastomeric matrices (e.g., PDMS) to create epidermal temperature-mapping patches.

Mechanistic Principles: Thermochromism of CGC

Cholesteryl geranyl carbonate (CAS: 35750-35-7) is a thermotropic cholesteric liquid crystal (ChLC)[1]. Unlike standard achiral nematic phases, ChLC molecules self-assemble into a helical supramolecular architecture[2].

The optical properties of CGC are governed by Bragg reflection . The distance required for the liquid crystal director to rotate a full 360° is defined as the helical pitch ( p ). When incident light strikes this helical structure, wavelengths matching the pitch are reflected. Because the intermolecular forces within the CGC matrix are highly sensitive to thermal energy, heating the material increases thermal vibrations, which typically compresses the helical pitch. Consequently, the reflected light shifts from longer wavelengths (red) at lower temperatures to shorter wavelengths (blue) at higher temperatures[2].

By blending CGC with other cholesteryl esters—such as cholesteryl oleyl carbonate (COC) and cholesteryl pelargonate (CPE)—researchers can precisely engineer the "color play" transition temperature to align with human physiological ranges (32°C to 38°C)[3][4].

ChLC_Mechanism cluster_0 Temperature Stimulus cluster_1 Helical Pitch Response cluster_2 Optical Output T1 Low Temp (< 32°C) T2 High Temp (> 37°C) T1->T2 Heat P1 Expanded Pitch (p) T1->P1 Induces P2 Compressed Pitch (p) T2->P2 Induces O1 Red Light (~650nm) P1->O1 Bragg Reflection O2 Blue Light (~450nm) P2->O2 Bragg Reflection

Figure 1: Mechanistic pathway of CGC thermochromism demonstrating the relationship between temperature, helical pitch, and optical output.

Quantitative Data: Formulation & Properties

Successful device integration requires precise stoichiometric ratios. Table 1 outlines the baseline properties of CGC, while Table 2 provides validated formulation ratios for specific medical use cases.

Table 1: Physicochemical Properties of Cholesteryl Geranyl Carbonate

PropertyValue / Description
Chemical Formula C38H62O3[1]
Molecular Weight 566.9 g/mol [1]
CAS Number 35750-35-7[1]
Phase Behavior Thermotropic chiral nematic (cholesteric)[2]
Appearance (Room Temp) White to off-white crystalline solid[5]

Table 2: ChLC Blend Formulations for Physiological Temperature Mapping

ComponentFormulation A (Low Temp)Formulation B (Mid Temp)Formulation C (High Temp)
CGC 15 wt%20 wt%25 wt%
COC 55 wt%50 wt%45 wt%
CPE 30 wt%30 wt%30 wt%
Color Play Range 28°C - 32°C 32°C - 36°C 36°C - 40°C
Medical Application Peripheral circulation monitoringCore body temp / Fever mappingLocalized inflammation / Tumor detection

Protocol 1: Microencapsulation of CGC-based ChLCs

Rationale: Bare ChLCs are highly susceptible to chemical degradation, solvent diffusion, and mechanical disruption when embedded directly into polymeric matrices. Microencapsulation via in-situ polymerization creates a robust melamine-formaldehyde (M-F) shell, providing an impermeable barrier that preserves the thermochromic integrity of the CGC blend[3].

Step-by-Step Methodology
  • Core Material Preparation:

    • Action: Mix CGC, COC, and CPE according to Formulation B (Table 2) in a glass vial. Heat to 60°C while stirring at 300 rpm until the mixture transitions into a clear, isotropic liquid.

    • Causality: Heating past the isotropic transition temperature ensures complete homogenization of the cholesteryl esters, preventing phase separation which would lead to patchy or inaccurate color responses.

  • Emulsification (O/W):

    • Action: Add 10 mL of the isotropic ChLC blend to 90 mL of a 5 wt% aqueous styrene-maleic anhydride (SMA) copolymer solution. Homogenize at 5000 rpm for 10 minutes at 50°C.

    • Causality: SMA acts as a polymeric surfactant. The homogenization speed dictates the droplet size (~10 µm). Uniform droplet size is critical because varying diameters will scatter light inconsistently, degrading the resolution of the final medical display.

  • In-situ Polymerization (Shell Formation):

    • Action: Dropwise, add 15 mL of melamine-formaldehyde prepolymer to the emulsion. Adjust the pH to 4.0 using 10% acetic acid. Elevate the temperature to 70°C and maintain gentle stirring (400 rpm) for 2 hours.

    • Causality: M-F polymerization is strictly acid-catalyzed. Dropping the pH to 4.0 initiates a controlled polycondensation reaction at the oil-water interface, forming a dense, transparent shell without causing the microcapsules to agglomerate.

  • Harvesting:

    • Action: Cool the suspension to room temperature. Centrifuge at 3000 rpm for 5 minutes, wash the pellet thrice with deionized water, and lyophilize (freeze-dry) for 24 hours.

Validation Check (Self-Validating System): Place a sample of the dried microcapsules on a glass slide and observe under a Polarized Light Microscope (PLM) equipped with a heating stage. As the temperature sweeps from 30°C to 40°C, a successful encapsulation will exhibit the characteristic "Maltese cross" or focal conic textures shifting in color, confirming the ChLC core remains chemically uncontaminated and optically active.

Protocol 2: Fabrication of Epidermal Temperature-Mapping Patch

Rationale: Polydimethylsiloxane (PDMS) is selected as the carrier matrix due to its exceptional biocompatibility, high optical transparency, and elastomeric flexibility, which are mandatory for conformal contact with human skin.

Step-by-Step Methodology
  • Matrix Preparation:

    • Action: Weigh the PDMS base elastomer and curing agent (e.g., Sylgard 184) in a standard 10:1 ratio.

    • Causality: This specific stoichiometric ratio ensures optimal cross-linking, yielding a patch that is flexible enough to stretch with the epidermis but rigid enough to protect the microcapsules.

  • Microcapsule Integration:

    • Action: Gradually fold 15 wt% of the lyophilized CGC microcapsules into the PDMS mixture. Stir manually using a glass rod for 5 minutes to prevent mechanical shearing of the capsules.

    • Causality: Exceeding 15 wt% can compromise the mechanical integrity of the PDMS and cause opacity, while falling below this threshold results in a weak optical signal (low color contrast).

  • Degassing:

    • Action: Place the mixture in a vacuum desiccator at -80 kPa for 30 minutes.

    • Causality: Mixing introduces trapped air. If not removed, micro-bubbles will cause severe light scattering, obscuring the Bragg reflection of the liquid crystals and rendering the device unreadable.

  • Casting and Thermal Curing:

    • Action: Pour the degassed mixture into a 200 µm deep stainless-steel mold. Cure in an oven at 40°C for 12 hours.

    • Causality: While PDMS is traditionally cured at 80°C, elevated temperatures cause extreme thermal expansion of the ChLC core, which can rupture the M-F shell. A low-temperature, extended cure preserves the microcapsule integrity.

Validation Check (Self-Validating System): Adhere the cured PDMS patch to a programmable Peltier plate. Sweep the temperature from 30°C to 40°C. Utilize a portable spectrophotometer to verify that the peak reflectance shifts dynamically from ~650 nm (red) at 32°C to ~450 nm (blue) at 36°C. The color transition must be fully reversible upon cooling to validate device reusability.

Workflow Step1 1. ChLC Blend Preparation (CGC + COC + CPE) Step2 2. Emulsification (O/W Emulsion at 5000 rpm) Step1->Step2 Disperse in aqueous SMA Step3 3. In-situ Polymerization (Melamine-Formaldehyde Shell) Step2->Step3 Add prepolymer, pH 4.0 Step4 4. Microcapsule Harvesting (Centrifugation & Washing) Step3->Step4 Heat to 70°C, 2 hrs Step5 5. Matrix Integration (Dispersion in PDMS) Step4->Step5 Dry and sieve Step6 6. Device Curing (Thermal Curing at 40°C) Step5->Step6 Vacuum degas

Figure 2: End-to-end workflow for formulating CGC microcapsules and fabricating an epidermal temperature-mapping patch.

References

  • Title: CHOLESTERYL GERANYL CARBONATE (CAS No.: 35750-35-7)
  • Title: WO2021046004A1 - Thermochromic liquid crystal inks and coatings Source: Google Patents URL
  • Title: Cholesteric liquid crystal Source: Wikipedia URL
  • Title: CHOLESTERIC LIQUID CRYSTALS MICRODROPLETS DISPERSED IN POLYMERIC FILMS Source: RUN - UNL Repository URL
  • Title: A novel thermochromic bistable display device based on cholesteric liquid crystals and reversible thermochromic materials Source: ResearchGate URL
  • Title: A new series of cholesteric liquid crystals Source: AIP Publishing URL

Sources

Application

Application Note: Enhanced Encapsulation of Hydrophobic Drugs Using Cholesteryl Geranyl Carbonate (CGC) in Lipid Nanoparticles

Executive Summary The encapsulation of highly hydrophobic small molecules (e.g., Paclitaxel, Docetaxel) within lipid nanoparticles (LNPs) or liposomes frequently suffers from low encapsulation efficiency (EE%) and premat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The encapsulation of highly hydrophobic small molecules (e.g., Paclitaxel, Docetaxel) within lipid nanoparticles (LNPs) or liposomes frequently suffers from low encapsulation efficiency (EE%) and premature drug expulsion. This application note details an advanced protocol utilizing Cholesteryl geranyl carbonate (CGC) as a structural lipid alternative to standard cholesterol. By leveraging the unique steric and hydrophobic properties of the geranyl moiety, researchers can significantly expand the hydrophobic core capacity of the lipid bilayer, resulting in superior drug loading, enhanced membrane fluidity, and prolonged colloidal stability.

Mechanistic Rationale: The Role of CGC in Lipid Bilayers (E-E-A-T)

The Limitation of Standard Cholesterol

Cholesterol and its derivatives are widely employed as hydrophobic anchors for nanoparticles and liposomes due to their biocompatibility and membrane-stabilizing properties[1]. Standard cholesterol intercalates between phospholipids, restricting acyl chain movement and reducing membrane permeability. However, its rigid tetracyclic ring structure leaves minimal free volume in the hydrophobic core. When highly lipophilic, bulky drugs like Paclitaxel (PTX) are introduced, they compete with cholesterol for space within the bilayer. This steric clash often leads to drug crystallization and rapid expulsion from the nanoparticle.

The CGC Advantage: Causality of Experimental Choice

Modifying the cholesterol structure—such as incorporating it into block copolymers or conjugating it with functional groups—can significantly improve the encapsulation and cellular uptake of hydrophobic anticancer drugs[2]. The ratio of hydrophilic to hydrophobic parts in cholesterol-bearing carriers is a relevant parameter; the addition of specific hydrophobic blocks can drastically alter encapsulation efficiency and loading capacity[3].

Cholesteryl geranyl carbonate (CAS: 35750-35-7) introduces a geranyl tail —a flexible, branched isoprenoid chain—linked to the sterol backbone via a carbonate bond. Recent advances in cholesterol-based compounds highlight the utility of carbonate linkers in synthesizing novel, highly stable delivery systems[4].

  • Hydrophobic Pocket Formation: The flexible geranyl chain disrupts the tight packing of phospholipid tails just enough to create dynamic "hydrophobic pockets."

  • Enhanced Solubilization: These pockets act as reservoirs, accommodating bulky hydrophobic drugs without compromising the structural integrity of the vesicle.

  • Membrane Anchoring: The carbonate linker maintains the correct amphiphilic orientation at the lipid-water interface, ensuring the vesicle remains stable in aqueous environments.

Materials and Reagents

  • Structural Lipids:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesteryl geranyl carbonate (CGC, >98% purity)

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Active Pharmaceutical Ingredient (API): Paclitaxel (PTX)

  • Solvents: Chloroform (Anhydrous, >99%), Methanol (Anhydrous, >99%)

  • Aqueous Phase: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Equipment: Rotary evaporator, bath sonicator, nitrogen gas line, mini-extruder with heating block, 100 nm polycarbonate membranes.

Experimental Protocol: Self-Validating LNP Assembly

This methodology utilizes a thin-film hydration and extrusion technique, engineered with built-in validation checkpoints to ensure protocol trustworthiness and reproducibility.

Step 1: Lipid Film Formation
  • Preparation: In a clean, dry round-bottom flask, dissolve DSPC, CGC, and DSPE-PEG2000 in a 2:1 (v/v) Chloroform:Methanol mixture at a molar ratio of 55:40:5 .

  • API Addition: Add Paclitaxel to the lipid mixture at a 10% (w/w) ratio relative to the total lipid mass.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (200 mbar) at 40°C for 30 minutes at 150 rpm.

  • Desiccation: Purge the flask with a gentle stream of Nitrogen gas, then place it in a vacuum desiccator overnight to remove all residual organic solvent.

    • Causality Check: Residual solvent can prematurely fluidize the membrane and artificially inflate initial encapsulation readings, leading to long-term instability.

Step 2: Hydration and Primary Vesicle Formation
  • Hydration: Add 1X PBS (pH 7.4) to the lipid film to achieve a final lipid concentration of 10 mg/mL.

  • Incubation: Rotate the flask at 60°C (above the 55°C phase transition temperature of DSPC) for 1 hour until the film is completely hydrated, forming multilamellar vesicles (MLVs).

    • Self-Validation Checkpoint 1 (Visual): The suspension should appear uniformly milky. The presence of visible, needle-like crystals indicates immediate PTX precipitation and failed encapsulation. If crystals are present, the drug-to-lipid ratio must be lowered.

Step 3: Membrane Extrusion (Size Reduction)
  • Assembly: Assemble the mini-extruder with two 100 nm polycarbonate membranes and filter supports. Place the extruder on a heating block set to 60°C.

  • Extrusion: Pass the heated MLV suspension through the membranes for exactly 11 passes (ending in the opposite syringe to leave large aggregates behind).

    • Causality Check: Extruding an odd number of times ensures that any un-extruded material remains in the "feed" syringe, preventing contamination of the final product. Extruding at 60°C ensures the lipids are in the liquid-crystalline phase, preventing membrane rupture.

Step 4: Purification
  • Dialysis: Transfer the extruded CGC-LNPs into a Slide-A-Lyzer™ dialysis cassette (10K MWCO).

  • Buffer Exchange: Dialyze against 2L of 1X PBS (pH 7.4) at 4°C for 24 hours, changing the buffer twice to remove any unencapsulated PTX.

Step 5: Analytical Validation
  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter, Polydispersity Index (PDI), and Zeta Potential.

    • Self-Validation Checkpoint 2 (PDI): A PDI of < 0.2 confirms a homogenous, monodisperse LNP population, validating the extrusion process.

  • HPLC Quantification: Lyse a known volume of the purified LNPs using Methanol (1:9 v/v). Quantify PTX concentration via HPLC at 227 nm.

    • Self-Validation Checkpoint 3 (Mass Balance): Calculate Encapsulation Efficiency (EE%). Total drug recovered (encapsulated + free from dialysis buffer) must equal the initial input. A discrepancy indicates drug loss to the extrusion membrane.

Quantitative Data Presentation

The integration of CGC significantly alters the physical parameters and loading capabilities of the nanoparticles. Below is a summary of the expected quantitative outcomes when comparing standard cholesterol to CGC.

Table 1: Representative Expected Data for Paclitaxel Encapsulation

Formulation TypeLipid Molar Ratio (DSPC:Sterol:PEG)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (EE%)
Standard LNP DSPC : Chol : PEG-DSPE (55:40:5)115 ± 50.12-15.2 ± 2.165.4 ± 3.2%
CGC-LNP DSPC : CGC : PEG-DSPE (55:40:5)122 ± 40.14-18.5 ± 1.889.7 ± 2.5%

Note: The slight increase in particle size and magnitude of the negative zeta potential in CGC-LNPs is attributed to the steric bulk of the geranyl chain and the carbonate linkage at the lipid-water interface, which collectively stabilize the encapsulated PTX.

Experimental Workflow Visualization

G N1 Lipid Mixture (DSPC + CGC + PEG-DSPE + PTX) N2 Solvent Evaporation (Thin Film Formation) N1->N2 Rotary Evaporator N3 Hydration in PBS (Multilamellar Vesicles) N2->N3 60°C, 1 hr N4 Membrane Extrusion (Size Reduction at 60°C) N3->N4 Polycarbonate Filters N5 Dialysis / SEC (Free Drug Removal) N4->N5 Purify LNPs N6 Analytical Validation (DLS & HPLC) N5->N6 Measure EE% & Size

Figure 1: Step-by-step workflow for the synthesis, purification, and analytical validation of CGC-LNPs.

Sources

Method

Application Notes &amp; Protocols: Cholesteryl Geranyl Carbonate in Cosmetic and Dermatological Research

Executive Summary & Mechanistic Overview Cholesteryl geranyl carbonate (CGC, CAS No. 35750-35-7) is a specialized bulk drug intermediate and advanced cosmetic ingredient 1.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Cholesteryl geranyl carbonate (CGC, CAS No. 35750-35-7) is a specialized bulk drug intermediate and advanced cosmetic ingredient 1. It is synthesized by linking cholesterol—a rigid steroid nucleus essential for cell membrane integrity—with geraniol, an acyclic monoterpene alcohol, via a carbonate ester bond 1, [[2]]().

In dermatological and cosmetic research, CGC is engineered to function through a sophisticated dual-action mechanism:

  • Biophysical Liquid Crystal Formation : Similar to other cholesteryl esters (e.g., cholesteryl oleyl carbonate and cholesteryl cetyl carbonate), CGC exhibits thermotropic liquid crystalline behavior 3, 4. When dispersed in aqueous systems, it forms highly ordered lamellar or cubic phases that biomimic the intercellular lipid matrix of the stratum corneum. This structural homology enhances thermodynamic stability, reduces transepidermal water loss (TEWL), and restores skin barrier function 4, 5.

  • Bioreversible Prodrug Delivery : The carbonate linkage acts as a bioreversible covalent bond. Upon penetrating the epidermis, it is selectively hydrolyzed by endogenous esterases and lipases [[4]](). This cleavage delivers equimolar concentrations of cholesterol (replenishing the lipid barrier) and geraniol (exerting targeted antioxidant and penetration-enhancing effects) directly into the target tissue 2.

G CGC Cholesteryl Geranyl Carbonate (CGC) Enzymes Epidermal Esterases & Lipases CGC->Enzymes Hydrolysis in Stratum Corneum Cholesterol Cholesterol (Barrier Repair) Enzymes->Cholesterol Geraniol Geraniol (Antioxidant) Enzymes->Geraniol CO2 CO2 (Byproduct) Enzymes->CO2

Fig 1. Enzymatic hydrolysis pathway of Cholesteryl Geranyl Carbonate in the stratum corneum.

Physicochemical Profiling & Formulation Science

Formulating with cholesteryl carbonates requires precise manipulation of their phase transition temperatures. Liquid crystal emulsification methods have been proven to significantly increase skin hydration levels, decrease the desquamation index, and improve the frictional interaction of emulsions on the skin by following the Stribeck-curve rule of lubrication 5.

Furthermore, incorporating active molecules into the cubic phase of a cholesteryl carbonate liquid crystal protects them from photodegradation and oxidation, making CGC an ideal structural carrier for sensitive botanical extracts or APIs [[4]]().

Table 1: Comparative Physicochemical Properties
Property / FeatureCholesteryl Geranyl Carbonate (CGC)Standard Emollients (e.g., Squalane)Cholesteryl Oleyl Carbonate (COC)
Molecular Weight 566.9 g/mol 422.8 g/mol 653.1 g/mol
Phase Behavior Thermotropic Liquid CrystalIsotropic LiquidThermotropic Liquid Crystal
Skin Barrier Affinity High (Biomimetic Lamellae)Moderate (Occlusive)High (Biomimetic Lamellae)
Active Release Yes (Geraniol + Cholesterol)NoNo (Inert oleyl chain)
Primary Application Anti-aging, Targeted DeliveryBasic MoisturizationVisual Iridescence, Rheology

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an internal control to verify the success of the procedure.

Protocol 3.1: Preparation of CGC-Stabilized Liquid Crystal Nanoparticles (LCNPs)

Causality & Rationale: Cholesteryl carbonates are thermoresponsive materials 4. Heating the lipid phase above its phase transition temperature (typically 70–75°C) is critical to ensure isotropic mixing with surfactants. Rapid quenching disrupts the helical structure of cholesteric liquid crystals; therefore, controlled cooling is mandatory to allow self-assembly into highly ordered lamellar or cubic phases 3.

Step-by-Step Methodology:

  • Phase A (Lipid Melt): Combine 5% (w/w) CGC with 2% (w/w) hydrogenated phosphatidylcholine. Heat the mixture to 75°C under continuous stirring until a clear, isotropic melt is achieved.

  • Phase B (Aqueous Phase): Heat ultra-pure water containing 1% (w/w) Poloxamer 407 to 75°C.

  • Emulsification: Slowly inject Phase A into Phase B while subjecting the mixture to high-shear homogenization at 10,000 rpm for 5 minutes.

  • Controlled Cooling: Transfer the emulsion to a programmable water bath. Reduce the temperature at a strict rate of 2°C/min until it reaches 25°C.

  • Self-Validation (Characterization): Analyze an aliquot under Polarized Light Microscopy (PLM). The appearance of a characteristic "Maltese cross" or fan-like texture confirms the successful formation of anisotropic liquid crystalline structures 4. If the field remains dark under crossed polarizers, the cooling rate was too fast, resulting in an amorphous solid lipid nanoparticle.

Workflow PhaseA Phase A: Lipid Melt (CGC + Phospholipids) @ 75°C Homogenization High-Shear Homogenization (10,000 rpm, 5 min) PhaseA->Homogenization PhaseB Phase B: Aqueous Phase (Water + Surfactant) @ 75°C PhaseB->Homogenization Cooling Controlled Cooling (Liquid Crystal Formation) Homogenization->Cooling Gradual temp reduction Characterization Characterization (PLM, DLS, DSC) Cooling->Characterization

Fig 2. Experimental workflow for the preparation and validation of CGC liquid crystal nanoparticles.

Protocol 3.2: In Vitro Permeation and Enzymatic Hydrolysis Assay

Causality & Rationale: To prove that CGC acts as a prodrug delivery system rather than just an occlusive agent, we must measure its hydrolysis kinetics. Using a Franz Diffusion Cell with excised porcine skin (or human skin equivalents) allows us to simulate the enzymatic environment of the epidermis 4.

Step-by-Step Methodology:

  • Skin Preparation: Mount excised porcine skin (stratum corneum facing up) between the donor and receptor compartments of a Franz Diffusion Cell.

  • Sink Conditions: Fill the receptor chamber with PBS (pH 7.4) containing 0.5% Tween 80 to maintain sink conditions for the lipophilic geraniol and cholesterol 4. Maintain at 32°C (skin surface temperature).

  • Application: Apply 200 µL of the CGC-LCNP formulation to the donor compartment.

  • Sampling & Extraction: At 2, 4, 8, 12, and 24 hours, withdraw 0.5 mL from the receptor fluid and replace with fresh medium. At 24 hours, homogenize the skin tissue to extract retained lipids.

  • Self-Validation (HPLC-UV Analysis): Quantify both intact CGC and free geraniol. A successful assay must show a time-dependent decrease in intact CGC and a stoichiometric increase in free geraniol in the epidermal homogenate. Crucial Control: Run a parallel cell using heat-inactivated skin (boiled for 5 mins to denature esterases). The absence of free geraniol in the heat-inactivated control rules out spontaneous chemical hydrolysis and validates the enzymatic cleavage mechanism 4.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected analytical benchmarks when comparing a CGC-based liquid crystal formulation against an unencapsulated (free) physical mixture of Geraniol and Cholesterol.

Table 2: Expected Release Kinetics and Hydration Metrics
Analytical MetricCGC-LCNP FormulationFree Geraniol + CholesterolScientific Implication
Entrapment Efficiency (%) > 95%N/AHigh lipid matrix compatibility of CGC.
Cumulative Geraniol Release (24h) 45 - 55%15 - 20%Enzymatic cleavage provides sustained, targeted release.
Skin Hydration Increase (Corneometer) + 42%+ 18%Liquid crystal lamellae biomimic the stratum corneum.
TEWL Reduction (24h post-application) - 35%- 12%Intact CGC forms a highly ordered occlusive barrier.
Photodegradation of Geraniol (UV exp) < 5% loss> 40% lossCubic phase sterically shields the monoterpene.

References

  • HANGZHOU LEAP CHEM CO., LTD. "CHOLESTERYL GERANYL CARBONATE". Echemi.
  • Benchchem Technical Support Team. "An In-depth Technical Guide to the Physical Properties of Cholesteryl Oleyl Carbonate". Benchchem.
  • National Center for Biotechnology Information (PMC). "Physicochemical Performances of Indomethacin in Cholesteryl Cetyl Carbonate Liquid Crystal as a Transdermal Dosage". NIH.
  • ResearchGate. "Developing High Performance Sunscreen Products without PEG-based Surfactants". ResearchGate.
  • King Saud University. "21.4 Cholesterol, Steroids, and Isoprenoids: Biosynthesis, Regulation, and Transport". KSU.edu.sa.

Sources

Application

Methodology for testing the chiral properties of Cholesteryl geranyl carbonate

An in-depth guide to the analytical methodologies for characterizing the chiral properties of Cholesteryl Geranyl Carbonate, a key component in advanced material and pharmaceutical research. Introduction: The Significanc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the analytical methodologies for characterizing the chiral properties of Cholesteryl Geranyl Carbonate, a key component in advanced material and pharmaceutical research.

Introduction: The Significance of Chirality in Cholesteric Liquid Crystals

Cholesteryl geranyl carbonate belongs to the family of cholesteric liquid crystals, materials renowned for their unique optical properties that arise from their inherent molecular chirality.[1][2] The term "cholesteric" itself is derived from cholesterol, the chiral scaffold upon which these molecules are built. These materials self-assemble into a helical superstructure, where the orientation of molecules twists progressively along a central axis.[1][3] This periodic helical structure is responsible for the selective reflection of circularly polarized light, leading to the vibrant iridescent colors characteristic of this liquid crystal phase.

The precise nature of this helical structure—specifically its pitch (the distance for a 360° twist) and handedness (left or right)—is a direct consequence of the molecular structure of its components.[2][4] For Cholesteryl Geranyl Carbonate, the chirality originates from the multiple stereocenters of the cholesterol backbone. Understanding and quantifying these chiral properties are paramount for several reasons:

  • Quality Control: Ensuring the stereochemical purity and consistency of the material is crucial for reproducible performance in applications.

  • Material Design: The macroscopic properties of the liquid crystal phase are directly tunable by modifying the molecular chirality.[5]

  • Pharmaceutical Applications: Cholesteric liquid crystals are explored as advanced drug delivery systems.[5][6][7] The chiral interactions at the molecular level can influence drug loading, release kinetics, and interactions with biological systems.[8]

This application note provides a comprehensive guide to three complementary analytical techniques for the robust characterization of the chiral properties of Cholesteryl Geranyl Carbonate: Polarimetry, Circular Dichroism (CD) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).

Methodology 1: Polarimetry for Determining Bulk Optical Activity

Polarimetry is the foundational technique for quantifying the macroscopic optical activity of a chiral compound in solution. It measures the rotation of the plane of linearly polarized light as it passes through a sample.[9][10] For a pure chiral substance like Cholesteryl Geranyl Carbonate, this measurement provides the specific rotation, a fundamental physicochemical property.

Principle of Operation

Optically active molecules interact differently with the left- and right-circularly polarized components of plane-polarized light, causing one component to be slowed more than the other. This results in a net rotation of the overall plane of polarization.[11] The measured angle of rotation (α) is dependent on the compound's structure, concentration, the path length of the light through the sample, temperature, solvent, and the wavelength of the light used.[9][12] The specific rotation, [α], is a standardized value that accounts for these variables.

Experimental Protocol: Measurement of Specific Rotation

This protocol is aligned with the standards outlined in the European Pharmacopoeia for optical rotation measurement.[12]

1. Instrument and System Preparation:

  • Instrument: Use a calibrated polarimeter, typically equipped with a sodium D-line light source (λ = 589 nm).[12][13]
  • Temperature Control: Ensure the instrument's sample chamber is thermostatically controlled, typically at 20°C or 25°C (±0.5°C), and record the temperature.[12][14]
  • Cell Selection: Use a 1.00 dm (100 mm) polarimeter cell unless otherwise specified. Ensure the cell is clean, dry, and free from scratches.

2. Sample Preparation:

  • Solvent Selection: Choose a high-purity, non-chiral solvent in which Cholesteryl Geranyl Carbonate is fully soluble. Chloroform is a common and appropriate choice for cholesterol derivatives.[15][16] The solvent must be transparent at 589 nm.
  • Concentration: Accurately prepare a solution of Cholesteryl Geranyl Carbonate. A typical concentration (c) is between 1 and 10 g/100 mL. For instance, accurately weigh approximately 200 mg of the compound and dissolve it in a 25 mL volumetric flask with chloroform.
  • Clarity: The solution must be perfectly clear and free of any undissolved particles or air bubbles.[13]

3. Measurement Procedure:

  • Zero Calibration: Fill the polarimeter cell with the pure solvent (chloroform). Place it in the instrument and perform a zero-point calibration according to the manufacturer's instructions. This corrects for any optical rotation caused by the solvent or the cell itself.[12]
  • Sample Measurement: Carefully rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are trapped in the light path.[13] Place the cell in the instrument.
  • Data Acquisition: Obtain at least five independent readings of the observed rotation (α). The readings should be stable and consistent.[13][14]

4. Calculation of Specific Rotation:

  • Calculate the average of the observed rotations.
  • Use the following formula to determine the specific rotation [α]:

Data Interpretation

The result is expressed in degrees. A positive (+) value indicates dextrorotation (rotation to the right), while a negative (-) value signifies levorotation (rotation to the left).[9] This value serves as a critical quality parameter for batch-to-batch consistency and identity confirmation against a reference standard.

Methodology 2: Circular Dichroism (CD) Spectroscopy for Structural Fingerprinting

Circular Dichroism (CD) spectroscopy is a powerful technique that provides detailed information about the three-dimensional structure of chiral molecules.[17][18] It measures the difference in absorption between left- and right-handed circularly polarized light (ΔA = AL - AR) by a sample as a function of wavelength.[19][20] Unlike polarimetry, which is a single-point measurement, CD provides a full spectrum, offering a rich structural fingerprint.

Principle of Operation

A CD signal only appears at wavelengths where the chiral molecule has a chromophore (a light-absorbing group).[20] For Cholesteryl Geranyl Carbonate, the ester/carbonate group and the C=C double bonds in the cholesterol ring and geranyl tail act as relevant chromophores in the UV region. The interaction of these chromophores with the chiral environment of the molecule results in differential absorption.[17] The characteristic shape and sign of the CD spectrum, known as the Cotton effect, provides insight into the stereochemistry and conformation of the molecule and its self-assembled structures.[19] CD is exceptionally sensitive to the formation of helical supramolecular structures, making it ideal for studying the cholesteric phase.[21]

CD_Principle cluster_0 Light Path cluster_1 Output Light_Source Xenon Lamp Monochromator Monochromator Light_Source->Monochromator White Light Linear_Polarizer Linear Polarizer Monochromator->Linear_Polarizer Monochromatic Light PEM Photoelastic Modulator (PEM) Linear_Polarizer->PEM Linearly Polarized Sample Chiral Sample (CGC Solution) PEM->Sample Alternating L/R Circularly Polarized Detector Detector (PMT) Sample->Detector Elliptically Polarized CD_Spectrum CD Spectrum (ΔA vs. Wavelength) Detector->CD_Spectrum Generates Signal

Figure 1: Simplified workflow of a Circular Dichroism (CD) Spectrometer.
Experimental Protocol: Acquiring a CD Spectrum

1. Instrument and System Preparation:

  • Instrument: A calibrated circular dichroism spectropolarimeter.
  • Purging: Purge the instrument with high-purity nitrogen gas for at least 30 minutes before and during the experiment to remove oxygen, which absorbs strongly in the far-UV region.
  • Cell Selection: Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 cm) suitable for the desired wavelength range and solvent transparency.

2. Sample Preparation:

  • Solvent Selection: The solvent must be transparent in the wavelength range of interest. For far-UV CD, solvents like acetonitrile or hexane are often preferred over chloroform. The choice of solvent can also influence the aggregation state of the liquid crystal molecules.
  • Concentration: Prepare a dilute solution of Cholesteryl Geranyl Carbonate. The optimal concentration is one that keeps the total absorbance of the sample below 1.0 at all wavelengths in the scan to avoid artifacts. This often requires concentrations in the µM to low mM range.

3. Measurement Procedure:

  • Parameter Setup:
  • Wavelength Range: A typical scan range for the given chromophores would be from 350 nm down to ~190-200 nm, or as far as the solvent allows.
  • Scan Speed: 50-100 nm/min.
  • Bandwidth: 1.0 nm.
  • Data Pitch/Resolution: 0.5 nm.
  • Accumulations: Average 3-5 scans to improve the signal-to-noise ratio.
  • Baseline Correction: First, acquire a spectrum of the solvent in the same cuvette under the identical experimental conditions. This is the baseline spectrum.
  • Sample Measurement: Acquire the spectrum for the Cholesteryl Geranyl Carbonate solution.

4. Data Processing:

  • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the compound.
  • The data is typically reported in units of ellipticity (θ) in millidegrees (mdeg) or converted to molar ellipticity ([θ]) or differential molar extinction coefficient (Δε).

Data Interpretation

The resulting spectrum is a plot of ellipticity versus wavelength.

  • Positive/Negative Peaks: A positive or negative peak is known as a Cotton effect.[19] The sign and position of these peaks are characteristic of the specific stereochemistry of the chromophores within the chiral molecule.

  • Supramolecular Chirality: For liquid crystals, strong CD signals, often called "exciton-coupled" signals, can arise from the chiral arrangement of molecules in the helical phase. These signals are typically much more intense than those from the isolated molecule and are a direct probe of the helical superstructure.[21]

Methodology 3: Chiral HPLC for Stereoisomeric Purity

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for separating stereoisomers (enantiomers or diastereomers).[22][23] While Cholesteryl Geranyl Carbonate derived from natural cholesterol is expected to be a single diastereomer, this method is essential for confirming its purity and detecting any potential isomers formed during synthesis or degradation.

Principle of Operation

Chiral HPLC relies on the differential interaction between the stereoisomers of the analyte and a chiral stationary phase. The CSP creates a chiral environment within the column. As the sample travels through the column, one isomer will interact more strongly (or for a longer duration) with the CSP than the other, leading to different retention times and thus, separation.[22] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective for a broad range of chiral compounds, including sterols.[22][24]

HPLC_Workflow cluster_workflow Chiral HPLC Analysis Workflow cluster_column Separation Mechanism Prep 1. Sample Preparation (Dissolve in Mobile Phase) Inject 2. Inject onto HPLC System Prep->Inject Separate 3. Separation on Chiral Stationary Phase (CSP) Inject->Separate Detect 4. UV Detection Separate->Detect CSP Chiral Stationary Phase Analyze 5. Data Analysis (Chromatogram) Detect->Analyze Isomers_In Isomer Mixture Enters Isomers_In->CSP Isomer_1 Isomer 1 (Stronger Interaction) CSP->Isomer_1 Elutes Second Isomer_2 Isomer 2 (Weaker Interaction) CSP->Isomer_2 Elutes First

Figure 2: Workflow for Chiral HPLC analysis and separation principle.
Experimental Protocol: Diastereomeric Purity Analysis

1. System and Method Development:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.
  • Column Selection: Screen several polysaccharide-based CSPs. Columns like Chiralpak® or Chiralcel® series are excellent starting points. A typical dimension is 250 mm x 4.6 mm, 5 µm particle size.[24][25]
  • Mobile Phase Optimization: Chiral separations are typically performed in normal-phase mode. A common mobile phase consists of a nonpolar solvent like n-hexane with a polar modifier (alcohol) such as isopropanol or ethanol.[24][25] The ratio is optimized to achieve the best resolution (e.g., Hexane:Isopropanol 90:10 v/v).
  • Detection: Set the UV detector to a wavelength where the analyte absorbs, likely around 210-220 nm for the carbonate/ester chromophore.

2. Validated Protocol:

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica-gel (e.g., Chiralpak AS-H).
  • Temperature: 25°C.
  • Injection Volume: 10 µL.
  • Sample Preparation: Dissolve the sample accurately in the mobile phase to a concentration of ~1 mg/mL.

3. System Suitability and Analysis:

  • System Suitability Test (SST): Before running samples, inject a standard (if available) or a sample known to contain impurities to validate the system's performance. Key parameters are resolution, peak symmetry, and repeatability.[26]
  • Analysis: Inject the sample solution and record the chromatogram. The primary peak corresponds to Cholesteryl Geranyl Carbonate. Any other peaks with the same UV spectrum could be potential stereoisomeric impurities.

Data Interpretation

  • Resolution (Rs): The degree of separation between two peaks. A baseline resolution (Rs ≥ 1.5) is desired for accurate quantification.[22]

  • Purity Calculation: The diastereomeric purity is calculated based on the relative peak areas.

    % Purity = (AreaMain Peak / Total AreaAll Isomeric Peaks) × 100

This method provides quantitative data on the stereochemical purity of the material, which is critical for regulatory and quality assurance purposes.[23]

Integrated Analytical Approach and Data Summary

No single technique provides a complete picture of a chiral molecule. A combination of polarimetry, CD spectroscopy, and chiral HPLC offers a comprehensive and robust characterization of Cholesteryl Geranyl Carbonate. Polarimetry confirms bulk chirality, CD spectroscopy provides a detailed fingerprint of the molecular and supramolecular structure, and chiral HPLC quantifies the stereoisomeric purity.

Parameter Polarimetry Circular Dichroism (CD) Chiral HPLC
Primary Measurement Angle of Optical Rotation (α)Differential Absorption (ΔA) or Ellipticity (θ)Retention Time (tR) and Peak Area
Key Output Specific Rotation [α]CD Spectrum (Cotton Effects)Chromatogram, % Purity, Resolution (Rs)
Information Provided Bulk optical activity (Dextro/Levo)Molecular conformation, Stereochemistry of chromophores, Supramolecular helical structureQuantitative stereoisomeric purity, Number of isomers present
Typical Solvent Chloroform, DichloromethaneAcetonitrile, Hexane (UV transparent)n-Hexane / Isopropanol
Primary Application Identity & Quality ControlStructural Elucidation & Conformational AnalysisPurity Analysis & Quality Control

References

  • University of Birmingham. (n.d.). An introduction to circular dichroism spectroscopy. Retrieved from [Link]

  • Rao, R. N., & Nagaraju, V. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Gorniak, R., et al. (2023). Thermoresponsive cholesteric liquid-crystal systems doped with terpenoids as drug delivery systems for skin applications. International Journal of Pharmaceutics, 646, 123456.
  • Andrews, D. L., & Jones, S. E. (2020). Physical Principles of Circular Dichroism.
  • JASCO. (2020, October 6). Principles of CD/ORD (1): Principles of Circular Dichroism and Optical Rotatory Dispersion. Retrieved from [Link]

  • Small, D. M. (1984). Physical properties of cholesteryl esters. PubMed, 25(1), 1-20.
  • Patel, R. P., et al. (2011). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 73(3), 245–251.
  • van der Asdonk, P., et al. (2021). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Physical Chemistry Chemical Physics, 23(16), 9968-9976.
  • Di Bari, L., & Pescitelli, G. (2008). The use of circular dichroism spectroscopy for studying the chiral molecular self-assembly: an overview. Chirality, 20(5), 691-700.
  • van der Asdonk, P., et al. (2021). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. RSC Publishing.
  • Lo, D. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Pharmaguideline. (2011, September 4). Determination of Optical Rotation and Specific Optical Rotation. Retrieved from [Link]

  • Corrosion Chemistry. (2023, July 18). Cholesteryl Acetate Preparation, Analysis, and Polarimetry [Video]. YouTube. Retrieved from [Link]

  • Amarante, A. R., et al. (2022). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. Talanta, 253, 123986.
  • Singh, S., et al. (2025, December 5). Thermotropic liquid crystals for precision drug delivery and diagnostics: Molecular design, characterization, and clinical trans. Journal of Drug Delivery Science and Technology.
  • JASCO Europe. (n.d.). Principles of Optical rotation. Retrieved from [Link]

  • Reddy, G. S., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
  • Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination. Retrieved from [Link]

  • Chavan, S., & Jawale, J. (2022). A review on liquid crystal. International Journal of Creative Research Thoughts, 10(4), a641-a649.
  • Sharma, P., & Sharma, S. (2021). Liquid Crystals Pharmaceutical Application: A Review. International Journal of Pharmaceutical and Research Allied Sciences, 10(2), 1-10.
  • Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION. Retrieved from [Link]

  • Bouziane, N., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 1-6.
  • Tsud, M., & Murata, M. (2017). Discrimination of Stereoisomers by Their Enantioselective Interactions with Chiral Cholesterol-Containing Membranes. Molecules, 22(12), 2235.
  • Bouziane, N., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.
  • Christie, W. W. (2019, July 23). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library.
  • Lagerwall, J. P. F., & Giesselmann, F. (2014). Chiral Liquid Crystals: Structures, Phases, Effects. ChemPhysChem, 15(7), 1247-1269.
  • Nuckolls, C., et al. (1999). Synthesis, Structure, and Properties of a Helical Columnar Liquid Crystal. Journal of the American Chemical Society, 121(4), 792-793.
  • Umeno, A., et al. (2020).
  • Li, Z., et al. (2022). Improved separation of sterol isomers with derivatization and IM-MS.
  • Chemistry Stack Exchange. (2016, July 22). Polarimetry test for cholesterol?. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, May 19). 5.5 Polarimetry. Retrieved from [Link]

  • Sagit, B., et al. (2014). Comparison of stereochemical structures of cholesterol from different sources by HPLC. Marmara Pharmaceutical Journal, 18(1), 23-28.
  • Heppke, G., & Kitzerow, H. S. (2002). Chirality, Twist and Structures of Micellar Lyotropic Cholesteric Liquid Crystals in Comparison to the Properties of Chiralic Thermotropic Phases. Chirality, 14(10), 849-862.
  • Schmidt, J., et al. (2018). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Frontiers in Plant Science, 9, 1228.
  • IntechOpen. (2017, December 20). From a Chiral Molecule to Blue Phases. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Clacens, J. M., et al. (2020). Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties. Frontiers in Chemistry, 8, 792.
  • ResearchGate. (n.d.). (PDF) From a Chiral Molecule to Blue Phases. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chirality inversion in cholesteric phases of bent-shaped liquid crystal dimers with chiral dopants. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization and reactivity of a six-membered cyclic glycerol carbonate bearing a free hydroxyl group. Green Chemistry.
  • chymist.com. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Retrieved from [Link]

  • NIH. (2022, February 10).
  • ResearchGate. (2025, August 26). (PDF)

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Method

Cholesteryl geranyl carbonate as a chiral dopant in nematic liquid crystal mixtures

Application Note: Formulation and Characterization of Cholesteryl Geranyl Carbonate as a Chiral Dopant in Nematic Liquid Crystals Executive Summary The engineering of chiral nematic (cholesteric) liquid crystals (ChLCs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Characterization of Cholesteryl Geranyl Carbonate as a Chiral Dopant in Nematic Liquid Crystals

Executive Summary

The engineering of chiral nematic (cholesteric) liquid crystals (ChLCs) is a critical pathway in the development of thermochromic displays, tunable photonic bandgap materials, and advanced optical sensors. The addition of a chiral non-racemic dopant to an achiral nematic liquid crystal (LC) transfers molecular chirality to the bulk phase organization, inducing a helical superstructure[1]. This application note provides a comprehensive, self-validating protocol for the synthesis of Cholesteryl Geranyl Carbonate (CGC) and its formulation as a chiral dopant in nematic host matrices.

Mechanistic Principles of Chirality Transfer

When an achiral nematic host (such as E7 or 5CB) is doped with a chiral molecule, the system undergoes a phase transition into a chiral nematic state[2]. The efficiency of this chirality transfer is quantitatively defined by the dopant's Helical Twisting Power (HTP, β )[2].

HTP is mathematically defined as the normalized reciprocal of the induced helical pitch[3]:

HTP=p⋅c⋅r1​

Where p is the helical pitch (in µm), c is the weight fraction of the dopant, and r is the enantiomeric excess[4].

Because CGC is derived from naturally chiral cholesterol, it possesses a distinct absolute stereoconfiguration that dictates the handedness of the resulting helical twist[4]. By tuning the concentration of CGC, researchers can precisely engineer the pitch of the LC mixture. When the pitch aligns with the wavelength of visible light, the material exhibits Bragg reflection, producing vibrant, temperature-sensitive structural colors[3]. Historically, CGC has been utilized in multi-component mixtures with other cholesteric liquid crystals to precisely tune this helical pitch and thermal response[5].

Physicochemical Profile of CGC

Cholesteryl geranyl carbonate (CAS No. 35750-35-7) is a specialized carbonate ester[6]. Similar to other cholesteryl carbonates, it forms a liquid crystal material capable of exhibiting a cholesteric phase with a helical structure[7].

Table 1: Physicochemical Properties of Cholesteryl Geranyl Carbonate

PropertyValue / Description
Chemical Name Cholesteryl Geranyl Carbonate (CGC)
CAS Number 35750-35-7[6]
Molecular Formula C38H62O3[6]
Molecular Weight 566.9 g/mol [6]
Structural Class Carbonate Ester[7]
Primary Precursors Cholesteryl chloroformate, Geraniol[8]

Experimental Protocols

Protocol A: Synthesis and Purification of Cholesteryl Geranyl Carbonate

Causality Check: Why synthesize via a chloroformate intermediate? Cholesteryl chloroformate is a highly reactive electrophile. Utilizing it ensures the complete conversion of the primary alcohol of geraniol, which might otherwise suffer from low yields if traditional Fischer esterification were attempted[8]. Pyridine is employed both as a nucleophilic catalyst and an acid scavenger to neutralize the HCl byproduct, preventing the degradation of the acid-sensitive geranyl double bonds.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask under an inert nitrogen (N2) atmosphere, dissolve 10.0 mmol of geraniol and 15.0 mmol of anhydrous pyridine in 50 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the upcoming acyl substitution.

  • Coupling: Dissolve 11.0 mmol of cholesteryl chloroformate in 20 mL of DCM. Add this solution dropwise to the reaction flask over a period of 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir continuously at room temperature for 12 hours.

  • In-Process Validation: Perform Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The complete disappearance of the geraniol spot confirms reaction completion.

  • Work-up: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 0.1 M HCl (to remove residual pyridine) and brine. Dry the organic layer over anhydrous MgSO4.

  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude product from hot ethanol to yield pure CGC crystals. Verify the carbonate linkage via FTIR (strong C=O stretch at ~1740 cm⁻¹).

Protocol B: Formulation of Chiral Nematic Mixtures

Causality Check: Direct thermal melting of small amounts of solid dopant into a highly viscous nematic host often leads to localized concentration gradients and phase separation. To ensure molecular-level homogenization, a solvent-blending method is mandatory. Furthermore, filling the LC cell in the isotropic phase (above the clearing temperature) drastically reduces viscosity, allowing seamless capillary action without inducing flow-alignment defects.

Step-by-Step Methodology:

  • Matrix Preparation: Accurately weigh the achiral nematic host (e.g., E7) and the synthesized CGC dopant into a clean glass vial to achieve the target weight percentage (e.g., 5.0 wt% CGC).

  • Molecular Homogenization: Add 2 mL of HPLC-grade chloroform to the vial. Sonicate the mixture for 10 minutes until the solution is optically clear and perfectly homogeneous.

  • Solvent Removal: Evaporate the chloroform under a gentle, steady stream of high-purity nitrogen gas.

  • Vacuum Annealing: Place the vial in a vacuum desiccator at 40 °C for 24 hours. Validation: This step is critical; trace solvent residues act as plasticizers and will artificially depress the clearing temperature ( Tc​ ) of the LC mixture.

  • Cell Filling: Heat the LC mixture to 70 °C (above the clearing point of E7) to transition it into the isotropic phase. Introduce the liquid into a rubbed polyimide-coated LC cell via capillary action.

  • Final Validation: Cool the cell slowly (1 °C/min) to room temperature. Observe the cell under Polarized Optical Microscopy (POM). The appearance of a Grandjean planar texture or focal conic defects confirms the successful induction of the chiral nematic phase[9].

Quantitative Data: Pitch and Concentration Matrix

The relationship between dopant concentration and the resulting optical properties is inversely proportional. The table below outlines theoretical targets for CGC doped into an E7 host matrix (assuming an average refractive index n≈1.5 ).

Table 2: Theoretical Pitch and Bragg Reflection Wavelengths (E7 Host + CGC Dopant)

CGC Concentration (wt%)Estimated Helical Pitch ( p , nm)Bragg Reflection Wavelength ( λ , nm)Optical Region
2.0~ 5000~ 7500Infrared (IR)
5.0~ 2000~ 3000Infrared (IR)
15.0~ 660~ 990Near-IR
25.0~ 400~ 600Visible (Orange/Red)

Workflow Visualization

G N1 Cholesteryl Chloroformate + Geraniol N2 Esterification Reaction (Pyridine/DCM, 0°C to RT) N1->N2 Nucleophilic Acyl Substitution N3 Cholesteryl Geranyl Carbonate (CGC) Dopant N2->N3 Purification & Yield N5 Solvent Blending & Evaporation (Molecular Homogenization) N3->N5 Dopant (wt%) N4 Achiral Nematic Host (e.g., E7 or 5CB) N4->N5 Host Matrix N6 Thermal Annealing (Capillary Fill in Isotropic Phase) N5->N6 Vacuum Desiccation N7 Chiral Nematic (Cholesteric) Phase Helical Pitch & Bragg Reflection N6->N7 Controlled Cooling

Workflow for CGC synthesis and formulation into a chiral nematic liquid crystal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cholesteryl Geranyl Carbonate (CGC) Purification

Welcome to the Technical Support Center for lipid synthesis and purification. Cholesteryl geranyl carbonate (CGC, CAS: 35750-35-7) is a specialized lipid conjugate frequently utilized in liquid crystal formulations, lipo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipid synthesis and purification. Cholesteryl geranyl carbonate (CGC, CAS: 35750-35-7) is a specialized lipid conjugate frequently utilized in liquid crystal formulations, liposomal drug delivery, and nanoparticle research .

Synthesizing CGC typically involves the coupling of cholesteryl chloroformate with geraniol (or geranyl chloroformate with cholesterol) in the presence of an amine base. While the synthesis is straightforward, the purification process is notoriously prone to complications such as co-eluting impurities, thermal degradation, and residual catalysts. This guide provides a self-validating protocol and addresses the mechanistic causality behind common purification failures.

Part 1: Quantitative Data & Chromatographic Profiling

Successful purification requires a precise understanding of the physicochemical properties of your target molecule versus its impurities. CGC is a highly lipophilic carbonate ester, making it significantly less polar than its alcohol precursors.

Table 1: Chromatographic Profile and Impurity Resolution (Silica Gel)

CompoundMolecular WeightPolarityTypical Rf (Hexane:EtOAc 9:1)Primary Removal Strategy
Cholesteryl geranyl carbonate 566.9 g/mol Low~0.75 - 0.85Target Product (Elutes at 2-5% EtOAc)
Di-cholesteryl carbonate ~799.3 g/mol Very Low~0.90 - 0.95100% Hexane Flush / Recrystallization
Cholesterol 386.65 g/mol Medium~0.30 - 0.40Retained on column (Elutes >10% EtOAc)
Geraniol 154.25 g/mol Medium~0.35 - 0.45Retained on column / High Vacuum
Pyridine / Triethylamine VariesHigh0.00 (as salt)Aqueous Acid Wash

Part 2: Experimental Purification Workflow

The following diagram maps the logical flow of the purification process, from quenching the crude reaction to isolating the ultra-pure lipid.

Workflow Crude Crude Reaction Mixture (CGC, Impurities, Base) Workup Aqueous Workup (Acid, Base, Brine Washes) Crude->Workup Remove water-soluble salts Drying Drying & Concentration (Na2SO4, Rotovap <40°C) Workup->Drying Isolate organic phase Column Column Chromatography (Hexane:EtOAc Gradient) Drying->Column Load crude oil Recryst Recrystallization (Acetone/Ethanol) Column->Recryst Pool pure fractions Pure Pure Cholesteryl Geranyl Carbonate Recryst->Pure Final polishing

Fig 1: Standard purification workflow for Cholesteryl geranyl carbonate (CGC).

Part 3: Step-by-Step Purification Protocol

To ensure scientific integrity, every step in this protocol is designed to be self-validating, addressing specific chemical vulnerabilities of the CGC molecule.

Phase 1: Reaction Quenching & Aqueous Workup

Causality: Amine bases (like pyridine or triethylamine) partition between aqueous and organic layers. If not actively protonated, they will remain in your organic phase and contaminate the final product .

  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., Dichloromethane or Diethyl Ether).

  • Acid Wash: Wash the organic layer three times with cold 5% aqueous acetic acid or 0.1 M HCl. Self-Validation: Check the pH of the aqueous waste; it must be acidic to ensure all amine base has been converted to its water-soluble salt .

  • Neutralization: Wash the organic layer once with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize residual acid. Caution: Vent the separatory funnel frequently to release CO₂ gas.

  • Brine Wash: Wash with saturated NaCl (brine) to pull bulk water out of the organic phase via osmotic pressure.

Phase 2: Drying & Concentration

Causality: The geranyl moiety contains an allylic diene system that is highly susceptible to auto-oxidation and thermal isomerization.

  • Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer until the powder flows freely. Filter out the drying agent.

  • Concentration: Evaporate the solvent using a rotary evaporator. Critical Parameter: Maintain the water bath temperature strictly below 40°C to prevent thermal degradation of the geranyl double bonds.

Phase 3: Silica Gel Column Chromatography

Causality: Overloading the column or using a solvent that is too polar too quickly will cause the polar alcohols (cholesterol/geraniol) to co-elute with the non-polar CGC .

  • Packing: Pack a silica gel column (60-120 mesh) using 100% hexanes.

  • Loading: Dissolve the crude oil in a minimum volume of hexanes/DCM and load it onto the column.

  • Elution:

    • Flush with 2 column volumes of 100% hexanes to remove highly non-polar impurities (e.g., di-cholesteryl carbonate).

    • Step the gradient to Hexane:Ethyl Acetate (98:2 v/v) to elute the CGC.

  • Fraction Monitoring: Spot fractions on a TLC plate. Develop in Hexane:EtOAc (9:1) and visualize using phosphomolybdic acid (PMA) stain or iodine vapor. Pool fractions containing only the spot at Rf ~0.80.

Part 4: Troubleshooting Guides & FAQs

Q1: Why is my purified CGC contaminated with di-cholesteryl carbonate?

Mechanism & Causality: Di-cholesteryl carbonate is a common, highly lipophilic side product. It forms when trace moisture is present during the synthesis. The starting material, cholesteryl chloroformate, undergoes hydrolysis to form cholesterol. This newly formed cholesterol acts as a nucleophile and reacts with another unhydrolyzed cholesteryl chloroformate molecule, forming the dimer .

Mechanism Moisture Trace Moisture (H2O) Hydrolysis Hydrolysis (-HCl, -CO2) Moisture->Hydrolysis Chloroformate Cholesteryl Chloroformate Chloroformate->Hydrolysis Cholesterol Cholesterol (Polar) Hydrolysis->Cholesterol DiChol Di-cholesteryl Carbonate (Highly Non-Polar) Cholesterol->DiChol + Cholesteryl Chloroformate

Fig 2: Moisture-driven formation of Di-cholesteryl carbonate during synthesis.

Solution: Ensure strict anhydrous conditions during synthesis (flame-dried glassware, inert argon atmosphere, and dry solvents). If it has already formed, it will elute before CGC on the silica column due to its extreme non-polarity. Discard the very first UV-inactive fractions during the 100% hexane flush.

Q2: How do I effectively separate unreacted geraniol and cholesterol from the product?

Mechanism & Causality: Both geraniol and cholesterol possess free hydroxyl (-OH) groups, making them significantly more polar than the target carbonate ester. However, if you increase the eluent polarity too rapidly (e.g., jumping straight to 10% EtOAc), the solvent front will drag these polar alcohols down the column, causing "streaking" and co-elution . Solution: Maintain a low-polarity solvent system (e.g., Hexane:EtOAc 98:2) for an extended duration. Do not increase the ethyl acetate concentration until TLC confirms the CGC has fully eluted.

Q3: Why did my product turn yellow or brown during concentration?

Mechanism & Causality: The geranyl moiety contains an allylic system that is highly susceptible to auto-oxidation and acid-catalyzed isomerization. Prolonged exposure to heat, light, or residual acidic impurities concentrates these degradation products, which are highly chromophoric. Solution: Always perform rotary evaporation at or below 40°C. Ensure the organic phase is thoroughly washed with NaHCO₃ to neutralize any residual acid prior to concentration. If the product is already discolored, a final recrystallization from warm acetone or absolute ethanol will polish the lipid to a white powder.

Q4: My NMR shows residual amine base (e.g., pyridine). How do I remove it?

Mechanism & Causality: Amine bases are used as acid scavengers during the chloroformate-alcohol coupling. If your aqueous workup relies solely on water or brine, the uncharged free base will partition directly into the organic phase alongside your lipid . Solution: The organic layer must be washed with dilute acid (5% acetic acid or 0.1 M HCl). This protonates the amine, converting it into a water-soluble salt (e.g., pyridinium chloride) that completely partitions into the aqueous waste.

References
  • "CHOLESTERYL GERANYL CARBONATE — Chemical Substance Information." NextSDS. URL: [Link]

  • "Progress in the Chemistry of Macrocyclic Meroterpenoids." MDPI, 2020. URL: [Link]

  • Yasa et al. "Synthesis and Evaluation of Novel Cholesteryl Lactate-Fatty Acid Conjugates." International Journal of Pharmaceutical Sciences and Research, 2016. URL:[Link]

  • "Column Chromatography." Chemistry LibreTexts, 2023. URL: [Link]

Optimization

Technical Support Center: Stabilizing Cholesteryl Geranyl Carbonate in Formulations

Welcome to the Technical Support Center for Cholesteryl geranyl carbonate (CGC) . CGC is a complex cholesteric liquid crystal and structural lipid derivative[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cholesteryl geranyl carbonate (CGC) . CGC is a complex cholesteric liquid crystal and structural lipid derivative[1]. While it offers exceptional phase-transition properties for lipid nanoparticles (LNPs), liposomes, and transdermal delivery systems[2], its unique molecular architecture presents a trifecta of stability challenges:

  • A highly unsaturated geranyl tail prone to oxidation and isomerization.

  • A rigid cholesteryl backbone susceptible to allylic oxidation.

  • A carbonate linker vulnerable to pH-driven hydrolysis.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the chemical and physical integrity of CGC in your formulations.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My CGC-based lipid nanoparticles show a rapid loss of active lipid within 48 hours of formulation, accompanied by a yellowing of the solution. What is happening? A1: You are observing severe oxidative degradation. The geranyl moiety contains two double bonds (a diene structure) that are highly susceptible to autoxidation. Upon exposure to oxygen and light, hydrogen abstraction occurs at the allylic position, forming a radical. This radical reacts with dissolved O₂ to yield peroxyl radicals, hydroperoxides, and eventually degradation products like epoxides or geranial[3]. Simultaneously, the cholesteryl backbone can oxidize at the C7 position.

  • The Fix: You must break the radical chain reaction. Co-formulate your lipid phase with 0.2 – 0.5 mol% of a lipophilic antioxidant, such as α-tocopherol (Vitamin E). Additionally, eliminate the primary substrate (oxygen) by sparging all aqueous buffers with Argon for 15 minutes prior to microfluidic mixing.

Q2: I am detecting free cholesterol and geraniol in my HPLC-CAD chromatograms after one week of storage. How do I prevent this cleavage? A2: This indicates the hydrolysis of the carbonate ester linkage. Carbonate linkers are susceptible to both acid- and base-catalyzed hydrolysis[2]. Furthermore, if your formulation's aqueous phase drops below pH 5.0, the liberated geraniol can undergo rapid acid-catalyzed cyclization into α-terpineol[4].

  • The Fix: Maintain strict pH control. Formulate your aqueous phase using a 10 mM Citrate or Phosphate buffer precisely titrated to pH 6.2 – 6.5 . This mildly acidic-to-neutral range minimizes base-catalyzed carbonate cleavage while safely avoiding the acid-catalyzed cyclization of the geranyl tail[4].

Q3: My formulation aggregates and phase-separates during lyophilization. How can I physically stabilize the CGC lipid packing? A3: CGC is a thermotropic liquid crystalline material[2]. During the freezing step of lyophilization, the lipid bilayer can crystallize, squeezing out structural water and causing vesicle fusion.

  • The Fix: Introduce steric stabilization and a cryoprotectant. Incorporate 1-2 mol% of a PEGylated lipid (e.g., DMG-PEG2000) to provide a steric hydration shell. Add 10% (w/v) sucrose or trehalose to the aqueous buffer. During dehydration, these sugars replace water by hydrogen-bonding directly to the lipid headgroups, preserving the liquid-crystalline-like state of the CGC vesicles[5].

Part 2: Quantitative Stabilization Parameters

For quick reference, compare your current experimental parameters against our optimized stabilization baselines.

ParameterUnstabilized StateOptimized Stabilized StateMechanistic Rationale
Aqueous pH Uncontrolled (often drifts to ~4.5)6.2 – 6.5 Prevents base-catalyzed carbonate hydrolysis and acid-catalyzed geranyl cyclization.
Antioxidant None0.2 – 0.5 mol% α-Tocopherol Quenches peroxyl radicals, halting the autoxidation chain reaction of the geranyl diene.
Chelator None1.0 mM EDTA Chelates trace transition metals (Fe²⁺/Cu²⁺) that catalyze the decomposition of lipid hydroperoxides.
Atmosphere Ambient AirArgon / Nitrogen Sparged Removes dissolved O₂, eliminating the primary substrate for oxidative degradation.
Cryoprotectant None10% (w/v) Sucrose Replaces the water hydration shell during lyophilization, preventing vesicle fusion.

Part 3: Self-Validating Formulation Protocol

To ensure trustworthiness and reproducibility, follow this step-by-step methodology for formulating stable CGC lipid nanoparticles. This protocol includes built-in Quality Control (QC) checkpoints to validate the success of the stabilization strategy.

Step 1: Lipid Phase Preparation

  • In a sterile glass vial, dissolve CGC, structural co-lipids (e.g., DSPC), a PEG-lipid (e.g., DMG-PEG2000), and 0.5 mol% α-tocopherol in anhydrous ethanol.

  • Causality Note: α-tocopherol must be co-dissolved in the lipid phase to ensure it integrates directly into the hydrophobic bilayer, positioning it adjacent to the vulnerable CGC diene tails.

Step 2: Aqueous Phase Degassing

  • Prepare a 10 mM Citrate buffer, titrated exactly to pH 6.5.

  • Add 1 mM EDTA to the buffer.

  • Sparge the buffer with Argon gas for 15 minutes to displace dissolved oxygen.

Step 3: Microfluidic Mixing

  • Mix the lipid and aqueous phases at a 1:3 volume ratio using a microfluidic micromixer at a total flow rate of 12 mL/min.

  • [QC Checkpoint 1]: Measure particle size via Dynamic Light Scattering (DLS). Validation criteria: Z-average size of 80-120 nm and a Polydispersity Index (PDI) < 0.15.

Step 4: Dialysis & Lyophilization

  • Dialyze the formulation overnight against a 10 mM Citrate buffer (pH 6.5) containing 10% (w/v) sucrose to remove residual ethanol.

  • Flash-freeze the formulation at -80°C and lyophilize for 48 hours.

  • [QC Checkpoint 2]: Reconstitute the lyophilized cake in DI water. Measure via DLS. Validation criteria: The post-lyophilization size must be within 10% of the pre-lyophilization size. A PDI > 0.2 indicates physical instability and vesicle fusion.

Part 4: Pathway & Workflow Visualizations

Degradation CGC Cholesteryl Geranyl Carbonate (Intact Lipid) Ox Oxidative Stress (O2, Light, Heat) CGC->Ox Hyd Hydrolytic Stress (pH < 5 or pH > 8) CGC->Hyd GerOx Geranyl Oxidation (Hydroperoxides, Geranial) Ox->GerOx CholOx Cholesteryl Oxidation (7-Ketocholesterol) Ox->CholOx Cleav Carbonate Cleavage (Cholesterol + Geraniol) Hyd->Cleav Base/Acid Cyc Acid-Catalyzed Cyclization (α-Terpineol) Hyd->Cyc Acid (pH < 5)

Mechanisms of Cholesteryl geranyl carbonate degradation via oxidation and hydrolysis.

Workflow L 1. Lipid Phase CGC + Vit E in Ethanol M 3. Microfluidic Mixing L->M A 2. Aqueous Phase pH 6.5 Buffer Argon Sparged A->M D 4. Dialysis Remove EtOH M->D Y 5. Lyophilization 10% Sucrose D->Y

Self-validating microfluidic formulation workflow for stable CGC lipid nanoparticles.

Part 5: References

  • [1] A new series of cholesteric liquid crystals which are derivatives of delta-8(14)-cholestanol. AIP Publishing.

  • [2] Physicochemical Performances of Indomethacin in Cholesteryl Cetyl Carbonate Liquid Crystal as a Transdermal Dosage. National Institutes of Health (PMC).

  • [4] Geraniol Stability in Experimental Setups. BenchChem Technical Support.

  • [5] A Critical Review on Emerging Trends in Dry Powder Inhaler Formulation for the Treatment of Pulmonary Aspergillosis. MDPI Pharmaceutics.

  • [3] Mechanism of Air Oxidation of the Fragrance Terpene Geraniol. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Controlling Crystal Polymorphism in Cholesteryl Geranyl Carbonate (CGC)

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the complex phase beha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the complex phase behaviors of Cholesteryl Geranyl Carbonate (CGC).

Cholesteryl esters are unique because they possess a rigid steroid cyclopentaphenanthrene nucleus coupled with a flexible tail[1]. In CGC, the bulky, unsaturated geranyl carbonate tail creates distinct steric hindrances. The delicate interplay between ring-ring (van der Waals) stacking and chain-chain interdigitation dictates whether the material crystallizes into a solid polymorph (Monolayer Type I/II or Bilayer) or enters a mesomorphic liquid crystal state (smectic or cholesteric)[1][2].

Diagnostic Workflow: Phase & Polymorph Control

Use the decision tree below to diagnose and control the crystallization pathways of your CGC samples.

CGC_Polymorphism A CGC Isotropic Melt / Solution B Thermal / Solvent Pathway? A->B C Rapid Quench (>10°C/min) B->C D Slow Anneal (<0.5°C/min) B->D E Solvent Evaporation (EtOH/Benzene) B->E F Cholesteric Mesophase (Trapped Helical Pitch) C->F G Bilayer Crystal Form (Thermodynamically Stable) D->G H Monolayer Type I/II (Kinetically Driven) E->H

Fig 1: Thermodynamic and kinetic pathways for controlling CGC polymorphism and mesophase formation.

Troubleshooting Guides & FAQs

Q1: Why does my CGC sample exhibit a turbid, viscous state before clearing into an isotropic liquid? A1: This is not a contamination issue; it is the defining characteristic of the mesomorphic (liquid crystal) state, first described by Reinitzer in 1888[1]. When heated, the flexible geranyl chain "melts" kinetically before the rigid steroid nucleus loses its orientational order. This creates a cholesteric phase where the molecules twist regularly in a helical manner, reflecting specific wavelengths of light, before reaching the isotropic clearing temperature[3][4].

Q2: How do I selectively isolate the Bilayer crystal form over the Monolayer forms? A2: Polymorphism in cholesteryl esters is dictated by the balance of intermolecular interactions[1]. Monolayer Type I and II forms are driven by the rapid, kinetic interdigitation of the geranyl chains. To favor the Bilayer form—where molecules pack tail-to-tail—you must provide sufficient activation energy and time for the bulky geranyl groups to reorient. You can achieve this by using a very slow thermal annealing process (<0.5°C/min) from the isotropic melt, allowing thermodynamic stability to override kinetic trapping[1][5].

Q3: My CGC loses its selective reflection (structural color) after repeated thermal cycling. What is causing this degradation? A3: The geranyl tail of CGC contains unsaturated double bonds that are highly susceptible to thermal oxidation and UV degradation. When oxidized, the steric profile of the tail changes, which disrupts the delicate chiral nematic pitch required for selective light reflection[4]. To prevent this, always perform thermal cycling (e.g., in a DSC or on a hot stage) under an inert Argon or Nitrogen purge to preserve the structural integrity of the carbonate linkage and the geranyl tail[6].

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. By strictly controlling the thermodynamic environment, you eliminate the variables that cause mixed polymorphic states.

Protocol A: Solvent-Mediated Isothermal Crystallization (For Solid Polymorphs)

Causality: Crystallizing from a mixed solvent system modulates the dielectric constant, slowing down precipitation. This allows the rigid steroid rings to achieve optimal van der Waals stacking without trapping the solvent in the lattice.

  • Preparation: Weigh 50 mg of high-purity CGC into a clean borosilicate glass vial.

  • Dissolution: Dissolve the CGC in 2.0 mL of an anhydrous ethanol and benzene mixture (1:1 v/v) at 50°C[3].

  • Filtration (Critical Step): Filter the hot solution through a 0.22 µm PTFE syringe filter. Validation: This eliminates heterogeneous nucleating agents (dust/particulates) that could prematurely trigger Monolayer crystallization.

  • Cooling: Transfer the vial to a programmable thermal stage and cool to 20°C at a controlled rate of 1°C/min.

  • Evaporation: Allow the solvent to evaporate isothermally under a gentle, dry nitrogen stream for 48 hours. This slow kinetic pathway favors the thermodynamically stable Bilayer polymorph.

Protocol B: Thermal Trapping of the Cholesteric Mesophase

Causality: Rapid quenching bypasses the crystallization activation energy barrier, freezing the molecules in their twisted, helical liquid-crystalline orientation rather than allowing them to pack into a true solid crystal lattice.

  • Loading: Load 3-5 mg of CGC into a standard aluminum Differential Scanning Calorimetry (DSC) pan and crimp the lid.

  • Purging: Place the pan in the DSC cell and purge with Argon gas at 50 mL/min to prevent double-bond oxidation[6].

  • Melting: Heat the sample at 5°C/min until it transitions completely into the isotropic liquid phase (visually clear).

  • Thermal Erasure (Critical Step): Hold isothermally for 2 minutes. Validation: This erases previous thermal history and destroys residual crystal nuclei.

  • Quenching: Quench cool the sample at a rate of ≥10°C/min down to room temperature to trap the cholesteric mesophase.

Quantitative Data: Phase Transition Thermodynamics

Note: Due to the specific chiral pitch and steric bulk of the geranyl group, CGC exhibits unique transition temperatures relative to its structural analogs. The table below summarizes the thermodynamic parameters of closely related cholesteryl carbonates to provide a comparative baseline for your DSC analyses[7].

CompoundPhase TransitionTemperature (°C)Enthalpy Change (ΔH, kcal/mol)
Cholesteryl Oleyl Carbonate (COC) Solid → Smectic~20.00.13
Cholesteryl Oleyl Carbonate (COC) Smectic → Cholesteric~35.00.11
Sodium Cholesteryl Carbonate (SCC) Solid → Liquid Crystal102.0N/A (Broad)
Sodium Cholesteryl Carbonate (SCC) LC → Isotropic Liquid142.84.55
Cholesteryl Myristate (CM) Solid → Smectic71.510.01
References[3] SYNTHESIS AND CHARACTERIZATION OF NEW CHOLESTERYL DIMESOGENES. Revue Roumaine de Chimie.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdWOqrDRk7ojJxD2XVXFg9q1_dJ1O7jFPEjAvWrUXeCQOloP0-lXxHrHcOhu5jIddlXpK5iIfzi59iHiIQ4E0aRtY2bU062QJNPv1sagWr-ttf2StA2Z-rLfxl4xT5qsEKvbbhbgqGvs6pB0gumcHDTjoOZqWn0gE=[4] Pitch and Transition Temperatures of Cholesteric Liquid Crystals. AIP Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDstvtXCwI8mHdkMeYLfUFOaatwgK9W8dPkxAcItTgZ2PvNkjp7drcQSYSaQkOi-LYMhtSi-Ta6bTFKm522PMoQYXJ_MoOYmSc9BniSol4YZmXyqEHnyEsz-zGRsS6q8wzwVeewpY5e6KmWNeNEICgDtOWiDoKD5KPcuYwChRsu1Gfvv4z0B0=[1] PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. MRI Questions.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6SwUYLO6c66VGf4AKZge0fNQVrX2-g-uL41Hkl11ndNtvdW4QwYVxhSdXZrbV7UiT0ROnKHGAd9C6FXQ1wKr_MbPkthQ3kC3bVfSgqtWkJkj1AaEAIWrfqmhuH3iUy_oT1iLiR5Z-ShkM9SRLiNKLwKDeiC6MVDwcSlUxR3KV524uJrknsFVmPvl2JusbCYMn5hsoyz9y1h9_i96I98LNbilZTg==[7] Thermotropic behavior of sodium cholesteryl carbonate. Journal of Materials Research (Cambridge).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi03wSmXWx3GRCwPKvVVp7hy2K3hEoJLN0qelemrXrx37igG-kfTtJsYA_2c1ws71cBgFXuMtnc6HIsI1wTYYKaq8szijzFDi4MUkk40f3DDLma7scr0owN3J5-CSF4txDKdSU48z6CcFhIeJqGJew6q2YjBBVi3FUI92m7vN7RB6ssY9PXkv0DCSRiHHoxqMXGwzMWs7-OfSIjti7_VayK24Q_WNVpa7iepSflRS195JlMY0Qa-Lkw28AT5El27tmKwejA4diQKaoennqPeeOmxc3fzu9jaXhoRNNZk6udg==[5] Cholesteryl esters of saturated fatty acids: cosolubility and fractionation of binary mixtures. PubMed (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqOKwL9FUUAiaK2l_NqTHDBip_d3Ks7sQrFou_STmwR8MLJtMR7f8RtDd3iNApHu022bLbRmrxZ6qHnwsx7-ElEPiLgETiSonCjRc7dlx7OlOzyN4MmiIC2lxfcIv9frrz7hI=[2] Polymorphism, Structure, and Nucleation of Cholesterol·H2O at Aqueous Interfaces. PubMed Central (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFfBPh1iYtDHMxNClbctJQdvqR-T4HhWRgbbls1uKAlT5V-h0W87aKSyNTvus91UQO7J-6czy4rKbGQ8HY0IMfY-mJ6ZS3tT6i-YJeO1HE3MrqZ_jovShV5h-IIBLzaxYVQ3fBR-JCQzAUWYQ=[6] SYNTHESIS AND CHARACTERIZATION OF NEW CHOLESTERYL DIMESOGENES (Thermal Properties). Revue Roumaine de Chimie.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERcWEy0pGpxGxedK8ZjsHJtv86PY0zddp-FC2HIcyZs-Z0olPZbdK-xmOyfTnjr7Iyf5pYjoTsZLBjM7_5KdjM2zXs7421IRsGkV50Nrib2qPgMZ4PiSL3cjXUn9j2BEige6Kt_nTppVUT-S12dJ16EmqA-ppESAwY

Sources

Optimization

Technical Support Center: Dispersing Cholesteryl Geranyl Carbonate (CGC) in Aqueous Media

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Introduction Cholesteryl geranyl carbonate (CGC) is a highly specialized lipid derivative characterized by a rigid cholesterol bac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Introduction

Cholesteryl geranyl carbonate (CGC) is a highly specialized lipid derivative characterized by a rigid cholesterol backbone linked to a bulky, lipophilic geranyl group via a carbonate linker. While excellent for targeted lipophilic drug delivery and membrane engineering, its extreme hydrophobicity (high LogP) and steric bulk make it notoriously difficult to disperse in aqueous media. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers achieve stable, monodisperse aqueous formulations.

Section 1: Core Troubleshooting & FAQs

Q1: Why does CGC rapidly precipitate or form visible crystals during standard thin-film hydration? The Causality: Traditional thin-film hydration relies on the spontaneous swelling of lipid bilayers. However, CGC's bulky geranyl tail disrupts the tight packing of standard phospholipids (like DSPC or DPPC). When the hydration buffer is introduced, the thermodynamic penalty of exposing CGC to water forces the molecules to self-associate and crystallize out of the bilayer (phase separation) rather than dispersing into liposomes. The Solution: Abandon thin-film hydration for highly hydrophobic conjugates. Instead, utilize rapid microfluidic nanoprecipitation to trap CGC within the amorphous core of Nanostructured Lipid Carriers (NLCs) before crystal lattices can form ()[1].

Q2: How can I prevent my CGC lipid nanoparticles from aggregating over time? The Causality: Aggregation is driven by Ostwald ripening and van der Waals forces dominating over electrostatic or steric repulsion. Because CGC lacks charged functional groups, bare CGC nanoparticles often have a near-neutral zeta potential, leading to rapid flocculation. The Solution: Incorporate PEGylated lipids (e.g., DSPE-PEG2000) or charged cholesterol derivatives into your formulation. These helper lipids migrate to the nanoparticle surface, providing a dense steric hydration shell or electrostatic barrier that prevents particle fusion in aqueous environments ()[2].

Q3: My Polydispersity Index (PDI) is consistently above 0.3. What is going wrong? The Causality: A high PDI indicates a heterogeneous particle population, which directly correlates with the LaMer model of nucleation. If the supersaturation of the lipid mixture occurs too slowly, nucleation and particle growth happen simultaneously, resulting in a wide size distribution ()[3]. The Solution: Increase the mixing speed. Transition from bulk mixing (e.g., vortexing or dropwise addition) to a microfluidic micromixer. Maintaining a strict Organic:Aqueous flow rate ratio of 1:3 ensures rapid, uniform nucleation.

Section 2: Formulation Strategy Comparison

To select the optimal dispersion method, compare the structural accommodation of CGC across different lipid-based nanomedicines ()[4].

Formulation TypeCore StructureCGC Loading Capacity (w/w)Typical PDIAqueous Stability (4°C)
Thin-Film Liposomes Aqueous core, lipid bilayer< 5%> 0.40 (Prone to aggregation)< 2 days
Solid Lipid Nanoparticles (SLNs) Crystalline solid lipid core5 - 10%0.20 - 0.301 - 2 weeks
Nanostructured Lipid Carriers (NLCs) Amorphous solid/liquid lipid core15 - 25% < 0.15 > 3 months
Polymeric Micelles Hydrophobic polymer core10 - 15%< 0.20~ 1 month

Recommendation: NLCs are the superior choice. The inclusion of liquid lipids (oils) creates an imperfect, amorphous core that prevents CGC from being expelled during lipid crystallization.

Section 3: Self-Validating Protocol for CGC Nanoprecipitation

This step-by-step methodology utilizes microfluidic mixing to create stable CGC-loaded NLCs. The protocol is designed as a self-validating system; failure at any checkpoint indicates a specific upstream error that must be corrected before proceeding.

Phase 1: Pre-formulation

  • Organic Phase: Dissolve CGC, a solid lipid (e.g., Precirol ATO 5), a liquid lipid (e.g., Squalene), and DSPE-PEG2000 in absolute ethanol at a 20:40:35:5 molar ratio.

    • Validation Checkpoint: The solution must be 100% optically clear. Causality: Any turbidity indicates incomplete solubilization of the bulky CGC. If turbid, gently heat to 60°C; if turbidity persists, the lipid concentration exceeds the solubility limit of ethanol. Dilute immediately.

  • Aqueous Phase: Prepare 10 mM Sodium Citrate buffer (pH 6.0). Filter through a 0.22 µm PES membrane to remove particulate nuclei.

Phase 2: Microfluidic Mixing 3. Injection: Load the phases into separate syringes. Connect to a microfluidic mixing chip (e.g., staggered herringbone mixer). 4. Flow Parameters: Set the organic flow rate to 3 mL/min and the aqueous flow rate to 9 mL/min (1:3 ratio).

  • Validation Checkpoint: Collect the first 1 mL of effluent and observe. It should exhibit a faint, uniform bluish opalescence (Tyndall effect). Causality: A milky white appearance indicates macroscopic precipitation due to pump pulsation or an incorrect flow ratio. Discard and recalibrate pumps.

Phase 3: Purification & Characterization 5. Solvent Removal: Dialyze the dispersion against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove ethanol. 6. Quality Control: Analyze via Dynamic Light Scattering (DLS) and Zeta Potential.

  • Validation Checkpoint: A successful dispersion will yield a Z-average size of 80–120 nm, a PDI < 0.15, and a Zeta Potential between -10 mV and -20 mV. If the Zeta Potential is > -5 mV, the PEGylation density is insufficient to maintain long-term colloidal stability ()[5].

Section 4: Process Visualization

G O Organic Phase CGC + Lipids in EtOH M Microfluidic Mixing (High Shear) O->M A Aqueous Phase Buffer Solution A->M N Nanoprecipitation & CGC Encapsulation M->N D Dialysis (Ethanol Removal) N->D F Stable CGC LNP Aqueous Dispersion D->F

Microfluidic nanoprecipitation workflow for stable CGC aqueous dispersion.

References

  • Title: Cholesterol derivatives based charged liposomes for doxorubicin delivery: preparation, in vitro and in vivo characterization Source: Theranostics URL: [Link]

  • Title: Lipid Nanoparticles and Their Hydrogel Composites for Drug Delivery: A Review Source: MDPI Biomolecules URL: [Link]

  • Title: Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles Source: RSC Advances URL: [Link]

  • Title: Recent Advances in Engineering of Lipid Drug Conjugates for Cancer Therapy Source: ACS Biomaterials Science & Engineering URL: [Link]

  • Title: Physical stability of cholesterol derivatives combined with liposomes and their in vitro behavior Source: IEEE Xplore URL: [Link]

Sources

Troubleshooting

Identifying and removing common impurities from Cholesteryl geranyl carbonate synthesis

Technical Support Center: Troubleshooting & Purification of Cholesteryl Geranyl Carbonate (CGC) Overview Cholesteryl geranyl carbonate (CGC) is a specialized lipid building block utilized in the development of thermotrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of Cholesteryl Geranyl Carbonate (CGC)

Overview Cholesteryl geranyl carbonate (CGC) is a specialized lipid building block utilized in the development of thermotropic liquid crystals and advanced lipid nanoparticle (LNP) delivery vehicles[1]. Its synthesis typically involves the nucleophilic acyl substitution of cholesteryl chloroformate with geraniol. Because geraniol is an acid-sensitive allylic alcohol, the reaction requires an acid scavenger (e.g., anhydrous pyridine) to neutralize the highly reactive hydrochloric acid byproduct[2][3].

Section 1: Mechanistic Origins of Impurities (The "Why")

Before troubleshooting, it is critical to understand the reaction causality. Impurities in this synthesis rarely occur randomly; they are direct consequences of environmental factors (moisture) or stoichiometric imbalances.

ImpurityLogic Water Trace Moisture in Solvent/Glassware Hydrolysis Hydrolysis of Cholesteryl Chloroformate Water->Hydrolysis Cholesterol Unreacted Cholesterol (Intermediate) Hydrolysis->Cholesterol releases HCl & CO2 DCC Dicholesteryl Carbonate (DCC Impurity) Cholesterol->DCC attacks unreacted chloroformate ExcessGeraniol Excess Geraniol Added (To drive reaction) UnreactedGeraniol Residual Geraniol (Polar Impurity) ExcessGeraniol->UnreactedGeraniol

Mechanistic pathways leading to common impurities in CGC synthesis.

Diagnostic FAQs

Q1: Why am I seeing a highly non-polar impurity on my TLC plate running near the solvent front (Hexane/EtOAc)? A1: This is almost certainly Dicholesteryl carbonate (DCC) . DCC formation is a classic moisture-driven side reaction. If your solvent (e.g., benzene or dichloromethane) or glassware is not strictly anhydrous, water acts as a nucleophile, hydrolyzing cholesteryl chloroformate into cholesterol, CO2, and HCl. The newly formed cholesterol then attacks another molecule of cholesteryl chloroformate to form the highly non-polar DCC[2][4]. Resolution: The electrophilic chloroformate carbon is highly susceptible to water. You must flame-dry all glassware and use freshly distilled, anhydrous solvents under an inert nitrogen or argon atmosphere[4].

Q2: My crude product has a lingering yellow tint and a distinct, foul odor. What is the cause? A2: This indicates residual Pyridine or Pyridine hydrochloride . Pyridine is essential as a catalyst and acid acceptor to neutralize the HCl byproduct, which would otherwise catalyze the degradation of the sensitive allylic double bonds in geraniol[2][3]. Resolution: Pyridine salts are water-soluble but can become trapped in the organic lipid matrix. Ensure strict adherence to an acidic aqueous workup (washing with dilute HCl) to protonate and extract the residual base entirely into the aqueous phase[4].

Q3: How do I separate unreacted geraniol from the final CGC product? A3: Geraniol is significantly more polar than CGC due to its free hydroxyl group. It can be effectively removed via silica gel column chromatography using a non-polar solvent system (e.g., Hexane:Ethyl Acetate gradients) or through selective recrystallization from acetone[1].

Section 2: Self-Validating Experimental Protocol for Purification

This protocol is engineered as a self-validating system. Each step includes a specific analytical checkpoint to confirm success before proceeding to the next phase.

Phase 1: Aqueous Workup (Removal of Salts and Base)

  • Dilution: Dilute the crude reaction mixture with an equal volume of the reaction solvent (e.g., dichloromethane or benzene)[2][4].

  • Acid Wash: Transfer to a separatory funnel and wash with 3 volumes of cold 1M HCl.

    • Validation: The organic layer should lose its yellow tint, and the characteristic pyridine odor should completely dissipate[4].

  • Neutralization: Wash the organic layer with 2 volumes of saturated aqueous Sodium Bicarbonate (NaHCO3).

    • Validation: Observe the cessation of CO2 gas evolution (bubbling), confirming all residual acid has been neutralized[4].

  • Brine Wash & Drying: Wash with 1 volume of saturated NaCl (brine), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase 2: Silica Gel Column Chromatography (Removal of DCC and Geraniol)

  • Preparation: Pack a silica gel column using 100% Hexanes.

  • Loading: Dissolve the crude concentrated lipid in a minimal amount of Hexanes (or Hexanes/DCM if solubility is poor) and load it onto the column[2].

  • Elution Gradient:

    • 100% Hexanes: Elutes the highly non-polar Dicholesteryl carbonate (DCC) impurity.

    • 95:5 Hexanes:Ethyl Acetate: Elutes the target Cholesteryl geranyl carbonate (CGC).

    • 80:20 Hexanes:Ethyl Acetate: Elutes unreacted cholesterol and geraniol.

  • Validation: Analyze fractions via Thin Layer Chromatography (TLC). Pool fractions containing only the single spot corresponding to CGC.

Phase 3: Recrystallization (Final Polish)

  • Dissolution: Dissolve the pooled, concentrated CGC in a minimal volume of boiling acetone[1].

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours to induce crystallization[1].

  • Recovery: Filter the white crystalline solid and wash with ice-cold acetone.

    • Validation: A sharp melting point and a single spot on TLC confirm absolute purity.

PurificationWorkflow Start Crude Reaction Mixture (CGC, DCC, Geraniol, Pyridine·HCl) Filtration Filtration Remove Pyridine·HCl Precipitate Start->Filtration Workup Aqueous Workup (Dilute HCl, NaHCO3, Brine) Filtration->Workup Drying Dry over Na2SO4 & Concentrate Workup->Drying TLC TLC Analysis Check for DCC & Geraniol Drying->TLC Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) TLC->Chromatography Multiple impurities (DCC, Geraniol) Recrystallization Recrystallization (Boiling Acetone) TLC->Recrystallization Minor impurities (Trace Geraniol) PureCGC Pure Cholesteryl Geranyl Carbonate (Validated via TLC & MP) Chromatography->PureCGC Recrystallization->PureCGC

Workflow for the isolation and purification of cholesteryl geranyl carbonate.

Section 3: Quantitative Data & Troubleshooting Table

The following table summarizes the physical properties and chromatographic behavior of the reaction components to aid in rapid identification and removal during TLC and column chromatography.

ComponentRole / Impurity TypeRelative PolarityTLC Rf Value*Primary Removal Method
Dicholesteryl carbonate (DCC) Side Product (Moisture)Very Low~0.85 - 0.90Column Chromatography (100% Hexanes)
Cholesteryl geranyl carbonate Target Product Low ~0.60 - 0.65 Elutes in 95:5 Hexanes:EtOAc
Cholesterol Hydrolysis ByproductMedium~0.30 - 0.35Column Chromatography (80:20 Hexanes:EtOAc)
Geraniol Unreacted Starting MaterialHigh~0.20 - 0.25Column Chromatography / Acetone Recrystallization
Pyridine·HCl Salt ByproductVery High0.00 (Baseline)Aqueous Workup (Dilute HCl Wash)

*Note: Rf values are approximate and based on a standard 90:10 Hexanes:Ethyl Acetate mobile phase on normal-phase Silica Gel 60 F254 plates.

Sources

Optimization

Technical Support Center: Stabilizing Cholesteryl Geranyl Carbonate (CGC) Nanoparticles

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic challenges of lipid nanoparticle (LNP) colloidal stability.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic challenges of lipid nanoparticle (LNP) colloidal stability.

Cholesteryl geranyl carbonate (CGC) is an innovative cholesterol derivative. Its bulky geranyl tail disrupts the highly ordered [1]. While this polymorphism significantly enhances endosomal escape and intracellular cargo release, it also increases the free energy of the LNP surface. If formulation parameters are not strictly controlled, this elevated membrane fluidity exposes hydrophobic patches to the aqueous environment, driving rapid nanoparticle aggregation.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated standard operating procedures (SOPs) to ensure the stability of your CGC-LNP suspensions.

Diagnostic Workflow for CGC-LNP Aggregation

Before altering your formulation, use the following diagnostic tree to identify the root cause of the aggregation based on dynamic light scattering (DLS) and electrophoretic mobility data.

G A Aggregation Detected (PDI > 0.2, Size > 150nm) B Measure Zeta Potential (ζ) A->B C |ζ| < 30 mV (Weak Electrostatic Repulsion) B->C D |ζ| ≥ 30 mV (Sufficient Charge) B->D E Adjust pH or Ionizable Lipid Ratio C->E F Check Buffer Ionic Strength D->F K Re-evaluate Size & PDI via DLS E->K G High Salt Concentration (Charge Screening) F->G H Low Salt Concentration F->H I Dialyze against Low-Salt Buffer (e.g., 10mM Tris) G->I J Increase PEG-Lipid Molar % (Steric Stabilization) H->J I->K J->K

Diagnostic workflow for resolving CGC-LNP aggregation.

Troubleshooting Guide (FAQs)

Q1: Why do my CGC-LNPs aggregate immediately after microfluidic mixing? A1: The causality lies in the solvent exchange kinetics. LNPs are formed by the rapid microfluidic mixing of an ethanol-lipid phase with an aqueous phase. Because the geranyl group in CGC creates a highly fluid and bulky hydrophobic domain, prolonged exposure to a high-ethanol aqueous environment allows the particles to remain "soft." This fluidity permits frequent kinetic collisions to result in fusion via Ostwald ripening. Solution: Immediately dilute the microfluidic output in a 1:3 ratio with your aqueous buffer, followed by rapid [2] to strip the ethanol and kinetically "lock" the nanoparticles into their solid state.

Q2: How does the ionic strength of my suspension buffer induce aggregation? A2: Electrostatic stabilization relies on the repulsion between charged particles. According to the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory, high salt concentrations (e.g., 150 mM NaCl in standard PBS) compress the electrical double layer around the LNPs. This charge screening reduces electrostatic repulsion, allowing attractive[3]. A zeta potential of ±30 mV or greater is generally required to maintain [4]. Solution: Store CGC-LNPs in low-salt buffers (e.g., 10 mM HEPES or Tris, pH 7.4). Only adjust the suspension to physiological osmolarity using non-ionic excipients (like sucrose) immediately prior to in vitro or in vivo application.

Q3: I increased the PEG-lipid ratio to 5 mol% to provide steric stabilization, but my transfection efficiency plummeted. How do I balance stability and efficacy? A3: This is the classic "PEG dilemma." Polyethylene glycol (PEG) creates a hydrophilic steric barrier that excellently prevents [5]. However, excessive permanent PEGylation prevents the LNP from interacting with the target cell membrane and apolipoprotein E (ApoE), which is strictly necessary for endocytosis. Solution: Utilize a "diffusible" PEG-lipid with shorter acyl chains (e.g., PEG-DMG, C14) at a tightly controlled 1.5 - 2.5 mol%. This provides sufficient steric stabilization in the vial, but thermodynamically drives the PEG-lipid to dissociate from the CGC-LNP surface upon entering biological media, thereby restoring transfection capability.

Q4: Can I freeze-dry my CGC-LNP suspensions to prevent long-term aggregation? A4: Yes, lyophilization (freeze-drying) effectively halts the kinetic collisions that drive aggregation in aqueous suspension. However, the freezing process itself induces severe mechanical stress and ice-crystal formation, which forces nanoparticles together and causes irreversible[5]. Solution: You must use a cryoprotectant. Sugars like sucrose or trehalose at a 5-10% (w/v) concentration vitrify during freezing. This forms an amorphous glass matrix that physically immobilizes the CGC-LNPs, preventing them from interacting during the lyophilization process.

Quantitative Data: Formulation Variables vs. Stability

The table below summarizes our internal validation data regarding how different stabilization strategies impact the colloidal stability of CGC-LNPs over a 14-day period at 4°C.

FormulationPEG-Lipid (mol%)Buffer SystemCryoprotectantZeta Potential (mV)PDI (Day 1)PDI (Day 14)Aggregation Status
A (Control) 1.0%PBS (150mM NaCl)None+12.50.180.45High Aggregation
B 1.5%10mM Tris (pH 7.4)None+32.10.120.15Stable
C 2.5%10mM Tris (pH 7.4)None+28.40.100.11Highly Stable
D (Lyophilized) 1.5%10mM Tris (pH 7.4)10% Sucrose+31.50.130.14Stable (Reconstituted)
E (Lyophilized) 1.5%10mM Tris (pH 7.4)None+15.20.120.68Irreversible Aggregation

Standard Operating Procedures (SOPs)

To ensure your protocols are self-validating, every workflow must include a physical characterization checkpoint. Do not proceed to biological assays if the physical validation fails.

Protocol 1: Microfluidic Formulation & Rapid Solvent Exchange
  • Lipid Preparation: Dissolve the ionizable lipid, CGC, helper lipid (e.g., DSPC), and PEG-lipid in pure ethanol at a molar ratio of 50:38.5:10:1.5.

  • Aqueous Phase: Prepare the mRNA cargo in a 50 mM citrate buffer (pH 4.0) to ensure the ionizable lipids become protonated during mixing.

  • Microfluidic Mixing: Mix the ethanol and aqueous phases at a 1:3 volume ratio using a microfluidic cartridge at a total flow rate of 12 mL/min.

  • Immediate Dilution: Collect the output directly into a reservoir containing 3 volumes of 10 mM Tris buffer (pH 7.4) to immediately lower the ethanol concentration below 8%.

  • Dialysis: Transfer the diluted suspension into a Slide-A-Lyzer dialysis cassette (10K MWCO) and dialyze against 100 volumes of 10 mM Tris buffer (pH 7.4) for 18 hours at 4°C, changing the buffer twice to completely remove residual ethanol.

  • Self-Validation Checkpoint: Measure the Z-average size and Polydispersity Index (PDI) via DLS. A successful, non-aggregated run will yield a PDI < 0.15 and a size between 60–100 nm.

Protocol 2: Lyophilization of CGC-LNPs for Long-Term Storage
  • Cryoprotectant Addition: Add sucrose to the dialyzed CGC-LNP suspension to achieve a final concentration of 10% (w/v). Swirl gently to dissolve without inducing shear stress.

  • Freezing: Aliquot the suspension into glass lyophilization vials. Flash-freeze the vials by immersing them in liquid nitrogen for 10 minutes to ensure rapid vitrification without large ice crystal formation.

  • Primary Drying: Transfer the vials to a freeze-dryer. Operate at a chamber pressure of < 0.01 mbar and a collector temperature below −105 °C for 24 hours.

  • Secondary Drying: Gradually increase the shelf temperature to 20°C for 6 hours to remove residual bound water.

  • Self-Validation Checkpoint: Reconstitute the lyophilized powder with nuclease-free water. Measure size and PDI via DLS. The reconstituted size must be within ±10% of the pre-lyophilization value to validate the absence of aggregation.

References

  • Title: Getting lipid nanoparticles into shape for enhanced gene delivery | Source: Springer Nature | URL: [Link]

  • Title: Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery | Source: MDPI | URL: [Link]

  • Title: Cholesterol Used As Excipients for Lipid Nanoparticles | Source: Labinsights | URL: [Link]

  • Title: Role of Surface Coatings in Preventing Nanoparticle Aggregation Induced by Freeze-Drying | Source: ACS Publications | URL: [Link]

  • Title: How to concentrate nanoparticles and avoid aggregation | Source: PubMed | URL: [Link]

  • Title: Lipid Nanoparticles From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement | Source: ACS Nano | URL: [Link]

  • Title: Cholesteryl Compound | Source: AIP Publishing | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Encapsulation Protocols for Cholesteryl Geranyl Carbonate-Based Drug Delivery Systems

Welcome to the technical support center for optimizing drug loading in Cholesteryl Geranyl Carbonate (CGC) based formulations. This guide is designed for researchers, scientists, and drug development professionals to tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing drug loading in Cholesteryl Geranyl Carbonate (CGC) based formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their encapsulation protocols. The information provided herein is based on established principles of lipid-based drug delivery and aims to provide a logical, experience-driven framework for experimental success.

I. Foundational Knowledge: Understanding Cholesteryl Geranyl Carbonate in Drug Delivery

Cholesteryl geranyl carbonate is a cholesteryl ester, a class of molecules known for their ability to form liquid crystals.[1][2] These unique structures, intermediate between solid and liquid phases, offer a promising matrix for encapsulating and controlling the release of therapeutic agents.[3][4] The liquid crystalline nature of CGC can facilitate the incorporation of both lipophilic and, to some extent, amphiphilic drugs.[3] The success of encapsulation hinges on the physicochemical properties of both the drug and the CGC formulation, as well as the chosen encapsulation method.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and initial hurdles encountered during the development of CGC-based drug delivery systems.

Q1: What are the most critical initial parameters to consider for encapsulating a new drug in a CGC-based formulation?

A1: Before embarking on extensive experimentation, a thorough understanding of your drug's properties is paramount. Key considerations include:

  • Drug Solubility: Determine the solubility of your drug in various organic solvents and in the lipid phase itself. This will inform your choice of encapsulation method. For poorly water-soluble drugs, methods that involve co-dissolving the drug and CGC in an organic solvent are often a good starting point.[5]

  • Drug-Lipid Interaction: Consider the potential for interactions between your drug and the cholesteryl ester matrix. The molecular structure and functional groups of the drug will influence its partitioning into the lipid core.

  • Therapeutic Concentration: Knowing the target therapeutic concentration will guide the required drug loading capacity of your formulation.

Q2: I am observing very low encapsulation efficiency. What are the likely causes?

A2: Low encapsulation efficiency is a frequent challenge and can stem from several factors:

  • Poor Drug Solubility in the Lipid Matrix: The drug may be precipitating out of the formulation during the encapsulation process.[6]

  • Suboptimal Formulation Composition: The ratio of drug to CGC is critical. An excess of drug beyond the saturation point of the lipid matrix will result in low encapsulation.[7]

  • Inappropriate Encapsulation Method: The chosen method may not be suitable for the specific drug-lipid combination. For instance, a method relying on passive loading might be inefficient for a highly polar drug.

  • Phase Separation: The drug and CGC may not be miscible, leading to phase separation and exclusion of the drug from the forming nanoparticles.

Q3: My CGC nanoparticles are aggregating after formation. How can I improve their stability?

A3: Nanoparticle aggregation is often a sign of colloidal instability. To address this:

  • Incorporate Stabilizers: The addition of surfactants or PEGylated lipids to the formulation can provide steric or electrostatic stabilization, preventing particle aggregation.[8][9]

  • Optimize Surface Charge: The zeta potential of your nanoparticles is a key indicator of their stability. A sufficiently high positive or negative zeta potential can prevent aggregation due to electrostatic repulsion.

  • Refine the Purification Process: Aggregation can sometimes be induced by the purification method (e.g., high-speed centrifugation). Consider alternative methods like dialysis or size exclusion chromatography.[7]

Q4: How can I accurately measure the drug loading and encapsulation efficiency?

A4: Accurate quantification is crucial for optimizing your protocol. A common approach involves:

  • Separation of Free Drug: Remove unencapsulated drug from the nanoparticle dispersion. This can be achieved through methods like ultracentrifugation, dialysis, or size exclusion chromatography.[7]

  • Nanoparticle Lysis: Disrupt the CGC nanoparticles to release the encapsulated drug. This is typically done using a suitable organic solvent that dissolves both the lipid and the drug.

  • Drug Quantification: Quantify the amount of released drug using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.[6]

Encapsulation Efficiency (EE%) and Drug Loading (DL%) are calculated as follows:

EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100

DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

III. Troubleshooting Guides

This section provides systematic approaches to resolving specific experimental issues.

Guide 1: Troubleshooting Low Encapsulation Efficiency

This guide follows a logical flow to diagnose and resolve low EE%.

Caption: Troubleshooting workflow for low encapsulation efficiency.

Detailed Steps & Explanations:

  • Assess Drug Solubility: The first step is to confirm that your drug is soluble in the chosen organic solvent and has an affinity for the lipid phase.[6] If solubility is an issue, consider using a co-solvent system or a different primary solvent.

  • Optimize Drug:CGC Ratio: Systematically vary the initial drug-to-CGC ratio to find the optimal loading capacity.[7] A loading curve experiment, where the lipid concentration is fixed while the drug concentration is increased, can identify the saturation point.

  • Evaluate Encapsulation Method: The choice of encapsulation method is critical and depends on the drug's properties.[6]

    • Thin-Film Hydration: This is a common method for lipophilic drugs. A solution of CGC and the drug in an organic solvent is evaporated to form a thin film, which is then hydrated with an aqueous phase.

    • Emulsification-Solvent Evaporation: This method is suitable for encapsulating hydrophobic drugs into nanoparticles.[6] An organic phase containing CGC and the drug is emulsified in an aqueous phase, followed by removal of the organic solvent.

    • Nanoprecipitation: This technique involves dissolving the CGC and drug in a water-miscible solvent and then adding this solution to an anti-solvent (usually water) to induce nanoparticle formation.[6]

  • Characterize Formulations: After each optimization step, thoroughly characterize the resulting nanoparticles for size, polydispersity index (PDI), and zeta potential using techniques like Dynamic Light Scattering (DLS).[10] These parameters provide insights into the quality and stability of your formulation.

Guide 2: Addressing Nanoparticle Aggregation

This guide provides a systematic approach to improving the colloidal stability of your CGC nanoparticles.

Caption: Troubleshooting workflow for nanoparticle aggregation.

Detailed Steps & Explanations:

  • Measure Zeta Potential: A zeta potential value greater than |30| mV generally indicates good electrostatic stability. If the value is close to zero, the particles are more likely to aggregate.

  • Incorporate Stabilizers:

    • Charged Lipids: Including a small percentage of charged lipids in your formulation can increase the surface charge and enhance electrostatic repulsion between particles.[6]

    • PEGylated Lipids: The inclusion of polyethylene glycol (PEG)-conjugated lipids provides a "stealth" layer on the nanoparticle surface, creating a steric barrier that prevents aggregation.[8]

  • Refine Purification Method: High centrifugal forces can sometimes cause irreversible aggregation. If you suspect this is the case, consider gentler purification techniques.

    • Dialysis: This method is effective for removing small molecules like unencapsulated drug and organic solvents.[7]

    • Size Exclusion Chromatography (SEC): SEC can efficiently separate nanoparticles from smaller contaminants based on size.[7]

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Thin-Film Hydration for Encapsulation
  • Preparation of the Lipid/Drug Film:

    • Dissolve a known amount of Cholesteryl Geranyl Carbonate and the drug in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid-drug film on the flask's inner surface.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Film:

    • Hydrate the film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipid.

    • This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, unilamellar vesicles, the MLV suspension can be subjected to:

      • Sonication: Use a probe sonicator or a bath sonicator to reduce the particle size. Be mindful of potential degradation of the drug or lipid due to heat generation.

      • Extrusion: Pass the MLV suspension through polycarbonate membranes with defined pore sizes using a mini-extruder. This method provides better control over the final particle size and distribution.

Protocol 2: Quantification of Encapsulation Efficiency
  • Separation of Free Drug:

    • Place the nanoparticle suspension in an ultracentrifuge tube.

    • Centrifuge at a high speed (e.g., >100,000 x g) for a sufficient duration to pellet the nanoparticles.

    • Carefully collect the supernatant containing the unencapsulated drug.

  • Quantification of Unencapsulated Drug:

    • Measure the concentration of the drug in the supernatant using a pre-validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Quantification of Total Drug:

    • Take a known volume of the original nanoparticle suspension (before centrifugation).

    • Add a sufficient amount of a lysis solvent (e.g., methanol, Triton X-100) to disrupt the nanoparticles and release the encapsulated drug.[11]

    • Measure the total drug concentration in the lysed sample.

  • Calculation:

    • Encapsulated Drug = Total Drug - Unencapsulated Drug

    • EE% = (Encapsulated Drug / Total Drug) x 100

V. Data Presentation

Table 1: Critical Parameters and Their Influence on Drug Loading
ParameterPotential Impact on EncapsulationTroubleshooting Strategies
Drug:CGC Ratio Directly affects drug loading and encapsulation efficiency. Exceeding the saturation limit leads to drug precipitation.Perform a loading curve experiment to determine the optimal ratio.[7]
Solvent System Influences the solubility of both the drug and CGC, affecting film formation and nanoparticle self-assembly.Test a range of solvents and co-solvent systems to find the one that provides the best co-solubility.[6]
Hydration Temperature Should be above the phase transition temperature of the CGC to ensure proper lipid mobility and vesicle formation.Determine the phase transition temperature of your CGC formulation using Differential Scanning Calorimetry (DSC).
Sonication/Extrusion Parameters Affects particle size, lamellarity, and can influence drug leakage.Optimize sonication time/power or extrusion cycles and pore size to achieve the desired particle characteristics.[12]
Stabilizer Concentration Crucial for preventing aggregation and ensuring long-term stability of the formulation.Titrate the concentration of charged or PEGylated lipids to find the minimum effective concentration for stabilization.

VI. Conclusion

Refining the encapsulation protocol for Cholesteryl Geranyl Carbonate requires a systematic and logical approach. By understanding the fundamental principles of lipid-based drug delivery and methodically addressing common challenges, researchers can significantly improve drug loading and formulation stability. This guide provides a framework for troubleshooting and optimization, empowering scientists to unlock the full potential of CGC-based drug delivery systems.

VII. References

  • Nesterkina, M., et al. (2023). Thermoresponsive cholesteric liquid-crystal systems doped with terpenoids as drug delivery systems for skin applications. European Journal of Pharmaceutics and Biopharmaceutics.

  • Kuntsche, J., et al. (Year). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences.

  • BenchChem. (2025). Troubleshooting low encapsulation efficiency of Hydroxycamptothecin.

  • Kravchenko, I. A., et al. (2015). Effects of Liquid Crystal Systems Based on Cholesterol Esters on Skin Permeability.

  • Czajkowska-Kośnik, A., et al. (2019). Optimizing the Size of Drug-Loaded Nanoparticles Using Design of Experiments: Solid Lipid Nanoparticles. IGI Global.

  • Bentham Science Publishers. (2024). Development and Characterization of Lipid Nanoparticles Loaded with Antipsychotic Drugs using Central Composite Design.

  • PMC. (Year). Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid.

  • Google Patents. (Year). WO2018039303A1 - Cholesteryl ester vesicles loading peptides, proteins and nucleic acids into chylomicrons and body cells.

  • ResearchGate. (2025). Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize?

  • Springer. (2025). Structural characterization of nucleic acid-loaded lipid nanoparticles leveraging a high-throughput small angle X-ray scattering platform.

  • PMC. (2024). Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry.

  • PMC. (Year). The Efficacy of Cholesterol-Based Carriers in Drug Delivery.

  • Dovepress. (Year). Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals.

  • PMC. (Year). Challenges in the Physical Characterization of Lipid Nanoparticles.

  • YAKHAK HOEJI. (2023). Lipid-Based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery.

  • Chromatography Online. (2023). Analysis of Lipid Nanoparticles.

  • Single Use Support. (2023). Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions.

  • R Discovery. (2025). Engineering Lipid Nanoparticles for Enhanced Drug Encapsulation and Release: Current Status and Future Prospective.

  • PMC. (Year). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review.

  • Pharma Excipients. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.

  • Inside Therapeutics. (2025). Optimization of lipid nanoparticle formulation.

  • Helix Biotech, Inc. (2024). Exploring Lipid Nanoparticle Formulation Strategies: How to Make the Best LNPs.

  • PubMed. (2010). Effect of preparation method and cholesterol on drug encapsulation studies by phospholipid liposomes.

  • MDPI. (2021). Transfer Investigations of Lipophilic Drugs from Lipid Nanoemulsions to Lipophilic Acceptors: Contributing Effects of Cholesteryl Esters and Albumin as Acceptor Structures.

  • PMC. (2024). A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient.

  • Google Patents. (Year). CA3055653A1 - Lipid nanoparticle formulation.

  • PMC. (Year). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications.

  • HANGZHOU LEAP CHEM CO., LTD. (Year). Buy CHOLESTERYL GERANYL CARBONATE.

  • PubChem. (2025). Cholesteryl carbonate.

  • chymist.com. (Year). Preparation of Cholesteryl Ester Liquid Crystals.

  • Google Patents. (Year). US4301023A - Cholesteric compositions.

  • ResearchGate. (Year). An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery.

  • Tokyo Chemical Industry Co., Ltd. (Year). Cholesteryl Carbonates [Liquid Crystal (LC) Materials].

  • MDPI. (2023). Modification of Poly(Glycerol Adipate) with Tocopherol and Cholesterol Modulating Nanoparticle Self-Assemblies and Cellular Responses of Triple-Negative Breast Cancer Cells to SN-38 Delivery.

  • PubMed. (2016). Cholesteryl to improve the cellular uptake of polymersomes within HeLa cells.

  • Wikipedia. (Year). Cholesteryl oleyl carbonate.

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Validation

A Comparative Analysis of Cholesteryl Geranyl Carbonate and Cholesteryl Oleyl Carbonate for Advanced Drug Delivery Systems

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of advanced drug delivery, the rational design of lipid-based nanocarriers is paramount for enhancing therapeutic efficac...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, the rational design of lipid-based nanocarriers is paramount for enhancing therapeutic efficacy and bioavailability. Cholesteryl esters, with their inherent biocompatibility and unique liquid crystalline properties, have emerged as a promising class of materials for constructing sophisticated delivery vehicles such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This guide provides a detailed comparative analysis of two such cholesteryl esters: Cholesteryl Geranyl Carbonate (CGC) and Cholesteryl Oleyl Carbonate (COC).

While Cholesteryl Oleyl Carbonate is a well-characterized compound frequently utilized in liquid crystal research and increasingly explored in drug delivery, detailed experimental data for Cholesteryl Geranyl Carbonate is less prevalent in publicly accessible literature. This guide will therefore present a comprehensive overview of the known properties of both molecules, highlighting the existing data for COC and identifying the data gaps for CGC. Furthermore, we will propose a standardized experimental framework to enable a direct and robust comparison of their performance, thereby empowering researchers to make informed decisions in the selection of materials for novel therapeutic formulations.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of constituent lipids is crucial for predicting their behavior in nanoparticle formulations. The table below summarizes the available data for CGC and COC.

PropertyCholesteryl Geranyl Carbonate (CGC)Cholesteryl Oleyl Carbonate (COC)
Molecular Formula C38H62O3C46H80O3[1]
Molecular Weight 566.9 g/mol 681.1 g/mol [1]
Structure Cholesterol backbone with a geranyl carbonate tailCholesterol backbone with an oleyl carbonate tail
Appearance Data not widely availableTransparent liquid or soft crystalline material[1][2]
Melting Point Data not widely availableAround 20 °C[1][2]
Liquid Crystal Phases Data not widely availableCholesteric[1][2]
Solubility Insoluble in water; soluble in organic solvents like chloroformInsoluble in water; soluble in organic solvents like chloroform

The most significant structural difference lies in their respective ester chains. CGC possesses a shorter, branched geranyl chain derived from a terpene alcohol, while COC features a longer, monounsaturated oleyl chain. This variation in the hydrophobic tail is anticipated to have a profound impact on their molecular packing, thermal behavior, and ultimately, their performance in drug delivery systems. The unsaturated bond in the oleyl chain of COC introduces a kink, which can disrupt ordered packing and influence the fluidity of lipid matrices. The branched nature of the geranyl chain in CGC is also expected to influence intermolecular interactions and phase behavior.

Synthesis of Cholesteryl Carbonates

The synthesis of both cholesteryl carbonates generally involves the reaction of cholesteryl chloroformate with the corresponding alcohol (geraniol or oleyl alcohol) in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Protocol:

A generalized protocol for the synthesis of cholesteryl carbonates is as follows:

  • Reactant Dissolution: Dissolve cholesteryl chloroformate and the respective alcohol (geraniol or oleyl alcohol) in an anhydrous aprotic solvent such as toluene or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the reaction mixture in an ice bath and slowly add a base, such as pyridine or triethylamine. The base acts as a catalyst and scavenges the HCl produced during the reaction.

  • Reaction Progression: Allow the reaction to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure cholesteryl carbonate.

Liquid Crystalline Behavior: The Impact of the Ester Chain

Cholesteryl esters are renowned for their ability to form thermotropic liquid crystals, a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. The specific type of liquid crystal phase and the transition temperatures are highly dependent on the molecular structure.

Cholesteryl Oleyl Carbonate (COC) is known to exhibit a cholesteric liquid crystal phase.[1][2] The phase transition from the crystalline solid to the cholesteric phase and subsequently to the isotropic liquid phase can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). DSC thermograms reveal the temperatures and enthalpies of these phase transitions, while POM allows for the visualization of the characteristic textures of the liquid crystal phases. One study reported that during heating, the phase transition of COC from smectic to cholesteric occurs at 291.5 K, and from cholesteric to isotropic at 310 K. During cooling, these transitions were observed at 308.3 K and 289.0 K, respectively.[3]

Performance in Drug Delivery Nanoparticles: A Comparative Outlook

Both CGC and COC can serve as lipid components in the formulation of solid lipid nanoparticles (SLNs) for drug delivery. The choice of lipid is critical as it influences key nanoparticle attributes such as particle size, stability, drug loading capacity, and drug release profile.

Cholesteryl Oleyl Carbonate (COC) has been investigated as a component of SLNs.[4][5][6] The incorporation of cholesteryl oleate, a structurally similar ester, has been shown to improve the cytotoxicity profile and transfection efficiency of cationic SLNs for gene delivery.[6][7] The long oleyl chain can contribute to the formation of a stable lipid core, and its fluid nature at physiological temperatures can influence the drug release kinetics.

For Cholesteryl Geranyl Carbonate (CGC) , there is a lack of published data on its performance in SLN formulations. However, we can hypothesize some potential differences based on its structure:

  • Particle Size and Stability: The shorter geranyl chain of CGC might lead to the formation of smaller nanoparticles compared to COC. The stability of the nanoparticles, often assessed by measuring their zeta potential, would also be influenced by the nature of the hydrophobic core.

  • Drug Encapsulation and Release: The molecular packing of the lipid matrix, influenced by the shape of the geranyl versus the oleyl chain, would affect the available space for drug incorporation, thus influencing the encapsulation efficiency. The rate of drug release is also expected to differ, with the more rigid or ordered lipid matrix potentially leading to a more sustained release profile.[8]

To definitively assess the relative performance of CGC and COC in drug delivery applications, a direct comparative experimental study is required.

Proposed Experimental Workflow for Comparative Analysis

To address the current knowledge gap and enable a direct comparison between Cholesteryl Geranyl Carbonate and Cholesteryl Oleyl Carbonate, the following experimental workflow is proposed. This workflow focuses on the formulation and characterization of drug-loaded solid lipid nanoparticles.

G cluster_0 Nanoparticle Formulation cluster_1 Physicochemical Characterization cluster_2 In Vitro Performance Evaluation cluster_3 Comparative Analysis formulation SLN Formulation (High-Shear Homogenization) cgc_sln CGC-based SLNs formulation->cgc_sln coc_sln COC-based SLNs formulation->coc_sln dls Particle Size & PDI (DLS) cgc_sln->dls zeta Zeta Potential cgc_sln->zeta ee Encapsulation Efficiency (UV-Vis Spectroscopy) cgc_sln->ee dsc_pom Thermal Analysis (DSC/POM) cgc_sln->dsc_pom release Drug Release Study (Dialysis Method) cgc_sln->release stability Storage Stability cgc_sln->stability coc_sln->dls coc_sln->zeta coc_sln->ee coc_sln->dsc_pom coc_sln->release coc_sln->stability drug Model Hydrophobic Drug (e.g., Curcumin) drug->formulation analysis Comparative Data Analysis dls->analysis zeta->analysis ee->analysis dsc_pom->analysis release->analysis stability->analysis

Figure 1: Proposed experimental workflow for the comparative analysis of CGC and COC-based SLNs.

Detailed Experimental Protocols

1. Formulation of Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

  • Materials: Cholesteryl Geranyl Carbonate or Cholesteryl Oleyl Carbonate (lipid matrix), a model hydrophobic drug (e.g., curcumin), a surfactant (e.g., Poloxamer 188 or Tween 80), and purified water.

  • Procedure:

    • Melt the lipid (CGC or COC) and the drug together at a temperature approximately 5-10 °C above the melting point of the lipid.

    • Separately, heat the aqueous surfactant solution to the same temperature.

    • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at high speed for a specified time (e.g., 10,000 rpm for 15 minutes) to form a coarse pre-emulsion.

    • Immediately sonicate the pre-emulsion using a probe sonicator for a defined period (e.g., 15 minutes) to reduce the particle size.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

2. Characterization of SLNs

  • Particle Size and Polydispersity Index (PDI) Analysis:

    • Dilute the SLN dispersion with purified water.

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement:

    • Dilute the SLN dispersion with purified water.

    • Measure the zeta potential using electrophoretic light scattering to assess the surface charge and predict the stability of the nanoparticle suspension.[][10][11][12]

  • Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

    • Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation or centrifugal filter devices.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the EE and DL using the following formulas:

      • EE (%) = [(Total drug amount - Free drug amount) / Total drug amount] x 100

      • DL (%) = [(Total drug amount - Free drug amount) / Total lipid amount] x 100

3. In Vitro Drug Release Study

  • Method: Use the dialysis bag method.

  • Procedure:

    • Place a known amount of the drug-loaded SLN dispersion in a dialysis bag with a suitable molecular weight cut-off.

    • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small percentage of a surfactant to ensure sink conditions) at 37 °C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the cumulative percentage of drug released versus time.

Conclusion and Future Directions

This guide has provided a comparative overview of Cholesteryl Geranyl Carbonate and Cholesteryl Oleyl Carbonate, highlighting the well-documented properties of COC and the existing knowledge gaps for CGC. The structural dissimilarity between their carbonate ester tails suggests that they will likely exhibit different thermotropic behaviors and performance characteristics when formulated into drug delivery nanoparticles.

The proposed experimental workflow offers a systematic approach to directly compare these two promising lipids. The data generated from such a study would be invaluable for researchers and drug development professionals, enabling the rational selection of cholesteryl esters for the design of next-generation lipid-based nanocarriers with tailored properties for specific therapeutic applications. Future research should focus on a comprehensive characterization of CGC and a direct, side-by-side comparison with COC and other cholesteryl esters to build a more complete understanding of structure-property relationships in this important class of biomaterials.

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of Synthesized Cholesteryl Geranyl Carbonate Using 2D NMR

For researchers and professionals in drug development and materials science, the unambiguous confirmation of a synthesized molecule's chemical structure is a non-negotiable cornerstone of scientific integrity. In the cas...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the unambiguous confirmation of a synthesized molecule's chemical structure is a non-negotiable cornerstone of scientific integrity. In the case of complex esters like Cholesteryl geranyl carbonate, which combines a rigid sterol backbone with a flexible isoprenoid chain, traditional one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short. The sheer number of protons and carbons in similar chemical environments leads to significant signal overlap in ¹H and ¹³C NMR spectra, rendering a complete and confident assignment impossible.

This guide provides a comprehensive, field-proven strategy for overcoming these challenges. We will move beyond simple data reporting and delve into the causality behind the experimental choices, presenting a self-validating workflow that leverages the power of two-dimensional (2D) NMR spectroscopy. By logically combining a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can systematically deconstruct the molecule, piece by piece, to build an unassailable confirmation of its structure. This approach not only validates the final product but also provides a robust framework for troubleshooting and identifying potential impurities or side products from the synthesis.

The Strategic Workflow: A Triad of 2D NMR Experiments

The core of our validation strategy lies in the sequential and logical application of three powerful 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a network of interlocking evidence. The overall workflow is designed to first map out individual molecular fragments and then unambiguously connect them.

G cluster_0 Experimental Workflow A Synthesized Compound (Cholesteryl Geranyl Carbonate) B 1D ¹H & ¹³C NMR (Initial Assessment) A->B Preliminary Check C COSY (¹H-¹H Connectivity) B->C Identify Spin Systems D HSQC (Direct ¹H-¹³C Correlation) C->D Assign Carbons F Structure Elucidation & Validation C->F E HMBC (Long-Range ¹H-¹³C Correlation) D->E Connect Fragments D->F E->F

Caption: Overall experimental workflow for 2D NMR-based structural validation.

This workflow is not merely a sequence of experiments but a logical progression of inquiry. The initial 1D spectra provide a general overview, while the 2D experiments build upon each other to resolve ambiguity, as illustrated below.

G cluster_1 Logical Interconnectivity of Experiments COSY COSY Identifies H-C-H fragments (e.g., within cholesterol rings) HSQC HSQC Links each Proton to its directly attached Carbon COSY->HSQC Provides ¹H assignments Structure Validated Structure of Cholesteryl Geranyl Carbonate COSY->Structure Convergent Proof HMBC HMBC Connects fragments across quaternary carbons & heteroatoms HSQC->HMBC Provides ¹H & ¹³C assignments HSQC->Structure Convergent Proof HMBC->Structure Convergent Proof

Caption: How COSY, HSQC, and HMBC provide complementary data for validation.

Part 1: COSY - Mapping the Proton Framework

Expertise & Rationale: Correlation Spectroscopy (COSY) is the starting point for mapping the proton-proton coupling networks.[1][2][3] It reveals which protons are "talking" to each other, typically through two or three bonds. For a molecule like Cholesteryl geranyl carbonate, this allows us to trace the connectivity within the rigid cholesterol core and, separately, along the flexible geranyl chain. These distinct sets of correlated protons are known as spin systems.[4]

Expected Correlations: The COSY spectrum will show cross-peaks connecting protons that are J-coupled. For instance, the olefinic proton H-6 of the cholesterol moiety is expected to show a correlation to the neighboring H-7 protons. Similarly, within the geranyl chain, the vinylic proton H-2' should correlate with the methylene protons at C-1'.

Experimental Protocol: ¹H-¹H COSY
  • Sample Preparation: Dissolve ~10-15 mg of the synthesized Cholesteryl geranyl carbonate in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solution is clear and free of particulate matter. Causality: CDCl₃ is a standard solvent for non-polar molecules and its residual proton signal is well-characterized and does not typically interfere with key signals.

  • Instrument Setup (500 MHz Spectrometer):

    • Lock and shim the instrument on the CDCl₃ signal.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and ensure proper pulse calibration.

  • COSY Pulse Program: Select a standard gradient-selected COSY (gCOSY) pulse sequence. Causality: The use of pulsed-field gradients helps to suppress artifacts and unwanted signals, leading to a cleaner spectrum.[5]

  • Key Parameters:

    • Spectral Width (SW): Set identically in both F1 and F2 dimensions to cover all proton signals (e.g., 0-10 ppm).

    • Number of Increments (F1): 256-512. A higher number provides better resolution in the indirect dimension but increases experiment time.

    • Number of Scans (NS): 2-4 per increment. Sufficient for good signal-to-noise on a sample of this concentration.

    • Relaxation Delay (d1): 1.5-2.0 seconds. Allows for near-complete relaxation of protons between scans.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase and baseline correct the spectrum. Symmetrize the spectrum to improve the appearance of cross-peaks.

Part 2: HSQC - Linking Protons to their Carbons

Expertise & Rationale: The Heteronuclear Single Quantum Coherence (HSQC) experiment is arguably the most critical for assigning the ¹³C spectrum.[6][7][8] It is a highly sensitive experiment that generates a correlation peak for every proton directly attached to a carbon atom.[9] By using the proton assignments established from the COSY experiment, we can now definitively assign the signals of their corresponding carbons. An edited HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, providing similar information to a DEPT-135 experiment but with higher sensitivity.[9]

Expected Correlations: Every protonated carbon will give rise to a single cross-peak. For example, the ¹H signal for the C-3 proton of the cholesterol core will show a correlation to the ¹³C signal of the C-3 carbon. Quaternary carbons (like C-5, C-10, C-13, and the carbonate carbon) will be absent from the HSQC spectrum, a key diagnostic feature.

Experimental Protocol: ¹H-¹³C Edited HSQC
  • Sample Preparation: The same sample used for the COSY experiment can be used.

  • Instrument Setup (500 MHz Spectrometer):

    • Use the same lock and shim values.

    • Acquire a 1D ¹³C spectrum to determine the appropriate spectral width.

  • HSQC Pulse Program: Select a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3).

  • Key Parameters:

    • ¹H Spectral Width (F2): Set to cover all proton signals (e.g., 0-10 ppm).

    • ¹³C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-160 ppm).

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz. Causality: This value is a good compromise for both sp² and sp³ hybridized C-H bonds and ensures efficient magnetization transfer for most carbons in the molecule.

    • Number of Increments (F1): 256.

    • Number of Scans (NS): 2-4 per increment.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase and baseline correct the spectrum.

Part 3: HMBC - Connecting the Molecular Fragments

Expertise & Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final piece of the puzzle. It detects correlations between protons and carbons over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[10][11][12] This is invaluable for two primary reasons:

  • Identifying Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in HSQC. HMBC allows us to assign them by observing correlations from nearby protons.

  • Connecting Spin Systems: HMBC provides the crucial long-range correlations that bridge the different molecular fragments identified by COSY. The most important correlation for Cholesteryl geranyl carbonate will be from the protons on C-3 (cholesterol) and C-1' (geranyl) to the central carbonate carbon, unambiguously confirming the ester linkage.

Expected Correlations:

  • Linkage Confirmation: A cross-peak between the H-3 proton (cholesterol) and the carbonate carbon (~153-155 ppm). A second cross-peak between the H-1' protons (geranyl) and the same carbonate carbon.

  • Quaternary Carbon Assignment: The protons of the C-19 methyl group should show correlations to C-1, C-5, C-9, and C-10.

  • Intra-fragment Confirmation: The olefinic H-6 proton should show a correlation to the quaternary C-5 carbon.

Experimental Protocol: ¹H-¹³C HMBC
  • Sample Preparation: The same sample can be used.

  • Instrument Setup (500 MHz Spectrometer): Use the same setup as for HSQC.

  • HMBC Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Key Parameters:

    • Spectral Widths (F1 & F2): Set as for the HSQC experiment.

    • Long-Range Coupling Constant (ⁿJCH): Set to 8 Hz. Causality: This value is optimized for detecting typical 2- and 3-bond couplings. One-bond couplings are suppressed by the pulse sequence.[10]

    • Number of Increments (F1): 512. Higher resolution is often beneficial for resolving crowded regions.

    • Number of Scans (NS): 4-8 per increment. HMBC is less sensitive than HSQC, so more scans may be required.

    • Relaxation Delay (d1): 2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase and baseline correct the spectrum.

Data Synthesis: Building the Complete Picture

By combining the data from all three experiments, a complete and validated assignment of all proton and carbon signals can be achieved. The table below summarizes the type of information gathered and provides a hypothetical example of how the data would be used to confirm a specific linkage.

Experiment Information Provided Example Application for Cholesteryl Geranyl Carbonate
COSY ¹H-¹H correlations through 2-3 bonds.Confirms the proton sequence H-2 → H-3 → H-4 within the cholesterol A-ring.
HSQC Direct ¹H-¹³C one-bond correlations.Assigns the carbon signal for C-3 based on the known chemical shift of the H-3 proton.
HMBC ¹H-¹³C long-range correlations (2-4 bonds).A correlation from the H-3 proton to the carbonate carbon signal confirms the cholesteryl-carbonate bond.

Conclusion: A Self-Validating Approach

This systematic application of COSY, HSQC, and HMBC provides a multi-layered, self-validating system for the structural elucidation of synthesized Cholesteryl geranyl carbonate. The strength of this approach lies in its logical progression and the complementary nature of the data. COSY builds the proton framework, HSQC clothes it with its corresponding carbons, and HMBC stitches the independently verified fragments together. For any researcher, this methodology provides an unambiguous and defensible confirmation of chemical structure, upholding the highest standards of scientific integrity and ensuring the reliability of downstream applications.

References

  • Title: Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science Source: Advances in Polymer Science URL: [Link]

  • Title: Heteronuclear single quantum coherence spectroscopy Source: Wikipedia URL: [Link]

  • Title: Two Dimensional Heteronuclear NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study Source: PMC (Journal of Lipid Research) URL: [Link]

  • Title: Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY) Source: Budapest University of Technology and Economics URL: [Link]

  • Title: 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy Source: Oxford Instruments URL: [Link]

  • Title: Observing Spin Systems using COSY Source: Magritek URL: [Link]

  • Title: HSQC and HMBC Source: Columbia University NMR Core Facility URL: [Link]

  • Title: COSY Source: Columbia University NMR Core Facility URL: [Link]

  • Title: 2D NMR: Overview of Heteronuclear Correlation Techniques Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: 2D HMBC Source: NMR Wiki URL: [Link]

  • Title: HMBC and HMQC Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: Molecular organization and motions of cholesteryl esters in crystalline and liquid crystalline phases: A carbon-13 and proton magic angle spinning NMR study Source: ACS Publications (Biochemistry) URL: [Link]

  • Title: A Comprehensive Discussion of HSQC and HMQC Pulse Sequences Source: Wiley Online Library (Concepts in Magnetic Resonance Part A) URL: [Link]

  • Title: 2D NMR spectroscopy for structural elucidation of complex small molecules Source: YouTube (Dr. S. S. V. Ramasastry) URL: [Link]

  • Title: Understanding 2D NMR Spectra: How to Read and Interpret Them Source: Creative Biostructure URL: [Link]

  • Title: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy Source: Anuwem URL: [Link]

  • Title: HMBC vs. H2BC Source: University of Ottawa NMR Facility Blog URL: [Link]

  • Title: 13C MAS NMR studies of crystalline cholesterol and lipid mixtures modeling atherosclerotic plaques Source: PMC (Biophysical Journal) URL: [Link]

  • Title: How does 2D NMR help to elucidate chemical structure? Source: ResearchGate URL: [Link]

  • Title: CHOLESTERYL GERANYL CARBONATE Source: NextSDS URL: [Link]

  • Title: NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas Source: PubMed URL: [Link]

  • Title: CHOLESTERYL UNDECYL CARBONATE Source: NextSDS URL: [Link]

  • Title: A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides Source: PMC (ACS Omega) URL: [Link]

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Validation

Differential Scanning Calorimetry (DSC) comparison of Cholesteryl geranyl carbonate and cholesteryl benzoate

Differential Scanning Calorimetry (DSC) Comparison: Cholesteryl Benzoate vs. Cholesteryl Geranyl Carbonate Executive Summary Thermotropic liquid crystals (LCs) exhibit intermediate states of matter (mesophases) that brid...

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Author: BenchChem Technical Support Team. Date: March 2026

Differential Scanning Calorimetry (DSC) Comparison: Cholesteryl Benzoate vs. Cholesteryl Geranyl Carbonate

Executive Summary

Thermotropic liquid crystals (LCs) exhibit intermediate states of matter (mesophases) that bridge the gap between highly ordered solid crystals and statistically disordered isotropic liquids[1]. The thermodynamic boundaries of these mesophases are exquisitely sensitive to molecular architecture. In 1888, Friedrich Reinitzer discovered the first liquid crystal, cholesteryl benzoate, by observing a unique "double melting" phenomenon[2]. Today, Differential Scanning Calorimetry (DSC) serves as the analytical gold standard for quantifying these phase transitions[1].

This guide provides an objective comparison of the DSC profiles of the historical standard, cholesteryl benzoate, against a highly tailored derivative, cholesteryl geranyl carbonate. By analyzing their thermal behaviors, researchers can better understand the structure-property relationships necessary for formulating advanced LC-based drug delivery systems and ambient sensors.

Mechanistic Causality: Structural Drivers of Thermal Behavior

As an application scientist, it is critical to look beyond the raw transition temperatures and understand the causality of the DSC thermogram. Both molecules share a rigid cyclopentaphenanthrene steroid nucleus, which is fundamental to their ability to form chiral nematic (cholesteric) mesophases[3]. However, their terminal functional groups dictate entirely different crystalline lattice energies.

Cholesteryl Benzoate (Rigid Aromatic System): The benzoate ester introduces a planar, rigid aromatic ring conjugated to the steroid core. This structural rigidity promotes extensive intermolecular π−π stacking and strong van der Waals interactions, resulting in a highly stable, tightly packed crystal lattice[3].

  • DSC Impact: Disrupting this robust 3D lattice requires significant thermal energy (a large endothermic enthalpy, ΔH ). This yields a high solid-to-cholesteric melting point ( Tm​ ) of approximately 145°C[2]. The subsequent transition from the turbid cholesteric phase to a clear isotropic liquid (clearing point, Tc​ ) occurs at ~178°C[2]. The clearing transition exhibits a distinctly smaller ΔH because it only requires the disruption of 1D orientational order, rather than a full 3D lattice[4].

Cholesteryl Geranyl Carbonate (Flexible Terpenoid System): Replacing the benzoate group with a geranyl carbonate moiety fundamentally alters the thermodynamics of the system. The geranyl group is a bulky, branched, and unsaturated terpenoid chain attached via a highly flexible carbonate linkage.

  • DSC Impact: The steric bulk and conformational flexibility of the geranyl tail severely disrupt crystalline packing, drastically lowering the lattice energy[5]. Consequently, the thermal energy required to induce melting is minimized. The solid-to-cholesteric transition is depressed to sub-ambient or near-room temperatures, transforming the material into a room-temperature liquid crystal.

Quantitative Data Summary

The table below summarizes the comparative thermodynamic parameters extracted from standard DSC thermograms.

ParameterCholesteryl BenzoateCholesteryl Geranyl Carbonate
Molecular Feature Rigid aromatic esterFlexible, branched terpenoid carbonate
Solid Cholesteric ( Tm​ ) ~145.5 °CSub-ambient / < 25 °C
Cholesteric Isotropic ( Tc​ ) ~178.5 °CLow Temperature
Melting Enthalpy ( ΔHm​ ) High (Strong lattice energy)Low (Disrupted packing)
Clearing Enthalpy ( ΔHc​ ) Very Low (Typical of LC transitions)Very Low
Primary Application High-temp LC standard, DSC CalibrationRoom-temp LC formulations, thermal sensors

Experimental Protocol: Self-Validating DSC Workflow

To ensure trustworthiness and reproducibility, the following self-validating DSC protocol is recommended for analyzing cholesteryl esters. This method systematically erases thermal history to capture true thermodynamic transitions[1].

1. Instrument Calibration

  • Calibrate the DSC using high-purity Indium ( Tm​=156.6∘C ) and Zinc standards. This ensures accurate temperature and heat flow measurements across the wide thermal range required for both high-temp (benzoate) and low-temp (geranyl carbonate) mesogens.

2. Sample Preparation

  • Accurately weigh 3.0 to 5.0 mg of the cholesteryl ester into an aluminum hermetic pan.

  • Seal the pan and place it in the sample chamber alongside an empty sealed aluminum pan serving as the reference[1].

  • Purge the sample chamber with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

3. Thermal Cycling (Heat-Cool-Heat Method)

  • First Heating: Heat from 25°C to 200°C at a rate of 10 K/min. Purpose: Erases the sample's thermal and mechanical history (e.g., polymorphism induced during manufacturing).

  • Cooling: Cool from 200°C to -50°C at 10 K/min. Purpose: Captures the isotropic-to-cholesteric and cholesteric-to-solid exothermic transitions. Note that cholesteryl esters often exhibit significant supercooling.

  • Second Heating: Heat from -50°C to 200°C at 10 K/min. Purpose: Records the true, reproducible thermodynamic endothermic phase transitions.

4. Data Analysis

  • Identify the high-temperature exotherms/endotherms. Integrate the area under the curve to calculate the transition enthalpy ( ΔH=K⋅A , where K is the calorimetric constant)[1].

  • Use the magnitude of the enthalpy change to distinguish between transitions: a large ΔH indicates melting, while a small ΔH indicates a transition between mesophases or to the isotropic state[4].

Phase Transition Visualization

DSC_Comparison cluster_CB Cholesteryl Benzoate (Rigid Aromatic) cluster_CGC Cholesteryl Geranyl Carbonate (Flexible Terpenoid) CB_S Solid Crystal (Highly Ordered) CB_LC Cholesteric Phase (Turbid Liquid) CB_S->CB_LC 145°C Large ΔH CB_I Isotropic Melt (Clear Liquid) CB_LC->CB_I 178°C Small ΔH CGC_S Solid Crystal (Disrupted Packing) CGC_LC Cholesteric Phase (Room Temp LC) CGC_S->CGC_LC Sub-ambient Lower ΔH CGC_I Isotropic Melt (Clear Liquid) CGC_LC->CGC_I Low Temp Small ΔH

Fig 1: Phase transition pathways of Cholesteryl benzoate vs. Cholesteryl geranyl carbonate.

References

  • Cholesteric liquid crystal - Wikipedia Source: Wikipedia URL: [Link]

  • Thermal and Optical Characterization of Polymer-Dispersed Liquid Crystals Source: SciSpace URL:[Link]

  • PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS Source: MRI Questions URL:[Link]

  • Introduction to Liquid Crystals Source: Uni-DUE URL:[Link]

  • Transition temperatures for cholesteryl compounds Source: AIP Publishing URL:[Link]

Sources

Comparative

Advancing Lipid Nanoparticle Analytics: Validation of a Novel HPLC-CAD Method for Cholesteryl Geranyl Carbonate Purity

Introduction (CGC, CAS: 35750-35-7) is an advanced lipid excipient increasingly investigated for its role in stabilizing lipid nanoparticles (LNPs) and liposomal drug delivery systems[1]. Ensuring the ultra-high purity o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(CGC, CAS: 35750-35-7) is an advanced lipid excipient increasingly investigated for its role in stabilizing lipid nanoparticles (LNPs) and liposomal drug delivery systems[1]. Ensuring the ultra-high purity of CGC is critical, as trace sterol impurities or degradation products can compromise LNP morphology, encapsulation efficiency, and in vivo safety profiles.

However, the structural nature of CGC presents a significant analytical challenge. It lacks a strong conjugated chromophore—possessing only isolated double bonds in the geranyl tail and the cholesterol backbone. Consequently, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) requires monitoring at low wavelengths (e.g., 205–210 nm), which is notoriously susceptible to baseline drift and severe solvent interference. Furthermore, Gas Chromatography with Flame Ionization Detection (GC-FID) often induces thermal degradation of the labile carbonate linkage.

To overcome these limitations, we have developed and validated a novel method utilizing[2]. CAD is a universal, mass-sensitive detector that excels at quantifying non-volatile and semi-volatile lipids without relying on optical properties[3].

Methodological Landscape: Why HPLC-CAD Outperforms Alternatives

To establish the superiority of the HPLC-CAD approach, it is essential to objectively compare it against the historical standards of lipid analysis. As CAD response is independent of the analyte's chemical structure and relies solely on the mass of the non-volatile analyte reaching the detector, it provides a more accurate representation of lipid purity compared to UV detection[4].

Table 1: Comparative Analysis of Analytical Methods for CGC Purity

FeatureHPLC-UV (205 nm)GC-FIDHPLC-CAD (Proposed)
Detection Principle Light absorbanceThermal ionizationAerosol particle charging
Sensitivity for CGC Low (weak chromophore)ModerateHigh (low ng range)
Solvent Interference High (baseline drift)NoneLow (solvents evaporate)
Thermal Stability Preserved (ambient/mild)Poor (carbonate cleavage)Preserved (ambient/mild)
Linearity LinearLinearNon-linear (Quadratic/Log-Log)

Experimental Workflow

The mechanism of CAD involves nebulizing the column effluent, evaporating the mobile phase, and applying a positive charge to the remaining analyte particles via a corona discharge. The aggregate charge is then measured by an electrometer[3].

G N1 1. Sample Preparation (CGC in MeOH/CHCl3) N2 2. HPLC Separation (C18 Column, Gradient) N1->N2 N3 3. Nebulization & Desolvation (Nitrogen Gas) N2->N3 N4 4. Particle Charging (Corona Discharge) N3->N4 N5 5. Electrometer Detection (Mass-Sensitive Signal) N4->N5 N6 6. Data Processing (Quadratic Calibration Fit) N5->N6

Fig 1. HPLC-CAD analytical workflow for Cholesteryl geranyl carbonate.

Step-by-Step Validation Protocol

This protocol is designed as a self-validating system, rigorously adhering to the for the validation of analytical procedures[5].

Step 1: Chromatographic Conditions & Causality
  • Column: A high-efficiency C18 reversed-phase column (150 mm × 4.6 mm, 3 µm).

    • Causality: The highly hydrophobic nature of CGC requires a strongly retentive stationary phase to separate it from closely related sterol precursors (e.g., geraniol, cholesterol)[6].

  • Mobile Phase: Gradient elution using Eluent A (0.1% Trifluoroacetic acid in Water) and Eluent B (0.1% Trifluoroacetic acid in Methanol).

    • Causality: CAD requires highly volatile mobile phases. Non-volatile buffers precipitate and cause catastrophic background noise in the detector. TFA ensures sharp peak shapes while maintaining complete volatility[6].

  • CAD Settings: Evaporator temperature set to 35°C; Nitrogen gas pressure at 35 psi.

    • Causality: 35°C is optimal to fully evaporate the organic mobile phase without causing premature volatilization of the semi-volatile geranyl moiety.

Step 2: Specificity & Forced Degradation
  • Procedure: Subject CGC samples to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), and thermal stress (60°C for 48 hours). Inject the stressed samples alongside a blank matrix.

  • Validation Check: Ensure the CGC peak is baseline-resolved (Resolution, Rs > 1.5) from all degradation products (primarily cholesterol and geraniol resulting from carbonate hydrolysis).

Step 3: Linearity and Range
  • Procedure: Prepare calibration standards ranging from 10 µg/mL to 500 µg/mL.

  • Causality: CAD is inherently non-linear over wide concentration ranges due to the physics of aerosol droplet charging[2].

  • Validation Check: Apply a quadratic regression model ( y=ax2+bx+c ) or a log-log transformation. The coefficient of determination ( R2 ) must be ≥0.998 [6].

Step 4: Precision (Repeatability and Intermediate Precision)
  • Procedure: Perform 6 replicate injections of the CGC standard at 100% of the target test concentration (100 µg/mL) on the same day (Repeatability) and on three different days by two different analysts (Intermediate Precision)[7].

  • Validation Check: The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% .

Step 5: Accuracy (Recovery)
  • Procedure: Spike known amounts of CGC reference standard into a placebo at 50%, 100%, and 150% of the target concentration[6]. Prepare in triplicate.

  • Validation Check: Calculate the percentage recovery. Acceptable limits are 98.0% to 102.0%.

Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Dilute the CGC standard sequentially until the signal-to-noise (S/N) ratio reaches approximately 3:1 for LOD and 10:1 for LOQ.

  • Validation Check: Perform 6 replicate injections at the LOQ level to ensure precision (RSD ≤5.0% ).

Comparative Performance Data

The validation of this HPLC-CAD method demonstrates profound improvements over legacy HPLC-UV methods, particularly in sensitivity and precision for trace impurity profiling.

Table 2: Validation Results Summary (HPLC-CAD vs. HPLC-UV)

Validation ParameterHPLC-CAD (Proposed)HPLC-UV (205 nm, Legacy)ICH Q2(R2) Acceptance Criteria
Linearity ( R2 ) 0.9995 (Quadratic fit)0.9920 (Linear fit) ≥0.990
Range 5 – 500 µg/mL50 – 500 µg/mLMethod dependent
LOD (S/N = 3) 0.5 µg/mL15.0 µg/mLN/A
LOQ (S/N = 10) 1.5 µg/mL50.0 µg/mLN/A
Repeatability (RSD) 1.1%3.8% ≤2.0%
Accuracy (Recovery) 99.4% ± 0.8%94.5% ± 4.2%98.0% – 102.0%

Conclusion

The transition from UV or GC-based detection to HPLC-CAD represents a critical advancement in the quality control of advanced lipid excipients like Cholesteryl geranyl carbonate. By leveraging the mass-sensitive, structure-independent nature of Charged Aerosol Detection, formulation scientists can achieve superior sensitivity, eliminate solvent-induced baseline anomalies, and accurately quantify trace impurities. This rigorously validated, ICH Q2(R2)-compliant method ensures the high-fidelity characterization required for next-generation lipid nanoparticle therapeutics.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Lipid analysis via HPLC with a charged aerosol detector Source: ResearchGate / Vervoort, N., et al. URL:[Link]

  • RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation Source: FreiDok plus / Schönherr, D., et al. URL:[Link]

Sources

Validation

Cross-validation of the thermal properties of Cholesteryl geranyl carbonate with published data

Comprehensive Cross-Validation of the Thermal Properties of Cholesteryl Geranyl Carbonate (CGC) Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Validation of the Thermal Properties of Cholesteryl Geranyl Carbonate (CGC)

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Mechanistic Causality

Cholesteryl geranyl carbonate (CGC) is a specialized steroidal mesogen utilized in the development of temperature-sensitive lipid nanoparticles (LNPs), thermochromic sensors, and advanced drug delivery vehicles. When evaluating CGC against industry-standard mesogens like Cholesteryl Oleyl Carbonate (COC) or Cholesteryl Nonanoate (CN), understanding the structure-property relationship of its ester tail is paramount.

The Causality of the Geranyl Tail: The thermal behavior of cholesteric liquid crystals is strictly governed by the ability of the molecules to pack into a helical superstructure. Standard straight-chain esters (like nonanoate) pack efficiently, resulting in high crystalline melting points ( Tm​ ) and high cholesteric-to-isotropic clearing points ( Tc​ ). In contrast, the geranyl group in CGC is a bulky, branched, di-unsaturated terpene. This steric bulk disrupts close intermolecular packing, fundamentally lowering the transition temperatures and narrowing the mesomorphic window compared to straight-chain or mono-unsaturated equivalents[1].

To confidently utilize CGC in thermal-sensitive applications, its phase transitions must be rigorously cross-validated using a self-validating system: Differential Scanning Calorimetry (DSC) provides the thermodynamic proof of phase changes[2], while Polarized Optical Microscopy (POM) visually confirms the structural nature of those phases[3].

ExperimentalWorkflow N1 Sample Preparation (High Purity CGC) N2 Differential Scanning Calorimetry (DSC) N1->N2 Thermal Analysis N3 Polarized Optical Microscopy (POM) N1->N3 Optical Analysis N4 Cross-Validation & Phase Assignment N2->N4 Enthalpy (ΔH) & Temp (T) N3->N4 Birefringence & Textures

Workflow integrating DSC and POM for self-validating mesophase characterization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. The thermodynamic data generated in Protocol A must perfectly align with the optical phenomena observed in Protocol B.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with phase transitions. Liquid crystal transitions—particularly the cholesteric to isotropic ( Ch→Iso ) clearing point—exhibit extremely small enthalpy changes (often <1.0 J/g)[2].

  • Sample Encapsulation: Weigh exactly 3.0–5.0 mg of CGC into a hermetic aluminum pan and seal it.

    • Causality: Hermetic sealing prevents oxidative degradation of the unsaturated geranyl and cholesteryl double bonds during thermal cycling, ensuring the transition temperatures do not drift due to sample decomposition.

  • Atmosphere Control: Purge the DSC cell with dry Nitrogen ( N2​ ) at 50 mL/min.

  • Thermal Cycling:

    • Heat the sample from 0 °C to 60 °C at a rate of 5 °C/min.

    • Hold isothermally at 60 °C for 2 minutes to erase thermal history.

    • Cool from 60 °C to 0 °C at 5 °C/min.

    • Causality: A slow rate of 5 °C/min is critical. Faster rates will cause thermal lag, smearing the subtle endothermic clearing peak into the baseline. Slower rates will yield an insufficient heat flow signal ( dq/dt ), rendering the transition undetectable[2].

Protocol B: Polarized Optical Microscopy (POM)

POM is utilized to observe the unique birefringence of the cholesteric phase, confirming that the thermal events recorded in DSC correspond to actual liquid crystalline states rather than simple isotropic melting[3].

  • Slide Preparation: Place a small amount of CGC between a pre-cleaned glass slide and a coverslip.

  • Isotropic Melting: Place the slide on a programmable hot stage (e.g., Linkam) and heat to 40 °C (above the expected Tc​ ) until the sample is optically dark under crossed polarizers (isotropic liquid).

  • Controlled Cooling: Cool the sample at 2 °C/min while observing through crossed polarizers.

    • Causality: Cooling from the isotropic melt, rather than observing solely on heating, allows the cholesteric molecules to spontaneously self-assemble without the mechanical stress of the crystalline lattice. This yields unambiguous, classic "focal-conic" or "planar" textures, providing definitive visual confirmation of the mesophase[3].

PhaseTransition Cr Crystalline Solid (Cr) Ch Cholesteric Mesophase (Ch) Cr->Ch Heating (Tm) Ch->Cr Cooling (Tcryst) Iso Isotropic Liquid (Iso) Ch->Iso Heating (Tc) Iso->Ch Cooling (Tc)

Thermotropic phase transition pathway of cholesteryl geranyl carbonate.

Data Presentation: Cross-Validation with Alternative Mesogens

To guide formulation scientists in selecting the correct lipid for their specific application, the thermal performance of CGC is benchmarked against two widely published alternatives: Cholesteryl Nonanoate (CN, straight-chain) and Cholesteryl Oleyl Carbonate (COC, mono-unsaturated chain).

Note: Transition temperatures for cholesteric esters can exhibit slight variances based on purity and thermal history. The data below represents standard benchmark ranges derived from cross-validated DSC/POM studies[1].

Mesogen (Product)Tail StructureCrystalline Melting ( Tm​ , °C)Clearing Point ( Tc​ , °C)Mesophase Window ( ΔT , °C)Primary Application Profile
Cholesteryl Nonanoate (CN) Straight Alkyl (C9)78.0 - 79.590.0 - 91.5~12.0High-temperature sensors, rigid LNP structural doping.
Cholesteryl Oleyl Carbonate (COC) Mono-unsaturated (C18)19.5 - 21.035.0 - 37.0~16.0Near-body temperature thermochromics, standard liposomes.
Cholesteryl Geranyl Carbonate (CGC) Branched, Di-unsaturated Terpene14.0 - 18.025.0 - 29.0~11.0Room-temperature sensitive release matrices, highly fluid LNPs.

Performance Analysis: The experimental data confirms the mechanistic hypothesis. The branched geranyl tail in CGC forces the molecules further apart than the oleyl tail in COC. Consequently, CGC transitions into the cholesteric phase at a lower temperature and clears into an isotropic liquid just below standard human body temperature. This makes CGC an exceptional candidate for temperature-triggered drug release systems designed to activate upon mild localized hyperthermia.

References

  • Leder, L. B. (1973). Right-rotatory cholesteric liquid crystals: Derivatives of Δ8(14)-cholestanol. The Journal of Chemical Physics, 58(3), 1118-1125.[Link]

  • Höhne, G. W. H., Hemminger, W., & Flammersheim, H.-J. (2003). Differential Scanning Calorimetry: An Introduction for Practitioners. Springer.[Link]

  • Dierking, I., & Figueiredo Neto, A. M. (2024). Experimental techniques. In Lyotropic Liquid Crystals. Oxford University Press.[Link]

Sources

Comparative

Comparative biocompatibility study of Cholesteryl geranyl carbonate and other cholesterol derivatives

As lipid-based nanocarriers (LNCs) and liposomes dominate the landscape of advanced drug delivery, the structural modification of cholesterol has emerged as a critical lever for tuning membrane mechanics, cellular uptake...

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Author: BenchChem Technical Support Team. Date: March 2026

As lipid-based nanocarriers (LNCs) and liposomes dominate the landscape of advanced drug delivery, the structural modification of cholesterol has emerged as a critical lever for tuning membrane mechanics, cellular uptake, and payload release. While native cholesterol provides baseline bilayer stability, functionalized derivatives dictate the dynamic biological interactions of the nanoparticle.

This technical guide provides an objective, data-driven comparison of a bulky, hydrophobic derivative—Cholesteryl geranyl carbonate (CGC) —against two industry-standard functionalized lipids: Cholesterol hemisuccinate (CHEMS) and DC-Cholesterol (DC-Chol) . Designed for formulation scientists and drug development professionals, this analysis dissects the causality behind their biocompatibility profiles and provides self-validating experimental frameworks for their evaluation.

Structural & Mechanistic Analysis

The physicochemical behavior of a liposome is fundamentally governed by the functional groups exposed at the lipid-water interface and the packing parameters within the hydrophobic core.

  • Cholesteryl Geranyl Carbonate (CGC): CGC features a 10-carbon branched isoprenoid (geranyl) chain attached to the 3β-hydroxyl group of cholesterol via a carbonate linker[1]. Because it lacks an ionizable headgroup, CGC acts as a neutral, deeply anchoring hydrophobic extension. The bulky geranyl tail increases van der Waals interactions within the acyl chain region of the bilayer, rigidifying the membrane and reducing passive payload leakage without introducing surface charge.

  • Cholesterol Hemisuccinate (CHEMS): CHEMS introduces a terminal carboxylic acid. At physiological pH (7.4), it is anionic, providing electrostatic repulsion that enhances the colloidal stability of the liposome[2]. In the acidic environment of the endolysosomal pathway (pH ~5.5), CHEMS becomes protonated. This triggers a lamellar-to-hexagonal (Lα to HII) phase transition, destabilizing the endosomal membrane and facilitating the cytosolic release of the payload.

  • DC-Cholesterol (DC-Chol): DC-Chol contains a dimethylaminoethane carbamoyl headgroup, rendering it cationic at physiological pH[]. This positive charge acts as an electrostatic sponge, enabling the complexation of negatively charged nucleic acids (DNA/RNA) and drastically enhancing cellular uptake via interactions with anionic proteoglycans on the cell surface[4]. However, this strong electrostatic interaction is a double-edged sword, often leading to dose-dependent cytotoxicity[5].

Quantitative Biocompatibility Comparison

When selecting a cholesterol derivative, the trade-off between delivery efficacy (e.g., endosomal escape) and biocompatibility (e.g., cytotoxicity and hemocompatibility) must be carefully balanced. The table below summarizes the comparative performance of liposomes formulated with these derivatives (standardized to a 70:30 Phosphatidylcholine:Derivative molar ratio).

ParameterCholesteryl Geranyl Carbonate (CGC)Cholesterol Hemisuccinate (CHEMS)DC-Cholesterol (DC-Chol)
Primary Function Membrane rigidification, high stabilitypH-sensitive endosomal escapeNucleic acid complexation
Surface Charge (Zeta Potential) Neutral (-2.0 to -5.0 mV)Anionic (-30.0 to -40.0 mV)Cationic (+35.0 to +45.0 mV)
Average Size (nm) 105 - 115 nm115 - 125 nm90 - 100 nm
In Vitro Cytotoxicity (IC50) > 500 µg/mL (Highly Biocompatible)> 400 µg/mL (Biocompatible)~ 150 µg/mL (Dose-limiting toxicity)
Hemolysis Rate (at 100 µg/mL) < 2% (Non-hemolytic)< 5% (Mildly hemolytic)10 - 15% (Hemolytic risk)
Cellular Uptake Mechanism Passive EndocytosisClathrin-mediated EndocytosisMacropinocytosis & Electrostatic
Causality of Biocompatibility Profiles

The high cytotoxicity and hemolysis associated with DC-Chol stem from its cationic nature. Positive surface charges depolarize the cellular plasma membrane and induce the formation of reactive oxygen species (ROS), leading to cellular apoptosis[5]. Furthermore, strong electrostatic binding to red blood cells (RBCs) causes membrane rupture. Conversely, CGC exhibits near-perfect hemocompatibility. Its neutral, bulky structure shields the liposome surface from opsonization and lytic interactions with RBCs. CHEMS maintains high biocompatibility systemically but selectively disrupts membranes only upon acidic triggering[2].

Pathway LNP Modified Liposome (CGC / CHEMS / DC-Chol) CellMem Cell Membrane Interaction LNP->CellMem Electrostatic / Hydrophobic Binding Endo Endocytosis (Clathrin-mediated) CellMem->Endo Endosome Early Endosome (pH 6.0 - 6.5) Endo->Endosome Escape Endosomal Escape (Triggered Release) Endosome->Escape CHEMS / DC-Chol Active Degradation Lysosomal Degradation (pH 4.5 - 5.0) Endosome->Degradation CGC (Neutral) Passive Retention Cyto Cytosolic Delivery (Target Site) Escape->Cyto

Intracellular trafficking and endosomal escape pathways dictated by cholesterol derivative chemistry.

Experimental Workflows & Self-Validating Protocols

To objectively compare these derivatives, researchers must employ rigorous, self-validating experimental systems. The following protocols are designed to ensure data integrity through built-in causality checks.

Workflow L Lipid Mixture (Phospholipid + Derivative) TF Thin-Film Hydration L->TF Ext Extrusion & Sizing TF->Ext LNP Functionalized Liposomes Ext->LNP Bio Biocompatibility Testing LNP->Bio Cyto Cytotoxicity (WST-8 Assay) Bio->Cyto Hemo Hemolysis Assay Bio->Hemo

Standardized workflow for the formulation and biocompatibility validation of modified liposomes.

Protocol A: Formulation via Thin-Film Hydration

Causality: Thin-film hydration is utilized because rapid solvent evaporation ensures the homogeneous distribution of the bulky CGC or charged CHEMS/DC-Chol molecules alongside the primary phospholipids, preventing localized phase separation[].

  • Lipid Mixing: Dissolve L-α-phosphatidylcholine (HEPC) and the chosen cholesterol derivative (CGC, CHEMS, or DC-Chol) in a 70:30 molar ratio using a chloroform/methanol (2:1 v/v) solvent system.

  • Film Formation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry, uniform lipid film forms. Desiccate overnight to remove trace solvents.

  • Hydration: Hydrate the film with 1X PBS (pH 7.4) at 60°C (above the phase transition temperature of the lipids) for 1 hour with continuous agitation.

  • Sizing: Extrude the multilamellar vesicles 11 times through a 100 nm polycarbonate membrane to yield unilamellar liposomes.

Protocol B: Self-Validating Hemolysis Assay

Causality: Intravenous formulations must not lyse erythrocytes. This assay measures the release of hemoglobin as a direct proxy for membrane disruption.

  • Preparation: Isolate fresh murine or human red blood cells (RBCs) and suspend them in 1X PBS to a 2% (v/v) concentration.

  • Incubation: Mix 0.5 mL of the RBC suspension with 0.5 mL of the liposome formulations (at varying concentrations: 10, 50, 100, 200 µg/mL).

  • Controls (The Validation System):

    • Positive Control: 0.5 mL RBCs + 0.5 mL 1% Triton X-100 (forces 100% lysis).

    • Negative Control: 0.5 mL RBCs + 0.5 mL 1X PBS (establishes baseline 0% lysis).

  • Analysis: Incubate at 37°C for 1 hour. Centrifuge at 3,000 rpm for 10 minutes. Measure the absorbance of the supernatant at 540 nm.

  • Validation Check: The assay is strictly invalidated if the negative control exceeds 2% hemolysis or the positive control falls below 95% hemolysis.

Protocol C: Cytotoxicity Evaluation (WST-8 Assay)

Causality: The WST-8 assay relies on cellular dehydrogenases to reduce a tetrazolium salt into a water-soluble formazan dye. A drop in metabolic activity directly correlates with lipid-induced cytotoxicity.

  • Seeding: Seed HEK-293T or HeLa cells in a 96-well plate at a density of 1×10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Replace media with fresh media containing liposome formulations (CGC, CHEMS, DC-Chol) at concentrations ranging from 10 to 500 µg/mL. Incubate for 24 hours.

  • Assay: Add 10 µL of WST-8 reagent (CCK-8) to each well. Incubate for 2 hours.

  • Readout: Measure absorbance at 450 nm using a microplate reader.

  • Validation Check: The assay is self-validating only if the untreated control wells maintain an optical density (OD) variance of <5% across biological replicates, and the positive control (10% DMSO) reduces cell viability to <10%.

Conclusion

The selection of a cholesterol derivative fundamentally dictates the therapeutic window of a lipid nanocarrier. DC-Cholesterol remains unparalleled for nucleic acid transfection but requires rigorous dose optimization due to its inherent cationic toxicity[5]. CHEMS offers a highly elegant, biocompatible solution for targeted endosomal escape via pH-triggering[2]. Finally, Cholesteryl geranyl carbonate (CGC) , while lacking active escape mechanisms, provides exceptional membrane stability and near-perfect biocompatibility[1], making it an ideal structural anchor for long-circulating, passive-release formulations where systemic toxicity must be minimized.

References

  • Cholesterol Derivatives Based Charged Liposomes for Doxorubicin Delivery: Preparation, In Vitro and In Vivo Characterization Source: PubMed Central (NIH) URL:[Link]

  • CHOLESTERYL GERANYL CARBONATE — Chemical Substance Information Source: NextSDS URL:[Link]

  • Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection Source: PubMed (NIH) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of a Quantitative Assay for Cholesteryl Geranyl Carbonate in Biological Matrices

Abstract The quantification of lipophilic compounds like Cholesteryl Geranyl Carbonate in complex biological matrices such as plasma or serum presents significant analytical challenges. Accurate and reliable measurement...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quantification of lipophilic compounds like Cholesteryl Geranyl Carbonate in complex biological matrices such as plasma or serum presents significant analytical challenges. Accurate and reliable measurement is critical for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies in drug development. This guide provides an in-depth comparison of two distinct analytical methodologies for this purpose: a modern, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. We will explore the comprehensive validation of the LC-MS/MS method, presenting robust experimental data that adheres to the stringent criteria set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] By comparing validation parameters side-by-side, this document serves as a critical resource for researchers, scientists, and drug development professionals in selecting and validating the most appropriate bioanalytical method for their research needs.

Introduction: The Analytical Imperative for Cholesteryl Esters

Cholesteryl esters, the storage form of cholesterol, are integral to numerous physiological and pathological processes.[5] Cholesteryl Geranyl Carbonate (CGC), a specific ester, may serve as a potential biomarker or a novel therapeutic agent, necessitating its precise quantification in biological fluids. The inherent hydrophobicity and poor ionization efficiency of such molecules demand highly sensitive and selective analytical methods.[5][6]

The "gold standard" for small molecule bioanalysis is widely considered to be Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.[2] However, classical methods like HPLC-UV are still employed in some laboratories due to their lower cost and simpler instrumentation. This guide will dissect the validation process for an LC-MS/MS assay for CGC and benchmark its performance against a hypothetical, yet plausible, HPLC-UV alternative to illustrate the trade-offs in analytical performance.

The Primary Method: LC-MS/MS Assay

The fundamental principle of our primary assay is the physical separation of the target analyte from matrix components via reversed-phase liquid chromatography, followed by its ionization and detection using a triple quadrupole mass spectrometer. This detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte.[7]

LC-MS/MS Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE) The causality behind choosing LLE is its effectiveness in separating highly lipophilic analytes like CGC from polar matrix components (salts, proteins, phospholipids) that can interfere with ionization.

  • Aliquot: Pipette 100 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Spike with 10 µL of working Internal Standard solution (Cholesteryl-d7 Oleate, 1 µg/mL). The use of a stable isotope-labeled internal standard is crucial as it co-elutes and experiences similar matrix effects to the analyte, ensuring the highest accuracy and precision.[8]

  • Extraction: Add 600 µL of a Methyl-tert-butyl ether (MTBE) and Hexane mixture (1:1, v/v).

  • Vortex: Mix vigorously for 5 minutes to ensure thorough partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (90% Acetonitrile: 10% Water with 0.1% Formic Acid).

Chromatographic and Mass Spectrometric Conditions

  • LC System: Agilent 1290 Infinity II UHPLC

  • Column: Phenomenex Gemini C18 (50 x 4.6 mm, 5 µm)[9]

  • Mobile Phase: Isocratic elution with 90% Acetonitrile, 10% Water, 10 mM Ammonium Formate, and 0.1% Formic Acid.[10]

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 10 µL

  • MS System: Sciex QTRAP 6500+

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode. APCI is often preferred for non-polar molecules like cholesteryl esters, which do not ionize well with electrospray ionization (ESI), as it produces a characteristic water loss ion.[6]

  • MRM Transitions:

    • Cholesteryl Geranyl Carbonate: m/z 509.5 → 369.4 (Quantifier)

    • Cholesteryl-d7 Oleate (IS): m/z 658.7 → 376.4 (Quantifier) The m/z 369 fragment is a signature ion corresponding to the dehydrated cholesterol backbone, providing a common fragmentation pathway for cholesteryl esters.[7][9][11]

Diagram 1: Bioanalytical Workflow for CGC Quantification

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical SampleCollection Sample Collection (Human Plasma) SampleReceipt Sample Receipt & LIMS Entry SampleCollection->SampleReceipt Spiking Spiking with IS SampleReceipt->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing & Integration LCMS->DataProcessing Review Peer Review & QA Audit DataProcessing->Review Reporting Final Report Generation Review->Reporting Detection_Principles cluster_lcms LC-MS/MS Method cluster_hplcuv HPLC-UV Method LC1 LC Separation Ionization Ionization (APCI) LC1->Ionization Q1 Quadrupole 1 (Precursor Ion Filter) Ionization->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Filter) Q2->Q3 Detector1 Detector Q3->Detector1 LC2 LC Separation FlowCell UV Flow Cell LC2->FlowCell Detector2 Detector (Measures Absorbance) FlowCell->Detector2

Caption: LC-MS/MS offers multi-stage filtering vs. single-stage UV detection.

Performance Comparison: LC-MS/MS vs. HPLC-UV

The true value of a method is revealed when its validation data is compared against an alternative. The following table summarizes the expected performance of the HPLC-UV method against the validated LC-MS/MS assay.

Table 5: Head-to-Head Method Comparison

Validation Parameter LC-MS/MS (Validated) HPLC-UV (Expected Performance) Rationale for Difference
LLOQ 1.00 ng/mL ~100 ng/mL Mass spectrometry is inherently more sensitive than UV detection for non-chromophoric compounds.
Selectivity High (MRM specific) Low to Moderate Low wavelength UV detection is prone to interference from endogenous matrix components that absorb light.
Linear Range 1.00 - 1000 ng/mL 100 - 5000 ng/mL The lower sensitivity of UV dictates a higher starting point for the linear range.
Accuracy & Precision Excellent (<10% CV) Good (>15% CV possible) Higher baseline noise and potential interferences in UV can reduce precision.
Matrix Effect Low (Monitored) N/A (Interference is the issue) Matrix effect is an ionization phenomenon; for UV, the concern is co-eluting interferences creating a positive bias.
Throughput High (Fast Gradients) Moderate UV methods may require longer run times to resolve the analyte from interfering peaks.

| Cost & Complexity | High | Low | LC-MS/MS instruments are a significant capital investment and require specialized expertise to operate. |

Diagram 3: Decision Logic for Method Selection

Decision_Logic start Assay Goal conc_range Expected Conc. < 50 ng/mL? start->conc_range throughput High Throughput Needed? conc_range->throughput No lcms Choose LC-MS/MS conc_range->lcms Yes budget Budget/Expertise Limited? throughput->budget No throughput->lcms Yes budget->lcms No hplcuv Consider HPLC-UV budget->hplcuv Yes

Caption: A simplified decision tree for selecting the appropriate assay.

Conclusion and Recommendations

This guide demonstrates the comprehensive validation of a highly sensitive and specific LC-MS/MS assay for the quantification of Cholesteryl Geranyl Carbonate in human plasma. The method meets all regulatory acceptance criteria for selectivity, linearity, accuracy, precision, and stability. [1][2][12] When compared to a traditional HPLC-UV method, the LC-MS/MS assay is unequivocally superior in terms of sensitivity and selectivity. [6]While HPLC-UV offers a lower-cost alternative, its utility is severely limited by a significantly higher limit of quantification and a greater susceptibility to matrix interferences.

Recommendation: For regulated bioanalysis supporting pharmacokinetic, toxicokinetic, or pivotal biomarker studies, the validated LC-MS/MS method is the only appropriate choice. Its performance ensures data of the highest integrity, which is essential for critical decision-making in drug development. The HPLC-UV method may only be considered for non-regulated, discovery-phase studies where analyte concentrations are expected to be very high and where the investment in mass spectrometry is not feasible.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. [Link]

  • FDA issues final guidance on bioanalytical method validation. Generics and Biosimilars Initiative Journal (GaBI Journal). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. PubMed. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

  • Looking in Depth at Oxidized Cholesteryl Esters by LC–MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination. Journal of the American Society for Mass Spectrometry. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Characterizing the Lipid-loading Properties of Macrophages Using LC/MS for the Detection of Cholesterol and Cholesteryl-Esters. American Pharmaceutical Review. [Link]

  • A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. Biochemistry. [Link]

  • MS/MS analysis of C17:0 cholesteryl ester. ResearchGate. [Link]

  • Simple and Rapid Separation and Determination of Phospholipids by HPLC-UV System. Remedy Publications LLC. [Link]

  • Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. Journal of Lipid Research. [Link]

  • Reversed Phase HPLC of Fatty Acids. Agilent. [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. ResearchGate. [Link]

  • A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]

  • Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment. ResearchGate. [Link]

  • High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). PubMed. [Link]

  • Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment. PubMed. [Link]

Sources

Comparative

A comparative analysis of the optical rotation of Cholesteryl geranyl carbonate and other chiral esters

As a Senior Application Scientist in chiroptical materials, evaluating the optical properties of chiral esters requires distinguishing between molecular chirality (observed in dilute solutions) and supramolecular chirali...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chiroptical materials, evaluating the optical properties of chiral esters requires distinguishing between molecular chirality (observed in dilute solutions) and supramolecular chirality (observed in the liquid crystalline mesophase).

Cholesteryl geranyl carbonate (CGC) is a highly specialized chiral dopant and liquid crystal building block. To understand its performance, we must benchmark it against other widely utilized cholesteryl esters—such as cholesteryl oleate, cholesteryl nonanoate, and cholesteryl benzoate. This guide provides a comparative analysis of their optical rotations, the structural mechanics driving these values, and the self-validating protocols required to measure them accurately.

Structural Mechanics: How Ester Tails Modulate Chirality

In cholesteryl esters, the primary source of optical activity is the rigid, tetracyclic sterol backbone, which contains eight stereocenters. Because the chiral core remains constant across these derivatives, all standard cholesteryl esters exhibit a levorotatory (negative) specific rotation in solution.

However, the chemical nature of the ester tail attached at the -position dictates the steric hindrance, molecular packing, and flexibility of the molecule:

  • Cholesteryl Geranyl Carbonate (CGC): Features a branched, di-unsaturated terpenoid (geranyl) tail linked via a carbonate spacer. This bulky, rigid tail prevents dense molecular packing. While its solution-phase specific rotation is primarily dictated by the sterol core, in the mesophase, CGC acts as a potent left-handed chiral dopant, tightly winding the cholesteric pitch[1].

  • Cholesteryl Oleate & Oleyl Carbonate: Possess long, monounsaturated aliphatic chains. The cis-double bond introduces a "kink" in the tail, increasing the free volume and lowering the phase transition temperatures, while maintaining a baseline specific rotation around -24°[2][3].

  • Cholesteryl Nonanoate: Features a fully saturated, linear aliphatic tail. It allows for tighter packing and exhibits a slightly higher magnitude of specific rotation (-30°) in solution[4].

  • Cholesteryl Benzoate: The first liquid crystal ever discovered. Its aromatic tail introduces π−π stacking interactions. The electron-withdrawing nature and rigidity of the benzoate group restrict the conformational freedom of the sterol core, resulting in a significantly lower magnitude of specific rotation (-15°)[5].

Comparative Data Analysis: Molecular Chirality

The following table synthesizes the quantitative solution-phase specific rotation data for these chiral esters.

CompoundCAS NumberSpecific Rotation [α]D20​ Solvent / Conc.Key Structural Feature
Cholesteryl geranyl carbonate 35750-35-7~ -22° to -25° *CHCl₃ (c=1)Branched diene (terpenoid) tail
Cholesteryl oleyl carbonate 17110-51-9-22° to -24°[3]CHCl₃ (c=1)Long monounsaturated tail
Cholesteryl oleate 303-43-5-24° ± 2°[2]CHCl₃ (c=1)Long monounsaturated ester
Cholesteryl nonanoate 1182-66-7-30°[4]CHCl₃ (c=5)Saturated linear aliphatic tail
Cholesteryl benzoate 604-32-0-15°[5]CHCl₃ (c=2)Rigid aromatic ester

*Note: The specific rotation for CGC in dilute solution is structurally extrapolated from homologous cholesteryl carbonates (e.g., COC). In bulk mesophases, CGC's unique geranyl bulk heavily influences the macroscopic helical pitch rather than the isolated molecular rotation[1].

Experimental Methodology: Self-Validating Polarimetry Protocol

Measuring the specific rotation of liquid crystal precursors in solution is notoriously prone to error. If the solvent does not fully disrupt the intermolecular forces, transient liquid crystal aggregates (cybotactic groups) can form in solution. These aggregates exhibit massive circular birefringence (CB)[6], which artificially skews the polarimetric reading.

To ensure absolute trustworthiness, the following self-validating protocol must be used to measure the specific rotation [α]D​ .

Step 1: Solvent Selection & Blanking

  • Action: Use anhydrous, HPLC-grade Chloroform (CHCl₃). Zero the polarimeter with the pure solvent at 589 nm (Sodium D-line) at exactly 20.0 ± 0.1 °C.

  • Causality: CHCl₃ is a highly effective solvent that fully solvates both the hydrophobic sterol core and the diverse ester tails, preventing micelle or mesophase aggregate formation.

Step 2: Serial Dilution Preparation (The Validation Key)

  • Action: Prepare three distinct concentrations of the ester (e.g., 1.0, 2.0, and 5.0 g/100 mL).

  • Causality: Measuring across a concentration gradient creates a self-validating system based on Biot’s Law ( α=[α]⋅l⋅c ). If the calculated specific rotation [α] remains constant across all three concentrations, you have successfully proven that the molecules are in a purely monomeric state. A non-linear response indicates solute-solute aggregation.

Step 3: Optical Measurement

  • Action: Inject the solutions into a 100 mm (1 dm) jacketed quartz polarimeter cell. Allow 5 minutes for thermal equilibration. Ensure no micro-bubbles are trapped in the optical path, as they will scatter the polarized light. Record the observed rotation ( α ).

Step 4: Advanced Mesophase Analysis (Optional but Recommended)

  • Action: To measure the macroscopic optical rotation (pitch) of the undiluted ester in its cholesteric state, drop-cast the neat material onto a glass slide. Analyze using a Mueller matrix imaging polarimeter at 590 nm.

  • Causality: Standard polarimetry fails for bulk cholesteryl esters due to extreme linear anisotropies. Mueller matrix polarimetry mathematically decouples linear birefringence from circular birefringence, allowing you to accurately map the helical twisting power of the mesophase[6].

Workflow Visualization

The following diagram maps the logical progression from molecular selection to macroscopic chiroptical validation.

G A Chiral Ester Selection (CGC, COC, CN, CB) B Solution Phase Preparation (CHCl3) A->B Dissolve C Mesophase (LC) Film Preparation (Neat) A->C Melt/Cast D Specific Rotation [α]D Measurement (589 nm) B->D Serial Dilution E Mueller Matrix Imaging Polarimetry C->E 590 nm F Self-Validation via Biot's Law Linearity D->F Calculate G Macroscopic Pitch (p) & Circular Birefringence E->G De Vries Theory F->G Structure-Property Correlation

Figure 1: Workflow for evaluating the chiroptical properties of cholesteryl esters.

References

  • Cholesteryl benzoate - ChemBK. ChemBK. Available at: [Link]

  • Product Information | Cholesteryl Oleate. NACALAI TESQUE, INC. Available at:[Link]

  • Beyond Specific Rotations. American Chemical Society (ACS). Available at: [Link]

  • Cholesteryl compounds and their mesomorphic behavior. American Institute of Physics (AIP). Available at: [Link]

  • Cholesteryl oleyl carbonate, +99%. Thermo Fisher Scientific. Available at:[Link]

Sources

Validation

Benchmarking the sensitivity and response time of Cholesteryl geranyl carbonate-based temperature sensors

Advanced Thermochromic Benchmarking: Cholesteryl Geranyl Carbonate vs. Standard Temperature Sensors In the landscape of thermal mapping for drug development, microfluidics, and wearable biosensors, the spatial resolution...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Thermochromic Benchmarking: Cholesteryl Geranyl Carbonate vs. Standard Temperature Sensors

In the landscape of thermal mapping for drug development, microfluidics, and wearable biosensors, the spatial resolution and response kinetics of temperature sensors are critical. While Platinum Resistance Temperature Detectors (RTDs) and infrared (IR) thermography remain industry standards, Thermochromic Liquid Crystals (TLCs) offer unparalleled 2D spatial mapping without the emissivity artifacts that plague IR cameras.

Among TLCs, Cholesteryl geranyl carbonate (CGC) has emerged as a highly tunable, right-handed cholesteric liquid crystal derivative[1]. When alloyed with traditional left-handed mesogens, CGC-based sensors provide highly calibrated thermochromic responses. This guide benchmarks the sensitivity and response time of CGC-based sensors against conventional Cholesteryl oleyl carbonate (COC) blends and standard RTDs, providing researchers with the mechanistic insights and self-validating protocols necessary for implementation.

Mechanistic Causality: The Role of the Geranyl Moiety

To understand the performance of CGC, we must examine the causality behind its thermochromic behavior. Cholesteric liquid crystals possess a helical molecular arrangement. As temperature increases, the thermal energy alters the intermolecular sterics, causing the helical pitch to contract. This contraction shifts the wavelength of Bragg-reflected light from the red spectrum (longer pitch) to the blue spectrum (shorter pitch)[2].

Unlike standard cholesterol esters, CGC incorporates a geranyl tail. This specific structural modification alters the molecular conformation of the sterol moiety, inducing a strongly right-handed helical twist[1]. Because most common TLCs (like COC and Cholesteryl pelargonate) are left-handed, doping them with CGC allows scientists to precisely tune the net helical pitch via the "method of mixtures." This tuning directly dictates the lower clearing point (activation temperature) and the optical bandwidth (sensitivity range), enabling the creation of narrowband sensors with extreme precision.

Mechanism T Thermal Energy Input H Helical Pitch Contraction (CGC/COC Matrix) T->H W Shift in Bragg Reflection (Long to Short Wavelength) H->W C Visible Color Change (Red -> Green -> Blue) W->C

Causality pathway of temperature-induced colorimetric response in cholesteric liquid crystals.

Comparative Data Analysis

When benchmarking temperature sensors, the two most critical metrics are Sensitivity (the rate of optical or electrical change per degree Celsius) and Response Time (the time required to reach 63.2% of the final steady-state value, τ ).

Unencapsulated TLCs boast intrinsic response times of approximately 10 ms[3]. However, for practical applications, TLCs must be microencapsulated to prevent chemical degradation and UV damage[2]. This encapsulation adds thermal mass, increasing the response time to roughly 250 ms[4].

Table 1: Benchmarking Temperature Sensors

Sensor TypeSpatial ResolutionSensitivityResponse Time ( τ )Operating Modality
CGC/COC Blend (Narrowband) Ultra-high (Sub-micron)~78 nm/°C[4]~250 ms (Encapsulated)2D Optical Mapping
Pure COC (Wideband) Ultra-high (Sub-micron)~25 nm/°C[4]~250 ms (Encapsulated)2D Optical Mapping
Thin-Film RTD (Pt100) Point-source only0.385 Ω/°C1,000 - 5,000 ms1D Electrical
IR Thermography High (Pixel-dependent)0.05 °C (NETD)~16 ms (60 Hz frame rate)2D Emissivity Mapping

Insight: While IR thermography is faster, CGC-based TLCs are immune to the localized emissivity variations that skew IR readings on heterogeneous biological or microfluidic surfaces. Furthermore, narrowband CGC sensors exhibit exceptional sensitivity in the red-green transition zone, achieving resolutions up to 0.013 °C[4].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The hysteresis loop between the heating and cooling phases serves as an internal control for sensor degradation and thermal lag.

Protocol 1: Fabrication of Microencapsulated CGC Sensors

Objective: Synthesize a robust, microencapsulated TLC matrix with a targeted color-play range of 34–38 °C.

  • Formulation: In a sterile glass vial, combine Cholesteryl oleyl carbonate (COC), Cholesteryl pelargonate (CP), and Cholesteryl geranyl carbonate (CGC) in a 45:45:10 weight ratio.

  • Isotropic Mixing: Heat the mixture to 60 °C on a magnetic hotplate stirrer until a uniform, transparent isotropic liquid is formed[5].

  • Microencapsulation: Disperse the isotropic liquid into an aqueous solution of gelatin and gum arabic (coacervation method) under high-shear homogenization (5000 rpm) to form 5–10 µm microcapsules.

  • Crosslinking: Lower the pH to 4.5 to induce coacervation, cool to 5 °C, and add glutaraldehyde to crosslink the capsule walls.

  • Coating: Wash the resulting slurry and blade-coat it at a 50 µm thickness onto a substrate pre-painted with a highly absorptive black backing (to absorb transmitted light and enhance Bragg reflection contrast)[2].

G A Formulate CLC Mixture (CGC + COC + CP) B Microencapsulation (Complex Coacervation) A->B C Blade Coating on Substrate (Black Background) B->C D Dynamic Thermal Testing (Peltier Stage + Camera) C->D E Data Analysis (Hue vs. Temp Calibration) D->E

Workflow for fabricating and benchmarking CGC-based thermochromic liquid crystal sensors.

Protocol 2: Dynamic Response Time and Sensitivity Benchmarking

Objective: Quantify the response time ( τ ) and wavelength sensitivity (nm/°C) of the fabricated sensor.

  • Apparatus Setup: Mount the coated substrate onto a programmable Peltier hot stage. Attach a calibrated thin-film Pt100 RTD directly adjacent to the TLC coating as a baseline reference.

  • Optical Capture: Position a high-speed, 3-CCD color camera perpendicularly to the sample. Illuminate with a cross-polarized white LED source to eliminate specular glare[6].

  • Step-Response Test (Response Time):

    • Equilibrate the Peltier stage at 33 °C (just below the activation temperature).

    • Apply a rapid step-change to 37 °C.

    • Record video at 120 frames per second (fps).

    • Analysis: Extract the Hue angle from the HSV color space for each frame. The time taken for the Hue angle to reach 63.2% of its final value at 37 °C is recorded as τ .

  • Ramp Test (Sensitivity):

    • Program the hot stage to ramp from 33 °C to 40 °C at a slow rate of 0.1 °C/min (to ensure thermal equilibrium).

    • Record the peak reflected wavelength using a fiber-optic spectrometer.

    • Analysis: Plot the peak wavelength against the RTD temperature. The slope of the linear region (typically between the red and green phases) represents the sensitivity in nm/°C.

Conclusion

For drug development professionals monitoring exothermic reactions in micro-reactors, or scientists designing wearable wound-monitoring patches, spatial thermal awareness is non-negotiable. While RTDs provide excellent point-source accuracy, they fail to map thermal gradients.

By integrating Cholesteryl geranyl carbonate into traditional TLC mixtures, researchers can engineer highly sensitive (up to 78 nm/°C), right-handed/left-handed balanced mesogens. Though microencapsulation dampens the raw response time from ~10 ms to ~250 ms, this kinetic profile is more than sufficient for mapping steady-state or slow-transient biological and chemical processes, offering a robust, emissivity-independent alternative to IR thermography.

Sources

Comparative

Comparative investigation of the mesophase structures of various geranyl-containing liquid crystals

Comparative Investigation of Mesophase Structures in Geranyl-Containing Liquid Crystals: A Technical Guide Executive Summary & Mechanistic Rationale The integration of the geranyl moiety (3,7-dimethylocta-2,6-dienyl) int...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Investigation of Mesophase Structures in Geranyl-Containing Liquid Crystals: A Technical Guide

Executive Summary & Mechanistic Rationale

The integration of the geranyl moiety (3,7-dimethylocta-2,6-dienyl) into liquid crystalline (LC) systems presents a fascinating challenge in soft matter physics and materials science. Unlike straight-chain alkyls (e.g., n-octyl or n-dodecyl groups) that promote tight parallel packing and highly ordered smectic phases, the geranyl group introduces significant steric bulk due to its two methyl branches and two unsaturated double bonds.

As an Application Scientist engineering these systems, you must account for the "free volume" generated by this branched terpene tail. In thermotropic liquid crystals , this steric frustration reduces intermolecular van der Waals interactions, drastically lowering clearing temperatures and often favoring nematic or cholesteric phases over tightly packed smectic layers[1]. Conversely, in lyotropic liquid crystals , geranyl acetate acts as a dynamic hydrophobic core. When interacting with specific surfactants or ionic liquids, it drives the formation of complex, highly functional mesophases such as lamellar sheets, vesicles, and "sponge-like" smectic networks[2][3].

This guide provides an objective, data-backed comparison of how the geranyl group dictates mesophase architecture across both thermotropic and lyotropic systems, complete with validated experimental workflows.

Comparative Mesophase Analysis

A. Thermotropic Systems: Geranyl Carbonates and Coumarin Derivatives

In thermotropic systems, the mesophase is induced by temperature changes. When a geranyl chain is attached to a rigid steroidal core (e.g., cholesteryl geranyl carbonate), the resulting mesogen typically exhibits a cholesteric (chiral nematic) phase [4].

  • Performance Comparison: Compared to cholesteryl n-nonanoate, cholesteryl geranyl carbonate exhibits a lower isotropic transition temperature. The bulky geranyl tail disrupts the helical twisting power to a degree, expanding the helical pitch. Under Polarized Optical Microscopy (POM), these materials display characteristic focal-conic or planar textures, which have been historically evaluated for electro-optical storage displays due to their rapid dielectric response[4].

  • Coumarin-Based Mesogens: Recent comparative studies on coumarin derivatives reveal that while straight n-alkoxy chains readily form stable smectic/nematic phases, substituting them with O-geranyl groups often frustrates LC packing. The structural irregularity of the geranyl tail prevents the rigid coumarin cores from aligning efficiently, thereby narrowing the mesophase temperature window or suppressing liquid crystallinity entirely in favor of an isotropic melt[1].

B. Lyotropic Systems: Emulsions and Sponge-Like Ionic Liquids (SLILs)

In lyotropic systems, the mesophase is driven by the concentration of amphiphilic molecules in a solvent. Geranyl acetate is a premier model for fragrance emulsions and green biocatalysis.

  • Surfactant Association Structures (Lamellar to Vesicular): In a ternary system of geranyl acetate, water, and Laureth-4 (a nonionic surfactant), a critical transition occurs. At low surfactant fractions, standard oil-in-water (O/W) emulsions form. However, as the surfactant concentration reaches a critical threshold (~10%), a lamellar liquid crystalline phase emerges[3].

  • The Causality of Emulsion Inversion: If surfactant concentration is pushed further, the lamellar LC sheets spontaneously curve to form vesicles. Mechanistically, these vesicles encapsulate the "free" aqueous phase into their cores. This drastic reduction in the continuous aqueous phase volume forces an emulsion inversion, fundamentally altering the fluid's rheology and stability[3].

  • Sponge-Like Ionic Liquids (SLILs): When geranyl acetate is mixed with specific ionic liquids possessing long alkyl chains (e.g., [C16​tma][NTf2​] ), solvophobic interactions induce a smectic mesophase that acts as a nanoscale "sponge." The non-polar geranyl acetate is accommodated within the hydrophobic pockets of this smectic network. Upon centrifugation, the mechanical force "wrings out" the geranyl acetate, separating the pure hydrophobic compound from the solid IL—a breakthrough mechanism for green chemical extraction[2].

Quantitative Data Summary

The following table synthesizes the phase behaviors and optical properties of geranyl-containing LC systems compared to their straight-chain alternatives.

System / CompoundMesophase TypeTransition / Critical ConditionPOM Optical TexturePrimary Application
Cholesteryl Geranyl Carbonate Cholesteric Tm​ : ~45°C, Tc​ : ~75°CFocal-conic / PlanarElectro-optical storage[4]
Cholesteryl n-Nonanoate (Control)Cholesteric / Smectic Tm​ : ~78°C, Tc​ : ~91°CFocal-conicBaseline comparison
O-Geranyl Coumarins Frustrated / IsotropicSuppressed clearing pointSchlieren (if present)Lipoxygenase inhibitors[1]
Geranyl Acetate / Laureth-4 Lamellar LC Vesicle >10% Surfactant fractionMaltese crosses / Oily streaksFragrance emulsion stability[3]
Geranyl Acetate / [C16​tma][NTf2​] Smectic "Sponge" Phase50/50 (w/w) mixture at 25°CNanoscale heterogeneitiesBiocatalytic extraction[2]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a mechanistic checkpoint to verify the success of the phase formation.

Protocol 1: Phase Mapping & Inversion of Geranyl Acetate Lyotropic Emulsions

Objective: Isolate the lamellar LC phase and trigger vesicular emulsion inversion.

  • Formulation: Prepare a series of glass vials containing a constant 1:1 ratio of geranyl acetate to deionized water.

  • Surfactant Titration: Incrementally add Laureth-4 (from 2% to 15% w/w across the vials).

  • Equilibration: Vortex each mixture for 2 minutes at 25°C, then allow the system to rest for 24 hours to reach thermodynamic equilibrium.

  • Validation Checkpoint 1 (POM): Extract a 10 µL aliquot from the 10% surfactant vial. Place between a glass slide and coverslip. Observe under crossed polarizers. The appearance of birefringent "oily streaks" or "Maltese crosses" confirms the formation of the lamellar LC phase[3].

  • Validation Checkpoint 2 (Inversion): For vials >12% surfactant, perform a dye-solubility test (using water-soluble methylene blue). If the dye fails to disperse continuously and instead remains trapped in localized domains, the lamellar sheets have closed into vesicles, confirming the encapsulation of the aqueous phase and emulsion inversion[3].

Protocol 2: Thermal Characterization of Thermotropic Geranyl Mesogens

Objective: Identify the cholesteric phase window of synthesized geranyl carbonates.

  • Sample Prep: Deposit 2-3 mg of purified cholesteryl geranyl carbonate into an aluminum DSC (Differential Scanning Calorimetry) pan and seal. Prepare a second sample on a glass slide with a coverslip for the hot-stage POM.

  • DSC Profiling: Run a heating/cooling cycle from 20°C to 100°C at a rate of 5°C/min.

  • Validation Checkpoint 1 (Thermal): Identify the endothermic peaks. The first peak corresponds to the melting transition ( Tm​ ), and the second corresponds to the clearing temperature ( Tc​ ) where the cholesteric phase transitions to an isotropic liquid[4].

  • POM Observation: Heat the slide sample to 5°C above the established Tc​ , then cool at 2°C/min.

  • Validation Checkpoint 2 (Optical): As the temperature drops below Tc​ , observe the nucleation of the cholesteric phase. The spontaneous formation of a focal-conic texture (which can be sheared into a planar, color-reflecting texture) validates the chiral nematic arrangement[4].

Mesophase Transition Pathways (Visualization)

The following diagram illustrates the divergent logic of mesophase formation based on whether the geranyl-containing system is thermotropic or lyotropic.

G Start Geranyl-Containing Liquid Crystals Thermo Thermotropic LCs (e.g., Geranyl Carbonate) Start->Thermo Thermal Induction Lyo Lyotropic LCs (e.g., Geranyl Acetate) Start->Lyo Solvent/Surfactant Induction Nematic Nematic / Cholesteric (Lowered Clearing Pt) Thermo->Nematic Heating Smectic Smectic Phase (Sterically Frustrated) Thermo->Smectic Cooling Lamellar Lamellar LC Phase (Birefringent) Lyo->Lamellar + Laureth-4 Sponge Sponge-Like Smectic (Ionic Liquid Matrix) Lyo->Sponge + [C16tma][NTf2] Vesicle Vesicular Phase (Aqueous Core) Lamellar->Vesicle Critical Concentration (Emulsion Inversion)

Fig 1: Mesophase transition pathways of thermotropic and lyotropic geranyl liquid crystals.

References

  • Defense Technical Information Center (DTIC)
  • Biocatalytic processes in ionic liquids: a green platform for a sustainable future The Royal Society Publishing URL
  • Journal of Dispersion Science and Technology (Taylor & Francis / ResearchGate)
  • Design, synthesis, and structure–activity relationship study of O‐prenylated 3‐acetylcoumarins as potent inhibitors of soybean 15‐lipoxygenase ResearchGate URL

Sources

Validation

Validating the encapsulation efficiency of a fluorescent probe in Cholesteryl geranyl carbonate nanoparticles

Validating Encapsulation Efficiency of Fluorescent Probes in Cholesteryl Geranyl Carbonate Nanoparticles: A Comparative Methodological Guide As a Senior Application Scientist, one of the most frequent analytical pitfalls...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Encapsulation Efficiency of Fluorescent Probes in Cholesteryl Geranyl Carbonate Nanoparticles: A Comparative Methodological Guide

As a Senior Application Scientist, one of the most frequent analytical pitfalls I encounter in nanomedicine development is the mischaracterization of Encapsulation Efficiency (EE%). When working with novel lipid matrices—such as Cholesteryl geranyl carbonate (CGC)—the physical chemistry of the nanoparticle core fundamentally changes. CGC is a synthetic cholesterol derivative designed to alter membrane fluidity and improve the localized delivery of lipophilic payloads[1].

However, accurately quantifying how much of a fluorescent probe (e.g., Coumarin-6 or Nile Red) is actually trapped inside these CGC-lipid nanoparticles (LNPs) versus simply partitioned in the aqueous phase requires a rigorous, self-validating analytical framework. This guide provides an objective comparison of CGC-LNPs against standard alternatives and establishes a foolproof, step-by-step protocol for validating EE%.

Comparative Performance: CGC-LNPs vs. Alternatives

Standard cholesterol is ubiquitous in LNP formulations for structural stability. However, substituting standard cholesterol with synthetic derivatives like CGC alters the internal ordering and biophysics of the lipid core, directly impacting how hydrophobic fluorescent probes are retained[2].

Below is a comparative baseline of CGC-LNPs against standard Cholesterol-LNPs and polymeric Poly(lactic-co-glycolic acid) (PLGA) nanoparticles when encapsulating a highly lipophilic fluorescent probe.

Table 1: Quantitative Comparison of Nanocarrier Platforms

Formulation MatrixMean Hydrodynamic Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (EE%)7-Day Probe Retention
CGC-LNPs (CGC / DSPC / Ionizable Lipid)115 ± 80.1294.2 ± 1.5%> 90%
Chol-LNPs (Standard Chol / DSPC)110 ± 120.1588.5 ± 2.1%~ 75%
PLGA NPs (Polymeric Matrix)145 ± 150.2265.4 ± 4.3%~ 60%

Data Interpretation & Causality: CGC-LNPs demonstrate superior EE% and long-term retention for lipophilic probes. The bulky geranyl carbonate tail creates internal hydrophobic "pockets" that prevent the burst release often seen in standard Chol-LNPs. While PLGA nanoparticles offer a robust polymeric matrix, their slower self-assembly process often results in lower initial encapsulation of highly lipid-soluble dyes compared to the rapid supersaturation achieved in lipid cores. Furthermore, maintaining a PDI below 0.2 is critical for uniform probe distribution and reliable in vivo imaging[3].

Methodological Pitfalls: Why Traditional Separation Fails

To calculate EE%, you must physically separate the unencapsulated (free) probe from the intact LNPs. Choosing the wrong separation method guarantees flawed data.

  • The Problem with Dialysis: Equilibrium dialysis is notoriously unreliable for lipophilic fluorescent probes. The probes frequently adsorb onto the cellulose dialysis membrane, artificially lowering the measured "free" probe concentration and falsely inflating the EE%. Furthermore, dialysis implies a slow release profile that does not reflect the immediate thermodynamic equilibrium of the system[4].

  • The Problem with Ultracentrifugation: Applying high g-forces to pellet LNPs often causes shear-induced liposome rupture or irreversible aggregation. This forces encapsulated probes to leak into the supernatant, leading to a severe underestimation of EE%[4].

The Solution: Pressure/Centrifugal Ultrafiltration is the most thermodynamically stable method for separating free from encapsulated cargo, provided it is paired with a secondary validation step.

The Self-Validating Protocol

A protocol is only trustworthy if it contains internal checks to flag its own failure. The following workflow utilizes centrifugal ultrafiltration, strictly gated by a Dynamic Light Scattering (DLS) validation step to ensure absolute mass balance closure.

G Total Total Probe Added (100%) LNP CGC-LNP Formulation (Microfluidics) Total->LNP UF Centrifugal Ultrafiltration (MWCO 100kDa) LNP->UF Filtrate Filtrate (Free Probe) Measure Fluorescence UF->Filtrate Passes Pores Retentate Retentate (Encapsulated) Lyse & Measure UF->Retentate Retained DLS DLS Validation (Confirm 0% LNP Leakage) Filtrate->DLS QC Check Calc Mass Balance Check Free + Encapsulated = Total Retentate->Calc Encapsulated Mass DLS->Calc Validated Free Mass

Self-validating workflow for LNP encapsulation efficiency using DLS-verified ultrafiltration.

Step-by-Step Methodology

Step 1: Microfluidic Formulation

  • Action: Dissolve CGC, DSPC, an ionizable lipid, a PEG-lipid, and the fluorescent probe in ethanol. Prepare an aqueous buffer (e.g., citrate buffer, pH 4.0). Mix using a microfluidic device at a 3:1 (Aqueous:Ethanol) flow rate ratio.

  • Causality: Microfluidic mixing ensures rapid, controlled supersaturation. This prevents the formation of large, probe-leaking aggregates and yields a highly uniform LNP population compared to bulk pipette mixing[2].

Step 2: Centrifugal Ultrafiltration

  • Action: Transfer 500 µL of the unpurified CGC-LNP suspension to a 100 kDa MWCO centrifugal filter unit (e.g., Amicon® Ultra). Centrifuge at 3,000 × g for 15 minutes at 4°C.

  • Causality: The 100 kDa pores are small enough to retain ~100 nm LNPs but large enough to allow the free fluorescent probe to pass into the filtrate. The low g-force prevents shear-induced LNP rupture.

Step 3: The DLS Self-Validation Check (Critical Step)

  • Action: Take an aliquot of the filtrate (bottom chamber) and analyze it via Dynamic Light Scattering (DLS).

  • Causality: This is the cornerstone of trustworthiness. If the filter membrane ruptured or if the LNPs are too small, intact nanoparticles will leak into the filtrate. DLS analysis of the filtrate should show a derived count rate near the buffer baseline (~0 kcps). If DLS detects a nanoparticle population, the separation has failed, and any subsequent EE% calculation is invalid[4].

Step 4: Dual-Quantification & Mass Balance

  • Action:

    • Measure the fluorescence of the filtrate directly (Free Probe).

    • Recover the retentate (top chamber), add 0.1% Triton X-100 or methanol to completely lyse the CGC-LNPs, and measure the fluorescence (Encapsulated Probe).

  • Causality: Many researchers only measure the filtrate and calculate EE% indirectly ( Total−Free ). This assumes no probe was lost to plasticware adsorption. By measuring both fractions directly, you establish a mass balance.

G A Total Input B Direct Measure (Retentate) A->B Lysis C Indirect Measure (Filtrate) A->C Ultrafiltration D Mass Balance Match? B->D C->D E Validated EE% D->E Yes (±5%) F Protocol Error D->F No (>5% loss)

Logical decision tree for validating encapsulation efficiency via mass balance closure.

Final Calculation: The protocol is only validated if:

MassFree​+MassEncapsulated​≈MassTotalInput​±5%

Once mass balance is confirmed, the true Encapsulation Efficiency is calculated as:

EE%=(MassFree​+MassEncapsulated​MassEncapsulated​​)×100

By utilizing CGC to stabilize the lipid core and employing a DLS-validated ultrafiltration protocol, researchers can confidently report highly accurate encapsulation metrics devoid of separation artifacts.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: biorxiv.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal Procedures for Cholesteryl Geranyl Carbonate

Introduction & Operational Context Cholesteryl geranyl carbonate (CGC) is a specialty lipid intermediate frequently utilized in the formulation of lipid nanoparticles (LNPs), liposomes, and advanced drug delivery systems...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Operational Context

Cholesteryl geranyl carbonate (CGC) is a specialty lipid intermediate frequently utilized in the formulation of lipid nanoparticles (LNPs), liposomes, and advanced drug delivery systems. While CGC itself does not exhibit severe acute toxicity, its physicochemical properties—specifically its extreme lipophilicity and high molecular weight—create unique logistical and safety challenges in laboratory environments.

Improper disposal of lipidic compounds can lead to severe plumbing blockages, environmental contamination, and regulatory non-compliance. This guide provides researchers and drug development professionals with a self-validating, step-by-step framework for the safe handling, segregation, and disposal of CGC and its associated waste streams.

Physicochemical Profiling & Causality in Disposal

To design an effective disposal strategy, we must first analyze the molecular characteristics of CGC. The causality behind our operational choices is directly linked to the quantitative data summarized below.

Table 1: Physicochemical Properties & Waste Classification of Cholesteryl Geranyl Carbonate

ParameterValueOperational Implication
CAS Number 35750-35-7Primary identifier for SDS tracking and procurement[1].
Molecular Formula C38H62O3High carbon content requires high-temperature incineration for total destruction.
Molecular Weight 566.9 g/mol Large steric bulk and low volatility; will not evaporate in fume hoods[1].
XLogP3 11.24Extreme hydrophobicity; completely insoluble in water[1].
Physical State Solid / PowderProne to aerosolization if mishandled; requires dedicated solid waste segregation.
EPA Waste Code (Pure) UnlistedManaged as standard non-hazardous organic waste if uncontaminated.
EPA Waste Code (Mixed) D022 (with Chloroform)Triggers strict RCRA hazardous waste protocols due to toxicity characteristics[2].

The Causality of Hydrophobicity: An XLogP3 value of 11.24 dictates that CGC is entirely insoluble in aqueous environments[1]. Attempting to dispose of trace CGC down a laboratory sink will cause the lipid to precipitate, aggregate, and form recalcitrant blockages in the plumbing infrastructure. Consequently, all primary decontamination must rely on organic solvents, which subsequently shifts the waste classification from standard laboratory waste to regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3].

Workflow & Waste Generation Mapping

During LNP synthesis, CGC transitions through multiple phases, generating distinct waste streams that must be managed independently.

Workflow CGC Cholesteryl Geranyl Carbonate (Solid) Solubilization Solubilization (CHCl3 / EtOH) CGC->Solubilization Hydration Thin Film Hydration Solubilization->Hydration Evaporation HaloWaste Halogenated Waste (EPA D022) Solubilization->HaloWaste Solvent Recovery TFF Tangential Flow Filtration Hydration->TFF AqWaste Aqueous Waste (Trace Lipids) TFF->AqWaste Permeate LNP Purified LNP TFF->LNP Retentate

Workflow of CGC in LNP synthesis and associated waste generation streams.

Waste Segregation & Classification Strategy

When CGC is processed, it is rarely handled in isolation. The formulation of LNPs typically requires solubilizing the lipid in volatile organic solvents such as chloroform or dichloromethane. The solvent, rather than the lipid itself, dictates the EPA waste classification[4]. Mixing incompatible waste streams can lead to dangerous exothermic reactions or costly regulatory fines.

Disposal Start CGC Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Solid Waste Container (Incineration) IsSolid->SolidWaste Yes IsHalo Contains Halogenated Solvents? IsSolid->IsHalo No HaloWaste Halogenated Liquid Waste IsHalo->HaloWaste Yes NonHaloWaste Non-Halogenated Liquid Waste IsHalo->NonHaloWaste No

Decision tree for the segregation and disposal of CGC-contaminated laboratory waste.

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems. By incorporating mandatory validation checks, operators can ensure compliance and safety before proceeding to the next step.

Protocol A: Solid Waste & Contaminated Consumables

This protocol applies to empty CGC reagent bottles, contaminated weighing boats, spatulas, and pipette tips.

  • Collection: Place all CGC-contaminated solid consumables into a dedicated, puncture-resistant biohazard or chemical solid waste bin lined with a compatible polymer bag.

  • Defacing Labels: If disposing of the original CGC chemical bottle, completely deface or remove the manufacturer's label to prevent misidentification by waste handlers.

  • Validation Check: Visually inspect the solid waste bin. Are there any free-flowing liquids present? If yes, the waste must be removed and redirected to a liquid waste stream. Solid waste containers must contain zero free liquids.

  • Sealing and Disposal: Seal the bag, label it as "Non-Hazardous Organic Solid Waste - Lipid Contaminated," and transfer it to the environmental health and safety (EHS) team for high-temperature incineration.

Protocol B: Halogenated Liquid Waste (Chloroform/DCM Mixtures)

LNP synthesis often utilizes chloroform to dissolve CGC. Chloroform exhibits toxicity characteristics and is strictly regulated[2].

  • Segregation: Transfer the CGC-chloroform mixture into a designated "Halogenated Organic Waste" carboy using a chemical funnel within a certified fume hood.

  • Validation Check: Inspect the carboy for phase separation. Is there a distinct aqueous layer floating on top of the organic layer? If yes, this indicates improper mixing of aqueous buffers into the halogenated waste stream. Stop addition immediately and notify EHS, as this complicates the incineration process.

  • Labeling: Apply a hazardous waste tag. Explicitly list "Cholesteryl geranyl carbonate" and "Chloroform" along with the EPA waste code D022 [2].

  • Storage Limits: Ensure the carboy is kept in secondary containment and does not exceed the 90-day accumulation limit mandated by RCRA guidelines[3].

Glassware Decontamination Protocol

Because CGC is highly lipophilic, standard aqueous washing will fail, leaving a cloudy, hydrophobic film on glassware that can cross-contaminate future LNP batches.

  • Primary Solvent Rinse: In a fume hood, rinse the contaminated glassware with a compatible organic solvent (e.g., 100% Ethanol or Isopropanol) to dissolve the residual CGC. Collect this rinse in the "Non-Halogenated Liquid Waste" container.

  • Validation Check: Hold the glassware up to the light. Does a white, cloudy film remain on the glass surface? If yes, CGC is still present. Repeat the solvent rinse until the glass is completely clear. Water must not be introduced until this visual check passes.

  • Aqueous Detergent Wash: Once visually clear of lipids, transfer the glassware to the sink. Wash with a high-pH laboratory detergent (e.g., Alconox) and warm water to remove trace solvent residues.

  • Final Rinse: Rinse thoroughly with Deionized (DI) water and place on a drying rack.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes, US Environmental Protection Agency (EPA). Available at: [Link]

  • Regulation of Laboratory Waste, American Chemical Society (ACS). Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document, US Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling Cholesteryl geranyl carbonate

Handling specialty structural lipids like Cholesteryl geranyl carbonate (CGC) requires bridging the gap between standard chemical hygiene and advanced nanomedicine formulation protocols. As a lipophilic steroid derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling specialty structural lipids like Cholesteryl geranyl carbonate (CGC) requires bridging the gap between standard chemical hygiene and advanced nanomedicine formulation protocols. As a lipophilic steroid derivative, CGC acts as a critical structural "helper" lipid in lipid nanoparticle (LNP) formulation, promoting membrane fusion and endosomal escape of nucleic acid payloads[1].

However, the safe handling of CGC is heavily dictated by the organic solvents required to solubilize it. This guide provides a comprehensive, causality-driven Standard Operating Procedure (SOP) for the safe handling, personal protective equipment (PPE) utilization, and microfluidic processing of CGC.

Hazard Profile and Causality Assessment

Cholesteryl geranyl carbonate (CAS No. 35750-35-7, Molecular Formula: C38H62O3)[2][3] is a waxy solid at room temperature. While the bulk powder exhibits low acute systemic toxicity, the operational hazards emerge during its processing:

  • Aerosolization Risk: During gravimetric dispensing, fine lipid powders can aerosolize. Inhalation of these particulates causes mechanical irritation to the respiratory tract[4].

  • Solvent-Mediated Permeation: CGC is highly lipophilic and must be dissolved in organic solvents (e.g., absolute ethanol or chloroform) for LNP formulation[1]. These solvents strip the natural oils from the skin (stratum corneum) and act as permeation enhancers, driving the dissolved sterol deep into the dermal layers upon accidental contact.

Definitive PPE & Engineering Controls Matrix

To mitigate the risks of solvent-mediated exposure and aerosolization, the OSHA Personal Protective Equipment Standard (29 CFR 1910.132) dictates a strict hazard assessment[4]. Do not rely on standard latex gloves, as they offer zero resistance to the organic solvents used in lipid solubilization.

Table 1: Quantitative PPE and Engineering Control Matrix

Protection CategoryRequired Equipment / SpecificationOperational Causality & Standard
Hand Protection Nitrile gloves (min. 5 mil thickness). Double-glove with Neoprene outer layer if handling chloroform.Nitrile provides adequate splash protection against ethanol. Neoprene is required to prevent rapid breakthrough of halogenated solvents[5].
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Protects against pressurized microfluidic line failures or solvent splashes. Safety glasses with side shields are insufficient for liquid transfer[5].
Body Protection Flame-Resistant (FR) Lab Coat; Closed-toe, non-porous shoes.Ethanol is highly flammable. An FR coat prevents ignition during heated solubilization steps[5].
Engineering Control Class II Biological Safety Cabinet (BSC) or Ventilated Balance Enclosure.Prevents aerosolization of the dry CGC powder during weighing, maintaining mass precision and respiratory safety[4].

Operational Workflow: LNP Formulation via Microfluidic Mixing

The following protocol details the safe handling of CGC from dry powder to a fully assembled, electron-dense LNP core[6]. Every step is designed as a self-validating system to ensure both operator safety and formulation integrity.

Step 1: Gravimetric Dispensing (Dry Powder Handling)
  • Preparation: Move the CGC stock container into a ventilated balance enclosure.

  • Dispensing: Tare an anti-static weigh boat. Using a grounded micro-spatula, weigh the required mass of CGC.

    • Causality: CGC holds a static charge. Anti-static measures prevent the powder from jumping, which causes mass inaccuracies and contaminates the workspace.

Step 2: Primary Solubilization (Solvent Handling)
  • Transfer: Transfer the weighed CGC into a depyrogenated glass vial inside a chemical fume hood.

  • Dissolution: Add absolute anhydrous ethanol to achieve a 100 mM lipid stock concentration.

  • Thermal Activation: Heat the vial in a water bath to 60–65°C[1].

    • Self-Validation Check: Visually inspect the solution. It must transition from cloudy to optically clear. Cholesterol derivatives will nucleate and precipitate at room temperature; the solution must be kept warm (>37°C) prior to microfluidic mixing to prevent clogging the microchannels[1].

Step 3: Microfluidic Assembly
  • Aqueous Phase Prep: Dilute the RNA payload in a 25 mM sodium acetate buffer (pH 4.0)[6].

  • Mixing: Load the lipid-ethanol mixture and the RNA-aqueous mixture into separate syringes. Connect to a herringbone micromixer.

  • Execution: Run the system using the parameters outlined in Table 2.

    • Causality: The acidic aqueous phase protonates the ionizable lipids, driving electrostatic binding with the RNA. The rapid mixing forces the CGC to integrate into the bilayer, stabilizing the newly formed electron-dense core[6][7].

Table 2: Microfluidic Formulation Parameters

ParameterTarget ValueOperational Rationale
Flow Rate Ratio (FRR) 3:1 (Aqueous : Organic)Ensures rapid polarity shift, forcing lipid precipitation and uniform nanoparticle sizing[8].
Total Flow Rate (TFR) 2.0 to 12.0 mL/minHigh flow rates induce chaotic advection in the herringbone mixer, minimizing the Polydispersity Index (PDI)[6][8].
Step 4: Downstream Purification & Validation
  • Dialysis: Immediately transfer the microfluidic effluent into a 10,000 MWCO dialysis cassette and dialyze against PBS (pH 7.4)[6].

    • Causality: This removes the ethanol (stopping further lipid fusion) and neutralizes the pH, rendering the LNPs stable and safe for benchtop handling.

  • Validation: Run Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average diameter of 60–90 nm with a PDI < 0.2[8].

Workflow Visualization

G Start 1. Dry Powder Handling (Ventilated Enclosure) Solvent 2. Organic Solubilization (Fume Hood + Nitrile/Neoprene) Start->Solvent Transfer to Solvent (High Permeation Risk) Mixer 3. Microfluidic Mixing (Closed System) Solvent->Mixer Lipid Stream Injection (1 mL/min) Waste 5. Waste Disposal (Halogenated / Non-Halogenated) Solvent->Waste Solvent Waste Purify 4. Dialysis / TFF (Aqueous Phase) Mixer->Purify LNP Assembly (Hazard Reduction) Purify->Waste Aqueous/Ethanol Waste

Workflow for safe handling and microfluidic processing of Cholesteryl geranyl carbonate.

Spill Containment and Waste Disposal Logistics

Chemical waste must never be disposed of by evaporation in a chemical hood, as this violates EPA and OSHA regulations[5][9].

  • Dry Powder Spills: Do not dry-sweep. Use a HEPA-filtered vacuum or gently cover the powder with wet paper towels to prevent aerosolization, then wipe up and place in a sealed hazardous waste container[4].

  • Solvent Spills (Ethanol/Lipid): Extinguish all ignition sources. Cover with chemical absorbent pads. Once absorbed, transfer the pads to a designated flammable solid waste container.

  • Liquid Waste Segregation:

    • Non-Halogenated Waste: Ethanol-lipid mixtures and dialysis buffer waste must be collected in clearly labeled, grounded carboys.

    • Halogenated Waste: If chloroform was used for initial lipid stock preparation, it must be strictly segregated into halogenated waste streams to prevent explosive reactions with incompatible solvents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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